1,2-Dimethylhydrazine
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
1,2-dimethylhydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H8N2/c1-3-4-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIIIISSCIXVANO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H8N2, Array | |
| Record name | 1,2-DIMETHYLHYDRAZINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3272 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1,2-DIMETHYLHYDRAZINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1662 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0041228 | |
| Record name | 1,2-Dimethylhydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0041228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
60.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
1,2-dimethylhydrazine appears as a colorless liquid with an ammonia-like odor. Less dense than water. Contact irritate skin, eyes, and mucous membranes. Very toxic by ingestion, inhalation and skin absorption. Used to make photographic chemicals., Colorless liquid with a fishy or ammonia-like odor; [NIOSH] Hygroscopic liquid; Fumes and gradually turns yellow in air; [Merck Index], COLOURLESS FUMING HYGROSCOPIC LIQUID WITH PUNGENT ODOUR. TURNS YELLOW ON EXPOSURE TO AIR. | |
| Record name | 1,2-DIMETHYLHYDRAZINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3272 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1,2-Dimethylhydrazine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/136 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 1,2-DIMETHYLHYDRAZINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1662 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Boiling Point |
177.8 °F at 760 mmHg (USCG, 1999), 81 °C @ 753 mm Hg, 81 °C | |
| Record name | 1,2-DIMETHYLHYDRAZINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3272 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1,2-DIMETHYLHYDRAZINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4039 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 1,2-DIMETHYLHYDRAZINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1662 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Flash Point |
5 °F, Less than 23 °C (Closed cup) | |
| Record name | 1,2-Dimethylhydrazine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/136 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 1,2-DIMETHYLHYDRAZINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4039 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Miscible with alcohol, ether, dimethylformamide, hydrocarbons, Miscible with water: 1X10+6 mg/l at 25 °C, Solubility in water, g/100ml at 25 °C: 100 | |
| Record name | 1,2-DIMETHYLHYDRAZINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4039 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 1,2-DIMETHYLHYDRAZINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1662 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
0.8274 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8274 at 20 °C/4 °C, 0.83 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.1 | |
| Record name | 1,2-DIMETHYLHYDRAZINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3272 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1,2-DIMETHYLHYDRAZINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4039 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 1,2-DIMETHYLHYDRAZINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1662 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Density |
Relative vapor density (air = 1): 2.07 | |
| Record name | 1,2-DIMETHYLHYDRAZINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1662 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
69.9 [mmHg], 69.9 mm Hg at 25 °C, Vapor pressure, kPa at 25 °C: 9 | |
| Record name | 1,2-Dimethylhydrazine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/136 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 1,2-DIMETHYLHYDRAZINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4039 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 1,2-DIMETHYLHYDRAZINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1662 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Color/Form |
CLEAR, COLORLESS LIQ | |
CAS No. |
540-73-8 | |
| Record name | 1,2-DIMETHYLHYDRAZINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3272 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1,2-Dimethylhydrazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=540-73-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Dimethylhydrazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000540738 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Dimethyl hydrazine | |
| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |
| URL | https://www.epa.gov/aegl/12-dimethyl-hydrazine-results-aegl-program | |
| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |
| Record name | 1,2-Dimethylhydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0041228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-DIMETHYLHYDRAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IX068S9745 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 1,2-DIMETHYLHYDRAZINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4039 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 1,2-DIMETHYLHYDRAZINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1662 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
-9 °C | |
| Record name | 1,2-DIMETHYLHYDRAZINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4039 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 1,2-DIMETHYLHYDRAZINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1662 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Foundational & Exploratory
The Core Mechanism of 1,2-Dimethylhydrazine-Induced Carcinogenesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,2-Dimethylhydrazine (DMH), a potent and organ-specific carcinogen, has been an invaluable tool in experimental oncology for decades, particularly in modeling colorectal cancer (CRC).[1] This technical guide provides an in-depth exploration of the core mechanisms underlying DMH-induced carcinogenesis. We will dissect the metabolic activation cascade, the formation of critical DNA adducts, the resulting genetic and epigenetic alterations, and the subsequent dysregulation of key signaling pathways that drive tumorigenesis. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working to understand and combat colorectal cancer.
Metabolic Activation: The Journey from Procarcinogen to Ultimate Carcinogen
This compound is a procarcinogen, meaning it requires metabolic activation to exert its carcinogenic effects.[1][2] This multi-step process is primarily initiated in the liver and involves a series of enzymatic reactions that convert the relatively inert DMH into a highly reactive DNA-methylating agent.
The initial and rate-limiting step in DMH metabolism is its oxidation to azomethane (B1219989) (AM), which is then further oxidized to azoxymethane (B1215336) (AOM).[3] AOM is a key metabolite and is itself a potent colon carcinogen frequently used in experimental models.[1][3] The subsequent and crucial step is the hydroxylation of AOM by cytochrome P450 enzymes, particularly CYP2E1, to form the unstable intermediate, methylazoxymethanol (B1197960) (MAM).[1][4]
MAM is considered the ultimate carcinogen.[2] It can be transported to the colon, where it undergoes spontaneous or enzymatic decomposition to generate a highly reactive methyldiazonium ion. This electrophilic species is responsible for the methylation of cellular macromolecules, most critically, DNA.[1][5] The metabolic activation of DMH can also be influenced by gut microbiota. Some studies suggest that bacterial enzymes in the colon can hydrolyze glucuronide conjugates of MAM, releasing the active carcinogen directly in the colonic lumen.[2][5]
DNA Adduct Formation: The Molecular Trigger of Mutagenesis
The methyldiazonium ion generated from DMH metabolism readily reacts with nucleophilic sites in DNA, forming various DNA adducts. The most critical of these is O⁶-methylguanine (O⁶-MeG).[1][6] This lesion is highly mutagenic because it can mispair with thymine (B56734) instead of cytosine during DNA replication, leading to G:C to A:T transition mutations.[2] The formation and persistence of O⁶-MeG in the colonic epithelium are considered key initiating events in DMH-induced carcinogenesis.[7][8] Another significant adduct, 7-methylguanine (B141273) (7-MeG), is also formed, though it is generally considered less mutagenic than O⁶-MeG.[7]
The levels of these adducts can vary between different organs and are influenced by the metabolic capacity of the tissue and the efficiency of DNA repair mechanisms.[9][10] The persistence of O⁶-MeG in the colon, the primary target organ for DMH-induced tumors, is a critical determinant of carcinogenic outcome.[8]
Genetic and Epigenetic Alterations and Dysregulated Signaling Pathways
The mutagenic DNA adducts formed by DMH lead to a cascade of genetic and epigenetic alterations that drive the initiation and progression of cancer.
Genetic Mutations and Key Signaling Pathways
The G:C to A:T transition mutations caused by O⁶-methylguanine frequently occur in critical cancer-related genes, leading to the dysregulation of key signaling pathways.
-
K-ras Pathway: Mutations in the K-ras proto-oncogene are a common finding in DMH-induced colon tumors.[4][11] These mutations lock the K-ras protein in a constitutively active state, leading to the uncontrolled activation of downstream signaling cascades, including the MAPK and PI3K/Akt pathways, which promote cell proliferation, survival, and growth.[4]
-
Wnt/β-catenin Pathway: The Wnt/β-catenin signaling pathway is also a frequent target of DMH-induced mutagenesis. Mutations can occur in the β-catenin gene itself, preventing its degradation and leading to its accumulation in the cytoplasm and subsequent translocation to the nucleus.[11] In the nucleus, β-catenin acts as a transcriptional co-activator, promoting the expression of genes involved in cell proliferation and survival, such as c-myc and cyclin D1.
Oxidative Stress and Inflammation
The metabolism of DMH is also associated with the generation of reactive oxygen species (ROS), leading to oxidative stress.[2][12] This oxidative stress can cause further DNA damage, such as the formation of 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG), and contribute to a pro-inflammatory microenvironment in the colon.[13][14] Chronic inflammation is a well-established driver of carcinogenesis, and in the context of DMH, it can promote tumor growth through the activation of inflammatory signaling pathways involving cytokines like TNF-α and enzymes such as COX-2 and iNOS.[13][15]
Experimental Protocols in DMH-Induced Carcinogenesis
The DMH-induced model of colon cancer is widely used due to its high reproducibility and the close resemblance of the resulting tumors to human sporadic colorectal cancer.[16][17]
Animal Models
The most commonly used animal models are rats (e.g., Wistar, Sprague-Dawley, Fischer 344) and mice (e.g., Swiss albino, C57BL/6).[2][18] The choice of species and strain can influence tumor incidence, location, and latency.
Carcinogen Administration
DMH is typically administered via subcutaneous or intraperitoneal injections.[2] The dosage and frequency of administration can be varied to modulate the speed and severity of tumor development. A common protocol involves weekly injections for a specified number of weeks.
Endpoint Analysis
The carcinogenic effects of DMH are assessed after a latent period, which can range from several weeks to months.[2] Key endpoints for evaluation include:
-
Aberrant Crypt Foci (ACF): These are the earliest identifiable preneoplastic lesions in the colon and serve as a short-term surrogate biomarker for colon cancer risk.[1]
-
Tumor Incidence, Multiplicity, and Size: At the end of the study period, animals are euthanized, and the colons are examined for the presence of tumors. The number of animals with tumors (incidence), the average number of tumors per animal (multiplicity), and the size of the tumors are recorded.
-
Histopathological Analysis: Tumors are histologically classified as adenomas or adenocarcinomas to determine the stage of cancer progression.
Quantitative Data from DMH Carcinogenesis Studies
The following tables summarize representative quantitative data from studies using DMH to induce tumors in rodents. These values can vary significantly based on the animal strain, DMH dose, and duration of the experiment.
Table 1: Tumor Incidence in Rodents Treated with this compound
| Animal Strain | Route of Administration | Dosing Regimen | Duration of Study | Tumor Incidence (%) | Reference |
| Swiss albino mice | Drinking water | 0.15 - 1.25 mg/L for life | Lifetime | Dose-dependent | [18] |
| C57BL mice | Subcutaneous | 8 mg/kg bw, 15 weekly injections | 42-43 weeks | 74 | [18] |
| C3H and C3HA mice | Subcutaneous | 8 mg/kg bw, 15 weekly injections | 42-43 weeks | 3-4 | [18] |
| A/J mice (female) | Drinking water | 240 mg/kg bw for 8 weeks | 24 weeks | 100 (lung adenomas) | [18] |
| Fischer rats (conventional) | Intrarectal | 20 mg/kg bw, 20 weekly injections | 35 weeks | High incidence of colon carcinomas | [18] |
| Fischer rats (germ-free) | Intrarectal | 20 mg/kg bw, 20 weekly injections | 35 weeks | Lower incidence than conventional | [18] |
Table 2: DNA Adduct Levels in Rat Tissues Following DMH Administration
| Tissue | Time After DMH Injection | O⁶-methylguanine (µmol/mol guanine) | 7-methylguanine (µmol/mol guanine) | Reference |
| Colon | 1 week (after 14 weekly injections) | Not specified (no accumulation) | Not specified (no accumulation) | [7] |
| Liver | 1 week (after 14 weekly injections) | Not specified (no accumulation) | Significant accumulation | [7] |
| Kidney | 1 week (after 14 weekly injections) | Increased concentration | Increased concentration | [7] |
| Colon | 12 hours | ~10 | ~150 | [9] |
| Liver | 12 hours | ~25 | ~250 | [9] |
Conclusion
The carcinogenic action of this compound is a multi-step process initiated by its metabolic activation to a potent DNA methylating agent. The resulting formation of mutagenic DNA adducts, particularly O⁶-methylguanine, leads to genetic mutations in key oncogenes and tumor suppressor genes, driving the dysregulation of critical signaling pathways that control cell proliferation and survival. Concurrently, DMH-induced oxidative stress and inflammation contribute to a tumor-promoting microenvironment. The well-characterized mechanism of DMH action and the reproducibility of the animal models make it an indispensable tool for investigating the molecular basis of colorectal cancer and for the preclinical evaluation of novel chemopreventive and therapeutic strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. Biochemical and molecular aspects of this compound (DMH)-induced colon carcinogenesis: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. The signal pathways in azoxymethane-induced colon cancer and preventive implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The mechanism of carcinogenic action of this compound (SDMH) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of 1, 2-dimethylhydrazine-induced mucin-depleted foci and O⁶-methylguanine DNA adducts in the rat colorectum by boiled garlic powder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DNA methylation during chronic administration of this compound in a carcinogenic regimen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound-induced methylation of DNA bases in various rat organs and the effect of pretreatment with disulfiram - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. DNA alkylation in mice with genetically different susceptibility to this compound-induced colon carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. Chemoprotective effect of boeravinone B against 1,2-dimethyl hydrazine induced colorectal cancer in rats via suppression of oxidative stress and inflammatory reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of this compound-induced oxidative DNA damage in rat colon mucosa by black tea complex polyphenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. journal.waocp.org [journal.waocp.org]
- 16. A novel mouse model for colitis-associated colon carcinogenesis induced by this compound and dextran sulfate sodium - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Morphological and molecular alterations in 1,2 dimethylhydrazine and azoxymethane induced colon carcinogenesis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. This compound - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Metabolic Gauntlet: An In-depth Technical Guide to the Bioactivation of 1,2-Dimethylhydrazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Dimethylhydrazine (DMH) is a potent and widely utilized procarcinogen in experimental oncology, particularly for inducing colon cancer in rodent models. Its carcinogenic activity is not inherent but is the result of a complex metabolic activation pathway primarily occurring in the liver and colon. This technical guide provides a comprehensive overview of the core metabolic activation pathway of DMH, detailing the enzymatic processes, chemical intermediates, and the ultimate formation of carcinogenic DNA adducts. This document is intended to serve as a detailed resource for researchers and professionals involved in cancer research and drug development, offering insights into the mechanisms of chemical carcinogenesis and potential targets for chemopreventive strategies.
Metabolic Activation Pathway of this compound
The metabolic activation of this compound is a multi-step process initiated by oxidation and culminating in the formation of a highly reactive electrophile that alkylates cellular macromolecules, primarily DNA. The principal pathway involves the following key transformations:
-
Oxidation to Azomethane (B1219989) (AM): The initial step is the oxidation of this compound (DMH) to azomethane (AM). This reaction is primarily catalyzed by the cytochrome P450 (CYP) enzyme system, with CYP2E1 being a major contributor.[1][2]
-
Hydroxylation to Azoxymethane (B1215336) (AOM): Azomethane is further oxidized to azoxymethane (AOM). This step is also mediated by the cytochrome P450 system.[1]
-
Hydroxylation to Methylazoxymethanol (B1197960) (MAM): AOM undergoes hydroxylation to form methylazoxymethanol (MAM), a critical and proximate carcinogen. This reaction is also catalyzed by CYP enzymes, predominantly CYP2E1, in both the liver and colon.[1][3]
-
Spontaneous Decomposition and Formation of the Methyldiazonium Ion: MAM is an unstable intermediate that can undergo spontaneous decomposition to yield formaldehyde (B43269) and the highly reactive methyldiazonium ion (CH₃N₂⁺).[3] This reactive species is the ultimate carcinogen responsible for the alkylation of DNA.
-
DNA Adduct Formation: The methyldiazonium ion readily methylates nucleophilic sites in DNA, with the O⁶-position of guanine (B1146940) being a primary target, forming O⁶-methylguanine (O⁶-MeG).[4] This DNA adduct is highly mutagenic and is considered a key lesion in the initiation of DMH-induced carcinogenesis. Other adducts, such as N⁷-methylguanine, are also formed.
A detoxification pathway also exists, involving the conjugation of MAM with glucuronic acid by UDP-glucuronosyltransferases (UGTs), leading to the formation of MAM-glucuronide, which can be excreted.[5][6]
Below is a Graphviz diagram illustrating this metabolic activation pathway.
Quantitative Data on DMH Metabolism
The following tables summarize key quantitative data related to the metabolic activation of DMH and its metabolites.
Table 1: Enzyme Activities for AOM and MAM Metabolism by CYP2E1
| Substrate | Enzyme System | Vmax (nmol/min/nmol P450) | Reference |
| Azoxymethane (AOM) | Reconstituted system with purified CYP2E1 | 2.88 ± 1.14 | [7] |
| Methylazoxymethanol (MAM) | Reconstituted system with purified CYP2E1 | 2.87 ± 0.59 | [7] |
Table 2: In Vivo Distribution of Radioactivity 24 hours after ³H-labeled DMH Administration in Rats
| Tissue/Fluid | Percentage of Administered Radioactivity | Reference |
| Urine | 65% | [8] |
| Products entering the intestine (from bile) | 96% of total intestinal radioactivity | [8] |
| Products entering the intestine (from circulation) | 4% of total intestinal radioactivity | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of DMH metabolism.
Protocol 1: In Vitro Metabolism of this compound using Rat Liver Microsomes
Objective: To determine the in vitro metabolic conversion of DMH to its metabolites by liver microsomal enzymes.
Materials:
-
Rat liver microsomes (prepared from phenobarbital-induced or control rats)
-
This compound (DMH)
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺)
-
Phosphate (B84403) buffer (pH 7.4)
-
Incubator/shaking water bath (37°C)
-
Organic solvent for extraction (e.g., dichloromethane)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV or MS)
Procedure:
-
Incubation Mixture Preparation: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, the NADPH regenerating system, and a specific concentration of rat liver microsomes.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the components to equilibrate.
-
Initiation of Reaction: Add DMH (dissolved in a suitable solvent, e.g., water or buffer) to the pre-incubated mixture to start the reaction. The final concentration of DMH should be within a relevant range for kinetic studies.
-
Incubation: Incubate the reaction mixture at 37°C with gentle shaking for a defined period (e.g., 30-60 minutes).
-
Termination of Reaction: Stop the reaction by adding an ice-cold organic solvent (e.g., dichloromethane) or by placing the tubes on ice and adding a quenching agent.
-
Extraction of Metabolites: Extract the metabolites from the aqueous phase into the organic solvent by vigorous vortexing followed by centrifugation to separate the layers.
-
Sample Preparation for HPLC: Carefully transfer the organic layer to a new tube and evaporate it to dryness under a gentle stream of nitrogen. Reconstitute the residue in the HPLC mobile phase.
-
HPLC Analysis: Inject the reconstituted sample into the HPLC system to separate and quantify DMH and its metabolites (AOM, MAM). Use appropriate standards for identification and quantification.
Protocol 2: Quantification of O⁶-Methylguanine DNA Adducts by UPLC-MS/MS
Objective: To quantify the formation of the pro-mutagenic DNA adduct O⁶-methylguanine in tissues of DMH-treated animals.
Materials:
-
Tissue samples (e.g., colon, liver) from DMH-treated and control animals
-
DNA extraction kit
-
Enzymatic digestion cocktail (e.g., nuclease P1, alkaline phosphatase)
-
Stable isotope-labeled internal standard (e.g., [d₃]-O⁶-methylguanine)
-
UPLC-MS/MS system with a C18 column and a triple quadrupole mass spectrometer
-
Formic acid
Procedure:
-
DNA Extraction: Isolate genomic DNA from the tissue samples using a commercial DNA extraction kit or a standard phenol-chloroform extraction method.
-
DNA Quantification: Determine the concentration and purity of the extracted DNA using a spectrophotometer.
-
Enzymatic Hydrolysis:
-
To a known amount of DNA (e.g., 50-100 µg), add the stable isotope-labeled internal standard.
-
Add the enzymatic digestion cocktail and incubate at 37°C for several hours to overnight to completely digest the DNA into individual nucleosides.
-
-
Sample Cleanup:
-
Remove proteins by precipitation with a solvent like acetonitrile or by using a filtration device.
-
Centrifuge the sample and collect the supernatant.
-
-
UPLC-MS/MS Analysis:
-
Inject the supernatant into the UPLC-MS/MS system.
-
Separate the nucleosides using a gradient elution with a mobile phase consisting of water and acetonitrile, both containing a small percentage of formic acid.
-
Detect and quantify O⁶-methylguanine and the internal standard using multiple reaction monitoring (MRM) mode on the mass spectrometer.
-
Generate a standard curve using known concentrations of O⁶-methylguanine to accurately quantify the adduct levels in the samples. The results are typically expressed as the number of adducts per 10⁶ or 10⁷ parent nucleotides.
-
Experimental Workflow for Studying DMH-Induced Carcinogenesis
The following diagram illustrates a typical experimental workflow for investigating the carcinogenic effects of DMH in a rodent model.
Conclusion
The metabolic activation of this compound is a well-defined pathway that serves as a cornerstone for understanding chemical carcinogenesis in the colon. The central role of CYP2E1 in the initial oxidative steps and the subsequent formation of the ultimate carcinogen, the methyldiazonium ion, highlights critical targets for potential chemopreventive interventions. This technical guide provides a foundational understanding of this pathway, supported by quantitative data and detailed experimental protocols, to aid researchers in their efforts to further elucidate the mechanisms of colon cancer and develop novel therapeutic strategies. Further research into the specific kinetics of each enzymatic step and the factors influencing them will continue to refine our understanding and open new avenues for cancer prevention and treatment.
References
- 1. Biochemical and molecular aspects of this compound (DMH)-induced colon carcinogenesis: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Role of Hepatic and Intestinal P450 Enzymes in the Metabolic Activation of the Colon Carcinogen Azoxymethane in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential effects of CYP2E1 status on the metabolic activation of the colon carcinogens azoxymethane and methylazoxymethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative analysis of the UDP-glucuronosyltransferase transcriptome in human tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative Profiling of Human Renal UDP-glucuronosyltransferases and Glucuronidation Activity: A Comparison of Normal and Tumoral Kidney Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolism of azoxymethane, methylazoxymethanol and N-nitrosodimethylamine by cytochrome P450IIE1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Distribution and carcinogenic action of this compound (SDMH) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to 1,2-Dimethylhydrazine as a DNA Alkylating Agent
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of 1,2-dimethylhydrazine (DMH), a potent DNA alkylating agent and a widely utilized procarcinogen in experimental models of colorectal cancer (CRC).[1][2][3] Its high specificity for the colonic epithelium makes it an invaluable tool for studying the biochemical, molecular, and histological stages of colon carcinogenesis, which closely mimic human sporadic colorectal cancer.[4][5] This guide details its metabolic activation, mechanism of DNA damage, experimental applications, and the resultant molecular pathogenesis.
Metabolic Activation and Mechanism of DNA Alkylation
This compound is not directly genotoxic; it requires metabolic activation to exert its carcinogenic effects.[1] This multi-step bioactivation process primarily occurs in the liver and subsequently in the colon, leading to the formation of a highly reactive electrophile that methylates nucleic acids and proteins.[5][6]
The process begins with the oxidation of DMH to azomethane (B1219989) (AM), which is then oxidized to azoxymethane (B1215336) (AOM).[1] AOM, a procarcinogen in its own right, is hydroxylated by cytochrome P450 enzymes (specifically CYP2E1) to form the unstable intermediate, methylazoxymethanol (B1197960) (MAM).[1] MAM is the proximate carcinogen that can be transported to the colon. In the colon, MAM undergoes spontaneous or enzyme-catalyzed decomposition to yield formaldehyde (B43269) and the ultimate carcinogen, the highly reactive methyldiazonium ion (CH₃N₂⁺).[1][3] This electrophilic ion readily attacks nucleophilic sites on DNA bases, leading to alkylation.[1][7]
Formation of Pro-Mutagenic DNA Adducts
The methyldiazonium ion generated from DMH metabolism alkylates DNA, forming several adducts. The most significant of these are N7-methylguanine (N7-MeG) and O⁶-methylguanine (O⁶-MeG).[1][8] While N7-MeG is the most abundant adduct, the persistence of O⁶-MeG is considered the primary initiating lesion in DMH-induced carcinogenesis.[9][10]
O⁶-MeG is a highly pro-mutagenic lesion because it can mispair with thymine (B56734) instead of cytosine during DNA replication.[1] If this mispair is not corrected by the cell's DNA repair machinery, specifically by the O⁶-methylguanine-DNA methyltransferase (MGMT) enzyme, it leads to a G:C to A:T transition mutation in the next round of replication.[1][10][11] The accumulation of such mutations in critical genes, such as oncogenes and tumor suppressors, drives the initiation of cancer.[1][7] In contrast, N7-MeG and N3-methyladenine are typically repaired by the base excision repair (BER) pathway.[11]
DMH in Experimental Carcinogenesis
DMH and its metabolite AOM are extensively used to induce colorectal tumors in rodent models, providing a platform to study cancer etiology, progression, and prevention.[1][4]
Experimental Protocols
The induction of colon cancer using DMH is highly reproducible, though the specific protocol can be adapted based on the research goals, animal strain, and desired tumor latency.[7][12]
A. General Preparation of DMH Solution:
-
Reagents: this compound dihydrochloride (B599025), 0.001 M EDTA solution, and 1.0 N NaOH.[13]
-
Procedure: All steps should be performed in a chemical fume hood due to the carcinogenicity of DMH.[13]
-
Dissolve DMH dihydrochloride in the 0.001 M EDTA solution. A common concentration is 3.7 mg/mL.[13]
-
Immediately before use, adjust the pH of the solution to 6.5 using NaOH.[13] The solution should be freshly prepared for each set of injections.
B. Animal Model and Administration:
-
Animals: Male Wistar or Fischer 344 rats and CF-1 or C57BL/6 mice are commonly used.[8][14][15][16] Tumor development can be strain-dependent.[13]
-
Route of Administration: The most common route is subcutaneous (s.c.) injection, which reliably induces tumors.[1][8] Intraperitoneal (i.p.) and oral administrations have also been used successfully.[1][15][17]
-
Dosage and Schedule: The dosage can range from a single high dose to multiple lower doses.[1][12] A typical protocol involves weekly subcutaneous injections of 15-40 mg/kg body weight for a period of 7 to 20 weeks.[7][15][18]
C. Experimental Workflow Example: The following diagram illustrates a common workflow for a DMH-induced carcinogenesis study.
Quantitative Data on Tumor Induction
The incidence, multiplicity, and latency of tumors are dependent on the DMH dose, administration schedule, and animal model.[7][14] Higher doses generally result in increased tumor yield and a shorter latency period.[14]
| Animal Model | DMH Dose & Regimen | Route | Latency Period | Tumor Incidence / Observations | Reference |
| CF1 Mice | Increasing doses | N/A | Up to 84 weeks | Increased tumor yield and decreased latency with higher doses. | [14] |
| Swiss Albino Mice | 20 mg/L in drinking water | Oral | Lifelong | 79% incidence of vascular tumors. | [19] |
| Male Fischer Rats | 35 mg/kg (single dose) | Oral | 1.5 years | 78.6% tumor incidence in the colon. | [17] |
| Male Wistar Rats | 40 mg/kg (weekly for 7 weeks) | i.p. | 11-17 weeks | Early-stage CRC development observed. | [15] |
| Male Wistar Rats | 40 mg/kg (4 doses, twice weekly) + TNBS | i.r. | 25 weeks | 100% tumor incidence (60% low-grade, 40% high-grade dysplasia). | [12] |
| C57BL/6J Mice | 20 mg/kg (10 weekly injections) | i.p. | N/A | Significant induction of colonic tumors. | [16] |
| Male Sprague-Dawley Rats | 9.5 mg/kg (8 weekly injections) | s.c. | 2 weeks post-injection | Preneoplastic lesions observed. | [19] |
Molecular Pathogenesis of DMH-Induced Colorectal Cancer
The G:C to A:T transition mutations caused by DMH-induced O⁶-MeG adducts frequently occur in key cancer-related genes, leading to the dysregulation of critical signaling pathways.
Wnt/β-catenin and KRAS Pathways
In colorectal cancer, the Wnt/β-catenin and RAS-ERK pathways are paramount.[20] DMH-induced tumors in rodents often harbor mutations that activate these pathways, closely mirroring the genetic landscape of human CRC.[21]
-
β-catenin (Ctnnb1): Mutations in the β-catenin gene (Ctnnb1) are frequently observed in DMH-induced colon tumors.[21] These mutations prevent the degradation of the β-catenin protein. Consequently, β-catenin accumulates in the cytoplasm and translocates to the nucleus, where it acts as a transcriptional co-activator with TCF/LEF transcription factors to drive the expression of target genes like c-Myc and Cyclin D1, promoting cell proliferation.[21][22]
-
KRAS: Activating mutations in the KRAS oncogene are also a common feature.[20] Mutant KRAS is constitutively active, leading to the persistent stimulation of downstream effector pathways, most notably the RAF-MEK-ERK (MAPK) cascade, which promotes cell growth, proliferation, and survival.[22]
There is significant crosstalk between these two pathways. Oncogenic KRAS signaling can further enhance Wnt/β-catenin pathway activity, and the co-occurrence of mutations in both pathways is associated with more aggressive tumor phenotypes.[20][22][23][24]
Conclusion
This compound is a powerful and reliable tool in the field of cancer research. Its well-characterized metabolic activation pathway, specific DNA alkylating properties, and the resulting molecular pathology, which closely recapitulates human colorectal cancer, make it an indispensable agent for studying carcinogenesis. The ability to control tumor development through defined experimental protocols allows for detailed investigations into disease mechanisms, biomarker discovery, and the preclinical evaluation of novel therapeutic and chemopreventive strategies. This guide provides a foundational framework for professionals utilizing DMH to advance our understanding and treatment of colorectal cancer.
References
- 1. Biochemical and molecular aspects of this compound (DMH)-induced colon carcinogenesis: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biochemical and molecular aspects of this compound (DMH)-induced colon carcinogenesis: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Morphological and molecular alterations in 1,2 dimethylhydrazine and azoxymethane induced colon carcinogenesis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. clinmedjournals.org [clinmedjournals.org]
- 6. In vitro DNA and nuclear proteins alkylation by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. radioloncol.com [radioloncol.com]
- 8. DNA alkylation by this compound in the rat large intestine and liver: influence of diet and enzyme induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. O6-methylguanine-DNA methyltransferase in glioma therapy: Promise and problems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Genetic and epigenetic landscape of O6-methylguanine-DNA methyltransferase (MGMT): implications for DNA repair and cancer therapeutics [explorationpub.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Relationship between dose, time, and tumor yield in mouse dimethylhydrazine-induced colon tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. An Integrative Approach to Characterize the Early Phases of Dimethylhydrazine-Induced Colorectal Carcinogenesis in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Induction of colon tumors by a single oral dose of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. This compound - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Interaction between Wnt/β-catenin and RAS-ERK pathways and an anti-cancer strategy via degradations of β-catenin and RAS by targeting the Wnt/β-catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 21. β‐Catenin mutations in a mouse model of inflammation‐related colon carcinogenesis induced by 1,2‐dimethylhydrazine and dextran sodium sulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Oncogenic KRAS signalling promotes the Wnt/β-catenin pathway through LRP6 in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. WNT Signalling Promotes NF-κB Activation and Drug Resistance in KRAS-Mutant Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Synergistic effects of combined Wnt/KRAS inhibition in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
formation of DNA adducts by 1,2-Dimethylhydrazine
An In-depth Technical Guide on the Formation of DNA Adducts by 1,2-Dimethylhydrazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (DMH) is a potent and widely utilized procarcinogen, particularly valued in experimental models for its high specificity in inducing colon cancer in rodents. Its carcinogenic activity is not direct but is contingent upon a series of metabolic activation steps that culminate in the formation of a highly reactive electrophile. This ultimate carcinogen subsequently alkylates DNA, forming covalent adducts that are pivotal in the initiation of mutagenesis and carcinogenesis. This technical guide provides a comprehensive overview of the metabolic activation of DMH, the chemical nature of the DNA adducts formed, their biological significance, and the detailed experimental protocols employed for their detection and quantification.
Metabolic Activation of this compound
The journey of DMH from a stable procarcinogen to a DNA-damaging agent is a multi-step process primarily occurring in the liver and, to a lesser extent, the colon. This bioactivation cascade is essential for its carcinogenic properties.
1.1 Enzymatic Pathway
The metabolic activation of DMH is initiated by oxidation, a process heavily reliant on the cytochrome P450 (CYP) mixed-function oxidase system. Specifically, CYP2E1 has been identified as a key enzyme in this pathway.
The sequence of reactions is as follows:
-
Oxidation to Azomethane: DMH is first oxidized to azomethane.
-
Conversion to Azoxymethane (B1215336) (AOM): Azomethane is further oxidized to form azoxymethane (AOM), a stable metabolite and a potent carcinogen in its own right.
-
Hydroxylation to Methylazoxymethanol (B1197960) (MAM): AOM undergoes hydroxylation, catalyzed by CYP enzymes, to yield methylazoxymethanol (MAM). MAM is considered the proximate carcinogen.
-
Transport and Decomposition: MAM, being more stable than the final reactive species, is transported from the liver to the colon via the bloodstream or bile. In the colon, MAM can be cleaved by enzymes to form formaldehyde (B43269) and the highly unstable and reactive methyldiazonium ion (CH₃N₂⁺) .
-
DNA Alkylation: The methyldiazonium ion is the ultimate carcinogen, a potent electrophile that readily reacts with nucleophilic sites on DNA bases, leading to the formation of DNA adducts.
An In-depth Technical Guide on the Chemical and Physical Properties of 1,2-Dimethylhydrazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,2-Dimethylhydrazine (DMH), also known as symmetrical dimethylhydrazine (SDMH), is a potent carcinogenic agent widely utilized in preclinical research to induce colon cancer in animal models.[1][2] Its utility in oncological studies stems from its ability to act as a DNA methylating agent following metabolic activation.[1][3] This document provides a comprehensive overview of the chemical and physical properties of this compound, its hazardous characteristics, and detailed experimental protocols for its use in carcinogenesis studies and subsequent analysis. Furthermore, this guide presents visual representations of its metabolic pathway and a typical experimental workflow to facilitate a deeper understanding of its application in research.
Chemical and Physical Properties
This compound is a colorless, flammable, and hygroscopic liquid that fumes in the air and gradually develops a yellow hue.[4][5] It possesses a characteristic ammonia-like or fishy odor.[5][6]
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| Chemical Formula | C2H8N2 | [7][8] |
| Molecular Weight | 60.10 g/mol | [5][6][8] |
| CAS Number | 540-73-8 | [6][7][9] |
| Appearance | Colorless to yellow, fuming liquid | [4][5][10] |
| Odor | Ammonia-like, fishy | [5][6] |
| Boiling Point | 81 °C (177.8 °F) at 760 mmHg | [4][6][11] |
| Melting Point | -9 °C (16 °F) | [4][5][11][12][13] |
| Density | 0.8274 g/mL at 20 °C | [6][7][9] |
| Vapor Pressure | 69.9 mmHg at 25 °C | [4][5] |
| Flash Point | < -15 °C (< 5 °F) | [5][10] |
| Solubility | Miscible with water, ethanol, ether, dimethylformamide, and hydrocarbons.[4][5] | |
| Refractive Index | 1.4209 at 20 °C | [9][10][14] |
Hazardous Properties and Safety Information
This compound is a highly toxic and carcinogenic compound that requires careful handling in a controlled laboratory setting.[6][15] It is classified as possibly carcinogenic to humans (Group 2B) by the International Agency for Research on Cancer (IARC).[15]
Table 2: Hazardous Properties and Safety Precautions for this compound
| Hazard | Description | References |
| Toxicity | Very toxic by ingestion, inhalation, and skin absorption.[6] Contact can cause severe skin and eye burns.[16] Inhalation can lead to pulmonary irritation and edema.[6][16] | |
| Carcinogenicity | Potent carcinogen, primarily inducing colon tumors in animal models.[1][3] Also reported to cause blood vessel and lung neoplasms in mice.[3] | |
| Flammability | Highly flammable liquid and vapor.[6][10] Forms explosive mixtures with air.[10] | |
| Reactivity | Strong reducing agent.[6] Reacts violently with oxidizing agents.[10] It is incompatible with strong acids and metallic oxides.[10] It can also attack some plastics, rubber, and coatings.[10] | |
| Handling | Should be handled in a well-ventilated area, preferably in a chemical fume hood, using appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[16][17] | |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible materials.[10][17] Keep containers tightly closed.[17] | |
| Disposal | Dispose of waste in accordance with local, regional, and national regulations for hazardous chemicals. |
Experimental Protocols
Induction of Colon Carcinogenesis in Rodents
This compound is widely used to induce colon cancer in laboratory animals, providing a valuable model for studying carcinogenesis and evaluating potential chemopreventive agents.[1][3] The dihydrochloride (B599025) salt is often used for these studies due to its stability and solubility in aqueous solutions.[3][18]
Methodology:
-
Animal Model: Male rats or mice are commonly used due to their susceptibility to DMH-induced colon carcinogenesis.[1]
-
Carcinogen Preparation: Prepare a solution of this compound dihydrochloride in a suitable vehicle, such as sterile saline or a buffer solution. The concentration is typically adjusted to deliver the desired dose based on the animal's body weight.
-
Administration: The most common route of administration is subcutaneous injection.[1] Intraperitoneal injections have also been shown to be effective.[1]
-
Dosing Regimen: A typical regimen involves weekly injections of 15-20 mg/kg body weight for a period of 12-20 weeks.[1] The specific dose and duration can be adjusted depending on the experimental design and the desired tumor incidence and latency period.[1]
-
Monitoring: Animals should be monitored regularly for clinical signs of toxicity and tumor development. Body weight should be recorded weekly.
-
Termination: The experiment is typically terminated at a predetermined time point, often several weeks after the last DMH injection, to allow for tumor development.[4]
-
Tissue Collection and Analysis: At necropsy, the colon and other relevant organs are collected, examined for gross lesions, and processed for histopathological analysis to confirm the presence of adenomas and adenocarcinomas.[1]
Analysis of this compound
Accurate quantification of this compound in biological and environmental samples is crucial for exposure assessment and metabolic studies. Chromatographic methods are commonly employed for this purpose.[19]
Methodology using Gas Chromatography (GC):
-
Sample Preparation:
-
Air Samples: Air can be bubbled through a chilled collection medium, such as an acidic solution, to trap the analyte.[20]
-
Biological Samples (e.g., blood, urine): Proteins may need to be precipitated, followed by extraction of the analyte into an organic solvent. Derivatization is often necessary to improve the volatility and thermal stability of this compound for GC analysis.[19]
-
-
Derivatization: this compound can be derivatized with reagents like p-dimethylaminobenzaldehyde.[20] However, for GC analysis of underivatized this compound, direct injection of a prepared sample extract can be performed.[19]
-
Gas Chromatography (GC) Conditions:
-
Column: A suitable capillary column, such as one with a polar stationary phase, should be selected to achieve good separation.
-
Injector: Use a split/splitless injector, with the temperature optimized to ensure efficient volatilization without thermal degradation.
-
Oven Temperature Program: An appropriate temperature program should be developed to separate this compound from other components in the sample matrix.
-
Detector: A nitrogen-phosphorus detector (NPD) or a mass spectrometer (MS) can be used for sensitive and selective detection.[19]
-
-
Quantification: A calibration curve is constructed using standards of known concentrations of this compound. The concentration in the unknown samples is then determined by comparing their peak areas to the calibration curve.
Signaling Pathways and Experimental Workflows
Metabolic Activation and Carcinogenic Mechanism
The carcinogenicity of this compound is dependent on its metabolic activation, which primarily occurs in the liver.[3][21] The process involves a series of enzymatic reactions that ultimately lead to the formation of a reactive methyldiazonium ion, which can alkylate DNA and other macromolecules.[1][2]
Caption: Metabolic activation of this compound to its ultimate carcinogenic form.
Experimental Workflow for Carcinogenesis Studies
The following diagram outlines a typical experimental workflow for investigating the carcinogenic effects of this compound and evaluating potential therapeutic or preventive interventions.
Caption: A general experimental workflow for a this compound-induced carcinogenesis study.
References
- 1. Biochemical and molecular aspects of this compound (DMH)-induced colon carcinogenesis: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. The carcinogenicity of this compound Dihydrochloride_Chemicalbook [chemicalbook.com]
- 4. This compound - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. This compound | H3CNHNHCH3 | CID 1322 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. This compound [stenutz.eu]
- 8. Symmetrical dimethylhydrazine - Wikipedia [en.wikipedia.org]
- 9. This compound [drugfuture.com]
- 10. 1,2-Dimethyl hydrazine CAS#: 540-73-8 [m.chemicalbook.com]
- 11. chemsynthesis.com [chemsynthesis.com]
- 12. echemi.com [echemi.com]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. lookchem.com [lookchem.com]
- 15. atsdr.cdc.gov [atsdr.cdc.gov]
- 16. nj.gov [nj.gov]
- 17. cdn.chemservice.com [cdn.chemservice.com]
- 18. This compound dihydrochloride | C2H10Cl2N2 | CID 9380 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. atsdr.cdc.gov [atsdr.cdc.gov]
- 20. TABLE 6-2, Analytical Methods for Determining Hydrazine, 1,1-Dimethylhydrazine, and this compound in Environmental Samplesa - Toxicological Profile for Hydrazines - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. The mechanism of carcinogenic action of this compound (SDMH) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Chemical Stability of 1,2-Dimethylhydrazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,2-Dimethylhydrazine (SDMH), with the chemical formula (CH₃NH)₂, is a colorless, flammable, and hygroscopic liquid that is a potent carcinogen and DNA methylating agent.[1][2] Primarily utilized as a research chemical to induce colon tumors in animal models, its synthesis and stability are of critical interest to researchers in oncology, toxicology, and drug development.[1] This guide provides a comprehensive overview of the primary synthesis routes for this compound, its chemical stability under various conditions, and detailed experimental protocols.
Synthesis of this compound
The synthesis of symmetrical this compound is most commonly achieved through the alkylation of a protected hydrazine (B178648) derivative, followed by deprotection. The use of an indirect pathway involving a diacyl compound is often preferred for symmetrical dialkylhydrazines.[3] Alternative methods, such as the reduction of azines, have also been developed.
Synthesis via Methylation of 1,2-Dibenzoylhydrazine
A widely utilized laboratory-scale synthesis involves the methylation of 1,2-dibenzoylhydrazine, followed by acidic hydrolysis to yield this compound dihydrochloride (B599025).[4]
Reaction Scheme:
-
Formation of 1,2-Dibenzoylhydrazine: Hydrazine is reacted with benzoyl chloride in the presence of a base.
-
Methylation: 1,2-Dibenzoylhydrazine is methylated using a suitable agent, such as methyl sulfate (B86663).
-
Hydrolysis: The resulting N,N'-dibenzoyl-N,N'-dimethylhydrazine is hydrolyzed with a strong acid to yield this compound dihydrochloride.
Experimental Protocol: Synthesis of this compound Dihydrochloride
This protocol is adapted from established organic synthesis procedures.
Part A: 1,2-Dibenzoylhydrazine
-
In a 2-liter flask equipped with a mechanical stirrer and cooled in an ice-water bath, dissolve 48 g (1.2 moles) of sodium hydroxide (B78521) in 500 mL of water.
-
Add 65 g (0.5 moles) of hydrazine sulfate to the stirred solution.
-
From separate dropping funnels, slowly and simultaneously add 145 g (1.03 moles) of freshly distilled benzoyl chloride and a solution of 45 g (1.1 moles) of sodium hydroxide in 120 mL of water. The addition of benzoyl chloride should take approximately 1.5 hours.
-
After the addition is complete, continue stirring for an additional 2 hours.
-
Saturate the reaction mixture with carbon dioxide.
-
Filter the crude product by suction, press it thoroughly, and create a paste with 50% aqueous acetone.
-
Filter again, wash with water, and press as dry as possible.
-
Recrystallize the crude product from approximately 650 mL of boiling glacial acetic acid to obtain fine white needles of 1,2-dibenzoylhydrazine.
-
Collect the purified product by suction filtration, wash with cold water, and dry under reduced pressure.
Part B: N,N'-Dibenzoyl-N,N'-dimethylhydrazine
Caution: This procedure should be performed in a fume hood.
-
In a 2-liter, three-necked flask equipped with a mechanical stirrer, thermometer, and two dropping funnels, place 80 g (0.33 moles) of 1,2-dibenzoylhydrazine, 10 g (0.25 moles) of sodium hydroxide, and 600 mL of water.
-
Heat the mixture to approximately 90°C on a water bath.
-
From separate dropping funnels, add 320 g (2.54 moles) of methyl sulfate and 250 mL of an aqueous solution containing 125 g (3.1 moles) of sodium hydroxide. Add the methyl sulfate in 10-mL portions, followed by a nearly equivalent amount of the alkali solution, maintaining the reaction temperature between 85-90°C and keeping the solution alkaline.
-
After the addition, stir the mixture for one hour at 90°C.
-
Cool the reaction mixture. The product will solidify.
-
Filter the solid, wash with water, and press dry.
-
Dissolve the crude product in chloroform (B151607), filter, and wash the chloroform solution with a 10% sodium hydroxide solution, then with water.
-
Dry the chloroform solution with anhydrous calcium chloride and remove the solvent by distillation. The residue is crude N,N'-dibenzoyl-N,N'-dimethylhydrazine.
Part C: this compound Dihydrochloride
Caution: This procedure should be performed in a fume hood.
-
In a 2-liter flask, reflux a mixture of 67 g (0.25 moles) of N,N'-dibenzoyl-N,N'-dimethylhydrazine and 250 mL of 32% hydrochloric acid for two hours.
-
Remove the resulting benzoic acid by steam distillation until approximately 10 liters of distillate has been collected.
-
Evaporate the residual liquor to dryness under reduced pressure on a water bath.
-
Treat the crystalline dihydrochloride with 25 mL of absolute ethyl alcohol and evaporate to dryness under reduced pressure. Repeat this step.
-
Crush the resulting solid with a mixture of 25 mL of absolute alcohol and 2-3 mL of concentrated hydrochloric acid, filter, and wash with cold absolute alcohol to yield this compound dihydrochloride.
Synthesis via Reduction of Azines
An alternative route to 1,2-dialkylhydrazines is the reduction of the corresponding azines. This method can provide good yields and offers a different synthetic pathway.[5][6]
Reaction Scheme:
RCH=N-N=CHR + [Reducing Agent] → RCH₂-NH-NH-CH₂R
Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) and diborane (B8814927) (B₂H₆).[5][7]
Experimental Workflow: Reduction of Azines
Caption: Workflow for the synthesis of 1,2-dialkylhydrazines via azine reduction.
Chemical Stability of this compound
This compound is a reactive and hazardous compound. Its stability is influenced by environmental factors such as air, light, and temperature, as well as its interaction with other chemicals.
General Properties and Storage
This compound is a colorless, hygroscopic liquid that fumes in air and gradually turns yellow upon exposure.[8] It has a characteristic fishy, ammonia-like odor.[1] Due to its reactivity and hazardous nature, proper storage and handling are crucial.
Recommended Storage Conditions:
-
Temperature: Store in a cool, dry, well-ventilated area.
-
Atmosphere: Store under an inert atmosphere.
-
Containers: Keep containers securely sealed.[9]
-
Incompatibilities: Store away from strong oxidizing agents, strong acids, and metallic oxides.[1] It can also attack some plastics, rubber, and coatings.
-
Light: Protect from light.
Reactivity and Decomposition
This compound is a strong reducing agent and can react violently with oxidizing agents. It is flammable and can form explosive mixtures with air.[1]
Decomposition Pathways:
The decomposition of hydrazines can be initiated by heat, light, or reaction with other chemicals. The photolysis of dimethylhydrazine primarily involves the scission of a hydrogen atom, with an overall quantum yield of approximately 0.3.[10]
When heated to decomposition, it emits toxic fumes of nitrogen oxides.[8] The thermal decomposition of the related compound, unsymmetrical dimethylhydrazine (UDMH), has been studied, and the data suggests that decomposition is a first-order reaction.[11]
The oxidation of this compound can lead to the formation of various products. For instance, the electro-oxidation proceeds via an initial two-electron oxidation, followed by chemical reactions that can form formaldehyde (B43269) and methylhydrazine.[12]
Caption: Factors influencing the chemical stability of this compound.
Quantitative Data
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₂H₈N₂ | [8] |
| Molecular Weight | 60.10 g/mol | [8] |
| Appearance | Colorless, fuming, hygroscopic liquid | [8] |
| Odor | Fishy, ammonia-like | [1] |
| Boiling Point | 87.05 °C | [13] |
| Melting Point | -8.9 °C | [13] |
| Density | 0.8274 g/cm³ | [13] |
| Flash Point | < 23 °C | [1] |
| Solubility | Miscible with water, alcohol, ether | [8] |
Table 2: Stability and Reactivity Data
| Parameter | Information | Reference(s) |
| Air Stability | Fumes in air and gradually turns yellow. | [8] |
| Incompatibilities | Strong oxidizing agents, strong acids, metallic oxides, some plastics, rubber, and coatings. | [1] |
| Thermal Stability | Decomposes upon heating, emitting toxic fumes. | [8] |
| Photostability | Undergoes photolysis, with a primary rupture of a hydrogen atom. The overall quantum yield is 0.3. | [10] |
| Storage of Dihydrochloride Salt | Stock solution stable at -80°C for 6 months and at -20°C for 1 month (sealed, away from moisture and light). |
Experimental Protocols for Stability Assessment
Standardized methods for assessing the chemical stability of hydrazines often involve monitoring the concentration of the compound over time under controlled conditions.
General Protocol for Determining Hydrazine Concentration
A common method for determining hydrazine concentration in aqueous solutions is a colorimetric assay based on the reaction with p-dimethylaminobenzaldehyde. This method is outlined in ASTM D1385-07.[6]
Principle:
In an acidic solution, hydrazine reacts with p-dimethylaminobenzaldehyde to form a yellow-colored azine, which can be quantified spectrophotometrically.
Procedure Outline:
-
Sample Preparation: Collect the sample and, if necessary, dilute it to a concentration within the linear range of the assay. The pH should be adjusted to be within the required range (typically acidic).[5]
-
Reagent Addition: Add a solution of p-dimethylaminobenzaldehyde in an appropriate solvent (e.g., methanol (B129727) and hydrochloric acid) to the sample.
-
Color Development: Allow the reaction to proceed for a specified time to ensure complete color development.
-
Spectrophotometric Measurement: Measure the absorbance of the solution at the wavelength of maximum absorption for the colored product (typically around 458 nm).
-
Quantification: Determine the concentration of hydrazine from a calibration curve prepared using standards of known concentration.
This general procedure can be adapted to assess the stability of this compound under various conditions (e.g., thermal, photolytic, oxidative stress) by measuring its concentration at different time points.
Conclusion
This compound is a valuable research tool, but its synthesis and handling require a thorough understanding of its chemical properties. The synthesis via methylation of 1,2-dibenzoylhydrazine provides a reliable method for laboratory-scale production. Its inherent instability and reactivity necessitate strict adherence to proper storage and handling protocols to ensure the safety of researchers and the integrity of experimental results. Further research into the quantitative aspects of its decomposition kinetics under various environmental conditions would be beneficial for developing more precise stability profiles and handling guidelines.
References
- 1. 1,2-Dimethyl hydrazine CAS#: 540-73-8 [m.chemicalbook.com]
- 2. scribd.com [scribd.com]
- 3. researchgate.net [researchgate.net]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. standards.globalspec.com [standards.globalspec.com]
- 6. osha.gov [osha.gov]
- 7. This compound | H3CNHNHCH3 | CID 1322 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pubs.aip.org [pubs.aip.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. lookchem.com [lookchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. standards.iteh.ai [standards.iteh.ai]
1,2-Dimethylhydrazine: A Comprehensive Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,2-Dimethylhydrazine (DMH) and its common salt, this compound dihydrochloride (B599025), are potent carcinogenic agents extensively used in preclinical research to induce colon cancer in animal models.[1][2][3] Their high toxicity and carcinogenicity necessitate stringent safety and handling protocols to protect laboratory personnel. This guide provides an in-depth overview of the safety precautions, handling procedures, physical and chemical properties, and the carcinogenic mechanism of DMH. All quantitative data is summarized in structured tables, and a detailed experimental protocol for safe laboratory use is provided.
Hazard Identification and Classification
This compound is classified as a highly toxic, flammable, and carcinogenic substance. It poses significant health risks through inhalation, ingestion, and skin absorption.[4][5]
-
Acute Toxicity: Exposure can cause severe irritation to the skin, eyes, and respiratory tract.[4] Symptoms may include coughing, shortness of breath, headache, dizziness, nausea, and vomiting.[5] Higher exposures can lead to pulmonary edema, a medical emergency.[5]
-
Chronic Toxicity & Carcinogenicity: DMH is a probable human carcinogen.[5] Animal studies have demonstrated its ability to induce tumors of the blood vessels, intestines, and liver.[5] It is a powerful DNA alkylating agent.[1][2]
-
Flammability: DMH is a flammable liquid and its vapor can travel a considerable distance to an ignition source, causing a flashback.[4][5]
Quantitative Data
Physical and Chemical Properties
The following tables summarize the key physical and chemical properties for this compound and its dihydrochloride salt.
Table 1: Physical and Chemical Properties of this compound (CAS: 540-73-8)
| Property | Value | Reference |
| Molecular Formula | C₂H₈N₂ | [6] |
| Molecular Weight | 60.10 g/mol | [7] |
| Appearance | Colorless, fuming, hygroscopic liquid | [4][8] |
| Odor | Ammonia-like, fishy | [4][7] |
| Boiling Point | 81°C (177.8°F) at 760 mmHg | [7][8] |
| Melting Point | -9°C (15.8°F) | [7][8] |
| Density | 0.8274 g/mL at 20°C (68°F) | [6][7] |
| Vapor Pressure | 68 mmHg at 24°C (75.2°F) | [7] |
| Flash Point | <23°C (<73.4°F) | [7] |
| Solubility | Miscible with water, alcohol, ether, and hydrocarbons | [6][7][8] |
Table 2: Physical and Chemical Properties of this compound Dihydrochloride (CAS: 306-37-6)
| Property | Value | Reference |
| Molecular Formula | C₂H₈N₂ · 2HCl | [6] |
| Molecular Weight | 133.02 g/mol | [6] |
| Appearance | White crystalline powder or prisms | [3][9] |
| Melting Point | 167-169°C (decomposes) | [10] |
| Solubility | ≥100 mg/mL in water at 23°C (73°F) | [3][9] |
Toxicity Data
Table 3: Acute Toxicity of this compound
| Species | Route | LD50 | Reference |
| Mouse | Oral | 36 mg/kg | [6] |
| Rat | Oral | 160 mg/kg | [6] |
| Mouse | Intravenous | 29 mg/kg | [6] |
| Rat | Intravenous | 175 mg/kg | [6] |
Occupational Exposure Limits
There are no established OSHA PEL or ACGIH TLV values specifically for this compound. However, due to its hazardous nature, exposure should be kept to an absolute minimum.[8] For the related compound, 1,1-Dimethylhydrazine, the ACGIH TLV is 0.01 ppm as an 8-hour time-weighted average.[5]
Carcinogenic Mechanism and Signaling Pathway
This compound is a procarcinogen, meaning it requires metabolic activation to exert its carcinogenic effects. The primary mechanism involves its conversion to a reactive electrophile that alkylates cellular macromolecules, particularly DNA.[1][2]
The metabolic activation pathway is as follows:
-
Hepatic Metabolism: DMH is absorbed and transported to the liver, where it undergoes a series of enzymatic reactions.
-
Formation of Active Metabolite: Through these reactions, DMH is converted into its ultimate carcinogenic metabolite, the methyldiazonium ion, via an intermediate, methylazoxymethanol (B1197960) (MAM).[1][2]
-
Glucuronidation: The active metabolite is conjugated with glucuronic acid in the liver, forming a glucuronide conjugate.[11]
-
Transport to Colon: This water-soluble conjugate is transported via the bloodstream and bile to the colon.[11]
-
Bacterial Activation: In the colon, gut microbiota produce the enzyme β-glucuronidase, which cleaves the glucuronide conjugate, releasing the highly reactive methyldiazonium ion.[11]
-
DNA Alkylation: The released methyldiazonium ion readily alkylates (adds a methyl group to) DNA bases, primarily at the O⁶ and N⁷ positions of guanine. This leads to DNA damage, mutations during replication, and ultimately, the initiation of carcinogenesis.[1][2]
Experimental Protocols: Safe Handling and Procedures
Adherence to strict safety protocols is mandatory when working with this compound. The following represents a comprehensive protocol for the safe handling of DMH in a research laboratory setting.
Engineering Controls
-
Designated Area: All work with DMH must be conducted in a designated area, such as a chemical fume hood, with signage indicating the presence of a potent carcinogen.
-
Chemical Fume Hood: A certified chemical fume hood with a face velocity of at least 125 feet per minute is required for all manipulations of DMH, including weighing, dilution, and administration.[12]
-
Ventilation: The laboratory must be well-ventilated, with negative pressure relative to surrounding areas.
-
Safety Equipment: An emergency eyewash station and safety shower must be readily accessible and tested regularly.
Personal Protective Equipment (PPE)
A comprehensive PPE ensemble is required at all times when handling DMH:
-
Gloves: Two pairs of chemical-resistant gloves (e.g., nitrile) should be worn. Gloves should have a long cuff and be changed immediately if contaminated.[12]
-
Eye Protection: Chemical splash goggles and a face shield are mandatory.
-
Lab Coat: A dedicated, disposable, solid-front lab coat or gown is required. This should be removed before leaving the designated work area.
-
Respiratory Protection: For procedures with a high risk of aerosol generation, a NIOSH-approved respirator may be necessary, based on a risk assessment.
Storage and Handling
-
Storage: Store DMH in a locked, dedicated, and ventilated cabinet away from oxidizing agents, acids, bases, and sources of ignition.[5] The container must be tightly sealed and clearly labeled as "Carcinogen" and "Highly Toxic".
-
Weighing: Weighing of DMH (especially the dihydrochloride salt powder) should be done on a disposable weighing paper or in a tared container within the chemical fume hood to minimize contamination.
-
Solutions: Prepare solutions in the fume hood. Use a plastic-backed absorbent pad on the work surface to contain any potential spills.
-
Transport: When transporting DMH, use a secondary, sealed, and shatterproof container.
Spill and Emergency Procedures
-
Minor Spills (within a fume hood):
-
Alert personnel in the immediate area.
-
Absorb the liquid with a non-combustible material like dry sand or earth.[5] For solid spills, dampen with water to prevent dusting before sweeping.[12]
-
Using non-sparking tools, carefully collect the absorbent material and contaminated debris into a labeled hazardous waste container.[5]
-
Decontaminate the area with a suitable cleaning solution and then wipe with soap and water.
-
-
Major Spills (outside a fume hood):
-
Evacuate the laboratory immediately and alert others.
-
Contact the institution's Environmental Health and Safety (EHS) department.
-
Prevent entry into the contaminated area.
-
-
Exposure Procedures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[5]
-
Eye Contact: Immediately flush eyes with water for at least 30 minutes, holding the eyelids open. Seek immediate medical attention.[5]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Waste Disposal
-
All DMH-contaminated waste, including empty containers, PPE, absorbent materials, and animal bedding, must be collected in clearly labeled, sealed hazardous waste containers.
-
Dispose of waste through the institution's hazardous waste management program in accordance with all local, state, and federal regulations.
Conclusion
This compound is an invaluable tool in cancer research, but its inherent hazards demand the utmost respect and caution. By understanding its properties, recognizing the risks, and rigorously implementing the safety protocols outlined in this guide, researchers can minimize their exposure and handle this chemical safely and responsibly. A strong safety culture, including thorough training and adherence to institutional EHS guidelines, is paramount for all personnel working with this potent carcinogen.
References
- 1. scispace.com [scispace.com]
- 2. Biochemical and molecular aspects of this compound (DMH)-induced colon carcinogenesis: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy this compound dihydrochloride | 306-37-6 [smolecule.com]
- 4. This compound | H3CNHNHCH3 | CID 1322 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. nj.gov [nj.gov]
- 6. This compound [drugfuture.com]
- 7. TABLE 3-2, Physical and Chemical Properties of Hydrazines - Toxicological Profile for Hydrazines - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. This compound - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. This compound dihydrochloride | C2H10Cl2N2 | CID 9380 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound Dihydrochloride CAS#: 306-37-6 [m.chemicalbook.com]
- 11. The mechanism of carcinogenic action of this compound (SDMH) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. datasheets.scbt.com [datasheets.scbt.com]
A Technical Guide to the Historical Use of 1,2-Dimethylhydrazine in Colon Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the historical and ongoing use of 1,2-Dimethylhydrazine (DMH) as a potent chemical carcinogen for inducing colorectal cancer (CRC) in animal models. DMH has been a cornerstone in experimental oncology, enabling significant advancements in our understanding of the molecular and cellular mechanisms of carcinogenesis.
Introduction: The Role of DMH in Experimental Oncology
This compound (DMH) is a powerful alkylating agent and a highly specific colorectal procarcinogen.[1] Historically, its application in rodent models has been instrumental in mimicking the pathological progression of human colorectal cancer.[2][3] The DMH-induced cancer model is valued for its ability to reproduce many hallmark features of human CRC, including the development of preneoplastic lesions like aberrant crypt foci (ACF), followed by the progression to adenomas and adenocarcinomas.[4][5] This makes it an invaluable tool for studying etiology, pathogenesis, and for the preclinical evaluation of novel chemotherapeutic and chemopreventive agents.[6][7]
Mechanism of Carcinogenesis
DMH is a procarcinogen, meaning it requires metabolic activation to exert its carcinogenic effects.[4] The process is a multi-step pathway primarily initiated in the liver and completed in the colon.
Metabolic Activation Pathway:
-
Hepatic Metabolism: Upon administration, DMH is transported to the liver, where cytochrome P450 enzymes metabolize it into azoxymethane (B1215336) (AOM) and then into the more proximate carcinogen, methylazoxymethanol (B1197960) (MAM).[4]
-
Conjugation and Transport: In the liver, MAM is conjugated with glucuronic acid to form a glucuronide conjugate.[8] This water-soluble conjugate is then excreted into the bile and transported to the colon.[8]
-
Colonic Activation: Within the colon, bacterial β-glucuronidase enzymes hydrolyze the MAM-glucuronide conjugate, releasing the highly reactive MAM.[8]
-
DNA Alkylation: MAM is unstable and spontaneously decomposes to form a highly electrophilic methyldiazonium ion. This ion readily methylates cellular macromolecules, most critically, DNA.[4] It primarily forms O6-methylguanine adducts, which, if not repaired, lead to G:C to A:T transition mutations during DNA replication.[3]
-
Tumor Initiation: This genetic damage, particularly in key regulatory genes such as Apc and Kras, initiates the carcinogenic process, leading to the formation of dysplastic cells and the subsequent development of tumors.[4]
Visualization: DMH Metabolic Activation and Carcinogenesis
Caption: Metabolic activation of DMH from a procarcinogen to an ultimate carcinogen.
Experimental Protocols
The induction of colorectal cancer using DMH can be tailored based on the animal model, research goals, and desired tumor characteristics. The most common routes of administration are subcutaneous (s.c.) and intraperitoneal (i.p.) injections.[4]
General Protocol: DMH-Induced Colon Carcinogenesis in Rodents
This protocol provides a generalized methodology. Specific parameters should be optimized based on the rodent strain and experimental endpoint.
Materials:
-
This compound dihydrochloride (B599025) (DMH)
-
1 mM EDTA solution, pH adjusted to 6.5 with NaOH
-
Rodent models (e.g., Wistar or Sprague-Dawley rats, C57BL/6 or BALB/c mice), typically 6-8 weeks old
-
Sterile syringes and needles (e.g., 26-28 gauge)
Procedure:
-
Acclimatization: House animals in a controlled environment (22±2°C, 12h light/dark cycle) with ad libitum access to standard chow and water for at least one week before the experiment begins.
-
Carcinogen Preparation: Prepare the DMH solution fresh before each injection in a chemical fume hood. Dissolve DMH dihydrochloride in the 1 mM EDTA solution to the desired concentration (e.g., 20 mg/mL). Adjust the pH to 6.5 using NaOH.
-
Administration:
-
Monitoring: Monitor the animals weekly for clinical signs of toxicity, such as weight loss, diarrhea, or rectal bleeding. Body weight should be recorded regularly.
-
Termination and Tissue Collection:
-
Euthanize animals at a predetermined endpoint (e.g., 20-30 weeks after the first injection).
-
Perform a necropsy and carefully excise the entire colon.
-
Open the colon longitudinally, rinse with saline, and lay it flat on a filter paper.
-
Count, measure, and record the location of all visible tumor masses.
-
Fix tissues in 10% neutral buffered formalin for subsequent histopathological analysis.
-
Visualization: Experimental Workflow
Caption: Standard workflow for a DMH-induced colon carcinogenesis study.
Quantitative Data from Historical Studies
The efficacy of DMH in inducing tumors is well-documented. Tumor incidence, multiplicity (number of tumors per animal), and latency vary depending on the animal strain, DMH dose, and duration of the study.
| Animal Model | DMH Dose & Regimen | Tumor Incidence | Avg. Tumor Multiplicity (per animal) | Study Reference |
| Male Fischer 344 Rats | 20 mg/kg, i.m., weekly for 20 weeks | 88% (large bowel) | 3.5 | [11] |
| Male Sprague-Dawley Rats | 21 mg/kg, s.c., weekly for 6 months | High (not specified) | Not specified | [11] |
| Female CF-1 Mice | 20 mg/kg, i.p., weekly for 10 weeks | 100% | 5.5 ± 2.4 | [12] |
| Male Wistar Rats | 40 mg/kg, s.c. (regimen not specified) | 100% | 2.5 | [13] |
| NMRI Mice | Not specified | 100% | Not specified | [14] |
Note: Data are compiled from various sources and methodologies may differ. Direct comparison should be made with caution.
Conclusion
The this compound-induced colon cancer model has been a pivotal tool in cancer research for decades. Its reliability in producing tumors that are histopathologically similar to human CRC has allowed for extensive investigation into carcinogenesis and the evaluation of therapeutic interventions.[2] While newer genetically engineered mouse models (GEMMs) offer more targeted insights into specific genetic pathways, the DMH model remains highly relevant for studying sporadic colon cancer and for large-scale screening of potential chemopreventive and therapeutic compounds due to its robustness and cost-effectiveness.[3][4] A thorough understanding of its mechanisms and protocols is essential for researchers utilizing this classic and powerful model.
References
- 1. clinmedjournals.org [clinmedjournals.org]
- 2. A novel mouse model for colitis-associated colon carcinogenesis induced by this compound and dextran sulfate sodium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Biochemical and molecular aspects of this compound (DMH)-induced colon carcinogenesis: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Genesis of this compound-induced colon cancer. A light and electron microscopic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biochemical and molecular aspects of this compound (DMH)-induced colon carcinogenesis: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The mechanism of carcinogenic action of this compound (SDMH) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An Integrative Approach to Characterize the Early Phases of Dimethylhydrazine-Induced Colorectal Carcinogenesis in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journal.waocp.org [journal.waocp.org]
- 11. This compound - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Chemoprotective effect of boeravinone B against 1,2-dimethyl hydrazine induced colorectal cancer in rats via suppression of oxidative stress and inflammatory reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Evaluation of Dimethylhydrazine Induced Tumours in Mice as a Model System for Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
1,2-Dimethylhydrazine CAS number and molecular structure
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of 1,2-Dimethylhydrazine (DMH), a potent carcinogenic agent widely utilized in preclinical research to model colorectal cancer. This guide covers its chemical and physical properties, metabolic activation, mechanism of action, and detailed protocols for its experimental use.
Chemical Identity and Properties
This compound, also known as symmetrical dimethylhydrazine (SDMH), is a hydrazine (B178648) derivative with the chemical formula C₂H₈N₂. It is a colorless, flammable, and hygroscopic liquid that fumes in the air and possesses a characteristic ammonia-like odor.[1][2] It is crucial to handle this compound with extreme caution due to its high toxicity and carcinogenicity.
Molecular Structure
-
IUPAC Name: this compound
-
CAS Number: 540-73-8
-
Molecular Formula: C₂H₈N₂
-
SMILES: CNNC
Physicochemical Data
The key physical and chemical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Reference |
| Molecular Weight | 60.10 g/mol | [3] |
| Appearance | Colorless, fuming liquid | [1] |
| Odor | Fishy, ammonia-like | [3] |
| Melting Point | -9 °C | [1][3] |
| Boiling Point | 81 - 87 °C | [1][3] |
| Density | 0.827 g/mL at 20 °C | [3] |
| Flash Point | -15 °C (5 °F) | |
| Solubility | Miscible with water, ethanol, ether, and hydrocarbons | [1][2] |
| Vapor Density | 2.07 (Air = 1) |
Mechanism of Carcinogenesis
This compound is a procarcinogen, meaning it requires metabolic activation to exert its carcinogenic effects.[4] The primary target organ for DMH-induced carcinogenesis in animal models is the colon.
Metabolic Activation Pathway
The metabolic activation of DMH is a multi-step process that primarily occurs in the liver, with final activation in the colon.
-
Hepatic Metabolism: In the liver, DMH is first oxidized by cytochrome P450 enzymes to azomethane, which is then hydroxylated to form methylazoxymethanol (B1197960) (MAM).[4]
-
Conjugation and Transport: MAM is subsequently conjugated with glucuronic acid to form a glucuronide conjugate (MAM-glucuronide). This water-soluble, inactive conjugate is transported via the bile to the colon.[4]
-
Colonic Activation: In the colon, bacterial β-glucuronidase enzymes hydrolyze the MAM-glucuronide, releasing the unstable MAM.[4]
-
Formation of the Ultimate Carcinogen: MAM spontaneously decomposes to formaldehyde (B43269) and the highly reactive methyldiazonium ion (CH₃N₂⁺).[4]
-
DNA Alkylation: The methyldiazonium ion is the ultimate carcinogen that readily methylates cellular macromolecules, including DNA. It primarily forms O⁶-methylguanine and N⁷-methylguanine adducts.[4] The O⁶-methylguanine adduct is particularly mutagenic as it can mispair with thymine (B56734) instead of cytosine during DNA replication, leading to G:C to A:T transition mutations.[4]
References
An In-Depth Technical Guide to the Aqueous Solubility and Application of 1,2-Dimethylhydrazine in Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the aqueous solubility of 1,2-Dimethylhydrazine (DMH), a potent carcinogen widely used in experimental models of colorectal cancer. This document details its physicochemical properties, provides established protocols for the preparation of aqueous solutions for in vivo studies, and outlines its metabolic activation and carcinogenic mechanisms.
Physicochemical Properties and Aqueous Solubility of this compound
This compound (DMH), also known as symmetrical dimethylhydrazine (SDMH), is a flammable, hygroscopic liquid that fumes in air and gradually turns yellow. It possesses a characteristic ammonia-like odor.
Solubility Profile:
A key characteristic of this compound is its complete miscibility with water, which is accompanied by a significant evolution of heat. This means that DMH can be mixed with water in all proportions to form a homogeneous solution. Consequently, traditional quantitative solubility limits (e.g., in grams per 100 mL) are not applicable. This high solubility is a critical factor in its use as a research chemical, allowing for straightforward preparation of aqueous solutions for administration to laboratory animals.
The dihydrochloride (B599025) salt of this compound is also freely soluble in water and ethanol.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Formula | C₂H₈N₂ | [1] |
| Molar Mass | 60.10 g/mol | [1] |
| Appearance | Colorless liquid | [1] |
| Odor | Fishy, ammoniacal | [1] |
| Density | 0.8274 g/cm³ at 20°C | [1] |
| Melting Point | -9 °C (16 °F; 264 K) | [1] |
| Boiling Point | 87 °C (188 °F; 360 K) | [1] |
| Aqueous Solubility | Miscible | [1] |
Experimental Protocols for Aqueous Solution Preparation
The preparation of this compound solutions for animal studies requires careful attention to safety and procedural detail due to its high toxicity and carcinogenicity. The following protocols are based on established methodologies for inducing colon cancer in rodents.
Preparation of this compound Solution for Injection
This protocol describes the preparation of a DMH solution for subcutaneous or intraperitoneal injection in rodents.
Materials:
-
This compound dihydrochloride (DMH)
-
1 mM Ethylenediaminetetraacetic acid (EDTA) solution
-
1 mM Sodium hydroxide (B78521) (NaOH) solution
-
Sterile saline (0.9% NaCl)
-
pH meter
-
Appropriate personal protective equipment (PPE): chemical-resistant gloves, lab coat, and safety goggles. All handling of DMH must be performed in a certified chemical fume hood.
Procedure:
-
Vehicle Preparation: Prepare a 1 mM EDTA solution in sterile saline.
-
DMH Dissolution: Immediately before use, dissolve the required amount of this compound dihydrochloride in the 1 mM EDTA solution to achieve the desired final concentration (e.g., for a 20 mg/kg body weight dose).[2]
-
pH Adjustment: Adjust the pH of the DMH solution to 6.5 using a 1 mM NaOH solution.[2] This step is crucial for the stability of the compound and to minimize irritation at the injection site.
-
Sterilization: While not always explicitly stated in all protocols, filter-sterilization of the final solution using a 0.22 µm syringe filter is a good laboratory practice, especially for parenteral administration.
-
Administration: The freshly prepared solution is then administered to the animals, typically via subcutaneous or intraperitoneal injection.[2]
Table 2: Typical Dosing Regimens for DMH-Induced Colon Carcinogenesis in Rodents
| Animal Model | Route of Administration | Dosage | Frequency | Duration | Reference(s) |
| Rats | Subcutaneous | 20 mg/kg body weight | Once weekly | 20 weeks | [3] |
| Rats | Intraperitoneal | 40 mg/kg body weight | Once weekly | 7 weeks | [4] |
| Mice | Subcutaneous | 20 mg/kg body weight | Once weekly | 6 weeks | [5] |
Metabolic Activation and Carcinogenic Mechanism
This compound is a procarcinogen, meaning it requires metabolic activation to exert its carcinogenic effects. The primary site of this activation is the liver.
The metabolic pathway involves a series of enzymatic reactions that convert DMH into highly reactive electrophiles capable of alkylating DNA. This DNA damage, if not properly repaired, can lead to mutations in critical genes and initiate the process of carcinogenesis.
Signaling Pathway of this compound Metabolism and Carcinogenesis
The following diagram illustrates the key steps in the metabolic activation of DMH and its subsequent interaction with cellular macromolecules.
Caption: Metabolic activation of this compound leading to colorectal carcinogenesis.
The process begins in the liver where DMH is oxidized to azoxymethane (AOM) and then hydroxylated to methylazoxymethanol (MAM).[2] MAM can then be conjugated with glucuronic acid and transported to the colon via the bile. In the colon, bacterial β-glucuronidase cleaves the glucuronide, releasing the reactive MAM.[6] MAM is unstable and spontaneously decomposes to form a highly reactive methyldiazonium ion, which can methylate DNA, primarily at the O⁶ position of guanine. This leads to DNA damage, subsequent mutations in key oncogenes and tumor suppressor genes, and ultimately, the development of colorectal cancer.
Experimental Workflow for DMH-Induced Carcinogenesis Studies
The following diagram outlines a typical experimental workflow for a study investigating the carcinogenic effects of DMH in a rodent model.
Caption: A typical experimental workflow for a this compound-induced carcinogenesis study.
Safety, Handling, and Disposal
This compound is a highly toxic and carcinogenic substance and must be handled with extreme caution.
-
Handling: All work with DMH should be conducted in a certified chemical fume hood.[7] Appropriate personal protective equipment, including chemical-resistant gloves, a lab coat, and safety goggles, is mandatory.[8]
-
Storage: Store in a cool, dry, well-ventilated area away from sources of ignition.
-
Disposal: All waste contaminated with DMH, including animal carcasses, bedding, and unused solutions, must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[9]
This guide provides essential information for researchers working with this compound. Adherence to these guidelines is critical for ensuring experimental accuracy and, most importantly, laboratory safety.
References
- 1. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. journal.waocp.org [journal.waocp.org]
- 3. transplantology.org [transplantology.org]
- 4. An Integrative Approach to Characterize the Early Phases of Dimethylhydrazine-Induced Colorectal Carcinogenesis in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. nj.gov [nj.gov]
- 7. researchgate.net [researchgate.net]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
The Genotoxicity of 1,2-Dimethylhydrazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,2-Dimethylhydrazine (DMH) is a potent colon carcinogen widely used in experimental models to study colorectal cancer. Its carcinogenicity is intrinsically linked to its genotoxic properties, which are mediated through metabolic activation to reactive intermediates that damage cellular DNA. This technical guide provides a comprehensive overview of the genotoxicity profile of DMH, detailing its effects on DNA, chromosomes, and gene mutation. It includes a summary of quantitative data from key genotoxicity assays, detailed experimental protocols, and visualizations of the metabolic activation pathway and experimental workflows. This document is intended to serve as a thorough resource for researchers and professionals in the fields of toxicology, oncology, and drug development.
Introduction
This compound (DMH) is a symmetrical hydrazine (B178648) derivative that is a well-established procarcinogen.[1][2] It requires metabolic activation to exert its toxic effects, which primarily manifest as the induction of colon tumors in rodents.[1][2] The genotoxic activity of DMH is the cornerstone of its carcinogenic mechanism, involving the formation of DNA adducts that lead to mutations and chromosomal damage. Understanding the genotoxicity profile of DMH is crucial for elucidating the mechanisms of colon carcinogenesis and for the development of potential chemopreventive and therapeutic agents.
Metabolic Activation and Mechanism of Genotoxicity
DMH is not directly genotoxic. Its bioactivation is a multi-step process primarily occurring in the liver and colon, involving several enzymatic reactions.
The metabolic cascade begins with the oxidation of DMH to azomethane, which is then hydroxylated to form methylazoxymethanol (B1197960) (MAM). MAM can be further metabolized to form a highly reactive methyldiazonium ion. This electrophilic species is considered the ultimate carcinogen derived from DMH. The methyldiazonium ion readily reacts with nucleophilic sites in cellular macromolecules, most importantly DNA.
The primary mechanism of DMH-induced genotoxicity is the alkylation of DNA bases. The methyldiazonium ion methylates DNA, forming various adducts. The most significant of these in terms of mutagenesis is O⁶-methylguanine (O⁶-MeG).[1] This adduct is prone to mispairing with thymine (B56734) instead of cytosine during DNA replication, leading to G:C to A:T transition mutations. Other DNA adducts, such as N⁷-methylguanine and O⁴-methylthymidine, are also formed.[1] The accumulation of these DNA adducts, if not repaired, can lead to the activation of oncogenes and inactivation of tumor suppressor genes, initiating the process of carcinogenesis.
Evidence of Genotoxicity
The genotoxicity of DMH has been demonstrated in a variety of in vitro and in vivo assays, which assess its ability to induce DNA damage, chromosomal aberrations, and gene mutations.
DNA Damage
The primary evidence for DMH-induced DNA damage comes from studies detecting DNA adducts and strand breaks.
-
DNA Adducts: As previously mentioned, the formation of DNA adducts, particularly O⁶-methylguanine, is a hallmark of DMH exposure.[1] Studies have shown a direct correlation between the levels of these adducts in the colon and the incidence of tumors.
-
Comet Assay (Single Cell Gel Electrophoresis): The Comet assay is a sensitive method for detecting DNA strand breaks in individual cells. Studies utilizing the alkaline Comet assay have consistently shown that DMH induces DNA damage in the colon and liver of rodents.[3][4]
Chromosomal Aberrations
DMH has been shown to be a clastogenic agent, meaning it can induce structural and numerical chromosomal abnormalities.
-
Micronucleus Test: The in vivo micronucleus test is a widely used method to assess chromosomal damage. DMH has been shown to induce a significant increase in the frequency of micronucleated erythrocytes in the bone marrow of mice.[5][6][7] Furthermore, a positive response has also been observed in the colon and liver, the primary target organs for DMH-induced carcinogenesis.[7][8]
Mutagenicity
The mutagenic potential of DMH has been evaluated in bacterial and mammalian systems.
-
Ames Test (Bacterial Reverse Mutation Assay): The results of the Ames test with DMH have been somewhat conflicting. Early studies often reported negative or weakly positive results. However, it has been demonstrated that DMH is mutagenic in the Ames test, particularly in the presence of secondary bile acids like lithocholic acid or deoxycholic acid, with or without metabolic activation.[9][10] This suggests a co-mutagenic effect that may be relevant to colon carcinogenesis in humans.[9]
Quantitative Genotoxicity Data
The following tables summarize quantitative data from representative studies on the genotoxicity of DMH.
Table 1: In Vivo Micronucleus Test Data for this compound
| Species | Strain | Route of Administration | Dose (mg/kg) | Sampling Time (h) | Tissue | % Micronucleated Polychromatic Erythrocytes (Mean ± SD) | Reference |
| Mouse | CBA | Intraperitoneal | 20 | 24 | Bone Marrow | Positive (data not specified) | [6] |
| Mouse | CBA | Intraperitoneal | 50 | 24 | Bone Marrow | Positive (data not specified) | [6] |
| Mouse | C57B1/6J | Intraperitoneal | 50 | 24 | Bone Marrow | Positive (data not specified) | [6] |
| Mouse | Male & Female | Single Oral Gavage | Not specified | 24 | Colon | Increased micronucleated cells | [7] |
| Rat | Male & Female | Single Oral Gavage | Not specified | 24 | Colon | Increased micronucleated cells | [7] |
Table 2: Comet Assay Data for this compound-Induced DNA Damage
| Species | Cell Type/Tissue | Treatment | DNA Damage Metric (% Tail DNA, Mean ± SD) | Reference |
| Mouse | Colonic Mucosa | DMH (in vivo) | Significantly increased compared to control | [3][4] |
| Rat | Colon | DMH (in vivo) | Significantly increased compared to control | [11] |
Table 3: Ames Test Mutagenicity Data for this compound
| Salmonella typhimurium Strain | Metabolic Activation (S9) | Co-mutagen | Result | Reference |
| Not Specified | With or Without | Lithocholic Acid | Mutagenic | [9][10] |
| Not Specified | With or Without | Deoxycholic Acid | Mutagenic | [9][10] |
Detailed Experimental Protocols
The following are generalized protocols for key genotoxicity assays used to evaluate DMH. It is important to note that specific parameters may vary between laboratories and studies.
In Vivo Micronucleus Assay
This protocol is based on the methodology for assessing micronucleus induction in rodent bone marrow.
Protocol Steps:
-
Animal Selection and Acclimatization: Use healthy, young adult rodents (e.g., mice, 6-8 weeks old). Acclimatize the animals to laboratory conditions for at least one week.
-
Dose Preparation and Administration: Prepare fresh solutions of DMH in a suitable vehicle (e.g., saline). Administer the test substance, vehicle control, and positive control (e.g., cyclophosphamide) to the animals, typically via intraperitoneal injection or oral gavage.[5][6]
-
Treatment and Observation: House the animals under standard conditions. The time between treatment and euthanasia is critical; for bone marrow, a 24-hour sampling time is common.[5]
-
Bone Marrow Collection: Humanely euthanize the animals. Isolate the femurs and/or tibias and flush the bone marrow with fetal bovine serum.
-
Slide Preparation: Centrifuge the bone marrow suspension, remove the supernatant, and resuspend the cell pellet. Prepare smears on clean microscope slides.
-
Staining: Air-dry the slides and stain with an appropriate dye, such as May-Grünwald Giemsa or acridine (B1665455) orange, to differentiate polychromatic erythrocytes (PCEs) from normochromatic erythrocytes (NCEs).
-
Scoring: Under a light microscope, score the frequency of micronucleated PCEs (MN-PCEs) per at least 2000 PCEs per animal. Also, determine the ratio of PCEs to NCEs to assess bone marrow toxicity.
-
Data Analysis: Compare the frequency of MN-PCEs in the treated groups to the vehicle control group using appropriate statistical methods.
Alkaline Comet Assay
This protocol describes the general steps for performing the alkaline Comet assay on isolated colon cells.
Protocol Steps:
-
Cell Isolation: Isolate single cells from the target tissue (e.g., colonic mucosa) using enzymatic digestion and mechanical dissociation. Ensure high cell viability.[3][4]
-
Embedding in Agarose: Mix the cell suspension with low-melting-point agarose and pipette onto a pre-coated microscope slide. Allow the agarose to solidify.
-
Lysis: Immerse the slides in a cold lysis solution (containing high salt and detergent) to lyse the cells and unfold the DNA.[3][4]
-
Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA.[3][4]
-
Electrophoresis: Subject the slides to electrophoresis in the same alkaline buffer. Damaged DNA fragments will migrate out of the nucleus, forming a "comet" tail.
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye, such as SYBR Green or propidium (B1200493) iodide.
-
Visualization and Scoring: Visualize the comets using a fluorescence microscope. Capture images and analyze them using specialized software to quantify the amount of DNA in the comet tail (e.g., % tail DNA, tail moment).
-
Data Analysis: Compare the DNA damage in the treated groups to the control group.
Ames Test (Bacterial Reverse Mutation Assay)
This is a generalized protocol for the Ames test using Salmonella typhimurium.
Protocol Steps:
-
Bacterial Strains: Use appropriate histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537).
-
Metabolic Activation: Prepare an S9 fraction from the livers of rats or hamsters pre-treated with an enzyme inducer (e.g., Aroclor 1254) to provide metabolic activation.
-
Plate Incorporation Assay: a. To a test tube, add the test substance (DMH at various concentrations), the bacterial culture, and either the S9 mix (for metabolic activation) or a buffer (for no activation).[9][10] b. Add molten top agar containing a trace amount of histidine and biotin (B1667282) to the tube. c. Pour the mixture onto a minimal glucose agar plate.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies (his+) on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.
-
Controls: Include a vehicle control, a positive control without S9 activation (e.g., sodium azide (B81097) for TA100 and TA1535), and a positive control with S9 activation (e.g., 2-aminoanthracene (B165279) for all strains).
Conclusion
The genotoxicity of this compound is well-documented and is central to its carcinogenic activity, particularly in the colon. Through metabolic activation, DMH is converted into a potent alkylating agent that induces a range of genetic damage, including DNA adducts, strand breaks, chromosomal aberrations, and gene mutations. The in vivo micronucleus test and the Comet assay are reliable methods for detecting the genotoxic effects of DMH in its target organs. While the Ames test has produced some conflicting results, evidence suggests that DMH is mutagenic under specific conditions that may mimic the colonic environment. This technical guide provides a comprehensive resource for understanding and assessing the genotoxic profile of DMH, which is essential for its continued use as a model carcinogen in research and for the broader understanding of chemical carcinogenesis.
References
- 1. This compound - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Morphological and molecular alterations in 1,2 dimethylhydrazine and azoxymethane induced colon carcinogenesis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Detection of DNA damage by alkaline comet assay in mouse colonic mucosa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activity of this compound in the mouse bone marrow micronucleus assay using a triple- and a single-dosing protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assessment of this compound in bone marrow micronucleus assay: Variations in protocol and response (Journal Article) | OSTI.GOV [osti.gov]
- 7. Selective induction of micronuclei in the rat/mouse colon and liver by this compound: a seven-tissue comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of the effects of this compound and cyclophosphamide on micronucleus incidence in bone marrow and colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mutagenicity of this compound towards Salmonella typhimurium, co-mutagenic effect of secondary biliary acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. DNA alkylation by this compound in the rat large intestine and liver: influence of diet and enzyme induction - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Metabolism of 1,2-Dimethylhydrazine in Liver Microsomes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the metabolic processes involved in the hepatic microsomal transformation of the procarcinogen 1,2-dimethylhydrazine (DMH). The document details the enzymatic pathways, key metabolites, and methodologies for studying these reactions, with a focus on providing actionable data and protocols for laboratory professionals.
Core Concepts in this compound Metabolism
This compound (DMH) is a potent colon carcinogen that requires metabolic activation to exert its carcinogenic effects. This bioactivation process is primarily initiated in the liver by the cytochrome P450 (CYP) family of enzymes located in the microsomal fraction of hepatocytes. The metabolic cascade leads to the formation of highly reactive electrophilic species that can induce DNA damage, a critical step in the initiation of carcinogenesis.
The primary enzyme responsible for the initial oxidation of DMH and its metabolites is Cytochrome P450 2E1 (CYP2E1). The metabolic pathway proceeds through a series of oxidative steps, ultimately generating a methyldiazonium ion, which is a powerful alkylating agent. This reactive species can methylate cellular macromolecules, including DNA, leading to the formation of adducts such as O6-methylguanine and 7-methylguanine, which can cause mutations if not repaired.
The Metabolic Pathway of this compound
The metabolic activation of DMH is a multi-step process:
-
Oxidation to Azomethane (B1219989) (AM): DMH is first oxidized to azomethane (AM).
-
Oxidation to Azoxymethane (B1215336) (AOM): AM is further oxidized to azoxymethane (AOM).
-
Hydroxylation to Methylazoxymethanol (B1197960) (MAM): AOM undergoes hydroxylation to form methylazoxymethanol (MAM). This step is a critical activation step and is catalyzed by CYP2E1.[1]
-
Formation of the Methyldiazonium Ion: MAM is unstable and can spontaneously or enzymatically decompose to formaldehyde (B43269) and the highly reactive methyldiazonium ion.
-
DNA Alkylation: The methyldiazonium ion readily methylates DNA and other macromolecules, leading to genotoxicity and the initiation of cancer.[2]
Furthermore, MAM can be conjugated with glucuronic acid in the liver to form methylazoxymethanol-glucuronide. This conjugate can be transported to the colon via the bile, where it can be hydrolyzed by bacterial β-glucuronidase to release MAM, leading to site-specific carcinogenesis in the colon.[2]
Caption: Metabolic activation pathway of this compound in the liver and colon.
Quantitative Data on DMH Metabolism
Table 1: Enzyme Activities for Azoxymethane and Methylazoxymethanol Metabolism by Purified CYP2E1
| Substrate | Enzyme Activity (nmol substrate metabolized/nmol P450/min) | Reference |
| Azoxymethane (AOM) | 2.88 ± 1.14 | [3] |
| Methylazoxymethanol (MAM) | 2.87 ± 0.59 | [3] |
Note: These activities were determined using a reconstituted system with purified cytochrome P450IIE1 from acetone-induced rats.
Table 2: Reaction Rates of this compound Metabolic Steps in Isolated Perfused Rat Liver
| Metabolic Step | Half-life (t1/2) (min) | Reference |
| DMH → Azomethane | 21.8 | [4] |
| Azomethane → Azoxymethane | 1.5 | [4] |
| Azoxymethane → Methylazoxymethanol | 41.5 | [4] |
| Methylazoxymethanol → Further products | 611 | [4] |
Note: These half-lives were estimated using a mathematical kinetic model in an isolated perfused rat liver system and represent the overall rate of each step, not necessarily the specific microsomal enzyme kinetics.
Experimental Protocols
Preparation of Liver Microsomes
This protocol describes the preparation of liver microsomes from rodent models for use in in vitro metabolism studies.
Materials:
-
Homogenization Buffer: 0.25 M sucrose, 10 mM Tris-HCl, 1 mM EDTA, pH 7.4.
-
100 mM potassium phosphate (B84403) buffer, pH 7.4.
-
Centrifuge and ultracentrifuge.
-
Dounce or Potter-Elvehjem homogenizer.
-
Bradford or other protein assay reagents.
Procedure:
-
Euthanize the animal according to approved institutional protocols.
-
Perfuse the liver with ice-cold saline to remove blood.
-
Excise the liver, weigh it, and mince it in ice-cold homogenization buffer.
-
Homogenize the minced liver in 3 volumes of homogenization buffer using a Dounce or Potter-Elvehjem homogenizer.
-
Centrifuge the homogenate at 9,000 x g for 20 minutes at 4°C to pellet nuclei, mitochondria, and cell debris.
-
Carefully collect the supernatant (S9 fraction) and transfer it to an ultracentrifuge tube.
-
Centrifuge the S9 fraction at 100,000 x g for 60 minutes at 4°C to pellet the microsomes.
-
Discard the supernatant (cytosol).
-
Resuspend the microsomal pellet in 100 mM potassium phosphate buffer.
-
Repeat the ultracentrifugation step (step 7) to wash the microsomes.
-
Resuspend the final microsomal pellet in a minimal volume of 100 mM potassium phosphate buffer.
-
Determine the protein concentration of the microsomal preparation using a standard protein assay.
-
Aliquot the microsomes and store them at -80°C until use.
In Vitro Metabolism of this compound in Liver Microsomes
This protocol outlines a typical incubation procedure to study the metabolism of DMH by liver microsomes.
Materials:
-
Liver microsomes (prepared as described above).
-
100 mM potassium phosphate buffer, pH 7.4.
-
This compound (DMH) stock solution.
-
NADPH regenerating system (e.g., 1 mM NADP+, 10 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase) or 1 mM NADPH.
-
Reaction termination solvent (e.g., ice-cold acetonitrile (B52724) or perchloric acid).
-
Analytical instrumentation for metabolite quantification (e.g., HPLC, GC-MS).
Procedure:
-
Prepare a reaction mixture containing liver microsomes (typically 0.5-1.0 mg/mL protein) and DMH at the desired concentration in 100 mM potassium phosphate buffer.
-
Pre-incubate the reaction mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system or NADPH.
-
Incubate the reaction at 37°C with gentle shaking for a specified time course (e.g., 0, 5, 10, 20, 30 minutes).
-
Terminate the reaction at each time point by adding an equal volume of ice-cold termination solvent.
-
Centrifuge the terminated reactions at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated protein.
-
Collect the supernatant for analysis of DMH and its metabolites (azomethane, azoxymethane, methylazoxymethanol) by a validated analytical method.
Signaling Pathways and Experimental Workflows
PI3K/Akt Signaling Pathway in Hydrazine-Induced Hepatotoxicity
While direct evidence for the involvement of the PI3K/Akt signaling pathway in this compound-induced hepatotoxicity is limited, studies on the related compound unsymmetrical dimethylhydrazine (UDMH) have shown its role in liver toxicity.[1] This pathway is crucial for cell survival, proliferation, and apoptosis, and its dysregulation can contribute to cellular damage.
Caption: A proposed model of the PI3K/Akt signaling pathway in hydrazine-induced hepatotoxicity.
Experimental Workflow for Microsomal Metabolism Studies
The following diagram illustrates a typical workflow for investigating the metabolism of a xenobiotic, such as DMH, using liver microsomes.
Caption: A generalized experimental workflow for studying xenobiotic metabolism in liver microsomes.
Conclusion
The metabolism of this compound in liver microsomes is a critical area of study for understanding its carcinogenic potential. The process, primarily driven by CYP2E1, leads to the formation of DNA-reactive metabolites. This guide provides a foundational understanding of the metabolic pathway, offers detailed experimental protocols for its investigation, and presents available quantitative data. While specific kinetic constants for DMH metabolism are not widely reported, the information and methodologies presented herein provide a robust framework for researchers and drug development professionals to further investigate the biotransformation of this important procarcinogen.
References
- 1. Unsymmetrical dimethylhydrazine induces dose-dependent liver toxicity in rats via oxidative stress and PI3K/Akt pathway-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biochemical and molecular aspects of this compound (DMH)-induced colon carcinogenesis: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolism of azoxymethane, methylazoxymethanol and N-nitrosodimethylamine by cytochrome P450IIE1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolism of this compound in isolated perfused rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Key Metabolites of 1,2-Dimethylhydrazine in Vivo
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Dimethylhydrazine (DMH) is a potent carcinogenic compound widely utilized in experimental models to induce colon cancer in laboratory animals. Its carcinogenicity is not direct; instead, it requires metabolic activation to form reactive intermediates that can interact with cellular macromolecules, including DNA, leading to mutations and the initiation of tumorigenesis. Understanding the in vivo metabolism of DMH is crucial for elucidating its mechanisms of action and for the development of potential chemopreventive and therapeutic strategies. This technical guide provides a comprehensive overview of the key metabolites of DMH in vivo, supported by quantitative data, detailed experimental protocols, and visualizations of the metabolic pathways.
Metabolic Activation of this compound
The metabolic activation of this compound is a multi-step process that primarily occurs in the liver, although metabolism in the colon has also been demonstrated.[1][2][3] The key enzymatic system responsible for this bioactivation is the cytochrome P450 (CYP) mixed-function oxidase system, with CYP2E1 being a principal isoenzyme involved.[4] The metabolic cascade proceeds through a series of oxidative reactions, ultimately generating a highly reactive electrophile that is considered the ultimate carcinogen.
The established metabolic pathway of DMH is as follows:
-
Oxidation to Azomethane (B1219989) (AM): The initial step involves the oxidation of this compound to azomethane.[5]
-
Conversion to Azoxymethane (B1215336) (AOM): Azomethane is subsequently oxidized to form azoxymethane.[1] AOM is a more stable metabolite and is itself a potent colon carcinogen commonly used in experimental studies.
-
Hydroxylation to Methylazoxymethanol (B1197960) (MAM): Azoxymethane undergoes hydroxylation to yield methylazoxymethanol.[1]
-
Formation of the Ultimate Carcinogen: MAM is an unstable metabolite that can be transported to the colon via the bloodstream or bile.[1] In the colon, it can undergo further enzymatic conversion or spontaneous decomposition to form the highly reactive methyldiazonium ion .[1] This electrophilic species is capable of methylating cellular macromolecules, most notably DNA, leading to the formation of DNA adducts, genetic mutations, and the initiation of colorectal carcinogenesis.[1][6]
Methylazoxymethanol can also be conjugated with glucuronic acid in the liver, and these glucuronides can be excreted in the bile.[1] Bacterial β-glucuronidase in the colon can then hydrolyze these conjugates, releasing MAM and contributing to its colon-specific carcinogenic effects.[1]
Key Metabolites of this compound
The primary and most significant metabolites of this compound in vivo are:
-
Azomethane (AM): The initial oxidation product of DMH.
-
Azoxymethane (AOM): A more stable and potent carcinogenic metabolite.
-
Methylazoxymethanol (MAM): The proximate carcinogen that gives rise to the ultimate carcinogenic species.
-
Methyldiazonium Ion: The ultimate electrophilic carcinogen responsible for DNA alkylation.
Quantitative Analysis of DMH Metabolites
Quantitative data on the in vivo distribution and concentration of DMH and its metabolites are crucial for understanding its pharmacokinetics and target organ specificity. While comprehensive in vivo data with absolute concentrations in various tissues over time are limited in the publicly available literature, some studies provide valuable insights into the metabolic profile of DMH.
In Vitro Liver Perfusion Study
An in vitro study using an isolated perfused rat liver provides a snapshot of the rapid metabolism of DMH. After one hour of perfusion, the relative amounts of DMH and its metabolites in the perfusion medium were as follows:
| Compound | Percentage of Initial Dose |
| This compound (DMH) | 16% |
| Azomethane (AM) | 3% |
| Azoxymethane (AOM) | 42% |
| Methylazoxymethanol (MAM) | 30% |
| Table 1: Distribution of DMH and its metabolites in a perfused rat liver system after 1 hour. [7] |
This study also estimated the half-lives of each metabolic step, highlighting the rapid conversion of azomethane to azoxymethane (t½ = 1.5 minutes) and the relatively longer stability of methylazoxymethanol (t½ = 611 minutes).[5][7]
In Vivo Excretion Studies
Studies analyzing the expired air of rats following subcutaneous administration of radiolabeled DMH have provided quantitative data on the excretion of its volatile metabolite, azomethane, and its complete breakdown product, carbon dioxide.
| Dose of DMH | % of Dose Exhaled as Azomethane (24h) | % of Dose Exhaled as CO2 (24h) |
| 21 mg/kg | ~14% | ~11% |
| 200 mg/kg | ~23% | ~4% |
| Table 2: Excretion of Azomethane and CO2 in the expired air of rats within 24 hours of subcutaneous DMH administration. [5] |
Trace amounts of azoxymethane and methylazoxymethanol have also been detected in the urine of DMH-treated animals.[5] Less than 1% of a single dose of DMH was found to be excreted in the bile of rats, suggesting that biliary excretion is not a major route of elimination for the parent compound.[6][8]
Experimental Protocols
The following sections provide detailed methodologies for key experiments related to the study of DMH metabolism in vivo.
Protocol 1: Induction of Colon Tumors in Rats with this compound
This protocol describes a common method for inducing colon carcinogenesis in rats using subcutaneous injections of DMH.
Materials:
-
This compound (DMH) dihydrochloride (B599025)
-
Sterile physiological saline (0.9% NaCl)
-
1mM EDTA solution
-
1mM NaOH solution
-
Tuberculin syringes with 24-gauge needles
-
Male Wistar or Sprague-Dawley rats (6-8 weeks old)
Procedure:
-
Preparation of DMH Solution:
-
Immediately before use, dissolve DMH dihydrochloride in a 1mM EDTA solution.
-
Adjust the pH of the solution to 6.5 with 1mM NaOH.[9] A common concentration for administration is 20 mg/mL.
-
-
Animal Handling and Administration:
-
Weigh each rat to determine the correct dosage. A typical carcinogenic dose is 20 mg of DMH per kg of body weight.[9][10]
-
Restrain the rat securely. For subcutaneous injections, a gentle but firm grip on the scruff of the neck is effective.
-
Draw the calculated volume of the DMH solution into a tuberculin syringe.
-
Lift the loose skin in the interscapular region (between the shoulder blades) to form a tent.
-
Insert the needle at the base of the skin tent, parallel to the body, ensuring it enters the subcutaneous space and not the underlying muscle.
-
Aspirate briefly by pulling back on the plunger to ensure the needle is not in a blood vessel. If blood enters the syringe, withdraw the needle and inject at a new site with a fresh needle and syringe.
-
Inject the solution slowly.
-
-
Treatment Schedule:
-
Monitoring and Sacrifice:
-
Monitor the animals regularly for signs of toxicity, such as weight loss, lethargy, or ruffled fur.
-
At the end of the experimental period, euthanize the animals using an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Immediately dissect the colon for histopathological analysis or collection of tissue for metabolite analysis.
-
Protocol 2: Colon Tissue Preparation for Metabolite Analysis
This protocol outlines the steps for collecting and processing colon tissue for subsequent quantitative analysis of DMH and its metabolites.
Materials:
-
Dissection tools (scissors, forceps)
-
Ice-cold 1x Phosphate-Buffered Saline (PBS)
-
Glass plate
-
Sterile microscope slides
-
Pre-weighed Eppendorf tubes
-
Liquid nitrogen
-
Homogenization buffer (e.g., methanol (B129727)/chloroform mixture)
-
Tissue homogenizer (e.g., bead beater or sonicator)
Procedure:
-
Tissue Collection:
-
Following euthanasia, immediately excise the colon from the cecum to the rectum.
-
Slit the colon open longitudinally and wash the luminal contents thoroughly with ice-cold 1x PBS.[4]
-
-
Mucosal Scraping (Optional but Recommended):
-
Lay the colon flat on a pre-chilled glass plate with the mucosal side facing up.
-
Gently but firmly scrape the mucosal layer using a sterile microscope slide.[4]
-
Collect the scraped mucosa into a pre-weighed Eppendorf tube. This enriches the sample with epithelial cells where metabolism and DNA adduct formation are most relevant.
-
-
Snap-Freezing:
-
Immediately snap-freeze the collected tissue (either whole colon segments or mucosal scrapings) in liquid nitrogen to quench all metabolic activity.
-
Store the samples at -80°C until extraction.
-
-
Homogenization and Extraction:
-
Record the weight of the frozen tissue.
-
Add a pre-chilled homogenization buffer (e.g., a 2:1 v/v mixture of methanol and chloroform) to the tube containing the tissue.[4]
-
Homogenize the tissue using a bead beater or sonicator until a uniform suspension is achieved. Keep the samples on ice during this process to prevent degradation of metabolites.
-
Centrifuge the homogenate at a high speed (e.g., 16,000 x g) at 4°C to pellet the cellular debris.
-
Carefully collect the supernatant, which contains the extracted metabolites, for subsequent analysis.
-
Visualizations
Metabolic Pathway of this compound
Caption: Metabolic activation pathway of this compound.
Experimental Workflow for In Vivo DMH Metabolism Study
Caption: Experimental workflow for studying DMH metabolism in vivo.
Conclusion
The in vivo metabolism of this compound is a complex process that results in the formation of several key metabolites, culminating in the highly reactive methyldiazonium ion. This ultimate carcinogen is responsible for the DNA damage that initiates colon carcinogenesis in experimental models. While quantitative in vivo data on the tissue-specific concentrations of these metabolites remain somewhat limited, the available information clearly indicates rapid and extensive metabolism, primarily in the liver. The provided experimental protocols offer a foundation for researchers to conduct further studies to elucidate the pharmacokinetics and metabolic fate of DMH and its metabolites, which is essential for advancing our understanding of colon cancer and for the development of novel preventive and therapeutic interventions.
References
- 1. Biochemical and molecular aspects of this compound (DMH)-induced colon carcinogenesis: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolism of this compound by cultured human colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolism of this compound by cultured rat colon epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protocol for isolation and analysis of small volatile microbiome metabolites from human or mouse samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. zora.uzh.ch [zora.uzh.ch]
- 6. The Alkylation of Nucleic Acids of Rat and Mouse In Vivo by the Carcinogen this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolism of this compound in isolated perfused rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The alkylation of nucleic acids of rat and mouse in vivo by the carcinogen this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journal.waocp.org [journal.waocp.org]
- 10. clinmedjournals.org [clinmedjournals.org]
- 11. scispace.com [scispace.com]
Methodological & Application
Application Notes and Protocols for Induction of Colon Cancer in Mice using 1,2-Dimethylhydrazine (DMH)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the induction of colon cancer in mice using the procarcinogen 1,2-dimethylhydrazine (DMH). This model is a well-established and widely used tool in cancer research to study colon carcinogenesis, and to evaluate the efficacy of novel therapeutic and preventive agents.
Introduction
This compound (DMH) is a potent colon-specific carcinogen that is metabolically activated in the liver to form the ultimate carcinogen, a methyl diazonium ion.[1][2] This reactive metabolite methylates DNA and other macromolecules, primarily in the colonic epithelium, and generates reactive oxygen species (ROS).[1][2] The resulting DNA damage, if not properly repaired, leads to mutations in key oncogenes and tumor suppressor genes, initiating the process of carcinogenesis. DMH-induced tumors in mice share many histopathological and molecular characteristics with human sporadic colorectal cancer, making it a relevant preclinical model.[3][4]
Key Considerations
Several factors can influence the outcome of DMH-induced colon carcinogenesis studies, and should be carefully considered during the experimental design phase:
-
Mouse Strain: The genetic background of the mice significantly impacts their susceptibility to DMH-induced colon tumors. Some strains are highly susceptible, while others are relatively resistant.
-
DMH Dose and Schedule: The dose, frequency, and duration of DMH administration will determine the tumor incidence, multiplicity, and latency period.
-
Route of Administration: The most common and effective routes for DMH administration are subcutaneous (s.c.) and intraperitoneal (i.p.) injections.[1]
-
Animal Health and Husbandry: Maintaining optimal animal health and standardized housing conditions is crucial for reproducible results.
Data Summary Tables
The following tables summarize key quantitative data from various studies using the DMH-induced colon cancer model.
Table 1: Recommended DMH Dosages and Administration Schedules
| Parameter | Recommendation | Notes |
| Dosage | 15 - 40 mg/kg body weight | The specific dose can be adjusted based on the mouse strain and desired tumor latency.[4][5] |
| Administration Route | Subcutaneous (s.c.) or Intraperitoneal (i.p.) | Subcutaneous injection is a commonly used and effective method.[1] |
| Frequency | Once weekly | Consistent weekly injections are a standard and effective protocol.[6] |
| Duration | 6 - 24 weeks | The duration of treatment will influence tumor incidence and multiplicity. |
Table 2: Susceptibility of Common Mouse Strains to DMH-Induced Colon Cancer
| Mouse Strain | Susceptibility | Key Characteristics |
| BALB/c | Moderate | Develops tumors, but may have a lower incidence and multiplicity compared to highly susceptible strains.[7] |
| C57BL/6 | Moderate to High | A commonly used inbred strain that is susceptible to DMH-induced colon carcinogenesis.[5][7] |
| A/J | High | Highly susceptible, developing a high incidence of colon tumors. |
| ICR | High | A susceptible outbred stock. |
| SWR/J | High | Another highly susceptible inbred strain. |
Table 3: Timeline of DMH-Induced Colon Carcinogenesis
| Time Point | Histopathological and Molecular Events |
| Weeks 1-4 | Initial DNA damage and cellular stress responses. Appearance of aberrant crypt foci (ACF), the earliest preneoplastic lesions.[7][8] |
| Weeks 4-12 | Proliferation of ACF and development of adenomas. |
| Weeks 12-24 | Progression of adenomas to adenocarcinomas. |
| > 24 Weeks | Development of invasive carcinomas. Tumor latency is dose and strain-dependent.[1] |
Experimental Protocols
Caution: this compound is a potent carcinogen and should be handled with extreme care using appropriate personal protective equipment (PPE) and in a designated chemical fume hood. All institutional safety guidelines for handling carcinogens must be strictly followed.
Protocol 1: Standard DMH Induction Protocol
This protocol is a widely used method for inducing colon cancer in mice.
Materials:
-
This compound dihydrochloride (B599025) (DMH)
-
0.9% sterile saline
-
1N NaOH
-
Sterile syringes and needles (26-28 gauge)
-
pH meter
-
Appropriate mouse strain (e.g., C57BL/6), 6-8 weeks old
Procedure:
-
DMH Solution Preparation:
-
In a chemical fume hood, dissolve DMH dihydrochloride in 0.9% sterile saline to the desired concentration (e.g., 2 mg/mL).[6]
-
Adjust the pH of the solution to 6.5 - 7.0 with 1N NaOH. This is a critical step as an acidic solution can cause irritation at the injection site.
-
Sterile-filter the solution through a 0.22 µm filter.
-
Prepare the solution fresh before each use.
-
-
DMH Administration:
-
Weigh each mouse to determine the correct injection volume.
-
Administer DMH via subcutaneous (s.c.) or intraperitoneal (i.p.) injection at a dose of 20 mg/kg body weight.
-
Repeat the injections once a week for the desired duration (e.g., 10-15 weeks).
-
-
Monitoring:
-
Monitor the animals regularly for signs of toxicity, such as weight loss, ruffled fur, or lethargy.
-
Body weights should be recorded weekly.
-
At the end of the study period, euthanize the mice and collect the colons for histopathological analysis.
-
Protocol 2: DMH and Dextran (B179266) Sulfate (B86663) Sodium (DSS) Combined Protocol for Colitis-Associated Cancer
This protocol is used to model inflammation-driven colon cancer, which is more aggressive than sporadic cancer.
Materials:
-
Same as Protocol 1
-
Dextran sulfate sodium (DSS, 36-50 kDa)
Procedure:
-
DMH Administration:
-
Administer a single intraperitoneal injection of DMH at a dose of 10-20 mg/kg body weight.
-
-
DSS Administration:
-
One week after the DMH injection, provide DSS (e.g., 2-3% w/v) in the drinking water for a defined period (e.g., 5-7 days).
-
Replace the DSS solution with regular drinking water for a recovery period (e.g., 14 days).
-
This cycle of DSS administration and recovery can be repeated 2-3 times to induce chronic inflammation.
-
-
Monitoring:
-
Monitor the animals for signs of colitis, including weight loss, diarrhea, and blood in the stool.
-
At the end of the study, euthanize the mice and collect the colons for analysis.
-
Visualization of Workflows and Signaling Pathways
Experimental Workflow
References
- 1. Biochemical and molecular aspects of this compound (DMH)-induced colon carcinogenesis: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. journal.waocp.org [journal.waocp.org]
- 5. researchgate.net [researchgate.net]
- 6. Alterations in lipid mediated signaling and Wnt/ β -catenin signaling in DMH induced colon cancer on supplementation of fish oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. β‐Catenin mutations in a mouse model of inflammation‐related colon carcinogenesis induced by 1,2‐dimethylhydrazine and dextran sodium sulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Subcutaneous Administration of 1,2-Dimethylhydrazine in Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the subcutaneous administration of 1,2-Dimethylhydrazine (DMH) in rats, a widely utilized model for inducing colorectal cancer (CRC). This model is instrumental in studying carcinogenesis, evaluating potential chemotherapeutic agents, and understanding the molecular underpinnings of CRC.
Introduction
This compound (DMH) is a potent procarcinogen that reliably induces colorectal tumors in rodents.[1] Following administration, DMH is metabolically activated in the liver and subsequently transported to the colon, where it acts as a DNA alkylating agent, initiating tumorigenesis.[1] The resulting tumors share many histopathological and molecular characteristics with human sporadic CRC, making the DMH-induced rat model a valuable tool for preclinical research.[2] The subcutaneous route of administration is commonly employed due to its reliability and ease of execution.[1]
Data Presentation
Table 1: Summary of DMH Dosing Regimens for Colorectal Cancer Induction in Rats
| Dosage (mg/kg) | Frequency | Duration | Rat Strain | Reference |
| 40 | Once weekly | 10 weeks | Sprague-Dawley | [3] |
| 40 | Twice weekly | 8 weeks | Wistar | [4][5] |
| 20 | Once weekly | 15 weeks | Wistar | |
| 30 | Once weekly | 12 weeks | Wistar | |
| 15 | Once weekly | 10 weeks | Not Specified | [6] |
| 20 | Single injection | - | Not Specified | [6] |
| 40 | Single injection | - | Not Specified | [6] |
Table 2: Quantitative Outcomes of DMH-Induced Colorectal Carcinogenesis in Rats
| DMH Regimen | Tumor Incidence (%) | Tumor Multiplicity (tumors/rat) | Tumor Latency (weeks) | Reference |
| 40 mg/kg, once weekly for 10 weeks | Not Specified | Not Specified | ~20 (tumor visualization) | [3] |
| 40 mg/kg, twice weekly for 8 weeks | High (implied) | Not Specified | Not Specified | [4][5] |
| >120 mg/kg (total dose) | High | Increased | Not Specified | [6] |
| 20 mg/kg (single dose) | Tumorigenic | Not Specified | Long | [6] |
| 40 mg/kg (single dose) | Higher lesion incidence than fractionated dose | Higher lesion frequency than fractionated dose | Not Specified | [6] |
Experimental Protocols
Protocol 1: Standard Weekly DMH Administration for CRC Induction
Materials:
-
This compound (DMH) dihydrochloride (B599025)
-
Sterile 0.9% saline solution
-
1 mM EDTA solution
-
Sodium bicarbonate (for pH adjustment)
-
Male Wistar or Sprague-Dawley rats (6-8 weeks old)
-
Sterile syringes and needles (25-27 gauge)
-
Appropriate personal protective equipment (PPE): gloves, lab coat, safety glasses
Procedure:
-
Animal Acclimatization: House the rats in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with ad libitum access to standard chow and water for at least one week before the experiment.
-
DMH Solution Preparation:
-
Caution: DMH is a potent carcinogen and should be handled with extreme care in a chemical fume hood.
-
Dissolve DMH dihydrochloride in sterile 0.9% saline containing 1 mM EDTA.
-
Adjust the pH of the solution to 6.5 with sodium bicarbonate.
-
Prepare the solution fresh before each injection.
-
-
DMH Administration:
-
Weigh the rats to determine the correct dosage. A common dosage is 20-40 mg/kg body weight.
-
Gently restrain the rat.
-
Administer the DMH solution via subcutaneous injection in the interscapular region.
-
Repeat the injections once or twice weekly for the desired duration (e.g., 8-15 weeks).
-
-
Monitoring:
-
Monitor the animals regularly for signs of toxicity, such as weight loss, lethargy, or ruffled fur.
-
Record body weights weekly.
-
Observe for clinical signs of tumor development, such as rectal bleeding or abdominal distension.
-
-
Termination and Tissue Collection:
-
At the end of the experimental period (typically 20-30 weeks from the first injection), euthanize the rats using an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Perform a necropsy and carefully dissect the entire colon.
-
Open the colon longitudinally, rinse with saline, and fix in 10% neutral buffered formalin.
-
Count and measure the size of all visible tumors.
-
Tissues can then be processed for histopathological analysis.
-
Signaling Pathways and Visualizations
DMH-induced colorectal carcinogenesis involves the dysregulation of several key signaling pathways. Understanding these pathways is crucial for developing targeted therapies.
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway is a critical regulator of cell proliferation and differentiation in the intestinal epithelium. Its aberrant activation is an early and common event in CRC. In the absence of a Wnt signal, β-catenin is targeted for degradation by a destruction complex. Upon Wnt binding to its receptor, this complex is inactivated, leading to the accumulation of β-catenin, which then translocates to the nucleus to activate target genes involved in cell proliferation. DMH has been shown to cause aberrant activation of this pathway.[7][8]
IL-6/JAK2/STAT3/NF-κB Signaling Pathway
Chronic inflammation is a key driver of colorectal cancer. The IL-6/JAK2/STAT3 signaling pathway is a central inflammatory cascade often activated in CRC. DMH administration can induce an inflammatory environment in the colon, leading to the activation of this pathway. Interleukin-6 (IL-6) binds to its receptor, activating Janus kinase 2 (JAK2), which in turn phosphorylates and activates the transcription factor STAT3. Activated STAT3 translocates to the nucleus and promotes the expression of genes involved in cell survival, proliferation, and inflammation. This pathway can also crosstalk with the NF-κB signaling pathway, another critical regulator of inflammation and cell survival.[4][9]
Experimental Workflow
The following diagram outlines the typical experimental workflow for a DMH-induced colorectal cancer study in rats.
References
- 1. Biochemical and molecular aspects of this compound (DMH)-induced colon carcinogenesis: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antitumor effect of S-1 on DMH induced colon cancer in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Induction of rat intestinal carcinogenesis with single doses, low and high repeated doses of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Alterations in lipid mediated signaling and Wnt/ β -catenin signaling in DMH induced colon cancer on supplementation of fish oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The role of IL-6/JAK2/STAT3 signaling pathway in cancers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Colorectal Tumor Induction Using 1,2-Dimethylhydrazine (DMH)
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the induction of colorectal tumors in animal models using the procarcinogen 1,2-Dimethylhydrazine (DMH). The information compiled herein is intended to guide researchers in designing and executing reproducible studies for investigating colorectal carcinogenesis and evaluating potential therapeutic interventions.
I. Introduction
This compound (DMH) is a potent and specific colon carcinogen widely used to induce colorectal tumors in laboratory animals, particularly mice and rats.[1][2] The resulting tumors share histological and molecular characteristics with human colorectal cancer, making the DMH-induced model a valuable tool for studying disease pathogenesis and for preclinical drug development.[1][2] DMH is metabolized in the liver to its active metabolites, azoxymethane (B1215336) (AOM) and methylazoxymethanol (B1197960) (MAM), which are then transported to the colon.[3][4] In the colonic epithelium, the ultimate carcinogenic metabolite, a diazonium ion, methylates DNA and other macromolecules, leading to genetic mutations, oxidative stress, and chronic inflammation, which collectively drive tumorigenesis.[3][4]
II. Optimal Dosage and Administration of DMH
The optimal dosage of DMH for colorectal tumor induction can vary depending on the animal model (species and strain), the desired tumor latency and incidence, and the specific research question. Generally, dosages are administered on a body weight basis (mg/kg or µg/g). Below is a summary of commonly used dosages from various studies.
Data Presentation: DMH Dosage for Colorectal Tumor Induction
| Animal Model | DMH Dosage | Administration Route | Frequency and Duration | Latency to Tumor Development | Key Findings/Notes |
| Mice (General) | 15 µg/g (15 mg/kg) | Subcutaneous (s.c.) | Once weekly for 12 weeks | ~3 months after first injection | Standardized protocol; tumors primarily in the colon, but also possible in other organs.[5] |
| Mice (General) | 20 mg/kg | Subcutaneous (s.c.) | Twice weekly for 6 weeks | Tumors observed at 4-6 weeks post-treatment | Used in combination with Niclosamide to study anti-cancer effects.[3] |
| Mice (msh2-/-) | 20 mg/kg | Subcutaneous (s.c.) | Weekly until tumors appeared | Median time to death: 83.5 days | Accelerated carcinogenesis in mismatch repair-deficient mice.[6] |
| Mice (Swiss Webster) | 40 mg/kg | Intraperitoneal (i.p.) | Once weekly for 2 weeks | 10 weeks (with DCA promotion) | Used in a model with deoxycholic acid (DCA) as a tumor promoter.[5] |
| Mice (with DSS) | 20 mg/kg | Intraperitoneal (i.p.) | Single injection | 10 weeks | Combined with dextran (B179266) sulfate (B86663) sodium (DSS) to model colitis-associated cancer.[1] |
| Rats (Wistar) | 40 mg/kg | Intraperitoneal (i.p.) | Once weekly for 7 weeks | Preneoplastic lesions at 11-17 weeks | Model for studying early phases of carcinogenesis.[7] |
| Rats (Fischer) | 35 mg/kg | Oral | Single dose | 1.5 years | Demonstrates tumor induction with a single low dose over a long latency.[8] |
| Rats (General) | 20 mg/kg | Subcutaneous (s.c.) | Once a week | Not specified | Used in chemoprevention studies.[4] |
III. Experimental Protocols
A. Standard Protocol for DMH-Induced Colorectal Tumors in Mice
This protocol is adapted from established methodologies for inducing colorectal tumors in mice using subcutaneous DMH injections.[3][5]
Materials:
-
This compound dihydrochloride (B599025) (DMH)
-
0.001 M EDTA solution
-
8 N Sodium Hydroxide (NaOH)
-
Sterile insulin (B600854) syringes with 28-gauge needles
-
Appropriate personal protective equipment (PPE): chemical-resistant gloves, lab coat, safety glasses
-
Chemical fume hood
Procedure:
-
Animal Acclimatization: House 8-week-old mice in a controlled environment for at least one week prior to the start of the experiment. Provide ad libitum access to standard chow and water.
-
DMH Solution Preparation (Perform all steps in a chemical fume hood):
-
DMH Administration:
-
Weigh each mouse to determine the precise body weight in grams.
-
Calculate the injection volume based on a dosage of 15 µg of DMH per gram of body weight (15 mg/kg). For a 25 g mouse, this would be 100 µL of the 3.7 mg/mL solution.[5]
-
Administer the calculated volume via subcutaneous (s.c.) injection.
-
Repeat the injections once weekly for 12 consecutive weeks.[5]
-
-
Monitoring:
-
Monitor the animals regularly (at least twice weekly) for clinical signs of toxicity, such as weight loss, lethargy, or ruffled fur.
-
Record body weights weekly.
-
Tumors are expected to develop approximately 3 months after the first injection.[5]
-
-
Endpoint and Tissue Collection:
-
The experimental endpoint is typically determined by tumor burden, clinical signs of distress, or a pre-defined time point.
-
Euthanize mice using an approved method.
-
Perform a necropsy and carefully dissect the entire colon.
-
Flush the colon with saline, open it longitudinally, and count and measure any visible tumors.
-
Fix tissues in 10% neutral buffered formalin for histopathological analysis.
-
B. Protocol for DMH/DSS-Induced Colitis-Associated Cancer in Mice
This protocol combines a single low dose of DMH with the inflammatory agent dextran sulfate sodium (DSS) to accelerate tumor development, mimicking colitis-associated cancer.[1]
Materials:
-
Same as Protocol A, plus:
-
Dextran sulfate sodium (DSS, 36-50 kDa)
-
Drinking water
Procedure:
-
Animal Acclimatization: As described in Protocol A.
-
DMH Initiation:
-
Administer a single intraperitoneal (i.p.) injection of DMH at a dose of 20 mg/kg body weight.[1]
-
-
DSS Administration (Induction of Colitis):
-
Monitoring:
-
Monitor for signs of colitis, including weight loss, diarrhea, and blood in the stool.
-
Record body weights weekly.
-
-
Endpoint and Tissue Collection:
-
Dysplasia and cancerous lesions can develop within 10 weeks.[1]
-
Euthanize mice at the pre-determined endpoint (e.g., week 11).
-
Collect and process colon tissue as described in Protocol A.
-
IV. Safety Precautions
This compound is classified as a Group 2A carcinogen, meaning it is probably carcinogenic to humans.[5] It is also highly flammable and toxic.[9][10] All handling of DMH must be performed in a certified chemical fume hood with appropriate PPE.[5][11] Consult the Material Safety Data Sheet (MSDS) and institutional safety guidelines before use.[12][13] Waste must be disposed of as hazardous waste according to local, state, and federal regulations.[12]
V. Visualizations
A. Signaling Pathway in DMH-Induced Carcinogenesis
The following diagram illustrates the metabolic activation of DMH and its subsequent effects on colonic epithelial cells, leading to colorectal tumor formation.
References
- 1. A novel mouse model for colitis-associated colon carcinogenesis induced by this compound and dextran sulfate sodium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biochemical and molecular aspects of this compound (DMH)-induced colon carcinogenesis: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. journal.waocp.org [journal.waocp.org]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. An Integrative Approach to Characterize the Early Phases of Dimethylhydrazine-Induced Colorectal Carcinogenesis in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Induction of colon tumors by a single oral dose of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. chemicalbook.com [chemicalbook.com]
Application Notes and Protocols for Modeling Inflammatory Bowel Disease and Colitis-Associated Cancer using 1,2-Dimethylhydrazine (DMH)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Modeling inflammatory bowel disease (IBD) and its progression to colitis-associated cancer (CAC) in preclinical animal models is a critical component of pathogenesis research and therapeutic development. The use of the procarcinogen 1,2-Dimethylhydrazine (DMH), often in combination with the inflammatory agent Dextran (B179266) Sulfate (B86663) Sodium (DSS), provides a robust and reproducible model to study the interplay between chronic inflammation and colorectal carcinogenesis.[1][2] DMH is a potent colon-specific carcinogen that, upon metabolic activation, induces DNA alkylation, leading to mutations and the initiation of tumorigenesis.[3][4] When combined with DSS, which induces chemical colitis mimicking aspects of ulcerative colitis (UC), the development of dysplasia and adenocarcinoma is significantly accelerated, providing a valuable tool for investigating disease mechanisms and evaluating novel therapeutic agents.[1][5]
This document provides detailed application notes and experimental protocols for the DMH/DSS-induced model of colitis-associated cancer, a relevant framework for studying severe, long-standing IBD.
Mechanism of Action
This compound is a procarcinogen that requires metabolic activation in the liver by cytochrome P450 enzymes, particularly CYP2E1.[3] This process converts DMH to its active metabolites, azoxymethane (B1215336) (AOM) and methylazoxymethanol (B1197960) (MAM).[3] MAM is then transported to the colon, where it spontaneously decomposes to form a highly reactive methyldiazonium ion. This ion readily alkylates cellular macromolecules, most importantly DNA, leading to the formation of DNA adducts, such as O6-methylguanine.[3] Subsequent DNA replication can lead to G-to-A transition mutations, initiating the carcinogenic process.[5]
DMH-induced carcinogenesis is also associated with the induction of oxidative stress and the activation of several key signaling pathways implicated in inflammation and cancer, including:
-
Wnt/β-catenin Pathway: Mutations in genes of this pathway, such as β-catenin, are frequently observed in DMH-induced tumors, leading to the translocation of β-catenin to the nucleus, where it acts as a transcriptional co-activator for genes promoting cell proliferation.[1][5]
-
PI3K/Akt/mTOR Pathway: This pathway, crucial for cell survival and proliferation, is often upregulated in DMH-induced colon cancer.[6][7]
-
NF-κB Signaling: Chronic inflammation induced by agents like DSS leads to the activation of NF-κB, a key transcription factor that drives the expression of pro-inflammatory cytokines and promotes cell survival, contributing to tumor promotion.[7]
Experimental Protocols
A. DMH/DSS-Induced Colitis-Associated Cancer Model in Mice
This protocol is adapted from a model that induces dysplasia and cancer within 10-11 weeks.[1]
Materials:
-
This compound dihydrochloride (B599025) (DMH)
-
Dextran Sulfate Sodium (DSS, molecular weight 36-50 kDa)
-
Sterile 0.9% saline
-
Sodium bicarbonate (NaHCO₃)
-
6-8 week old male BALB/c mice (or other appropriate strain)
-
Standard laboratory animal housing and care facilities
-
Appropriate personal protective equipment (PPE) for handling carcinogens
Procedure:
-
Acclimatization: Acclimate mice to the animal facility for at least one week before the start of the experiment.
-
DMH Preparation: Dissolve DMH in sterile 0.9% saline and adjust the pH to 6.5 with NaHCO₃. Prepare this solution fresh before each use.
-
Carcinogen Administration (Day 0): Administer a single intraperitoneal (i.p.) injection of DMH at a dose of 20 mg/kg body weight.[1] A control group should receive a saline injection.
-
DSS Administration Cycles:
-
Cycle 1 (Week 2): Provide 3% (w/v) DSS in the drinking water for 7 consecutive days.[1] Follow this with 14 days of regular drinking water.
-
Cycle 2 (Week 5): Repeat the 7-day 3% DSS administration, followed by 14 days of regular water.
-
Cycle 3 (Week 8): Administer a final 7-day course of 3% DSS.
-
-
Monitoring:
-
Termination and Tissue Collection (Week 11):
-
Euthanize the mice at the end of the experimental period.
-
Carefully dissect the entire colon, from the cecum to the anus.
-
Measure the colon length.
-
Open the colon longitudinally and rinse with phosphate-buffered saline (PBS).
-
Macroscopically examine the colon for the presence, number, and size of tumors.
-
Fix the colon in 10% neutral buffered formalin for histological analysis (e.g., Hematoxylin and Eosin staining) or divide it for molecular and biochemical analyses.
-
Control Groups:
-
Group 1 (Negative Control): Saline injection followed by regular drinking water.
-
Group 2 (DMH only): DMH injection followed by regular drinking water.
-
Group 3 (DSS only): Saline injection followed by three cycles of DSS administration.
B. DMH/DSS-Induced Colitis-Associated Cancer Model in Rats
This protocol is adapted from a 25-week model in F344 rats.[10]
Materials:
-
This compound (DMH)
-
Dextran Sulfate Sodium (DSS)
-
Sterile 0.9% saline
-
Sodium bicarbonate (NaHCO₃)
-
5-week old male F344 rats
-
Standard laboratory animal housing and care facilities
-
Appropriate PPE
Procedure:
-
Acclimatization: Acclimate rats for one week prior to the study.
-
DSS Administration (Week -1): Provide 1% (w/v) DSS in the drinking water for one week.[10]
-
DMH Administration (Weeks 0-8): Administer weekly subcutaneous (s.c.) injections of DMH at a dose of 20 mg/kg body weight for 8 consecutive weeks.[10]
-
Monitoring: Monitor animal health, body weight, and signs of colitis throughout the study.
-
Termination and Tissue Collection (Week 25): Euthanize the rats and collect colon tissues for analysis as described in the mouse protocol.
Data Presentation
Quantitative Data Summary
| Parameter | DMH/DSS Treatment Group | Control Groups | Reference |
| Tumor Incidence | 90.9% of mice developed dysplasia or cancer | No tumors observed in DMH only or DSS only groups | [1] |
| Tumor Multiplicity | Multiple tumors per animal observed | N/A | [1] |
| Tumor Location | Primarily in the distal colon | N/A | [1] |
| Aberrant Crypt Foci (ACF) | Significantly higher number of ACF | Lower to no ACF | [10] |
| Colon Adenomas | Significantly higher number of adenomas | Lower to no adenomas | [10] |
| Colon Adenocarcinomas | Present in a subset of animals | Absent | [1][10] |
Disease Activity Index (DAI) Scoring
| Score | Weight Loss (%) | Stool Consistency | Rectal Bleeding |
| 0 | < 1 | Normal | Negative |
| 1 | 1 - 5 | ||
| 2 | 5 - 10 | Loose Stools | Positive |
| 3 | 10 - 20 | ||
| 4 | > 20 | Diarrhea | Gross Bleeding |
Note: Scoring systems can vary slightly between institutions. The final DAI is typically the sum of the scores for each parameter.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the DMH/DSS-induced colitis-associated cancer model in mice.
DMH-Activated Signaling Pathway
Caption: Simplified signaling pathways activated by DMH and DSS in colitis-associated cancer.
Concluding Remarks
The DMH/DSS model is a valuable tool for investigating the pathogenesis of colitis-associated cancer and for the preclinical evaluation of novel therapeutic and preventative strategies. While azoxymethane (AOM) has become more commonly used due to its higher potency and stability, DMH remains a relevant and historically significant compound for inducing colon carcinogenesis in rodents.[2][12] Researchers should be aware of the hazardous nature of DMH and handle it with appropriate safety precautions. The protocols provided here offer a starting point, and optimization may be necessary depending on the specific research question, animal strain, and laboratory conditions.
References
- 1. A novel mouse model for colitis-associated colon carcinogenesis induced by this compound and dextran sulfate sodium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modeling colitis-associated cancer with azoxymethane (AOM) and dextran sulfate sodium (DSS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biochemical and molecular aspects of this compound (DMH)-induced colon carcinogenesis: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biochemical and molecular aspects of this compound (DMH)-induced colon carcinogenesis: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The AOM/DSS murine model for the study of colon carcinogenesis: From pathways to diagnosis and therapy studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Piclamilast mitigates this compound induced colon cancer in rats through modulation of Ras/PI3K/Akt/mTOR and NF-κβ signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. noblelifesci.com [noblelifesci.com]
- 9. criver.com [criver.com]
- 10. Inhibition of DMH-DSS-induced colorectal cancer by liposomal bovine lactoferrin in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Modeling Colitis-Associated Cancer with Azoxymethane (AOM) and Dextran Sulfate Sodium (DSS) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Colitis-Associated Cancer Modeling Using 1,2-Dimethylhydrazine and Dextran Sulfate Sodium
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for inducing colitis-associated cancer (CAC) in rodents using a combination of the pro-carcinogen 1,2-dimethylhydrazine (DMH) and the colitis-inducing agent dextran (B179266) sulfate (B86663) sodium (DSS). This model is highly relevant for studying the pathogenesis of inflammatory bowel disease (IBD)-associated colorectal cancer and for the preclinical evaluation of novel therapeutic and preventive agents.
The DMH/DSS model effectively recapitulates the inflammation-dysplasia-carcinoma sequence observed in human CAC.[1] DMH, a potent colon-specific carcinogen, initiates tumorigenesis, while DSS induces chronic colonic inflammation, which promotes tumor development.[2][3] The synergy between these two agents significantly shortens the latency period for tumor formation compared to using either agent alone.[2] This model is valued for its high reproducibility, cost-effectiveness, and the histological and molecular similarities of the induced tumors to human CAC.[4][5]
Data Presentation
The following tables summarize quantitative data from representative studies utilizing the DMH/DSS model.
Table 1: Tumorigenesis in a Mouse Model of DMH/DSS-Induced Colitis-Associated Cancer [2]
| Parameter | DMH + DSS Group (n=11) | Control Groups (DMH alone or DSS alone) |
| Study Duration | 10 weeks | 10 weeks |
| Invasive Adenocarcinomas | 4 | 0 |
| Dysplasia Lesions | 36 | 0 |
| Dysplasia in ≥2 Segments | 60% of animals | 0% of animals |
| Synchronous Cancers | 33.3% of tumor-bearing animals | 0% of animals |
Table 2: Pathological Scores in a Mouse Model of DMH/DSS-Induced Colitis [2]
| Group | Pathological Score (Mean ± SD) |
| DMH + DSS | Significantly higher than control |
| Saline + DSS | Significantly higher than control |
| DMH alone | Not significantly different from control |
| Normal Control | Baseline |
Table 3: Incidence of Aberrant Crypt Foci (ACF), Adenoma, and Adenocarcinoma in a Rat Model [3]
| Treatment Group | Incidence of ACF | Mean Number of ACF | Incidence of Adenoma | Incidence of Adenocarcinoma |
| DMH/DSS Control | 100% | Data not specified | Data not specified | Data not specified |
| DMH/DSS + LbLF (500 mg/kg) | Significantly lower than control | Significantly lower than control | Significantly lower than control | Significantly lower than control |
| DMH/DSS + LbLF (1000 mg/kg) | Significantly lower than control | Significantly lower than control | Significantly lower than control | Significantly lower than control |
LbLF: Liposomal bovine lactoferrin, an experimental therapeutic agent.
Experimental Protocols
Protocol 1: Short-Term Induction of Colitis-Associated Cancer in Mice
This protocol is adapted from a model that induces dysplasia and early-invasive adenocarcinomas within a relatively short timeframe of 10 weeks.[2]
Materials:
-
This compound (DMH)
-
Dextran Sulfate Sodium (DSS, 36-50 kDa)
-
Saline (0.9% NaCl)
-
6- to 8-week-old male mice (e.g., BALB/c, C57BL/6)[1]
-
Standard laboratory animal housing and care facilities
-
Drinking water bottles
Procedure:
-
Acclimatization: Acclimate mice to the animal facility for at least one week before the start of the experiment.
-
DMH Injection (Day 0): Administer a single intraperitoneal (i.p.) injection of DMH at a dose of 20 mg/kg body weight.[2] Prepare the DMH solution in saline. A control group should receive a saline injection.
-
DSS Administration (Cycle 1): One week after the DMH injection, replace the regular drinking water with a 3% (w/v) DSS solution for 7 days.[2]
-
Recovery Period: After the 7-day DSS administration, return the mice to regular drinking water for 14 days.
-
DSS Administration (Cycles 2 and 3): Repeat the 7-day DSS administration followed by a 14-day recovery period for two more cycles.
-
Monitoring: Monitor the animals' body weight, stool consistency, and presence of blood in the stool throughout the experiment to assess colitis severity. A Disease Activity Index (DAI) can be calculated based on these parameters.[6]
-
Termination and Tissue Collection: At the end of the 10-week experimental period, euthanize the mice.[2] Carefully dissect the entire colon, measure its length, and count the number of tumors. The colon can then be fixed in 10% neutral buffered formalin for histological analysis or snap-frozen in liquid nitrogen for molecular studies.
Protocol 2: Long-Term Induction of Colorectal Cancer in Rats
This protocol is adapted from a 25-week study in F344 rats.[3]
Materials:
-
This compound (DMH)
-
Dextran Sulfate Sodium (DSS)
-
Saline (0.9% NaCl, pH adjusted to 6.5 with NaHCO₃)
-
5-week-old male F344 rats
-
Standard laboratory animal housing and care facilities
-
Drinking water bottles
Procedure:
-
Initial DSS Administration (Week -1): At 5 weeks of age, provide the rats with drinking water containing 1% (w/v) DSS for one week to induce initial inflammation.[3]
-
DMH Injections (Weeks 0-8): At 6 weeks of age, begin weekly subcutaneous injections of DMH at a dose of 20 mg/kg body weight for 8 consecutive weeks.[3]
-
Experimental Period (Weeks 0-25): Throughout this period, the animals are maintained on regular drinking water.
-
Monitoring: Regularly monitor the health status of the animals.
-
Termination and Tissue Analysis (Week 25): At the end of the 25-week period, euthanize the rats. Dissect the colons and examine for the presence of aberrant crypt foci (ACF), adenomas, and adenocarcinomas.[3] Tissues should be processed for histopathological analysis.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for DMH/DSS-induced colitis-associated cancer in mice.
Signaling Pathway Diagram: Wnt/β-catenin in CAC
A critical molecular pathway implicated in DMH/DSS-induced CAC is the Wnt/β-catenin signaling pathway.[1][2] In this model, cytoplasmic and/or nuclear translocation of β-catenin is frequently observed in dysplastic and neoplastic lesions, indicating activation of this pathway.[2] This is in contrast to the p53 pathway, where mutations are not commonly found in this chemically-induced cancer model.[1][2]
Caption: Activated Wnt/β-catenin signaling pathway in colitis-associated cancer.
References
- 1. The AOM/DSS murine model for the study of colon carcinogenesis: From pathways to diagnosis and therapy studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel mouse model for colitis-associated colon carcinogenesis induced by this compound and dextran sulfate sodium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of DMH-DSS-induced colorectal cancer by liposomal bovine lactoferrin in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Murine models of colorectal cancer: the azoxymethane (AOM)/dextran sulfate sodium (DSS) model of colitis-associated cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Murine models of colorectal cancer: the azoxymethane (AOM)/dextran sulfate sodium (DSS) model of colitis-associated cancer [PeerJ] [peerj.com]
- 6. socmucimm.org [socmucimm.org]
Application Notes and Protocols for Aberrant Crypt Foci (ACF) Scoring in DMH-Treated Rodents
Audience: Researchers, scientists, and drug development professionals.
Introduction
Aberrant crypt foci (ACF) are putative preneoplastic lesions in the colon, first identified in carcinogen-treated rodents.[1] These lesions are characterized by clusters of enlarged, darker-staining crypts with a thickened epithelial lining and are considered one of the earliest morphological changes in the development of colorectal cancer.[2][3] The 1,2-dimethylhydrazine (DMH) induced rodent model is a widely used and well-established system for studying colon carcinogenesis, closely mimicking many aspects of human sporadic colorectal cancer.[4][5] Scoring of ACF is a critical endpoint in this model, providing a quantitative measure of the efficacy of potential chemopreventive agents or the carcinogenic potential of various compounds. These application notes provide detailed protocols for the induction of ACF in rodents using DMH, the identification and scoring of these lesions, and the presentation of quantitative data.
Experimental Protocols
Protocol 1: Induction of Aberrant Crypt Foci with DMH
This protocol describes the induction of ACF in rats or mice using this compound (DMH).
Materials:
-
This compound (DMH) dihydrochloride (B599025) (Sigma-Aldrich or equivalent)
-
1 mM EDTA-saline solution, pH 6.5
-
Sterile syringes and needles (25-27 gauge)
-
Appropriate rodent species (e.g., Wistar rats, Sprague Dawley rats, F344 rats, C57BL/6 mice)
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Procedure:
-
Animal Acclimatization: House animals in a controlled environment (22-24°C, 12-hour light/dark cycle) with ad libitum access to standard chow and water for at least one week before the start of the experiment.
-
Preparation of DMH Solution: Immediately before use, dissolve DMH dihydrochloride in 1 mM EDTA-saline solution to the desired concentration. The pH should be adjusted to 6.5.
-
DMH Administration:
-
Dosage: The dose of DMH can range from 15 to 40 mg/kg body weight.[3][6][7][8] A commonly used dose is 20-40 mg/kg.
-
Route of Administration: Administer DMH via subcutaneous (s.c.) or intraperitoneal (i.p.) injection.[2][3]
-
Dosing Schedule: Injections are typically given once or twice a week for a period of 2 to 8 weeks.[3][6] A common protocol for rats is subcutaneous injections of 40 mg/kg body weight twice a week for two weeks.[6]
-
-
Monitoring: Monitor the animals regularly for any signs of toxicity, such as weight loss, lethargy, or diarrhea.
-
Termination: Euthanize the animals at a predetermined time point. The timing depends on the specific study design, with early ACF formation visible as early as 4 weeks post-initiation, and more developed ACF and tumors appearing at later time points (e.g., 16-30 weeks).[2][6]
Protocol 2: Colon Preparation and Methylene (B1212753) Blue Staining
This protocol outlines the procedure for excising, fixing, and staining the colon to visualize ACF.
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
10% neutral buffered formalin
-
Methylene blue staining solution (0.1% - 0.5% w/v in distilled water or saline)
-
Dissecting tools (scissors, forceps)
-
Microscope slides
-
Filter paper or gauze
Procedure:
-
Colon Excision: Following euthanasia, immediately excise the entire colon.
-
Cleaning: Gently flush the colon with ice-cold PBS to remove fecal contents.
-
Opening and Fixation: Cut the colon open longitudinally along the mesenteric line. Lay the colon flat on a piece of filter paper or gauze with the mucosal side up and fix in 10% neutral buffered formalin for at least 24 hours.
-
Staining:
-
Rinse the fixed colon with distilled water.
-
Immerse the colon in the methylene blue staining solution for 3-5 minutes.[3]
-
Gently rinse the stained colon with distilled water to remove excess stain.
-
-
Mounting: Place the stained colon on a microscope slide with the mucosal surface facing upwards. The colon can be divided into proximal, middle, and distal segments for regional analysis.
Protocol 3: Scoring of Aberrant Crypt Foci
This protocol details the microscopic examination and scoring of ACF.
Materials:
-
Light microscope with 4x and 10x objectives
-
Scoring sheet or software
Procedure:
-
Microscopic Examination: Examine the entire mucosal surface of the stained colon under a light microscope at low magnification (40x).
-
Identification of ACF: Identify ACF based on the following morphological criteria:
-
Larger and darker staining: Aberrant crypts are larger and stain more intensely with methylene blue compared to surrounding normal crypts.[2]
-
Thickened epithelium: The epithelial lining of aberrant crypts is thicker.
-
Slit-like or oval lumen: The luminal opening of aberrant crypts is often elongated or oval, in contrast to the circular opening of normal crypts.[2]
-
Slight elevation: ACF may be slightly elevated from the surrounding mucosa.
-
-
Quantification:
-
Total ACF Count: Count the total number of ACF per colon or per colonic segment.
-
Crypt Multiplicity: For each ACF, count the number of aberrant crypts within the focus. This is a critical parameter as ACF with higher crypt multiplicity are considered more likely to progress to tumors.[6][9]
-
Aberrancy Index: Calculate the average number of aberrant crypts per focus (Total number of aberrant crypts / Total number of ACF).
-
-
Data Recording: Record the total number of ACF, and the number of ACF with 1, 2, 3, 4, and ≥5 crypts for each animal.
Data Presentation
Quantitative data from ACF scoring should be summarized in tables for clear comparison between experimental groups.
Table 1: Aberrant Crypt Foci (ACF) Count and Crypt Multiplicity in DMH-Treated Rats at Different Time Points.
| Time Point | Total ACF per Colon (Mean ± SD) | ACF with 1-2 Crypts (%) | ACF with ≥3 Crypts (%) |
| 4 Weeks | 150 ± 25 | 91.5% | 8.5% |
| 30 Weeks | 250 ± 40 | 53.1% | 46.9% |
Data adapted from Rodrigues et al.[6]
Table 2: Number of Aberrant Crypt Foci (ACF) Stratified by Crypt Multiplicity Over Time in DMH-Treated Rats.
| Time (weeks) | ACF with ≤3 crypts (Mean ± SD) | ACF with ≥4 crypts (Mean ± SD) |
| 5 | 39.71 ± 25.52 | 0 |
| 10 | 44.57 ± 15.75 | 5.00 ± 2.58 |
| 15 | 71.71 ± 25.14 | 10.86 ± 6.60 |
| 20 | 68.57 ± 24.51 | 21.57 ± 13.97 |
| 25 | 37.28 ± 14.99 | 13.86 ± 5.79 |
| 30 | 9.00 ± 6.90 | 8.42 ± 3.64 |
Data adapted from Won et al.[1][10]
Visualization of Experimental Workflow and Signaling Pathways
References
- 1. Sequential Changes in Aberrant Crypt Foci and Lectin Expression in the Early and Late Stages of DMH-Induced Colon Carcinogenesis in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journal.waocp.org [journal.waocp.org]
- 3. An Integrative Approach to Characterize the Early Phases of Dimethylhydrazine-Induced Colorectal Carcinogenesis in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Morphological and molecular alterations in 1,2 dimethylhydrazine and azoxymethane induced colon carcinogenesis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Aberrant crypt foci and colon cancer: comparison between a short- and medium-term bioassay for colon carcinogenesis using dimethylhydrazine in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The incidence of aberrant crypt foci and colonic carcinoma in dimethylhydrazine-treated rats varies in a site-specific manner and depends on tumor histology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of running training on DMH-induced aberrant crypt foci in rat colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characterisation of aberrant crypt foci in carcinogen-treated rats: association with intestinal carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Histological Analysis of 1,2-Dimethylhydrazine-Induced Tumors
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Dimethylhydrazine (DMH) is a potent procarcinogen widely used to induce colorectal cancer in rodent models, providing a valuable tool for studying carcinogenesis and evaluating potential therapeutic agents.[1] DMH is metabolized in the liver to active intermediates that are transported to the colon, where they alkylate DNA, leading to mutations and the initiation of tumorigenesis.[1] The resulting tumors share many histological and molecular characteristics with human sporadic colorectal cancer.[1][2]
Histological analysis is a cornerstone for evaluating the effects of DMH and the efficacy of chemopreventive or therapeutic compounds. This document provides detailed protocols for the induction of tumors with DMH, tissue processing, and key histological and immunohistochemical staining techniques used to assess neoplastic changes.
I. Animal Model and Tumor Induction
The subcutaneous or intraperitoneal administration of DMH to rodents is a common method for inducing colon tumors.[1] The dosage and duration of treatment can be varied to modulate tumor incidence and latency.[1][3]
Protocol 1: DMH-Induced Colon Carcinogenesis in Rats
-
Animal Model: Male Wistar or Sprague-Dawley rats, 6-8 weeks old.
-
Carcinogen Preparation: Prepare a solution of this compound dihydrochloride (B599025) in 1 mM EDTA, pH 6.5.
-
Induction Regimen: Administer DMH via subcutaneous injection at a dose of 20-40 mg/kg body weight once a week for up to 15-20 weeks.[4][5]
-
Monitoring: Monitor animals for clinical signs of toxicity and tumor development. Body weight should be recorded weekly.
-
Termination: Euthanize animals at a predetermined endpoint (e.g., 20-30 weeks after the first injection).[2][6]
II. Tissue Processing and Histological Staining
Proper tissue fixation and processing are critical for accurate histological evaluation.
Protocol 2: Tissue Collection and Processing
-
Necropsy: At termination, perform a necropsy and carefully resect the entire colon.
-
Fixation: Flush the colon with cold phosphate-buffered saline (PBS) and fix in 10% neutral buffered formalin for 24 hours.[7][8]
-
Processing: Dehydrate the fixed tissues through a graded series of ethanol (B145695), clear in xylene, and embed in paraffin (B1166041) wax.
-
Sectioning: Cut 4-5 µm thick sections using a microtome and mount on glass slides.[9]
Protocol 3: Hematoxylin and Eosin (H&E) Staining
H&E staining is the primary method for assessing general tissue morphology, inflammation, and neoplastic changes such as dysplasia and adenocarcinoma.[10][11][12]
-
Deparaffinization and Rehydration:
-
Hematoxylin Staining:
-
Differentiation:
-
Eosin Staining:
-
Dehydration and Mounting:
Protocol 4: Alcian Blue Staining for Mucin
Alcian blue staining is used to identify mucins. Mucin-depleted foci (MDF) are considered preneoplastic lesions in the colon.[7][8][14]
-
Deparaffinization and Rehydration: Follow the same procedure as for H&E staining.
-
Staining:
-
Incubate slides in Alcian Blue solution (pH 2.5) for 30 minutes.
-
Rinse with running tap water for 2 minutes.
-
-
Counterstaining:
-
Counterstain with Nuclear Fast Red for 5 minutes.
-
Rinse with running tap water.
-
-
Dehydration and Mounting: Follow the same procedure as for H&E staining.
III. Immunohistochemistry (IHC)
IHC is used to detect the expression and localization of specific proteins involved in cell proliferation and signaling pathways.
Protocol 5: IHC for Ki-67 (Proliferation Marker)
Ki-67 is a nuclear protein associated with cell proliferation. Increased Ki-67 expression is a hallmark of neoplastic growth.[2][10][15]
-
Deparaffinization, Rehydration, and Antigen Retrieval:
-
Perform deparaffinization and rehydration as described above.
-
Perform heat-induced antigen retrieval using a citrate (B86180) buffer (pH 6.0) in a microwave or water bath.[9]
-
-
Blocking:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide for 15 minutes.[9]
-
Block non-specific binding with a blocking serum (e.g., normal goat serum) for 30 minutes.
-
-
Primary Antibody Incubation:
-
Incubate with a primary antibody against Ki-67 overnight at 4°C.[16]
-
-
Secondary Antibody and Detection:
-
Incubate with a biotinylated secondary antibody for 30-60 minutes.
-
Incubate with an avidin-biotin-peroxidase complex (ABC) reagent.
-
Develop the signal with a chromogen such as 3,3'-Diaminobenzidine (DAB).[17]
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin.[17]
-
Dehydrate and mount as described for H&E staining.
-
Protocol 6: IHC for β-catenin (Wnt Signaling Pathway)
Aberrant activation of the Wnt/β-catenin pathway is a critical event in colorectal carcinogenesis. In normal cells, β-catenin is located at the cell membrane. In cancer cells, it often translocates to the cytoplasm and nucleus.[9][18]
-
Deparaffinization, Rehydration, and Antigen Retrieval: Follow the same procedure as for Ki-67 IHC.[17]
-
Blocking: Follow the same blocking steps as for Ki-67 IHC.[17]
-
Primary Antibody Incubation:
-
Secondary Antibody and Detection: Follow the same procedure as for Ki-67 IHC.[17]
-
Counterstaining, Dehydration, and Mounting: Follow the same procedure as for Ki-67 IHC.[17]
IV. Data Presentation
Quantitative analysis of histological findings is crucial for objective evaluation. The following tables summarize typical data obtained from DMH-induced colon carcinogenesis studies.
Table 1: Incidence and Multiplicity of Colonic Lesions in DMH-Treated Rodents
| Animal Model | DMH Dosage and Duration | Lesion Type | Incidence (%) | Multiplicity (Lesions/animal) | Reference |
| Wistar Rats | 20 mg/kg, s.c., weekly for 24 weeks | Adenocarcinoma | 100% | Not specified | [20] |
| Wistar Rats | 15 mg/kg, s.c., weekly for 19 weeks | Poorly differentiated carcinoma | 23% | Not specified | [5] |
| Wistar Rats | 15 mg/kg, s.c., weekly for 19 weeks | Well-differentiated adenocarcinoma | 6% | Not specified | [5] |
| Wistar Rats | 15 mg/kg, s.c., weekly for 19 weeks | Adenoma | 11% | Not specified | [5] |
| F344 Rats | 40 mg/kg, s.c., weekly for 2 weeks | Aberrant Crypt Foci (ACF) | 100% | ~150 | [7][8] |
| F344 Rats | 40 mg/kg, s.c., weekly for 2 weeks | Mucin-Depleted Foci (MDF) | 100% | ~26 | [7][8] |
Table 2: Histological Grading of DMH-Induced Dysplasia
| Grade | Histological Features |
| Mild Dysplasia | Mild nuclear atypia, slight loss of polarity, minimal glandular architectural changes.[2][21] |
| Moderate Dysplasia | Moderate nuclear atypia, loss of polarity, increased mitotic activity, more complex glandular architecture.[2][21] |
| Severe Dysplasia/Carcinoma in situ | Marked nuclear pleomorphism, high mitotic rate, significant loss of polarity, complex and crowded glandular structures.[2][21] |
| Adenocarcinoma | Invasion of neoplastic glands through the muscularis mucosae into the submucosa.[12][22] |
V. Visualization of Key Pathways and Workflows
DMH Metabolic Activation and Carcinogenesis
Caption: Metabolic activation of DMH and its carcinogenic action in the colon.
Experimental Workflow for Histological Analysis
Caption: Workflow for the histological analysis of DMH-induced colon tumors.
Wnt/β-catenin Signaling Pathway in Colon Cancer
Caption: The Wnt/β-catenin signaling pathway in normal colon and colorectal cancer.
References
- 1. Biochemical and molecular aspects of this compound (DMH)-induced colon carcinogenesis: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Integrative Approach to Characterize the Early Phases of Dimethylhydrazine-Induced Colorectal Carcinogenesis in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. The incidence of aberrant crypt foci and colonic carcinoma in dimethylhydrazine-treated rats varies in a site-specific manner and depends on tumor histology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Histological and immunohistochemical observations of mucin‐depleted foci (MDF) stained with Alcian blue, in rat colon carcinogenesis induced with 1,2‐dimethylhydrazine dihydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Histological and immunohistochemical observations of mucin-depleted foci (MDF) stained with Alcian blue, in rat colon carcinogenesis induced with this compound dihydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A novel mouse model for colitis-associated colon carcinogenesis induced by this compound and dextran sulfate sodium - PMC [pmc.ncbi.nlm.nih.gov]
- 10. L-theanine's therapeutic effects on colorectal cancer: Mechanistic insights from a this compound-induced rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. H&E staining | Xin Chen Lab [pharm.ucsf.edu]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. urmc.rochester.edu [urmc.rochester.edu]
- 18. biocare.net [biocare.net]
- 19. An Immunohistochemical Study of β-catenin Expression and Immune Cell Population in Metastatic Carcinoma to the Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Histogenesis and growth pattern of this compound-induced rat colon adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
Application Notes and Protocols for Long-Term 1,2-Dimethylhydrazine (DMH) Induced Carcinogenesis Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
1,2-Dimethylhydrazine (DMH) is a potent procarcinogen widely utilized in preclinical research to induce colorectal cancer (CRC) in animal models, primarily rodents.[1][2][3] Chronic exposure to DMH reliably recapitulates many of the histopathological and molecular features observed in human sporadic CRC, making it an invaluable tool for studying carcinogenesis, evaluating potential chemopreventive agents, and developing novel therapeutic strategies.[1][4][5] DMH requires metabolic activation in the liver to form the ultimate carcinogen, methylazoxymethanol (B1197960) (MAM), which then methylates DNA in the colonic epithelium, initiating a cascade of events leading to tumor development.[1][2][6] This model allows for the investigation of the entire spectrum of colorectal carcinogenesis, from early preneoplastic lesions, such as aberrant crypt foci (ACF), to adenomas and invasive adenocarcinomas.[1][7][8]
Long-Term Effects of Chronic DMH Exposure
Chronic administration of DMH in animal models leads to a range of physiological, histopathological, and molecular alterations, culminating in the development of tumors, predominantly in the colon.
Physiological and Clinical Manifestations:
-
Body Weight: Animals exposed to DMH may exhibit a dose-dependent decline in food consumption and body weight.[9]
-
General Health: As tumors develop, animals may become moribund, showing signs of weight loss, diarrhea, and abdominal distension.[10][11]
Histopathological Changes:
-
Preneoplastic Lesions: The earliest detectable changes in the colonic mucosa are the formation of aberrant crypt foci (ACF), which are considered precursor lesions to colorectal cancer.[7] These can progress to dysplasia.[1][8]
-
Tumor Development: Over time, adenomas and adenocarcinomas develop.[1] The tumors induced by DMH are histologically similar to human colorectal neoplasms.[12] The progression from hyperplasia to low and high-grade dysplasia, and finally to invasive carcinoma, has been observed between 8 and 24 weeks of exposure.[8]
-
Extra-colonic Tumors: While DMH is a colon-specific carcinogen, tumors can also arise in other organs, including the small intestine, kidneys, and liver, and vascular tumors have also been reported.[9][11][13][14]
Molecular Alterations and Signaling Pathways:
-
DNA Damage and Repair: The ultimate carcinogen from DMH metabolism, a methyldiazonium ion, alkylates DNA, primarily at the N-7 position of guanine.[1][6] This leads to DNA mutations if not properly repaired.
-
Oxidative Stress and Inflammation: DMH induces a state of chronic inflammation and oxidative stress in the colonic mucosa.[15][16] This is characterized by the generation of reactive oxygen species (ROS) and the upregulation of inflammatory mediators such as TNF-α, IL-6, COX-2, and iNOS.[15][16][17]
-
Cell Proliferation and Apoptosis: An increase in cell proliferation, as indicated by markers like Ki-67 and PCNA, and an inhibition of apoptosis are hallmarks of DMH-induced carcinogenesis.[10][15]
-
Key Signaling Pathways: Alterations in major signaling pathways, including Wnt/β-catenin, are frequently observed.[8][12] Mutations in genes such as Apc and p53 can also occur, mirroring those in human CRC.[12][18]
Data Presentation
Table 1: Summary of DMH Dosing Regimens and Tumor Outcomes in Rodent Models
| Animal Model | DMH Dose | Route of Administration | Dosing Frequency | Duration of Treatment | Latency to Tumor Onset | Tumor Incidence | Key Findings | Reference |
| Wistar Rats | 20 mg/kg b.w. | Subcutaneous | Weekly | 5 weeks | ~6 months | Nearly 100% | Alterations in Na+-H+ exchange precede tumor development. | [19] |
| Wistar Rats | 40 mg/kg b.w. | Intraperitoneal | Weekly | 7 weeks | 11-17 weeks (preneoplastic lesions) | N/A | Early induction of epithelial dysplasia and inflammatory infiltrate. | [10] |
| Male Swiss Mice | 40 mg/kg b.w. in EDTA | Intraperitoneal | Weekly | 2 weeks | >10 weeks | High | Used in a DMH/DCA model to promote carcinogenesis. | [20] |
| Mice | 20 mg/kg b.w. | Subcutaneous | Weekly | 12 weeks | >12 weeks | High | Standard protocol for inducing colon tumors. | [20] |
| A/J Mice | 8 mg/kg b.w. | Subcutaneous | Weekly | 15 weeks | Not specified | Strain-dependent | Demonstrates strain differences in tumor susceptibility. | [11] |
| Sprague-Dawley Rats | 21 mg/kg b.w. | Subcutaneous | Weekly | 19 weeks | 24-26 weeks | High | Induction of colon and small bowel tumors. | [11] |
Table 2: Key Molecular Markers Altered by Chronic DMH Exposure
| Marker Category | Marker | Alteration | Significance in Carcinogenesis | Reference |
| Cell Proliferation | PCNA, Ki-67 | Upregulated | Increased cell division | [10][15] |
| Inflammation | COX-2, iNOS, TNF-α, IL-6 | Upregulated | Pro-tumorigenic inflammatory environment | [15][16][17][21] |
| Tumor Suppressors | p53 | Mutated/Downregulated | Loss of cell cycle control and apoptosis | [12] |
| Oncogenes/Signaling | β-catenin | Nuclear translocation | Activation of Wnt signaling pathway | [8][12] |
| Glycobiology | Tn and STn antigens | Upregulated | Pre-cancerous biomarkers | [22] |
| Apoptosis | Caspase-3 | Downregulated | Evasion of programmed cell death | [8] |
Experimental Protocols
Protocol 1: Induction of Colorectal Cancer in Rats using DMH
Objective: To induce colorectal tumors in rats for studying carcinogenesis or evaluating therapeutic agents.
Materials:
-
Male Wistar rats (6-8 weeks old)
-
This compound dihydrochloride (B599025) (DMH)
-
1 mM EDTA solution, pH 6.5
-
Sterile saline solution
-
Insulin syringes with 28-gauge needles
-
Appropriate personal protective equipment (PPE): lab coat, gloves, safety glasses
Procedure:
-
Acclimatization: House the rats in a controlled environment (22±2°C, 12h light/dark cycle) with free access to standard pellet diet and water for at least one week before the experiment.
-
DMH Solution Preparation (Perform in a chemical fume hood):
-
Dissolve DMH dihydrochloride in 1 mM EDTA solution to a final concentration of 20 mg/mL.
-
Adjust the pH to 6.5 using a dilute NaOH solution.
-
Prepare the solution fresh before each injection.
-
-
DMH Administration:
-
Monitoring:
-
Monitor the animals daily for any signs of toxicity, such as weight loss, lethargy, or diarrhea.
-
Record body weights weekly.
-
-
Termination and Tissue Collection:
-
At the end of the experimental period (typically 24-30 weeks from the first injection), euthanize the animals using an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Perform a laparotomy and carefully excise the entire colon.
-
Slit the colon open longitudinally, rinse with cold saline to remove fecal content.
-
Macroscopically examine the colon for the presence, number, and size of tumors.
-
Fix a portion of the colon and any tumors in 10% neutral buffered formalin for histopathological analysis.
-
Snap-freeze other portions in liquid nitrogen and store at -80°C for molecular and biochemical analyses.
-
Protocol 2: Histopathological Evaluation of Colonic Lesions
Objective: To assess the microscopic changes and grade the lesions in the colons of DMH-treated animals.
Materials:
-
Formalin-fixed colon tissues
-
Microtome
-
Glass slides
-
Hematoxylin and Eosin (H&E) stains
-
Microscope
Procedure:
-
Tissue Processing:
-
Dehydrate the formalin-fixed tissues through a graded series of ethanol.
-
Clear the tissues in xylene.
-
Infiltrate and embed the tissues in paraffin wax.
-
-
Sectioning:
-
Cut 4-5 µm thick sections from the paraffin blocks using a microtome.
-
Float the sections on a warm water bath and mount them on glass slides.
-
-
Staining:
-
Dewax and rehydrate the sections.
-
Stain with Hematoxylin to stain the nuclei blue-purple.
-
Counterstain with Eosin to stain the cytoplasm and extracellular matrix pink.
-
-
Analysis:
-
Examine the stained sections under a light microscope.
-
Evaluate for the presence of aberrant crypt foci (ACF), dysplasia (low-grade and high-grade), adenomas, and adenocarcinomas.
-
Assess features such as crypt architecture distortion, cellular stratification, nuclear atypia, loss of goblet cells, and invasion into the submucosa.[8]
-
Protocol 3: Immunohistochemistry for β-catenin
Objective: To detect the expression and subcellular localization of β-catenin in colonic tissues.
Materials:
-
Paraffin-embedded colon sections on slides
-
Xylene and graded ethanol
-
Antigen retrieval solution (e.g., 0.01 M citrate (B86180) buffer, pH 6.0)
-
Hydrogen peroxide (3%)
-
Blocking solution (e.g., normal goat serum)
-
Primary antibody against β-catenin
-
HRP-conjugated secondary antibody
-
DAB substrate kit
-
Hematoxylin
-
Microscope
Procedure:
-
Deparaffinization and Rehydration: Dewax slides in xylene and rehydrate through a graded series of alcohol to water.[12]
-
Antigen Retrieval: Perform heat-mediated antigen retrieval by incubating slides in citrate buffer in a microwave or water bath.[12]
-
Peroxidase Blocking: Incubate sections with 3% hydrogen peroxide to block endogenous peroxidase activity.[12]
-
Blocking: Apply a blocking solution to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the sections with the primary anti-β-catenin antibody overnight at 4°C.[12]
-
Secondary Antibody Incubation: Wash the slides and incubate with the HRP-conjugated secondary antibody.
-
Detection: Apply DAB substrate, which will form a brown precipitate at the site of the antigen.
-
Counterstaining: Lightly counterstain with hematoxylin.
-
Dehydration and Mounting: Dehydrate the slides, clear in xylene, and mount with a coverslip.
-
Analysis: Examine under a microscope. In normal colonic epithelium, β-catenin staining is membranous. In dysplastic and neoplastic lesions, staining may be observed in the cytoplasm and/or nucleus, indicating pathway activation.[12]
Visualizations
Caption: Metabolic activation of DMH and key stages in colorectal carcinogenesis.
Caption: General experimental workflow for a DMH-induced carcinogenesis study.
References
- 1. Biochemical and molecular aspects of this compound (DMH)-induced colon carcinogenesis: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Biochemical and molecular aspects of this compound (DMH)-induced colon carcinogenesis: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Morphological and molecular alterations in 1,2 dimethylhydrazine and azoxymethane induced colon carcinogenesis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. clinmedjournals.org [clinmedjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. Dietary protein and chronic toxicity of this compound fed to mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An Integrative Approach to Characterize the Early Phases of Dimethylhydrazine-Induced Colorectal Carcinogenesis in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. A novel mouse model for colitis-associated colon carcinogenesis induced by this compound and dextran sulfate sodium - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Induction of Colon Cancer in Mice with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Morphological and biochemical effects of this compound and 1-methylhydrazine in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. journal.waocp.org [journal.waocp.org]
- 16. Amelioration of 1,2 Dimethylhydrazine (DMH) induced colon oxidative stress, inflammation and tumor promotion response by tannic acid in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Hesperetin alleviates DMH induced toxicity via suppressing oxidative stress and inflammation in the colon of Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Modeling Colitis-Associated Cancer with Azoxymethane (AOM) and Dextran Sulfate Sodium (DSS) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. This compound-induced alterations in Na+-H+ exchange in rat colonic brush-border membrane vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. jstage.jst.go.jp [jstage.jst.go.jp]
- 22. Simple mucin-type cancer associated antigens are pre-cancerous biomarkers during this compound-induced rat colon carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Establishing a Reproducible 1,2-Dimethylhydrazine (DMH) Cancer Model: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to establishing a reproducible 1,2-Dimethylhydrazine (DMH)-induced colorectal cancer model in rodents. This model is a cornerstone in preclinical cancer research, enabling the study of carcinogenesis, tumor biology, and the evaluation of novel therapeutic agents. These application notes and protocols are designed to ensure consistency and reproducibility for researchers in academic and industrial settings.
Introduction
This compound (DMH) is a potent procarcinogen that reliably induces colorectal tumors in laboratory animals, particularly mice and rats.[1] Upon administration, DMH is metabolically activated in the liver to form highly reactive electrophiles that methylate DNA in the colonic epithelium.[1] This genotoxic insult initiates a cascade of events, including mutations in key oncogenes and tumor suppressor genes, leading to the development of aberrant crypt foci (ACF), adenomas, and ultimately, adenocarcinomas that closely mimic the histopathological progression of human colorectal cancer.[1][2] The DMH model is valued for its ability to recapitulate key molecular features of human colorectal cancer, including alterations in the Wnt/β-catenin signaling pathway and mutations in genes such as Kras and p53.[3][4][5]
Key Considerations for Model Reproducibility
Several factors can influence the outcome of DMH-induced carcinogenesis and must be carefully controlled to ensure reproducibility:
-
Animal Strain: Different rodent strains exhibit varying susceptibility to DMH. For instance, mouse strains like BALB/c and C57BL/6 are commonly used, with some studies suggesting C57BL/6 mice may have a higher susceptibility to developing preneoplastic lesions.[4] The choice of strain should be based on the specific research question and historical data.
-
DMH Dose and Administration: The dose, frequency, and duration of DMH administration directly impact tumor incidence, multiplicity, and latency.[2] Higher doses generally lead to a higher tumor yield and a shorter time to tumor development.[6] The most common routes of administration are subcutaneous (s.c.) and intraperitoneal (i.p.) injections.[2][7]
-
Diet and Environment: The composition of the animal's diet and housing conditions can influence the gut microbiome and overall health, which may affect carcinogenesis. A standardized diet and controlled environment are crucial.
-
Endpoint Selection: Clear and consistent endpoints, such as the number and size of aberrant crypt foci (ACF), tumor incidence, multiplicity, and histopathological grading of dysplasia, are essential for quantitative analysis.
Quantitative Data Summary
The following tables summarize quantitative data from representative studies using the DMH-induced cancer model. These values should be considered as a guide, as results can vary based on the specific experimental conditions.
Table 1: Influence of DMH Protocol and Rodent Strain on Tumor Incidence and Multiplicity
| Rodent Strain | DMH Dose (mg/kg) | Administration Schedule | Duration | Tumor Incidence (%) | Mean Tumors per Animal (Multiplicity) | Latency (Weeks) |
| Male Wistar Rats | 20 | s.c., once weekly | 20 weeks | ~60% (adenomas) | Not specified | >20 |
| Male F344 Rats | 30 | i.p., once weekly | 15 weeks | High | Not specified | ~15-20 |
| BALB/c Mice | 20 | i.p., once weekly | 7 weeks | High (dysplasia) | Not specified | 8 |
| C57BL/6 Mice | 20 | i.p., weekly | 15 weeks | High (ACF) | Not specified | 15 |
| NMRI Mice | Not Specified | Not Specified | Not Specified | 100% | Not specified | Not specified |
Table 2: Quantification of Aberrant Crypt Foci (ACF)
| Rodent Strain | DMH Dose (mg/kg) | Time Point | Mean ACF per Colon | Predominant Crypt Multiplicity |
| CF1 Mice | 5 (Azoxymethane) | 4 weeks | 5.0 +/- 0.7 | Not specified |
| C57BL/6J Mice | 5 (Azoxymethane) | 4 weeks | 2.4 +/- 0.7 | Not specified |
Experimental Protocols
Protocol 1: Standard DMH Induction of Colorectal Tumors in Mice
This protocol describes a standard method for inducing colorectal tumors in mice using subcutaneous injections of DMH.
Materials:
-
This compound dihydrochloride (B599025) (DMH)
-
Sterile 1 mM EDTA solution, pH 6.5
-
Sterile 1 N NaOH solution
-
8-week-old male mice (e.g., BALB/c or C57BL/6)
-
Sterile syringes (1 ml) and needles (27-gauge)
-
Animal scale
-
Chemical fume hood
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Animal Acclimatization: Upon arrival, house the mice in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) for at least one week to acclimatize. Provide ad libitum access to standard chow and water.
-
Preparation of DMH Solution (prepare fresh before each use):
-
Caution: DMH is a suspected carcinogen and should be handled with extreme care in a chemical fume hood using appropriate PPE.
-
Dissolve DMH dihydrochloride in 1 mM EDTA solution to a final concentration of 4 mg/ml.
-
Adjust the pH of the solution to 6.5 using 1 N NaOH.
-
Sterile filter the solution through a 0.22 µm filter.
-
-
DMH Administration:
-
Weigh each mouse to determine the correct injection volume.
-
Administer DMH subcutaneously at a dose of 20 mg/kg body weight.
-
Repeat the injections once a week for the desired duration (e.g., 6-15 weeks).
-
A control group should receive injections of the vehicle (1 mM EDTA, pH 6.5) following the same schedule.
-
-
Monitoring:
-
Monitor the animals daily for clinical signs of toxicity, such as weight loss, lethargy, or diarrhea.
-
Record body weights weekly.
-
Tumors are expected to develop approximately 3 months after the first injection.[8]
-
-
Termination and Tissue Collection:
-
At the end of the study (e.g., 20-30 weeks after the first injection), euthanize the mice by an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Perform a necropsy and carefully dissect the entire colon.
-
Flush the colon with ice-cold phosphate-buffered saline (PBS).
-
Open the colon longitudinally and record the number, size, and location of all visible tumors.
-
Fix a portion of the colon and any tumors in 10% neutral buffered formalin for histopathological analysis.
-
Snap-freeze another portion in liquid nitrogen for molecular analysis.
-
Protocol 2: Quantification of Aberrant Crypt Foci (ACF)
This protocol details the procedure for identifying and quantifying ACF, which are early preneoplastic lesions.
Materials:
-
Dissected and cleaned mouse colon
-
10% neutral buffered formalin
-
0.2% Methylene (B1212753) blue solution
-
Glass slides
-
Microscope
Procedure:
-
Fixation: Fix the longitudinally opened colon flat between two pieces of filter paper in 10% neutral buffered formalin for at least 24 hours.
-
Staining:
-
Rinse the fixed colon with PBS.
-
Immerse the colon in 0.2% methylene blue solution for 5-10 minutes.
-
Destain in PBS.
-
-
Quantification:
-
Place the stained colon, mucosal side up, on a glass slide.
-
Examine the entire mucosal surface under a light microscope at 40x magnification.
-
ACF are identified by their larger and more darkly stained crypts with a thicker epithelial lining compared to surrounding normal crypts.[9]
-
Count the total number of ACF per colon.
-
Count the number of aberrant crypts within each focus (crypt multiplicity).
-
Protocol 3: Histopathological Analysis
This protocol outlines the steps for histological processing and evaluation of colonic tissues.
Materials:
-
Formalin-fixed colon and tumor tissues
-
Paraffin
-
Microtome
-
Glass slides
-
Hematoxylin and Eosin (H&E) stains
-
Microscope
Procedure:
-
Tissue Processing: Dehydrate the formalin-fixed tissues through a graded series of ethanol, clear in xylene, and embed in paraffin.
-
Sectioning: Cut 4-5 µm thick sections using a microtome and mount them on glass slides.
-
Staining: Deparaffinize and rehydrate the sections, then stain with H&E.
-
Evaluation:
-
Examine the stained sections under a light microscope.
-
Evaluate the degree of dysplasia in the tumors based on nuclear atypia, loss of polarity, and glandular architecture. Dysplasia can be graded as low-grade or high-grade.
-
Assess the depth of tumor invasion into the submucosa, muscularis propria, and serosa.
-
Visualization of Key Pathways and Workflows
DMH Carcinogenesis Workflow
Caption: Workflow for DMH-induced colorectal carcinogenesis studies.
DMH Metabolic Activation and DNA Damage Pathway
Caption: Metabolic activation of DMH leading to DNA damage.
Key Signaling Pathways in DMH-Induced Colorectal Cancer
Caption: Major signaling pathways implicated in DMH-induced colorectal cancer.
References
- 1. Biochemical and molecular aspects of this compound (DMH)-induced colon carcinogenesis: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Alterations in Lipid Mediated Signaling and Wnt/β-Catenin Signaling in DMH Induced Colon Cancer on Supplementation of Fish Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mouse models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. KRAS and TP53 Mutations in Colorectal Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effect of dose on cancer latency period - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Animal Models of Colorectal Cancer: From Spontaneous to Genetically Engineered Models and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Induction of Colon Cancer in Mice with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Observation and quantification of aberrant crypts in the murine colon treated with a colon carcinogen: preliminary findings - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1,2-Dimethylhydrazine (DMH)-Induced Carcinogenesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for inducing colorectal cancer in rodent models using the procarcinogen 1,2-Dimethylhydrazine (DMH). This model is widely utilized to study the mechanisms of colon carcinogenesis and to evaluate the efficacy of potential chemopreventive and therapeutic agents.
Mechanism of Action
This compound (DMH) is a potent colon-specific carcinogen that requires metabolic activation to exert its carcinogenic effects.[1] Upon administration, DMH is transported to the liver, where it undergoes a series of enzymatic reactions, primarily mediated by cytochrome P450 enzymes, to form reactive metabolites such as azoxymethane (B1215336) (AOM) and methylazoxymethanol (B1197960) (MAM).[1][2] These ultimate carcinogens are then transported to the colon via the bloodstream or bile.[1][2] In the colonic epithelium, they generate highly reactive diazonium ions that methylate DNA and other macromolecules.[1] This DNA alkylation, if not repaired, can lead to mutations in critical genes that regulate cell growth and differentiation, such as Apc, K-Ras, and β-catenin, ultimately initiating the process of carcinogenesis.[3]
Data Presentation: Tumor Outcomes in DMH-Induced Carcinogenesis
The incidence, multiplicity, and latency of tumor development in DMH-induced carcinogenesis models can vary depending on the animal strain, DMH dosage, and duration of treatment. The following tables summarize representative quantitative data from various studies.
Table 1: Tumor Incidence and Multiplicity in Mice
| Mouse Strain | DMH Dosage and Schedule | Duration of Study | Tumor Incidence (%) | Mean Tumor Multiplicity (per animal) | Latency Period (weeks) |
| CF1 | 20 mg/kg, weekly s.c. injections for 10 weeks | 35 weeks | Not specified | Increased with dose | Decreased with dose |
| BALB/c | 20 mg/kg, weekly s.c. injections for 10 weeks | 40 weeks | High | ~1 tumor per mouse | ~20-30 |
| SWR/J | 15 mg/kg, weekly s.c. injections for 3 weeks | 35 weeks | High | Up to 20 tumors in distal colon | Not specified |
| A/J | 10 mg/kg AOM (DMH metabolite), weekly s.c. for 4 weeks | Not specified | High | ~3.6 tumors per mouse | Not specified |
| C57BL/6J | 20 mg/kg, weekly s.c. injections | Not specified | Low (Resistant) | Low | Not specified |
Table 2: Tumor Incidence and Latency in Rats
| Rat Strain | DMH Dosage and Schedule | Duration of Study | Tumor Incidence (%) | Latency Period (days/weeks) |
| Sprague-Dawley | 30 mg/kg, monthly s.c. injections for 10 months | ~330 days | ~90% | ~330 days |
| F344 | 40 mg/kg, three s.c. injections in one week | 26 weeks | 20% (DMH alone) | Not specified |
| Wistar | 40 mg/kg, weekly i.p. injections for 7 weeks | 17 weeks | High (dysplasia) | Not specified |
Experimental Protocols
Preparation of this compound (DMH) Solution
Caution: DMH is a potent carcinogen and should be handled with extreme care in a chemical fume hood using appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
Materials:
-
This compound dihydrochloride (B599025) (DMH)
-
Sterile 0.9% saline solution
-
1 mM EDTA solution, pH 6.5
-
Sterile 1 N NaOH solution
-
Sterile water for injection
-
Sterile syringes and needles (25-27 gauge)
-
Sterile 0.22 µm syringe filter
Procedure:
-
In a chemical fume hood, accurately weigh the desired amount of DMH dihydrochloride.
-
Dissolve the DMH in a sterile 1 mM EDTA solution. A common concentration is 10 mg/mL.
-
Adjust the pH of the solution to 6.5 using sterile 1 N NaOH. This step is crucial for the stability of the DMH solution.
-
Bring the solution to the final desired volume with sterile 0.9% saline.
-
Sterilize the final solution by passing it through a 0.22 µm syringe filter into a sterile vial.
-
Prepare the DMH solution fresh on the day of injection and protect it from light.
Animal Model and Husbandry
Animal Selection:
-
Commonly used rodent strains include BALB/c, SWR/J, and A/J mice, and Sprague-Dawley and F344 rats. The choice of strain will depend on the specific research question, as susceptibility to DMH-induced tumors varies.[3]
-
Typically, male animals are used, as some studies have shown gender-specific differences in tumor development.
-
Animals should be obtained from a reputable vendor and allowed to acclimatize for at least one week before the start of the experiment.
Housing and Diet:
-
House the animals in a temperature and humidity-controlled environment with a 12-hour light/dark cycle.
-
Provide ad libitum access to standard chow and water.
-
Monitor the animals' health daily, including body weight, food and water consumption, and general appearance.
Weekly Injection Schedule and Administration
Dosage and Route of Administration:
-
The most common dosage for weekly injections ranges from 20 to 40 mg/kg of body weight.[1][4][5]
-
The preferred route of administration is subcutaneous (s.c.) injection, although intraperitoneal (i.p.) injections are also used.[1]
Weekly Injection Protocol:
-
Accurately weigh each animal to determine the correct volume of the DMH solution to be injected.
-
Gently restrain the animal.
-
For subcutaneous injection, lift the skin on the back or flank to create a tent and insert the needle at the base.
-
Inject the calculated volume of the DMH solution.
-
Return the animal to its cage and monitor for any immediate adverse reactions.
-
Repeat the injections once a week for the duration of the induction period (typically 10-20 weeks).
Monitoring and Humane Endpoints
-
Monitor the animals at least twice weekly for clinical signs of tumor development, such as weight loss, rectal bleeding, diarrhea, and abdominal distension.[4]
-
Body weight should be recorded weekly. A significant and progressive loss of body weight (e.g., >15-20%) is a key indicator for euthanasia.
-
At the end of the study, or when humane endpoints are reached, euthanize the animals using an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Immediately dissect the colon, rinse it with cold phosphate-buffered saline (PBS), and open it longitudinally.
-
Count and measure the size of all visible tumors.
-
Fix the colon and any tumors in 10% neutral buffered formalin for subsequent histopathological analysis.
Visualization of Experimental Workflow and Signaling Pathways
Experimental Workflow
Caption: Experimental workflow for DMH-induced colorectal carcinogenesis.
DMH-Induced Carcinogenesis Signaling Pathways
Caption: Key signaling pathways in DMH-induced colorectal carcinogenesis.
References
- 1. Biochemical and molecular aspects of this compound (DMH)-induced colon carcinogenesis: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Mouse models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Refinement of Animal Model of Colorectal Carcinogenesis through the Definition of Novel Humane Endpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Integrative Approach to Characterize the Early Phases of Dimethylhydrazine-Induced Colorectal Carcinogenesis in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dietary Modifications in 1,2-Dimethylhydrazine (DMH)-Induced Cancer Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for investigating the impact of dietary modifications on 1,2-Dimethylhydrazine (DMH)-induced carcinogenesis, a widely used preclinical model for colorectal cancer.
Introduction
This compound (DMH) is a potent procarcinogen that reliably induces colon tumors in rodents, mimicking several aspects of human colorectal cancer development.[1][2] Dietary factors are recognized as significant modulators of colorectal cancer risk.[3] This document outlines standardized protocols for studying the effects of various dietary interventions on the initiation and progression of DMH-induced tumors.
Experimental Protocols
Protocol 1: Standard DMH-Induced Colon Carcinogenesis in Rodents
This protocol describes the fundamental procedure for inducing colon cancer in rats or mice using DMH.
Materials:
-
This compound (DMH) dihydrochloride (B599025)
-
1 mM EDTA solution
-
1 mM NaOH solution
-
Saline solution (0.9% NaCl)
-
Experimental animals (e.g., Wistar rats, Sprague-Dawley rats, BALB/c mice, C57BL/6 mice)
-
Standard rodent chow
-
Animal housing and handling equipment
Procedure:
-
Animal Acclimatization: Upon arrival, acclimatize animals to the facility for at least one week with free access to standard chow and water.
-
DMH Solution Preparation:
-
Dissolve DMH dihydrochloride in a 1 mM EDTA solution.
-
Adjust the pH to 6.5 using 1 mM NaOH.[4]
-
Prepare the solution fresh before each injection.
-
-
DMH Administration:
-
Administer DMH via subcutaneous (s.c.) or intraperitoneal (i.p.) injection.
-
A common dosage for rats is 20-40 mg/kg body weight, administered once a week for several weeks (e.g., 5 to 15 weeks).[4][5] For instance, one study in Wistar rats used subcutaneous injections of 20 mg/kg body weight once a week.[4] Another protocol for CRC induction in rats involved subcutaneous administration of 40 mg/kg DMH.[5]
-
For mice, a typical dose is 20 mg/kg body weight, administered subcutaneously once a week for up to 20 weeks.
-
-
Monitoring:
-
Monitor animal body weight and general health status weekly.
-
Observe for any clinical signs of tumor development, such as rectal bleeding or abdominal distension.
-
-
Termination and Tissue Collection:
-
At the end of the study period (typically 20-40 weeks), euthanize the animals.
-
Perform a necropsy and carefully dissect the entire colon and rectum.
-
Open the colon longitudinally, rinse with saline, and lay flat on a surface for examination.
-
Count, measure, and record the location of all visible tumors.
-
Collect tumor and adjacent normal tissue samples for histopathological analysis and molecular studies.
-
Experimental Workflow for DMH Induction
References
- 1. Modeling the Western Diet for Preclinical Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Folic acid ameliorates depression-like behaviour in a rat model of chronic unpredictable mild stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of a Ketogenic Diet in Pancreatic Cancer and Associated Cachexia in a KPC Mice Model [escholarship.org]
- 4. journal.waocp.org [journal.waocp.org]
- 5. Chemoprotective effect of boeravinone B against 1,2-dimethyl hydrazine induced colorectal cancer in rats via suppression of oxidative stress and inflammatory reaction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 1,2-Dimethylhydrazine in Chemoprevention Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1,2-Dimethylhydrazine (DMH) in creating animal models of colorectal cancer for chemoprevention studies. Detailed protocols, data from various studies, and visualizations of key pathways are included to facilitate the design and execution of experiments in this field.
Introduction to this compound (DMH) in Carcinogenesis Research
This compound (DMH) is a potent procarcinogen widely used to induce colorectal cancer in rodent models.[1][2][3][4] Its reliability in inducing tumors that histopathologically resemble human sporadic colorectal cancer makes it an invaluable tool for studying carcinogenesis and evaluating the efficacy of potential chemopreventive agents.[5][6] DMH requires metabolic activation to exert its carcinogenic effects.[1] In the liver, it is metabolized into the ultimate carcinogen, a methyl diazonium ion, which travels to the colon via the bloodstream and bile.[7][8] This reactive metabolite alkylates DNA, primarily at the N-7 position of guanine, leading to DNA mutations and the initiation of carcinogenesis.[1] The DMH model is particularly useful for studying the early stages of cancer development, including the formation of preneoplastic lesions known as aberrant crypt foci (ACF).[9]
Mechanism of DMH-Induced Carcinogenesis
The carcinogenic action of DMH is a multi-step process involving metabolic activation, DNA damage, and the subsequent alteration of cellular signaling pathways.
Metabolic Activation of DMH
DMH is a procarcinogen, meaning it requires metabolic conversion to its active form.[1] This process primarily occurs in the liver and involves a series of enzymatic reactions. The key steps are:
-
Oxidation: DMH is oxidized to azomethane (B1219989) (AM).
-
Hydroxylation: AM is then hydroxylated to methylazoxymethanol (B1197960) (MAM).[7]
-
Formation of the Ultimate Carcinogen: MAM is a proximate carcinogen that can be further metabolized in the colon to form the highly reactive methyldiazonium ion.[1][5]
This ultimate carcinogen is responsible for the alkylation of cellular macromolecules, including DNA, RNA, and proteins, which initiates the carcinogenic process.[5]
Signaling Pathways Implicated in DMH-Induced Colon Carcinogenesis
Several key signaling pathways are deregulated during DMH-induced colon carcinogenesis, many of which are also implicated in human colorectal cancer. These include:
-
Wnt/β-catenin Pathway: Mutations in genes like Apc and β-catenin are common in DMH-induced tumors, leading to the constitutive activation of this pathway and uncontrolled cell proliferation.[10][11]
-
RAS/RAF/MAPK Pathway: Activating mutations in genes such as K-ras are frequently observed, resulting in the stimulation of cell growth and inhibition of apoptosis.[10]
-
PI3K/Akt Pathway: This pathway is often hyperactivated, promoting cell survival and proliferation.[10]
-
Inflammatory Pathways: DMH induces a chronic inflammatory state in the colon, characterized by the increased production of pro-inflammatory cytokines like TNF-α and the activation of enzymes like cyclooxygenase-2 (COX-2).[7][12] This inflammatory microenvironment promotes tumor development.
Experimental Protocols
The following are detailed protocols for the use of DMH in inducing colorectal cancer in rodents for chemoprevention studies.
Protocol 1: Induction of Colon Carcinogenesis in Rats using DMH
Materials:
-
This compound dihydrochloride (B599025) (DMH)
-
Saline solution (0.9% NaCl) with 1 mM EDTA, pH adjusted to 6.5-7.0
-
Male Wistar or Sprague-Dawley rats (6-8 weeks old)
-
Appropriate animal housing and husbandry facilities
-
Subcutaneous injection supplies (syringes, needles)
Procedure:
-
Animal Acclimatization: Acclimatize rats to the laboratory conditions for at least one week prior to the start of the experiment.
-
Preparation of DMH Solution: Prepare a fresh solution of DMH in 1mM EDTA-saline immediately before each injection. The pH should be adjusted to 6.5-7.0 using a dilute NaOH solution.
-
DMH Administration: Administer DMH via subcutaneous injection at a dose of 20-40 mg/kg body weight.[5][9] Injections are typically given once a week for a period of 10-20 weeks.[5][13]
-
Chemopreventive Agent Administration: The test compound can be administered before, during, or after DMH treatment, depending on the study's objective (i.e., to study prevention of initiation or progression). Administration can be through various routes, including oral gavage, in the diet, or in the drinking water.
-
Monitoring: Monitor the animals' body weight and general health status weekly.
-
Termination and Sample Collection: At the end of the experimental period (typically 16-32 weeks), euthanize the animals.[13] Carefully dissect the colons, flush them with cold saline, and open them longitudinally.
-
Macroscopic and Microscopic Examination: Examine the colons for the presence of tumors and preneoplastic lesions like aberrant crypt foci (ACF). ACF can be visualized by staining the colon with 0.2% methylene (B1212753) blue.[9] Tissues should be fixed in 10% buffered formalin for histopathological analysis.
Protocol 2: Evaluation of Aberrant Crypt Foci (ACF)
Materials:
-
Dissected and flattened colon tissue
-
10% buffered formalin
-
0.2% Methylene blue solution in Krebs Ringer solution
-
Microscope slides
-
Light microscope
Procedure:
-
Fixation: Fix the longitudinally opened and cleaned colons in 10% buffered formalin.
-
Staining: Stain the colonic mucosa with 0.2% methylene blue for 5-10 minutes.[9]
-
Microscopic Examination: Place the stained colon on a microscope slide and examine it under a light microscope at 40x magnification.[9]
-
Quantification: Identify and count the ACF. ACF are characterized by their larger size, darker staining, and slightly elevated appearance compared to the surrounding normal crypts.[9] The number of crypts within each focus (crypt multiplicity) should also be recorded.
Data on Chemopreventive Agents in DMH Models
The following tables summarize quantitative data from various studies that have investigated the chemopreventive effects of different agents in the DMH-induced colon cancer model.
| Agent | Animal Model | DMH Dosage | Agent Dosage & Administration | Duration | Key Findings | Reference |
| Aspirin (B1665792) | Male Wistar rats | 20 mg/kg, s.c., weekly for 10 weeks | 500 p.p.m. in the diet | Throughout carcinogenic period | Significant reduction in tumor incidence and volume. | [14] |
| Etoricoxib | Male Sprague-Dawley rats | 30 mg/kg, s.c., weekly | 0.64 mg/kg, p.o., daily | 6 weeks | Reduced number of aberrant crypt foci (ACF) and decreased dysplasia and hyperplasia. | [9] |
| Green Tea | Male Wistar rats | 20 mg/kg, s.c., weekly for 10 weeks | 2% green tea as drinking fluid | 16 and 32 weeks | Reduced tumor incidence and multiplicity. | [13] |
| Tea Pigments | Male Wistar rats | 20 mg/kg, s.c., weekly for 10 weeks | 0.1% tea pigments as drinking fluid | 16 and 32 weeks | Reduced tumor incidence and multiplicity. | [13] |
| 6-Methylsulfinylhexyl Isothiocyanate (6-MSITC) | Male F344 rats | 40 mg/kg, s.c., weekly for 4 weeks | 400 ppm in diet during initiation phase | 12 weeks | Significant reduction in total ACF, larger ACF, and β-catenin-accumulated crypts. | [15] |
| Tannic Acid | Male Albino Wistar rats | 20 mg/kg, s.c., once a week for 5 weeks | 100 mg/kg, p.o., three times a week (pre-treatment) | - | Significant increase in antioxidant enzyme activities (SOD, Catalase) and decrease in pro-inflammatory cytokines (TNF-α). | [12] |
| Lactobacillus paracasei DTA81 | Male BALB/c mice | - | Probiotic administration | 8 weeks | Reduced liver oxidative stress and gut inflammation, positively modulated gut microbiota. | [16] |
Visualizations
Signaling Pathway: DMH-Induced Carcinogenesis
Caption: Metabolic activation of DMH and its downstream effects on key signaling pathways leading to colorectal tumorigenesis.
Experimental Workflow: DMH Chemoprevention Study
Caption: A typical experimental workflow for a chemoprevention study using the DMH-induced colorectal cancer model.
References
- 1. Biochemical and molecular aspects of this compound (DMH)-induced colon carcinogenesis: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Biochemical and molecular aspects of this compound (DMH)-induced colon carcinogenesis: a review [ouci.dntb.gov.ua]
- 4. Biochemical and molecular aspects of this compound (DMH)-induced colon carcinogenesis: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Animal Models of Colorectal Cancer: From Spontaneous to Genetically Engineered Models and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. tandfonline.com [tandfonline.com]
- 8. scielo.br [scielo.br]
- 9. journal.waocp.org [journal.waocp.org]
- 10. researchgate.net [researchgate.net]
- 11. Animal Models of Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journal.waocp.org [journal.waocp.org]
- 13. Chemoprevention of tea on colorectal cancer induced by dimethylhydrazine in Wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Determination of an optimal dosing regimen for aspirin chemoprevention of this compound-induced colon tumours in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Chemoprevention of this compound-induced colonic preneoplastic lesions in Fischer rats by 6-methylsulfinylhexyl isothiocyanate, a wasabi derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Application Notes and Protocols: A Comparative Analysis of Intraperitoneal and Subcutaneous Injection of 1,2-Dimethylhydrazine for Induction of Colorectal Cancer
Audience: Researchers, scientists, and drug development professionals.
Introduction
1,2-Dimethylhydrazine (DMH) is a potent procarcinogen widely utilized in preclinical research to induce colorectal cancer (CRC) in rodent models. Its metabolic activation leads to the formation of a reactive methyl diazonium ion that alkylates DNA in the colonic epithelium, initiating tumorigenesis that closely mimics the histopathological progression of human CRC. The choice of administration route for DMH is a critical parameter that can influence tumor incidence, latency, and distribution, as well as the overall health of the animal model. The two most common parenteral routes for DMH administration are intraperitoneal (IP) and subcutaneous (SC).
This document provides a detailed comparison of the IP and SC routes of administration for DMH, offering comprehensive protocols, a summary of quantitative data from various studies, and visualizations of the experimental workflow and relevant signaling pathways to guide researchers in selecting the most appropriate method for their experimental objectives.
Data Presentation: Intraperitoneal vs. Subcutaneous DMH Administration
The following tables summarize quantitative data on the induction of colorectal cancer using intraperitoneal and subcutaneous injections of this compound. It is important to note that direct comparative studies are limited, and data has been compiled from various sources. Experimental conditions such as animal strain, specific DMH dosage, and study duration can significantly impact outcomes.
Table 1: Comparison of Tumor Induction by Intraperitoneal (IP) and Subcutaneous (SC) Injection of this compound
| Parameter | Intraperitoneal (IP) Injection | Subcutaneous (SC) Injection | References |
| Typical Dosage Range | 20-40 mg/kg body weight | 15-30 mg/kg body weight | [1][2] |
| Typical Frequency | Once weekly | Once or twice weekly | [1][2] |
| Tumor Incidence | High, can reach up to 100% depending on protocol | High, reported to cause 100% epithelial dysplasia in a 12-week study | [1][3] |
| Tumor Location | Primarily colon and small intestine | Primarily colon, particularly the distal colon | [1][4] |
| Tumor Multiplicity | Variable, dependent on dose and duration | Variable, can be high | [5] |
| Tumor Latency | Tumors typically appear after 3-4 months | Tumors can be observed after a latency period of several weeks to months | [5][6] |
| Reported Side Effects | Peritonitis, abdominal adhesions, injection site necrosis (less common) | Local irritation, ulceration at the injection site | [2] |
Table 2: Specific Examples of DMH Induction Protocols and Outcomes
| Route | Animal Model | Dosage and Schedule | Key Findings | Reference |
| IP | Male Wistar Rats | 40 mg/kg, once a week for 12 weeks | Induced different types of adenoma and adenocarcinoma with moderate to severe dysplasia. | [7] |
| SC | Male Balb/c Mice | 20 mg/kg, once a week for 12 weeks | 71.4% tumor incidence at 12 weeks post-injection, 100% at 18 weeks. | [5] |
| SC | Female CF1 Mice | 20 mg/kg, once a week for 6 weeks | Over 83% of surviving mice developed colonic neoplasms. | [8] |
| IP | Male F344 Rats | 30 mg/kg, once a week for 15 weeks | Low-grade dysplasia coexisted with 10% of carcinomas. | [2] |
Experimental Protocols
Important Safety Note: this compound is a potent carcinogen and should be handled with extreme caution in a certified chemical fume hood using appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. All contaminated materials must be disposed of as hazardous waste according to institutional guidelines.
Protocol 1: Intraperitoneal (IP) Injection of this compound
Materials:
-
This compound dihydrochloride (B599025) (DMH)
-
Sterile 0.9% saline or Phosphate Buffered Saline (PBS)
-
1 mM EDTA solution (optional, to chelate metal ions that can catalyze DMH degradation)
-
Sodium hydroxide (B78521) (NaOH) or hydrochloric acid (HCl) for pH adjustment
-
Sterile syringes (1 mL or 3 mL) and needles (25-27 gauge)
-
Animal scale
-
Appropriate animal restraint device
Procedure:
-
Preparation of DMH Solution:
-
Immediately before use, dissolve DMH dihydrochloride in sterile 0.9% saline or 1 mM EDTA solution to the desired concentration (e.g., 4 mg/mL for a 40 mg/kg dose in a 25g mouse receiving 0.25 mL).
-
Adjust the pH of the solution to 6.5-7.0 with NaOH or HCl to ensure DMH stability.
-
Filter-sterilize the solution using a 0.22 µm syringe filter.
-
-
Animal Preparation and Injection:
-
Weigh the animal to determine the precise injection volume.
-
Properly restrain the animal. For mice, scruff the back of the neck to immobilize the head and secure the tail.
-
Position the animal on its back with its head tilted slightly downwards.
-
Identify the injection site in the lower right or left quadrant of the abdomen to avoid the cecum, bladder, and other vital organs.
-
Insert the needle at a 10-20 degree angle into the peritoneal cavity.
-
Gently aspirate to ensure the needle has not entered a blood vessel or organ.
-
Slowly inject the calculated volume of the DMH solution.
-
Withdraw the needle and return the animal to its cage.
-
-
Post-Injection Monitoring:
-
Monitor the animal for any signs of distress, such as abdominal swelling, lethargy, or pain.
-
Protocol 2: Subcutaneous (SC) Injection of this compound
Materials:
-
Same as for the IP injection protocol.
Procedure:
-
Preparation of DMH Solution:
-
Prepare the DMH solution as described in the IP injection protocol.
-
-
Animal Preparation and Injection:
-
Weigh the animal to determine the precise injection volume.
-
Properly restrain the animal.
-
Lift the loose skin over the dorsal midline (between the shoulder blades) to form a "tent".
-
Insert the needle into the base of the skin tent, parallel to the spine.
-
Gently aspirate to ensure the needle has not entered a blood vessel.
-
Slowly inject the calculated volume of the DMH solution into the subcutaneous space.
-
Withdraw the needle and gently massage the injection site to aid in dispersal of the solution.
-
-
Post-Injection Monitoring:
-
Monitor the animal for any signs of local irritation, inflammation, or ulceration at the injection site.
-
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for DMH-induced colorectal carcinogenesis.
Signaling Pathways
DMH Metabolic Activation and DNA Adduct Formation
Caption: Metabolic activation of DMH leading to DNA damage.
Key Signaling Pathways in DMH-Induced Colorectal Cancer
Caption: Major signaling pathways implicated in DMH-induced CRC.
Discussion and Recommendations
Both intraperitoneal and subcutaneous injections of this compound are effective methods for inducing colorectal cancer in rodent models. The choice between the two routes should be guided by the specific research objectives, the desired tumor characteristics, and practical considerations.
Intraperitoneal (IP) Injection:
-
Advantages: Rapid absorption and systemic distribution. May lead to a higher tumor burden in some cases.
-
Disadvantages: Higher risk of accidental injection into abdominal organs, which can lead to variability in dosage and potential for peritonitis.
Subcutaneous (SC) Injection:
-
Advantages: Technically simpler and generally considered less stressful for the animals. Lower risk of accidental injection into vital organs, leading to more consistent dosing. Often results in tumors predominantly in the distal colon, which is a common site for human CRC.[4]
-
Disadvantages: Slower absorption compared to the IP route. Potential for local tissue irritation and ulceration at the injection site.
Recommendations:
-
For studies requiring a rapid and high systemic exposure to DMH, the IP route may be considered.
-
For most standard colon carcinogenesis studies, particularly those focused on the distal colon, the SC route is often preferred due to its reproducibility and lower risk of complications.[1]
-
Regardless of the chosen route, it is crucial to maintain consistency in the injection technique, site, and DMH solution preparation to ensure the reproducibility of the experimental results.
-
Careful monitoring of animal health is essential throughout the study to mitigate any adverse effects associated with DMH administration.
These application notes and protocols provide a comprehensive guide for researchers utilizing this compound to model colorectal cancer. By carefully considering the information presented, scientists can optimize their experimental design to achieve robust and reproducible results.
References
- 1. Biochemical and molecular aspects of this compound (DMH)-induced colon carcinogenesis: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. journal.waocp.org [journal.waocp.org]
- 4. Production of intestinal and other tumors by 1, 2-dimethylhydrazine dihydrochloride in mice. I. A light and transmission electron microscopic study of colonic neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Relationship between dose, time, and tumor yield in mouse dimethylhydrazine-induced colon tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Induction of Colon Cancer in Mice with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Inducing Colon Cancer with 1,2-Dimethylhydrazine (DMH)
For Researchers, Scientists, and Drug Development Professionals
Introduction and Application Notes
1,2-Dimethylhydrazine (DMH) is a potent procarcinogen widely utilized in preclinical research to induce colon cancer in rodent models.[1][2][3] Following administration, DMH undergoes metabolic activation, primarily in the liver, to form reactive metabolites such as methylazoxymethanol (B1197960) (MAM).[1][4] These metabolites act as powerful alkylating agents that methylate DNA, leading to mutations and the initiation of carcinogenesis in the colonic epithelium.[1][4][5]
The DMH-induced colon cancer model is highly valued because it recapitulates many histopathological and molecular features of human sporadic colorectal cancer.[6][7] The progression of the disease in this model follows a well-defined sequence from preneoplastic lesions like aberrant crypt foci (ACF) to adenomas and ultimately invasive adenocarcinomas.[5][8][9] This allows researchers to study different stages of colon carcinogenesis and to evaluate the efficacy of potential chemopreventive or therapeutic agents.
It is critical to note, however, that while the DMH model is robust for inducing primary colon tumors, it is generally considered a non-metastatic model .[10] Spontaneous metastasis to distant organs like the liver or lungs is rarely observed.[10] Therefore, this model is most suitable for studying colon tumor initiation and promotion rather than the full metastatic cascade. For studies focused specifically on metastasis, alternative models such as orthotopic implantation of cancer cell lines or certain genetically engineered mouse models (GEMMs) are more appropriate.[11][12]
Safety Precautions and Handling
This compound and its dihydrochloride (B599025) salt are classified as probable human carcinogens (Group 2A) and are highly toxic.[13] Extreme caution must be exercised during handling.
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including a lab coat, safety glasses with side shields or goggles, and chemical-resistant gloves.[14][15]
-
Ventilation : All handling of DMH, including solution preparation and animal injections, must be performed inside a certified chemical fume hood to avoid inhalation.[13][16]
-
Spill Management : In case of a spill, clear the area. For minor spills, absorb the liquid with inert material like sand or vermiculite, then place it in a sealed container for hazardous waste disposal.[16][17] Do not generate dust.[16]
-
Waste Disposal : All DMH-contaminated materials (syringes, tubes, animal bedding, carcasses) must be disposed of as hazardous chemical waste according to institutional and local regulations.
-
Accidental Exposure : In case of skin contact, wash immediately with soap and plenty of water.[17] If inhaled, move to fresh air.[15] In all cases of exposure, seek immediate medical attention.[14][15]
Experimental Protocols
Protocol 1: DMH Solution Preparation
This protocol details the preparation of a DMH solution for subcutaneous injection.
-
Required Materials :
-
Procedure (perform all steps in a chemical fume hood) :
-
Immediately before use, weigh the desired amount of DMH dihydrochloride.
-
Dissolve the DMH in 1 mM EDTA solution to achieve the target concentration (e.g., 2-4 mg/mL).[13][18]
-
Slowly adjust the pH of the solution to 6.5 using NaOH.[13] This step is crucial for carcinogen stability and to minimize injection site irritation.
-
Sterile-filter the solution if desired, though it is not always required depending on the experimental design.
-
The solution should be prepared fresh before each set of injections and protected from light.
-
Protocol 2: Induction of Colon Tumors in Mice
This protocol describes a common regimen for inducing colon tumors in mice using repeated subcutaneous injections of DMH.
-
Required Materials :
-
Prepared DMH solution (from Protocol 1)
-
8-week-old mice (strain selection is important as sensitivity to DMH varies; BALB/c and Swiss Webster are moderately sensitive strains).[13][19][20]
-
Insulin syringes with a 28-gauge or similar fine needle.[13]
-
Animal scale.
-
Appropriate animal housing and husbandry equipment.
-
-
Procedure :
-
Acclimatization : Allow animals to acclimate to the facility for at least one week before the start of the experiment.
-
Dosing :
-
Weigh each mouse to determine the precise injection volume.
-
Administer DMH via subcutaneous (s.c.) injection at a dose of 15-20 mg/kg body weight.[7][13][18]
-
Repeat the injections once weekly for a period of 6 to 15 weeks. The duration depends on the desired tumor burden and experimental timeline.[7][18]
-
-
Monitoring :
-
Monitor the animals' health daily. Check for signs of toxicity, such as significant weight loss (>15%), lethargy, or distress.
-
Weigh the animals at least twice weekly.
-
-
Endpoint and Tissue Collection :
-
The typical latency period for tumor development is 3-6 months from the first injection.[5][21] The experiment is often terminated around 20-30 weeks post-initiation.
-
Euthanize mice using a CO₂ chamber followed by cervical dislocation or another approved method.
-
Perform a necropsy. Carefully excise the entire colon and small intestine.
-
Flush the colon with ice-cold phosphate-buffered saline (PBS) to remove fecal content.
-
Slit the colon open longitudinally and lay it flat on a surface for examination.
-
-
Tumor Assessment :
-
Count the number of visible tumors and measure their size using calipers.
-
Note the location of tumors (proximal vs. distal colon).
-
For histopathological analysis, fix the colon by rolling it into a "Swiss roll" and placing it in 10% neutral buffered formalin for at least 24 hours.
-
Examine other organs, particularly the liver and lungs, for any gross abnormalities, although metastases are not expected.[10]
-
-
Data Presentation
Table 1: Example DMH Dosing Regimens and Outcomes
This table summarizes quantitative data from various studies to provide an overview of typical protocols and expected results.
| Animal Model | DMH Dose (per injection) | Route | Frequency & Duration | Latency Period | Typical Outcome |
| Mice (msh2-/-) | 20 mg/kg | s.c. | Weekly until tumors appear | ~15-25 weeks | Colorectal adenocarcinomas, lymphomas.[18] |
| Mice (Swiss) | 15 µg/g (15 mg/kg) | s.c. | Twice weekly for 6 weeks | 4-6 weeks post-treatment | Histopathological changes, tumor promotion.[7] |
| Mice (Swiss Webster) | 40 mg/kg | i.p. | Weekly for 2 weeks | 13 weeks | Used as an initiator with a promoter (DCA).[13] |
| Rats (Wistar) | 20 mg/kg | s.c. | Weekly | 14 weeks | Increased oxidative stress and inflammation.[22] |
| Rats (SD) | 30 mg/kg | s.c. | Weekly | 6-30 weeks | Progression from dysplasia to carcinoma.[8][23] |
Mechanism of Action and Visualizations
Metabolic Activation of DMH
DMH is a procarcinogen that requires metabolic activation to exert its carcinogenic effects. The process begins in the liver with oxidation by cytochrome P450 enzymes, leading to the formation of azoxymethane (B1215336) (AOM) and then methylazoxymethanol (MAM). MAM is the ultimate carcinogen that, upon decomposition, forms a highly reactive methyldiazonium ion, which methylates DNA and other macromolecules.[1][4][7]
Caption: Metabolic activation pathway of this compound (DMH).
DMH Experimental Workflow
The overall workflow involves animal acclimatization, a multi-week injection regimen, a period for tumor development, and a final endpoint analysis of colonic tissues.
Caption: General experimental workflow for DMH-induced colon carcinogenesis.
Simplified Wnt/β-Catenin Signaling Pathway
The Wnt/β-catenin pathway is frequently mutated in colorectal cancers. DMH-induced tumors in rodents often harbor mutations in the β-catenin gene (Ctnnb1), leading to its stabilization, nuclear translocation, and transcription of target genes that drive cell proliferation.[6]
Caption: Simplified Wnt/β-catenin signaling in colon cancer.
References
- 1. Biochemical and molecular aspects of this compound (DMH)-induced colon carcinogenesis: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Animal Models: A Tool for Colon Cancer Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. journal.waocp.org [journal.waocp.org]
- 6. Animal Models of Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Murine models of colorectal cancer: the azoxymethane (AOM)/dextran sulfate sodium (DSS) model of colitis-associated cancer [PeerJ] [peerj.com]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. chemicalbook.com [chemicalbook.com]
- 15. cdn.chemservice.com [cdn.chemservice.com]
- 16. datasheets.scbt.com [datasheets.scbt.com]
- 17. nj.gov [nj.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. mdpi.com [mdpi.com]
- 20. Mouse Models for Application in Colorectal Cancer: Understanding the Pathogenesis and Relevance to the Human Condition - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Induction of Colon Cancer in Mice with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. journal.waocp.org [journal.waocp.org]
- 23. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: 1,2-Dimethylhydrazine (DMH) Rodent Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating animal mortality and ensuring the successful execution of 1,2-Dimethylhydrazine (DMH)-induced carcinogenesis studies.
Troubleshooting Guides
This section addresses specific issues that may arise during DMH experiments, offering potential causes and actionable solutions.
Issue 1: High mortality rate observed shortly after DMH administration.
Question: We are observing a high rate of animal mortality within the first few weeks of our DMH study. What are the likely causes and how can we address this?
Answer:
High early-stage mortality in DMH studies is often multifactorial. The primary culprits are typically related to the DMH dosage, the administration protocol, and the specific animal strain used.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| DMH Dosage Too High | Review the literature for dose-response studies in your specific rodent strain. Consider reducing the DMH concentration. A dose-response relationship has been clearly established, with higher doses leading to increased toxicity and mortality.[1][2] |
| Administration Route Stress | Subcutaneous injection is a common and effective route.[3] If using intraperitoneal injections, ensure proper technique to avoid organ damage. For oral gavage, ensure the procedure is minimally stressful and accurate to prevent aspiration. |
| Animal Strain Susceptibility | Certain strains are more sensitive to DMH toxicity. For example, BALB/c mice are highly sensitive to DMH-induced colorectal tumors, while C3HA mice are more resistant to intestinal tumors but may develop fatal hemorrhagic ovarian lesions.[4] Consider using a more resistant strain if early mortality is excessive and not central to the research question. |
| Acute Toxicity | DMH can cause acute toxic effects, including severe diarrhea and rhinorrhea, which can lead to rapid decline and death.[1] Monitor animals closely after administration and provide supportive care as needed (see Supportive Care FAQ). |
Experimental Protocol: Dose-Response Pilot Study
To optimize the DMH dose for your specific animal strain and experimental conditions, a pilot study is recommended.
-
Animal Allocation: Divide a small cohort of animals (e.g., 5-6 per group) into several dosage groups, including a vehicle control.
-
Dosage Selection: Based on literature review, select a range of DMH doses (e.g., 10, 20, 30 mg/kg body weight).
-
Administration: Administer DMH (typically dissolved in 1 mM EDTA-saline, pH 6.5) via subcutaneous injection once a week.
-
Monitoring: Closely monitor animals for clinical signs of toxicity, including weight loss, lethargy, diarrhea, and dehydration. Record mortality daily.
-
Endpoint: The pilot study can be run for a shorter duration (e.g., 4-6 weeks) to establish a dose that induces pre-neoplastic lesions (aberrant crypt foci) with acceptable mortality.
Issue 2: Significant weight loss and poor health in DMH-treated animals.
Question: Our animals are experiencing significant weight loss and appear to be in poor health following DMH treatment. What measures can we take to improve their condition?
Answer:
Weight loss and general ill health are common side effects of DMH's systemic toxicity. Optimizing diet and providing supportive care are crucial for mitigating these effects.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| DMH-induced Organ Toxicity | DMH is known to cause dose-dependent damage to the liver, kidneys, adrenals, and heart.[5] This can lead to decreased appetite and weight loss. |
| Inadequate Nutrition | Standard chow may not be sufficient to support animals undergoing carcinogenic challenge. Declines in food consumption are common with increasing DMH doses.[5] |
| Dehydration | Diarrhea and reduced water intake can lead to dehydration, exacerbating weight loss and poor health. |
Dietary and Supportive Care Interventions:
-
High-Protein Diet: Increasing the protein content of the diet can have a protective effect against DMH toxicity. Studies have shown that mice on a 40% protein diet exhibited less severe weight loss and organ lesions compared to those on a 10% protein diet.[5]
-
High-Fiber Diet: A diet rich in fiber, particularly from sources like corn, can significantly decrease tumor incidence.[6]
-
Liquid Diet: An all-liquid diet has been shown to be highly protective against DMH-induced liver damage and mortality in rats.[7] This can be particularly useful for animals experiencing difficulty with solid food.
-
Hydration Support: Ensure easy access to fresh water. In cases of severe dehydration, subcutaneous fluid administration may be necessary.
Frequently Asked Questions (FAQs)
General Questions
Q1: What are the most common causes of mortality in long-term DMH studies?
A1: In long-term studies, mortality is often due to the progression of DMH-induced tumors, particularly colorectal adenocarcinomas. However, chronic organ toxicity, especially of the liver and kidneys, can also be a significant cause of death.[8] In some female mouse strains, such as C3HA and DBA/2, hemorrhagic ovarian lesions leading to peritoneal hemorrhage are a primary cause of death.
Q2: How does the choice of animal strain affect experimental outcomes and mortality?
A2: The genetic background of the rodent strain plays a critical role. Different inbred strains exhibit significant variations in their susceptibility to DMH-induced carcinogenesis and toxicity.[4][9][10][11][12][13] For instance, BALB/c mice show a high incidence of colorectal tumors, while C3H and CBA mice are more prone to developing uterine sarcomas.[4] The choice of strain should be carefully considered based on the specific research objectives.
Table 1: Strain-Specific Susceptibility to DMH in Mice
| Mouse Strain | Key Susceptibilities and Outcomes | Reference |
| BALB/c | High incidence of epithelial colorectal (93.3%) and anal tumors. | [4] |
| C3HA | More resistant to intestinal tumors (30.9%) but tumors show deep invasion. High incidence of fatal hemorrhagic ovarian lesions (85.7%). | [4] |
| DBA/2 | High incidence of fatal hemorrhagic ovarian lesions (62.9%). | [4] |
| C3H & CBA | High incidence of uterine sarcomas (37.5% and 40.7%, respectively). | [4] |
| C57BL/6j | Develops hemorrhagic ovarian lesions at a moderate rate (35.1%). | [4] |
| AKR | Appears to be an exception to the inverse relationship between ovarian lesions and uterine sarcomas. | [4] |
Protocol and Dosing
Q3: What is a standard protocol for DMH administration to induce colorectal cancer in rats?
A3: A commonly used protocol involves subcutaneous injections of DMH at a dose of 20 mg/kg body weight. The DMH is typically dissolved in a solution of 1 mM EDTA with the pH adjusted to 6.5. Injections are given once a week for a period of several weeks (e.g., 8 to 20 weeks) to induce tumor development.[6][7][14]
Q4: Can I administer DMH through a different route, such as orally?
A4: Yes, DMH can be administered orally, often mixed in the drinking water or diet.[1][5] However, subcutaneous injection is the most common and well-documented method for inducing colorectal tumors with high specificity.[3] The route of administration can influence the tumor spectrum and toxicity profile.
Diet and Supportive Care
Q5: What type of diet is recommended to minimize toxicity while still achieving carcinogenesis?
A5: A balanced diet that supports the general health of the animals is crucial. To mitigate toxicity, consider a diet with increased protein and fiber content.[5][6] High-fat diets should generally be avoided as they can promote DMH-induced carcinogenesis.[14][15]
Table 2: Impact of Dietary Interventions on DMH Toxicity and Carcinogenesis
| Dietary Intervention | Observed Effect | Animal Model | Reference |
| High-Protein (40%) vs. Low-Protein (10%) | High protein was protective against DMH dose-dependent toxicity, reducing weight loss and organ lesions. | B6C3H1 Mice | [5] |
| All-Liquid Diet vs. Standard Pelleted Diet | Liquid diet offered significant protection against DMH-induced liver damage and mortality. | Wistar Rats | [7] |
| High-Fiber (25% corn dietary fiber) | Significantly decreased tumor incidence (40-42%). | Rats | [6] |
| High-Fat Diet | Significantly higher number of aberrant crypt foci and increased body weight and visceral fat. | F344 Rats | [14] |
Q6: What supportive care measures should be implemented during a DMH study?
A6: Regular and careful monitoring is key. This includes:
-
Daily Health Checks: Observe animals for any signs of distress, such as lethargy, ruffled fur, hunched posture, or labored breathing.
-
Weekly Body Weight Measurement: Track body weight to identify animals that are failing to thrive.
-
Monitoring for Dehydration: Check for signs of dehydration, such as skin tenting.
-
Clean and Stress-Free Environment: Maintain a clean and quiet environment to minimize stress on the animals.
-
Nutritional Support: Provide palatable and easily accessible food and water. For animals with severe weight loss, consider providing a supplemental liquid or soft diet.
Visualizations
Experimental Workflow
Caption: Experimental workflow for a typical DMH-induced carcinogenesis study.
DMH Metabolic Activation and Carcinogenesis Signaling
Caption: DMH metabolic activation and key signaling pathways in colon carcinogenesis.
References
- 1. This compound - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Dose response of this compound and methylazoxymethanol acetate in the F 344 rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biochemical and molecular aspects of this compound (DMH)-induced colon carcinogenesis: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strain differences in susceptibility of female mice to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dietary protein and chronic toxicity of this compound fed to mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of high-fiber diets on pathological changes in DMH-induced rat colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Diet, liver function and dimethylhydrazine-induced gastrointestinal tumours in Wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound [zora.uzh.ch]
- 9. Genetic factors controlling inheritance of susceptibility to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Strain Differences in the Chronic Mild Stress Animal Model of Depression and Anxiety in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Strain Differences in the Chronic Mild Stress Animal Model of Depression and Anxiety in Mice [biomolther.org]
- 12. Strain Differences in Stress Responsivity Are Associated with Divergent Amygdala Gene Expression and Glutamate-Mediated Neuronal Excitability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Strain differences in sensitivity to light-induced photoreceptor degeneration in albino mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effects of high-fat diet on this compound-induced aberrant crypt foci and colorectal tumours in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effects of dietary fat and protein on DMH-induced tumor development and immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 1,2-Dimethylhydrazine (DMH) Carcinogenesis Model
Welcome to the technical support center for the 1,2-Dimethylhydrazine (DMH) induced tumor model. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot inconsistencies in tumor incidence and provide standardized protocols for experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why am I seeing inconsistent tumor incidence in my DMH-treated animal models?
A1: Inconsistent tumor incidence is a well-documented issue in DMH-induced carcinogenesis studies. The variability can be attributed to a complex interplay of several factors. Susceptibility to DMH is influenced by the genetic background of the rodent strain, age, sex, the dosage and administration route of DMH, and the duration of the induction period. [1]Environmental factors such as diet and the composition of the gut microbiota also play a significant role. [2][3]
Q2: Which animal strain is most susceptible to DMH-induced colon tumors?
A2: There are significant differences in susceptibility to DMH among various rodent strains. [4]For mice, strains like A/J, P/J, STS/A, and ICR/Ha are reported to be highly sensitive, while AKR/J and DBA/2J are relatively resistant. [4][5]However, these classifications can be variable depending on the experimental conditions. [4]For instance, matings between the highly sensitive ICR/Ha (100% tumor incidence) and the resistant C57BL/6Ha (0% tumor incidence) have been used to study the genetic basis of this susceptibility. [5][6]In rats, Sprague-Dawley rats are known to be more susceptible to DMH-induced colon tumors than Lobund Wistar rats. [7]
Q3: What is the optimal dose and route of administration for DMH?
A3: The optimal dose and route can vary depending on the experimental goals. DMH can induce colon tumors across a wide range of doses, from 2 mg/kg to 200 mg/kg body weight, administered in single or multiple injections. [8]The most common and effective route for inducing colon-specific tumors is subcutaneous (s.c.) injection. [4][8]Intraperitoneal (i.p.) injections are also effective. [8]Oral administration or providing DMH in drinking water has also been used, but this may lead to a higher incidence of vascular tumors rather than colon-specific tumors. [7]Standardized protocols in recent years often use doses of 15 mg/kg or 20 mg/kg body weight. [8][9]A dose-dependent relationship has been observed, where higher doses of DMH lead to increased tumor yield and a shorter latency period. [10]
Q4: How does diet and gut microbiota affect tumor development in the DMH model?
A4: Diet is a critical factor that can modulate the gut microbiota and influence carcinogenesis. [2][3]High-fat diets, for example, have been shown to increase the incidence of aberrant crypt foci (ACF), which are early preneoplastic lesions. [11]The gut microbiota is involved in the metabolic activation of DMH. [1]Bacterial enzymes can hydrolyze DMH metabolites in the colon, leading to the release of the active carcinogen that damages DNA. [1]Therefore, alterations in the gut microbiota composition due to diet or other factors can significantly impact tumor outcome. [2]
Q5: My control group (DMH alone) shows low tumor incidence. What could be the reason?
A5: Low tumor incidence in a DMH-only group can be due to several factors. Check your animal strain, as some are inherently resistant to DMH. [4][5]The dose might be too low, or the experimental duration too short for tumors to develop. [8]For instance, a single injection of 10 mg/kg DMH can produce colon cancers, but it may require a latency period of 15-20 months. [8]Also, consider the route of administration, as subcutaneous injections are generally more effective for colon-specific tumors. [4]
Q6: Should I use DMH or its metabolite, Azoxymethane (B1215336) (AOM)?
A6: Azoxymethane (AOM) is a metabolite of DMH and is also a potent carcinogen. [6]AOM is often preferred because it is more stable in solution and has been found to be more potent than DMH. [4][5][12]Both share a similar mechanism of action. [12]
Q7: I am studying colitis-associated cancer. Is the DMH model appropriate?
A7: While DMH alone can induce tumors, a more robust and rapid model for colitis-associated cancer involves the combination of a carcinogen like DMH or AOM with an inflammatory agent such as dextran (B179266) sulfate (B86663) sodium (DSS). [10][12][13]This combined AOM/DSS model accelerates tumor growth, with a significantly shorter latency period of about 2-3 months. [10]This model is particularly relevant for studying tumor progression driven by colitis, mimicking conditions like ulcerative colitis. [10]
Data Presentation
Table 1: Factors Influencing Inconsistent Tumor Incidence with this compound
| Factor | Description | Impact on Tumor Incidence |
| Genetic Background | Different inbred strains of mice and rats exhibit varying susceptibility. | High (e.g., ICR/Ha mice are 100% susceptible, while C57BL/Ha are resistant). [5][6] |
| Dosage | The amount of DMH administered per body weight. | Dose-dependent; higher doses generally increase tumor yield and decrease latency. [10]Doses can range from 2 to 200 mg/kg. [8] |
| Route of Administration | Method of DMH delivery (e.g., subcutaneous, intraperitoneal, oral). | Subcutaneous injection is most effective for colon-specific tumors. [4][8]Oral administration may increase vascular tumors. [7] |
| Sex | Hormonal differences between males and females. | Some studies report higher incidence in females, who may develop more tumors in the distal colon. [8] |
| Diet | Composition of the animal's food (e.g., fat content, fiber). | High-fat diets can promote carcinogenesis. [11]Diet modulates the gut microbiota, which is involved in DMH metabolism. [2][3] |
| Gut Microbiota | The community of microorganisms in the gastrointestinal tract. | Bacterial enzymes are crucial for the metabolic activation of DMH in the colon. [1]Dysbiosis can affect tumor outcome. |
| Co-administration of Inflammatory Agents | Use of agents like Dextran Sulfate Sodium (DSS) to induce colitis. | Significantly accelerates and enhances tumor development, creating a model for colitis-associated cancer. [10][13] |
Table 2: Strain-Specific Susceptibility to DMH/AOM-Induced Colon Tumors in Mice
| Mouse Strain | Susceptibility Level | Reference |
| ICR/Ha | High (100%) | [5][6] |
| A/J | High | [5] |
| SWR/J | Moderately to Highly Sensitive | [5] |
| Balb/c | Moderately Sensitive | [5] |
| C57BL/6 | Resistant to Moderately Sensitive (sub-strain dependent) | [5][14] |
| AKR/J | Resistant | [5] |
| DBA/2J | Resistant | [5] |
Experimental Protocols
Protocol 1: Standard DMH-Induced Colon Carcinogenesis in Mice
This protocol is adapted from established methodologies for inducing sporadic colon tumors. [9][15]
Materials:
-
This compound (DMH) dihydrochloride (B599025)
-
0.001 M EDTA solution
-
8 N NaOH
-
8-week-old mice of a susceptible strain (e.g., A/J or ICR/Ha)
-
Insulin syringes with a 28-gauge needle
-
Chemical fume hood
-
pH meter and scale
Procedure:
-
Preparation of DMH Solution (Perform all steps in a chemical fume hood):
-
Animal Dosing:
-
Weigh each mouse to determine the precise body weight in grams. [9]
-
Inject each mouse subcutaneously (s.c.) with 15 µg of DMH per gram of body weight. [9]For example, a 25-gram mouse would receive 100 µL of the 3.7 mg/mL DMH solution.
-
Repeat the injections once weekly for 12-15 consecutive weeks. [9][16][17]
-
-
Monitoring and Tumor Assessment:
-
Monitor the animals regularly for signs of toxicity, weight loss, or distress.
-
Tumors typically begin to develop approximately 3 months after the first injection. [9][15]
-
The experiment is typically terminated at a predetermined time point (e.g., 20-30 weeks from the first injection) for tumor analysis.
-
Protocol 2: AOM/DSS-Induced Colitis-Associated Cancer in Mice
This protocol is a widely used model for studying inflammation-driven colon cancer. [10][12][13]
Materials:
-
Azoxymethane (AOM)
-
Dextran Sulfate Sodium (DSS, 36-50 kDa)
-
Sterile saline
-
8-week-old mice (Balb/c and C57BL/6 are commonly used, but susceptibility varies) [13]
Procedure:
-
Initiation Phase:
-
Administer a single intraperitoneal (i.p.) injection of AOM at a dose of 10-12.5 mg/kg body weight.
-
-
Promotion Phase (Inflammation Cycles):
-
One week after the AOM injection, begin the first cycle of DSS administration.
-
Provide 2-3% DSS in the drinking water ad libitum for 5-7 days.
-
Replace the DSS water with regular drinking water for a 14-day recovery period.
-
Repeat this cycle of DSS administration followed by recovery for a total of three cycles. [12][13]
-
-
Monitoring and Termination:
Visualizations
Signaling & Metabolic Pathways
Caption: Metabolic activation pathway of this compound (DMH).
Experimental & Logical Workflows
Caption: Standard experimental workflow for DMH-induced carcinogenesis.
Caption: Key factors contributing to inconsistent outcomes in DMH studies.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Role of diet and gut microbiota on colorectal cancer immunomodulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Mouse models for the study of colon carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. This compound - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Biochemical and molecular aspects of this compound (DMH)-induced colon carcinogenesis: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The AOM/DSS murine model for the study of colon carcinogenesis: From pathways to diagnosis and therapy studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. clinmedjournals.org [clinmedjournals.org]
- 12. Modeling colitis-associated cancer with azoxymethane (AOM) and dextran sulfate sodium (DSS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Modeling Colitis-Associated Cancer with Azoxymethane (AOM) and Dextran Sulfate Sodium (DSS) [jove.com]
- 14. researchgate.net [researchgate.net]
- 15. Induction of Colon Cancer in Mice with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. publications.hse.ru [publications.hse.ru]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Optimizing 1,2-Dimethylhydrazine (DMH) Dosage for Colorectal Cancer Induction in Mouse Strains
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing 1,2-Dimethylhydrazine (DMH) to induce colorectal cancer in various mouse strains.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of this compound (DMH)-induced colorectal carcinogenesis?
A1: this compound (DMH) is a procarcinogen that requires metabolic activation to exert its carcinogenic effects.[1][2] Following administration, DMH is metabolized in the liver to the reactive metabolite methylazoxymethanol (B1197960) (MAM).[1][3] MAM is then transported to the colon, where it can be further processed by bacterial enzymes, leading to the formation of a highly reactive methyldiazonium ion.[1][2][4] This ion can then alkylate DNA and other macromolecules within the colonic epithelium, leading to mutations, genomic instability, and the initiation of tumorigenesis.[1][4]
Q2: Which mouse strains are commonly used for DMH-induced colorectal cancer studies, and how do they differ in susceptibility?
A2: Several mouse strains are used, with notable differences in their susceptibility to DMH-induced colorectal tumors. BALB/c mice are generally considered highly susceptible, often exhibiting a high incidence of colon tumors.[5][6][7] C57BL/6 mice also develop colon tumors, although some studies suggest sub-strains can vary in their response.[5][8] A/J mice are known to develop lung adenomas in response to DMH.[5] Other strains like C3H and C3HA have shown lower incidence of colon tumors.[5][6] Strain selection should be based on the specific research question and desired tumor phenotype.
Q3: What are the typical routes of administration for DMH?
A3: The most common and effective route for inducing colon tumors is subcutaneous (s.c.) injection.[1] Intraperitoneal (i.p.) injections have also been successfully used.[1] While oral administration in drinking water has been reported, it may lead to a higher incidence of vascular tumors in other organs rather than colon-specific tumors.[5][9]
Q4: Can DMH induce tumors in organs other than the colon?
A4: Yes, DMH is a broad-spectrum carcinogen and can induce tumors in various organs depending on the mouse strain, dose, and route of administration. Commonly reported non-colonic tumors include angiosarcomas, kidney adenomas, lung adenomas (especially in A/J mice), and uterine sarcomas.[5][6][10]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no tumor incidence in the colon. | Mouse strain resistance: The chosen mouse strain may be resistant to DMH-induced colon carcinogenesis. | Switch to a more susceptible strain like BALB/c.[6][7] |
| Insufficient DMH dosage or treatment duration: The total cumulative dose or the duration of treatment may be too low. | Increase the weekly dose (within reported safe limits of 15-40 mg/kg) or extend the number of weekly injections.[1][11][12] | |
| Improper DMH preparation or storage: DMH is unstable. Improper pH or storage can lead to degradation. | Prepare DMH solution fresh before each use, adjust the pH to 6.5, and store it appropriately.[13] | |
| High mortality rate among experimental animals. | DMH toxicity: The administered dose may be too high for the specific mouse strain, leading to acute toxicity. | Reduce the weekly DMH dosage. A dose-response pilot study is recommended to determine the maximum tolerated dose for your specific strain and experimental conditions.[5] |
| Off-target organ toxicity: DMH can cause damage to other organs like the liver, leading to mortality.[5] | Monitor animal health closely for signs of toxicity (e.g., weight loss, ascites). Consider a lower dose or a different administration schedule. | |
| Tumor development in organs other than the colon. | Route of administration: Administration via drinking water can lead to a higher incidence of vascular tumors.[5][9] | Use subcutaneous injections for more colon-specific tumor induction.[1] |
| Mouse strain predisposition: Some strains are genetically predisposed to developing tumors in specific organs in response to DMH (e.g., lung tumors in A/J mice).[5] | Select a mouse strain known for high colon tumor susceptibility and lower incidence of other tumor types if colon-specific carcinogenesis is the primary endpoint. | |
| Variability in tumor size and number between animals. | Inconsistent DMH administration: Inaccurate dosing or injection technique can lead to variability. | Ensure accurate weighing of animals for precise dose calculation and consistent subcutaneous injection technique. |
| Genetic drift within the mouse colony: Genetic variations within an inbred strain can affect susceptibility. | Obtain mice from a reputable vendor and minimize the number of generations bred in-house. | |
| Environmental factors: Diet and housing conditions can influence carcinogenesis. | Maintain consistent and standardized diet and housing conditions for all experimental groups. High-fat diets have been shown to promote DMH-induced colon tumorigenesis.[1] |
Quantitative Data Summary
Table 1: Strain-Specific Susceptibility and Tumor Incidence with DMH
| Mouse Strain | DMH Dosage | Administration Route | Treatment Duration | Colon Tumor Incidence (%) | Other Notable Tumors | Reference(s) |
| BALB/c | 8 mg/kg | Subcutaneous | 25 weekly injections | 93.3% | Anal tumors, Ovarian lesions | [5][6] |
| BALB/c | 20 mg/kg | Subcutaneous | 10 weekly injections | 11% (control diet) - 72% (corn bran diet) | Distal colon tumors | [11] |
| C57BL/6 | 8 mg/kg | Subcutaneous | 15 weekly injections | 74% | Kidney adenomas, Anal tumors | [5] |
| C57BL/6N | Not Specified | Subcutaneous | 10 weekly injections | 85% | Colorectal tumors | [8] |
| C57BL/6J | Not Specified | Subcutaneous | 10 weekly injections | 43% | Colorectal tumors | [8] |
| C3HA | 8 mg/kg | Subcutaneous | 25 weekly injections | 30.9% | Deeply invasive intestinal tumors | [5][6] |
| A/J | 240 mg/kg (in drinking water) | Oral | 8 weeks | Not specified | Lung adenomas (100%) | [5] |
| SWR (female) | 6.8 mg/kg | Intraperitoneal | 10 weekly injections | 76% | Colon tumors | [14] |
Experimental Protocols
Protocol 1: Preparation and Administration of DMH for Colorectal Cancer Induction
Materials:
-
This compound dihydrochloride (B599025) (DMH)
-
0.001 M EDTA solution
-
8 N Sodium Hydroxide (NaOH)
-
pH meter
-
Sterile insulin (B600854) syringes with 28-gauge needles
-
Appropriate personal protective equipment (PPE): lab coat, gloves, safety glasses
Procedure:
Warning: DMH is a potent carcinogen and should be handled with extreme caution in a chemical fume hood.
-
Preparation of DMH Solution (prepare fresh before each use):
-
Animal Dosing:
-
Weigh each mouse accurately to determine the precise volume of DMH solution to inject.
-
The typical dose ranges from 15 to 40 mg/kg body weight.[1][12] For initial studies, a dose of 20 mg/kg is commonly used.[11]
-
Administer the calculated volume via subcutaneous (s.c.) injection into the flank.
-
Repeat the injections once a week for the desired duration of the study (typically 10-25 weeks).[5][8][11]
-
-
Monitoring:
-
Monitor the animals regularly for signs of toxicity, including weight loss, lethargy, and changes in behavior.
-
Palpate the abdomen for tumor development in later stages of the experiment.
-
Protocol 2: Histopathological Analysis of Colon Tumors
Materials:
-
10% Neutral buffered formalin
-
Phosphate-buffered saline (PBS)
-
Ethanol (B145695) series (70%, 80%, 95%, 100%)
-
Xylene
-
Microtome
-
Glass slides
-
Hematoxylin and Eosin (H&E) stains
-
Microscope
Procedure:
-
Tissue Collection and Fixation:
-
At the experimental endpoint, euthanize the mice according to approved institutional protocols.
-
Dissect the entire colon, from the cecum to the anus.
-
Flush the colon with cold PBS to remove fecal content.
-
Slit the colon open longitudinally and lay it flat on a piece of filter paper.
-
Fix the tissue in 10% neutral buffered formalin for at least 24 hours.
-
-
Tissue Processing and Embedding:
-
After fixation, wash the tissue in PBS.
-
Dehydrate the tissue through a graded series of ethanol (70%, 80%, 95%, 100%).
-
Clear the tissue in xylene.
-
Infiltrate and embed the tissue in paraffin wax.
-
-
Sectioning and Staining:
-
Cut 4-5 µm thick sections using a microtome.
-
Mount the sections on glass slides.
-
Deparaffinize and rehydrate the sections.
-
Stain the sections with Hematoxylin and Eosin (H&E).
-
-
Microscopic Examination:
-
Examine the stained sections under a microscope to identify and characterize neoplastic lesions, such as aberrant crypt foci (ACF), adenomas, and adenocarcinomas.
-
Assess tumor multiplicity, size, and location within the colon.
-
Visualizations
Caption: Metabolic activation and carcinogenic pathway of this compound (DMH).
Caption: General experimental workflow for DMH-induced colorectal carcinogenesis in mice.
References
- 1. Biochemical and molecular aspects of this compound (DMH)-induced colon carcinogenesis: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. The mechanism of carcinogenic action of this compound (SDMH) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Strain differences in susceptibility of female mice to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Differential susceptibility of 3 sublines of C57BL/6 mice to the induction of colorectal tumors by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [Influence of the rhythm and route of this compound administration on its carcinogenic effect in mice] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Induction of Colon Cancer in Mice with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Enhancement of this compound-induced large bowel tumorigenesis in Balb/c mice by corn, soybean, and wheat brans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. The relationship between this compound dose and the induction of colon tumours: tumour development in female SWR mice does not require a K-ras mutational event - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Side Effects of 1,2-Dimethylhydrazine (DMH) in Rats
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 1,2-Dimethylhydrazine (DMH) in rat models of carcinogenesis.
Troubleshooting Guides
This section addresses specific issues that may arise during DMH-based experiments and offers potential solutions.
Issue 1: High Mortality Rate in DMH-Treated Rats
Symptoms:
-
Unexpected deaths, particularly in the initial weeks of the study.
-
Rapid weight loss exceeding 15-20% of initial body weight.
-
Severe lethargy and dehydration.
Possible Causes:
-
Dose-Related Toxicity: Higher doses of DMH, especially those exceeding 20 mg/kg per injection, are associated with increased mortality.[1] Total cumulative doses greater than 120 mg/kg can also significantly reduce survival.[1]
-
Dehydration and Malnutrition: DMH can induce diarrhea and loss of appetite, leading to dehydration and nutritional deficiencies.[2]
-
Acute Organ Toxicity: DMH can cause acute damage to the liver and kidneys, leading to organ failure.[2][3]
Troubleshooting Steps:
-
Dose Adjustment: If high mortality is observed, consider reducing the individual and/or total cumulative dose of DMH. A dose of 20 mg/kg weekly is a common starting point for colon carcinogenesis models.[4][5]
-
Fluid Therapy: For rats exhibiting signs of dehydration (e.g., skin tenting, sunken eyes), administer warmed (37°C) subcutaneous fluids such as Lactated Ringer's Solution (LRS) or sterile saline (0.9% NaCl). A typical dose is 10-15 ml for a 300g rat, which can be divided into two doses over a 24-hour period.
-
Nutritional Support: Provide highly palatable and easily digestible food to encourage eating. In cases of significant weight loss, a liquid diet may improve survival and reduce small bowel tumor development. If necessary, provide supplemental feeding with a complete liquid diet via gavage.
-
Monitor Humane Endpoints: Establish clear humane endpoints for euthanasia to prevent unnecessary suffering. These may include >20% weight loss, inability to access food or water, severe lethargy, or signs of organ failure.
Issue 2: Inconsistent Tumor Incidence and Multiplicity
Symptoms:
-
Wide variation in the number of tumors per rat within the same experimental group.
-
Lower than expected tumor incidence.
Possible Causes:
-
Route of Administration: The route of DMH administration (subcutaneous, intraperitoneal, oral) can influence tumor development. Subcutaneous injection is the most common and generally reliable method.[6]
-
Genetic Variability: Different rat strains can exhibit varying susceptibility to DMH-induced carcinogenesis.
-
Dietary Factors: The composition of the diet can modulate the carcinogenic effects of DMH.
Troubleshooting Steps:
-
Standardize Administration Technique: Ensure consistent injection technique, including site and depth of injection.
-
Strain Selection: Use a well-characterized rat strain with known susceptibility to DMH, such as Wistar or Sprague-Dawley rats.
-
Control Dietary Variables: Utilize a standardized, purified diet for all experimental and control groups to minimize the influence of dietary components on carcinogenesis.
-
Ensure Adequate Sample Size: A larger sample size can help to account for individual variations in response to DMH.
Frequently Asked Questions (FAQs)
Q1: What are the most common side effects of DMH in rats?
A1: The most common side effects include:
-
Gastrointestinal: Diarrhea, bloody stools, and weight loss are frequently observed.[2]
-
Hepatotoxicity: DMH can induce liver damage, including mild centrilobular necrosis.[2][7][8]
-
Nephrotoxicity: Kidney damage, including the development of mesenchymal tumors, is a known side effect.[2][9]
-
General Toxicity: Lethargy, loss of appetite, and reduced survival are dose-dependent side effects.[1]
Q2: How should I prepare and administer DMH?
A2: DMH is typically dissolved in a sterile saline solution containing a chelating agent like EDTA to improve stability. The pH should be adjusted to 6.5.[4] The most common route of administration for inducing colon cancer is subcutaneous injection in the groin area.[4]
Q3: What monitoring parameters should I track in DMH-treated rats?
A3: Regular monitoring is crucial. Key parameters include:
-
Body Weight: Record at least weekly. A significant and progressive weight loss is a key indicator of toxicity.
-
Clinical Signs: Observe daily for signs of illness such as lethargy, hunched posture, rough coat, diarrhea, and dehydration.
-
Food and Water Intake: Monitor to detect anorexia or adipsia early.
-
Tumor Development: For subcutaneous tumors, regular palpation is necessary. For internal tumors, imaging or scheduled necropsy is required.
Q4: What are the established humane endpoints for DMH studies?
A4: Humane endpoints should be clearly defined in the experimental protocol and approved by the institutional animal care and use committee. General guidelines include:
-
Weight Loss: A loss of more than 20% of the initial body weight.
-
Tumor Burden: Tumors that ulcerate, interfere with normal movement, or exceed a certain size (e.g., 10% of body weight).
-
Clinical Signs: Severe lethargy, persistent diarrhea, signs of severe pain, or inability to eat or drink.
Data Presentation
Table 1: Dose-Dependent Incidence of Tumors in Rats Treated with this compound
| DMH Dose and Schedule | Rat Strain | Route | Tumor Type | Incidence (%) | Reference |
| 20 mg/kg, weekly for 20 weeks | Fischer 344 | Intramuscular | Large Bowel Tumors | 88% | [9] |
| 20 mg/kg, weekly for 20 weeks | Fischer 344 | Intramuscular | Small Bowel Tumors | 88% | [9] |
| 15 mg/kg, 10 weekly injections | Wistar | Subcutaneous | Intestinal Carcinomas | 50% | [9] |
| 15 mg/kg, 10 weekly injections | Wistar | Subcutaneous | Kidney Fibrosarcomas | 71% | [9] |
| 15 mg/kg, 10 weekly injections | Wistar | Subcutaneous | Hepatocarcinomas | 21% | [9] |
| 35 mg/kg, single dose | Fischer | Gavage | Colon Epithelial Tumors | 78.6% | [9] |
| 40 mg/kg, single dose | Not Specified | Not Specified | Colonic Carcinoma | Higher than fractionated dose | [1] |
| 20 mg/kg, single dose | Not Specified | Not Specified | Colonic Carcinoma | Present | [1] |
Table 2: Supportive Care and Management of Side Effects
| Side Effect | Monitoring | Management/Intervention |
| Weight Loss | Weekly body weight measurement. | Provide highly palatable, soft, or liquid diet. Nutritional gavage if necessary. |
| Dehydration | Skin turgor test, observation of sunken eyes. | Subcutaneous fluid administration (LRS or 0.9% NaCl). |
| Diarrhea | Daily observation of feces consistency. | Fluid therapy to prevent dehydration. Keep cage clean and dry. |
| Lethargy/Pain | Observation of posture, activity level, and grooming. | Consult with a veterinarian for appropriate analgesic administration. |
| Hepatotoxicity | Serum biochemistry (ALT, AST) at defined endpoints. | No specific treatment, supportive care is key. |
| Nephrotoxicity | Serum biochemistry (BUN, creatinine) and urinalysis at defined endpoints. | No specific treatment, supportive care is key. |
Experimental Protocols
Protocol 1: Preparation and Subcutaneous Administration of DMH
-
Materials: this compound dihydrochloride, sterile 0.9% saline, 1 mM EDTA solution, 1 M NaOH.
-
Preparation of Dosing Solution:
-
Dissolve DMH in sterile saline containing 1 mM EDTA. A common concentration is 10 mg/ml.
-
Adjust the pH of the solution to 6.5 using 1 M NaOH.
-
Sterile filter the solution through a 0.22 µm filter.
-
Prepare fresh on the day of injection.
-
-
Administration:
-
Gently restrain the rat.
-
Administer the DMH solution subcutaneously in the groin region.
-
Alternate injection sites if multiple injections are given over time.
-
Record the date, dose, and injection site.
-
Protocol 2: Monitoring of Animal Health
-
Frequency:
-
Daily: Observe for clinical signs of toxicity (lethargy, hunched posture, rough coat, diarrhea).
-
Weekly: Record body weight. Palpate for subcutaneous tumors.
-
-
Record Keeping: Maintain detailed records for each animal, including body weight, clinical observations, and any treatments administered.
-
Humane Endpoints: Euthanize animals that reach pre-defined humane endpoints to minimize suffering.
Visualizations
Caption: DMH-Induced Hepatotoxicity Signaling Pathway.
Caption: DMH-Induced Nephrotoxicity Signaling Pathway.
References
- 1. Pathophysiology of Nephrotoxic Cell Injury | Abdominal Key [abdominalkey.com]
- 2. This compound - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Signal transduction pathways involved in drug-induced liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Biochemical and molecular aspects of this compound (DMH)-induced colon carcinogenesis: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation of drug-induced liver injury by signal transduction pathways: critical role of mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Morphological and Biochemical Effects of this compound and 1-Methylhydrazine in Rats and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cellular and Molecular Mechanisms of Kidney Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Variability in DMH-Induced Aberrant Crypt Foci (ACF) Formation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,2-dimethylhydrazine (DMH)-induced aberrant crypt foci (ACF) models. Our goal is to help you navigate the inherent variability in ACF formation and achieve more consistent and reliable experimental outcomes.
Troubleshooting Guides
This section addresses common issues encountered during DMH-induced ACF experiments. Each problem is followed by potential causes and recommended solutions.
Problem 1: High variability in ACF numbers between animals in the same treatment group.
| Potential Cause | Recommended Solution |
| Genetic Drift in Animal Strain: Even within the same inbred strain, genetic drift can occur over time and between different animal vendors, leading to varied responses to DMH.[1] | Procure animals from a reliable and consistent vendor. If possible, perform a small pilot study to assess the baseline ACF formation in the current animal colony. |
| Inconsistent DMH Administration: Inaccurate dosing or inconsistent injection technique (subcutaneous vs. intraperitoneal) can lead to significant differences in carcinogen exposure. | Ensure accurate calculation of DMH dosage based on individual animal body weight. Standardize the injection procedure, including needle size, injection site, and depth. Provide thorough training for all personnel involved in animal dosing. |
| Variations in Diet Composition: The composition of the basal diet, particularly fat and fiber content, can significantly influence DMH metabolism and ACF development.[2][3] | Use a standardized, purified diet for all experimental and control groups. Avoid switching diet formulations mid-study. If investigating a dietary intervention, ensure the control diet is isocaloric and matches the macronutrient profile of the experimental diet as closely as possible. |
| Microbiome Differences: The gut microbiota plays a role in the metabolic activation of DMH. Variations in the gut microbiome between animals can contribute to differing ACF yields. | Co-house animals from different litters for a period before the experiment to help normalize their gut microbiota. Consider collecting fecal samples for microbiome analysis to identify potential confounding factors. |
| Animal Stress: Stress from handling, housing conditions, or other environmental factors can influence an animal's physiological response to carcinogens. | Maintain a consistent and low-stress environment for the animals. Handle animals gently and consistently. Ensure proper housing density and enrichment. |
Problem 2: Lower than expected ACF yield.
| Potential Cause | Recommended Solution |
| Suboptimal DMH Dose: The dose of DMH may be too low for the specific animal strain or experimental timeline. | Consult the literature for established DMH doses for your chosen rodent strain. Consider performing a dose-response study to determine the optimal DMH concentration for your experimental goals. Doses can range from 15 mg/kg to 40 mg/kg body weight.[4][5] |
| Incorrect DMH Preparation or Storage: DMH is unstable and can degrade if not handled properly, leading to reduced carcinogenic activity. | Prepare DMH solutions fresh before each injection. Protect the solution from light and heat. Store the stock chemical according to the manufacturer's instructions. |
| Short Experimental Duration: The time between the first DMH injection and tissue collection may be insufficient for ACF to develop fully. | The number of ACF typically peaks between 15 to 20 weeks after the initial DMH treatment.[6][7] Consider extending the experimental duration to allow for adequate ACF formation. |
| Animal Strain Resistance: Some rodent strains are more resistant to DMH-induced carcinogenesis.[1] For instance, AKR/J mice are known to be more resistant than SWR/J mice.[1] | Select a rodent strain known to be susceptible to DMH-induced colon carcinogenesis, such as F344 rats or C57BL/6 mice.[2][4] |
| Dietary Protective Factors: The basal diet may contain components that inhibit carcinogenesis. | Use a purified and well-defined diet to minimize the influence of unknown protective compounds. |
Problem 3: Difficulty in identifying and counting ACF.
| Potential Cause | Recommended Solution |
| Improper Tissue Preparation: Incomplete fixation or inadequate staining can obscure the morphological features of ACF. | Ensure the colon is thoroughly flushed and fixed flat to allow for optimal visualization. Use a consistent staining protocol with 0.2% methylene (B1212753) blue.[8] |
| Inexperienced Observer: Distinguishing true ACF from normal crypts or mucosal folds requires training and experience. | Refer to established morphological criteria for ACF identification: larger and darker staining crypts with a more elongated or slit-like opening.[6] Conduct training sessions with experienced personnel and use high-quality images of ACF for reference. Consider a blinded scoring of the samples to reduce bias. |
| Low Microscope Magnification: Insufficient magnification may not allow for clear visualization of smaller ACF. | Use a stereomicroscope with adequate magnification (e.g., 40x) for ACF scoring. |
Frequently Asked Questions (FAQs)
Q1: What are aberrant crypt foci (ACF) and why are they used as a biomarker in colon cancer research?
A1: Aberrant crypt foci (ACF) are considered the earliest identifiable preneoplastic lesions in the colon of both rodents treated with carcinogens and in humans at risk for colon cancer.[9] They are characterized by crypts that are larger, have a thicker epithelial lining, and stain more darkly with methylene blue than normal crypts.[6] ACF are used as an intermediate biomarker because their formation is an early event in the carcinogenic process, and their numbers can be modulated by chemopreventive agents.
Q2: How does the number and size of ACF change over time after DMH administration?
A2: The number of ACF generally increases and peaks around 15 to 20 weeks after the initial DMH injections.[6][7] Following this peak, the total number of ACF may gradually decrease.[6] However, the size of the ACF, specifically the number of crypts per focus (crypt multiplicity), tends to increase over time.[6][7] Foci with higher crypt multiplicity are considered to have a greater potential for malignant progression.[7]
Q3: What is the recommended DMH dosage and administration schedule?
A3: The optimal DMH dosage and schedule can vary depending on the rodent strain and the specific research question. A common protocol involves subcutaneous injections of DMH at a dose of 15-40 mg/kg body weight once or twice a week for several weeks.[4][5][6][9] It is crucial to consult the literature for protocols that have been validated for your specific animal model.
Q4: How does diet influence DMH-induced ACF formation?
A4: Diet plays a significant role in modulating DMH-induced ACF formation. High-fat diets have been shown to promote the development of ACF and colorectal tumors.[2][10] Conversely, certain dietary fibers and phytochemicals may have a protective effect and reduce the number of ACF.[3] Therefore, it is essential to use a standardized and well-defined diet in your studies to minimize variability.
Q5: What are the key signaling pathways involved in DMH-induced ACF formation?
A5: DMH-induced carcinogenesis involves the metabolic activation of DMH to a reactive metabolite that methylates DNA, leading to mutations.[4][11] This process can activate several signaling pathways implicated in cancer development, including the Wnt/β-catenin pathway, which is crucial for cell proliferation, and inflammatory pathways involving cytokines like TNF-α.
Data Presentation
Table 1: Factors Influencing Variability in DMH-Induced ACF Formation
| Factor | Parameter | Observation | Reference |
| Animal Strain | Strain Type | SWR/J mice are more sensitive to DMH, while AKR/J mice are more resistant. C57BL/6 mice show intermediate sensitivity. | [1] |
| DMH Dosage | Dose Range | Doses ranging from 2 mg/kg to 200 mg/kg have been used to induce colonic tumors. Standardized doses of 15-20 mg/kg are common. | [4] |
| Time Course | ACF Number | The number of ACF peaks at 15-20 weeks post-DMH injection and may then decline. | [6][7] |
| Crypt Multiplicity | The number of crypts per ACF tends to increase over time. | [6][7] | |
| Diet | High-Fat Diet | A high-fat diet significantly increases the average number of ACF compared to a moderate-fat diet. | [2] |
| Dietary Fiber | A high-fiber diet can have a protective effect, reducing the number of ACF. | [3] |
Experimental Protocols
Standardized Protocol for DMH Induction of Aberrant Crypt Foci in Rats
This protocol is a general guideline and may need to be adapted based on the specific research objectives and animal model.
-
Animal Model: Male F344 or Wistar rats, 5-6 weeks old.
-
Acclimation: Acclimate animals to the housing conditions for at least one week before the start of the experiment.
-
Diet: Provide a standardized, purified diet (e.g., AIN-93G) and water ad libitum.
-
DMH Preparation: Prepare a fresh solution of this compound dihydrochloride (B599025) in 1 mM EDTA, pH 6.5.
-
DMH Administration: Administer DMH via subcutaneous injection at a dose of 20-40 mg/kg body weight. Injections are typically given once a week for 2 to 8 weeks.
-
Monitoring: Monitor the animals regularly for any signs of toxicity, such as weight loss or behavioral changes.
-
Termination: Euthanize the animals at a predetermined time point (e.g., 16-20 weeks after the first DMH injection).
-
Tissue Collection: Carefully dissect the entire colon, flush it with cold phosphate-buffered saline (PBS), and open it longitudinally.
-
Fixation: Fix the colon flat between two pieces of filter paper in 10% neutral buffered formalin for at least 24 hours.
-
Staining: Stain the fixed colon with a 0.2% solution of methylene blue for 5-10 minutes.
-
ACF Identification and Quantification: Examine the stained colon under a stereomicroscope at 40x magnification. Identify ACF based on their characteristic morphology (larger, darker staining crypts with elongated luminal openings). Count the total number of ACF and the number of aberrant crypts within each focus.
Mandatory Visualization
References
- 1. Differential susceptibility of inbred mouse strains forecast by acute colonic proliferative response to methylazoxymethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of high-fat diet on this compound-induced aberrant crypt foci and colorectal tumours in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Influence of a dietary fiber on development of dimethylhydrazine-induced aberrant crypt foci and colon tumor incidence in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biochemical and molecular aspects of this compound (DMH)-induced colon carcinogenesis: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Integrative Approach to Characterize the Early Phases of Dimethylhydrazine-Induced Colorectal Carcinogenesis in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sequential Changes in Aberrant Crypt Foci and Lectin Expression in the Early and Late Stages of DMH-Induced Colon Carcinogenesis in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sequential Changes in Aberrant Crypt Foci and Lectin Expression in the Early and Late Stages of DMH-Induced Colon Carcinogenesis in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of running training on DMH-induced aberrant crypt foci in rat colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Aberrant crypt foci and colon cancer: comparison between a short- and medium-term bioassay for colon carcinogenesis using dimethylhydrazine in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [PDF] Effects of high-fat diet on this compound-induced aberrant crypt foci and colorectal tumours in rats. | Semantic Scholar [semanticscholar.org]
- 11. Biochemical and molecular aspects of this compound (DMH)-induced colon carcinogenesis: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Gut Microbiota & 1,2-Dimethylhydrazine (DMH) Carcinogenesis
Welcome to the technical support center for researchers investigating the impact of gut microbiota on 1,2-Dimethylhydrazine (DMH)-induced carcinogenesis. This resource provides troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data to support your research endeavors.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions that may arise during experimental work.
Q1: My DMH-induced animal model is not developing tumors or preneoplastic lesions (Aberrant Crypt Foci - ACF). What are the potential causes?
A1: Several factors can influence the efficacy of a DMH-induced carcinogenesis model. Consider the following:
-
Animal Strain: Tumor development is highly dependent on the animal strain used. Different strains of mice and rats exhibit varying susceptibility to DMH.[1][2]
-
DMH Dosage and Administration: DMH dosage can range from 15 to 40 mg/kg body weight, administered via subcutaneous or intraperitoneal injections.[3][4] The frequency and duration of administration are critical; protocols can range from a single injection to weekly injections for over 15 weeks.[1][2][3] Ensure the DMH solution is freshly prepared and the pH is adjusted to ~6.5 before injection to ensure stability and reduce irritation.[1]
-
Latency Period: Carcinogenesis is a lengthy process. The latency period for tumor development can be long, often requiring 3 months or more after the first injection to observe primary colon tumors.[1] Preneoplastic lesions like ACF can be observed earlier.
-
Combined Models: For a more rapid and aggressive model, consider combining DMH with an inflammatory agent like dextran (B179266) sulfate (B86663) sodium (DSS). A single low dose of DMH followed by cycles of DSS in drinking water can induce colitis-associated cancer within 10 weeks.[5]
Q2: I am observing high inter-individual variability in the gut microbiota composition of my experimental animals, even within the same treatment group. How can I minimize this?
A2: High variability is a common challenge in microbiota research. To mitigate this:
-
Acclimatization and Housing: Ensure a sufficient acclimatization period (typically 1-2 weeks) upon animal arrival. House animals from the same group together, as co-housing can normalize microbiota. Avoid mixing animals from different suppliers.
-
Diet: Diet is a primary driver of microbiota composition.[6] Use a standardized, fixed-formula diet for all experimental groups throughout the study. Autoclaving the feed can alter its composition, so consistency is key.
-
Environmental Factors: Maintain consistent environmental conditions, including light-dark cycles, temperature, and humidity. Minimize stress, as it can influence the gut-brain axis and alter microbial populations.[7]
-
Baseline Sampling: Collect fecal samples before the start of the experiment to establish a baseline microbiota profile for each animal. This allows for tracking changes over time and can be used as a covariate in statistical analysis.
Q3: How does DMH mechanistically lead to colon carcinogenesis, and where does the gut microbiota intervene?
A3: DMH is a procarcinogen, meaning it requires metabolic activation to become carcinogenic.[4]
-
Hepatic Activation: In the liver, DMH is metabolized into azoxymethane (B1215336) (AOM) and then to methylazoxymethanol (B1197960) (MAM).[4][8]
-
Conjugation and Transport: MAM is conjugated with glucuronic acid and secreted into the intestine through bile.[9][10]
-
Microbial Deconjugation: This is the critical intervention point. Certain gut bacteria, such as species of Clostridium and Bacteroides, produce the enzyme β-glucuronidase.[9][11] This enzyme cleaves the glucuronic acid from the MAM conjugate, releasing the highly reactive ultimate carcinogen.[9]
-
DNA Damage: The freed carcinogen methylates DNA in the colonic epithelium, leading to DNA damage, oxidative stress, and the initiation of carcinogenesis.[4][8]
Q4: My results show a significant shift in the Firmicutes/Bacteroidetes ratio after DMH treatment. Is this a consistent finding?
A4: Yes, this is a frequently reported observation. In DMH-induced colorectal cancer models, a common pattern of dysbiosis is an increase in the relative abundance of the phylum Bacteroidetes and a decrease in Firmicutes.[12] Studies have also noted decreases in beneficial genera like Lactobacillus and increases in genera such as Blautia and Romboutsia.[13] This shift is considered a hallmark of DMH-induced dysbiosis and is often associated with the pro-inflammatory state that promotes carcinogenesis.
Quantitative Data Summary
The following tables summarize key quantitative data from studies on DMH-induced carcinogenesis and gut microbiota modulation.
Table 1: Example DMH-Induced Carcinogenesis Protocols
| Animal Model | DMH Dose (mg/kg) | Route of Administration | Frequency & Duration | Key Outcome | Reference |
| Male Wistar Rats | 30 | Intraperitoneal | Weekly for 9, 11, or 13 weeks | Inflammation-associated CRC | [2] |
| Male BALB/c Mice | 20 | Intraperitoneal | Weekly for 7 weeks | Early colon carcinogenesis | [14] |
| Male Swiss Webster Mice | 40 | Intraperitoneal | Weekly for 2 weeks | Colon carcinogenesis | [1] |
| C57BL/6 Mice | 20 | Intraperitoneal | Single dose, followed by 3 cycles of 3% DSS | Colitis-associated cancer | [5] |
| Male Fischer 344 Rats | 20 | Subcutaneous | Weekly for 16 weeks | Intestinal tumors | [15] |
Table 2: Observed Changes in Gut Microbiota Composition in DMH Models
| Microbial Taxon | Change Observed | Animal Model | Experimental Condition | Reference |
| Phylum: Bacteroidetes | Increased Abundance | Mice | DMH-induced CRC | [12] |
| Phylum: Firmicutes | Decreased Abundance | Mice & Rats | DMH-induced CRC | [12][13] |
| Family: Prevotellaceae | Decreased Abundance | Rats | DMH-induced CRC | [13] |
| Genus: Lactobacillus | Decreased Abundance | Rats | DMH-induced CRC | [13][16] |
| Genus: Fusobacterium | Increased Abundance | Rats | DMH-induced CRC (Dietary Intervention group showed decrease) | [16] |
| Genus: Blautia | Increased Abundance | Rats | DMH-induced CRC | [13] |
| Genus: Romboutsia | Increased Abundance | Rats | DMH-induced CRC | [13] |
Experimental Protocols
Protocol 1: Standard DMH-Induced Colon Carcinogenesis in Mice
This protocol describes a common method for inducing colon tumors in mice using DMH.
Materials:
-
This compound (DMH) dihydrochloride (B599025) (Caution: Potent carcinogen)[1]
-
0.001 M EDTA solution, pH adjusted to 6.5[1]
-
8 N NaOH for pH adjustment[1]
-
8-week-old male mice (e.g., BALB/c or C57BL/6 strain)[2][14]
-
Insulin syringes with 28-gauge needles[1]
-
Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. All steps involving DMH must be performed in a chemical fume hood.[1]
Procedure:
-
Animal Acclimatization: Upon arrival, allow mice to acclimatize to the facility for at least one week under standard conditions (12h light/dark cycle, controlled temperature and humidity) with ad libitum access to standard chow and water.
-
DMH Solution Preparation: Immediately before use, dissolve DMH dihydrochloride in the 0.001 M EDTA solution to a final concentration of ~3.7-4.0 mg/mL. Slowly adjust the solution to pH 6.5 using 8 N NaOH.[1] This step is critical for carcinogen stability.
-
DMH Administration: Weigh each mouse to calculate the precise injection volume. Administer DMH via intraperitoneal (i.p.) or subcutaneous (s.c.) injection at a dose of 20 mg/kg body weight.[2][5]
-
Treatment Schedule: Repeat the injections once a week for the duration specified by your experimental design (e.g., 12-15 weeks).[2] Control animals should receive injections of the vehicle solution (0.001 M EDTA, pH 6.5).
-
Monitoring: Monitor the animals weekly for changes in body weight, food and water intake, and clinical signs of distress (e.g., rectal bleeding, lethargy).[2][5]
-
Euthanasia and Tissue Collection: At the end of the experimental period, euthanize the animals. Dissect the entire colon, flush it with cold phosphate-buffered saline (PBS), and open it longitudinally.
-
Analysis: Count and measure the size of all visible tumors. Fix portions of the colon in 10% neutral buffered formalin for histopathological analysis (e.g., H&E staining for ACF, adenomas, and adenocarcinomas). Other sections can be snap-frozen for molecular or biochemical analysis.
Visualizations: Pathways and Workflows
DMH Metabolic Activation and Microbiota's Role
Caption: Metabolic activation of DMH and the crucial role of bacterial enzymes.
General Experimental Workflow
Caption: A typical experimental workflow for studying DMH-induced carcinogenesis.
Interplay of Factors in DMH Carcinogenesis
Caption: The interplay between DMH, gut microbiota, inflammation, and cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Biochemical and molecular aspects of this compound (DMH)-induced colon carcinogenesis: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel mouse model for colitis-associated colon carcinogenesis induced by this compound and dextran sulfate sodium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Gut microbiota’s effect on mental health: The gut-brain axis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journal.waocp.org [journal.waocp.org]
- 9. Chemoprevention of DMH-Induced Early Colon Carcinogenesis in Male BALB/c Mice by Administration of Lactobacillus Paracasei DTA81 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ficus dubia latex extract prevent DMH-induced rat early colorectal carcinogenesis through the regulation of xenobiotic metabolism, inflammation, cell proliferation and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. Evolutionary biologic changes of gut microbiota in an ‘adenoma-carcinoma sequence’ mouse colorectal cancer model induced by 1, 2-Dimethylhydrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An Integrative Approach to Characterize the Early Phases of Dimethylhydrazine-Induced Colorectal Carcinogenesis in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Chemoprevention of DMH-Induced Early Colon Carcinogenesis in Male BALB/c Mice by Administration of Lactobacillus Paracasei DTA81 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The effect of Lactobacillus GG on the initiation and promotion of DMH-induced intestinal tumors in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | Isomaltooligosaccharides inhibit early colorectal carcinogenesis in a this compound-induced rat model [frontiersin.org]
troubleshooting 1,2-Dimethylhydrazine solution preparation and stability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,2-Dimethylhydrazine (DMH) solutions.
Frequently Asked Questions (FAQs) - Solution Preparation and Stability
Q1: My this compound (DMH) solution has turned yellow. Is it still usable?
A1: this compound is known to turn yellow upon exposure to air.[1] This is a sign of oxidation and degradation. While a faint yellow tinge might not significantly impact some initial experiments, it is generally recommended to use freshly prepared, colorless solutions for optimal and reproducible results, especially for long-term studies. The formation of degradation products could introduce variability and potential confounding factors in your experiments.
Q2: I'm having trouble dissolving this compound dihydrochloride (B599025) in water/saline. What can I do?
A2: this compound dihydrochloride is generally soluble in water.[2] If you are experiencing solubility issues, consider the following:
-
Temperature: Gently warming the solution may aid dissolution. However, avoid excessive heat, as it can accelerate degradation.
-
pH: The pH of the solution can influence the solubility of the dihydrochloride salt. Ensure your solvent is at an appropriate pH. For animal studies, solutions are often adjusted to a neutral pH (around 6.5-7.0).[3]
-
Purity of the compound: Ensure you are using a high-purity grade of DMH dihydrochloride. Impurities can affect solubility.
-
Vortexing/Stirring: Adequate mixing is crucial. Use a vortex mixer or a magnetic stirrer to ensure the compound is fully dispersed and dissolved.
Q3: My prepared DMH solution appears cloudy or has a precipitate. What is the cause and how can I fix it?
A3: Cloudiness or precipitation in your DMH solution can be due to several factors:
-
Incomplete dissolution: As mentioned in Q2, ensure the compound is fully dissolved.
-
Contamination: The presence of impurities in the solvent or on the glassware can lead to precipitation. Always use high-purity water (e.g., Milli-Q) and thoroughly cleaned glassware.
-
pH issues: An incorrect pH can cause the compound to precipitate out of solution. Verify and adjust the pH as needed for your specific protocol.
-
Degradation products: Over time, or with exposure to light and air, DMH can degrade into less soluble byproducts.[4]
To resolve this, you can try gently warming and vortexing the solution. If the cloudiness persists, it is recommended to prepare a fresh solution. For critical applications, filtering the solution through a 0.22 µm syringe filter can remove particulate matter, but it will not remove soluble degradation products.[5][6]
Q4: What is the recommended storage condition and shelf-life for a prepared DMH solution?
A4: Prepared aqueous solutions of DMH are not stable for long periods. For best results, it is highly recommended to prepare the solution fresh on the day of use. If temporary storage is necessary, store the solution protected from light, in a tightly sealed container, and at low temperatures (e.g., 2-8°C).[7] One source suggests that stock solutions stored in the dark and cold are relatively stable in the absence of oxidants.[7] For solutions in DMSO, storage at -80°C for up to 6 months and at -20°C for up to 1 month is suggested, provided they are sealed and protected from moisture and light.[3]
Q5: Why do some protocols for in vivo studies include EDTA in the DMH solution?
A5: EDTA (ethylenediaminetetraacetic acid) is a chelating agent. Its inclusion in DMH solutions is to bind trace metal ions that may be present in the solvent or leach from containers.[8] These metal ions can catalyze the oxidative degradation of hydrazine (B178648) compounds.[9] By sequestering these metal ions, EDTA helps to improve the stability of the DMH solution.
Data Presentation
Table 1: Physical and Chemical Properties of this compound and its Dihydrochloride Salt
| Property | This compound | This compound Dihydrochloride | Reference(s) |
| Synonyms | sym-Dimethylhydrazine, SDMH | N,N'-Dimethylhydrazine dihydrochloride | [1] |
| Molecular Formula | C₂H₈N₂ | C₂H₁₀Cl₂N₂ | [1][3] |
| Molecular Weight | 60.10 g/mol | 133.02 g/mol | [1][3] |
| Appearance | Colorless, fuming, hygroscopic liquid | White to off-white solid | [1][3] |
| Odor | Ammonia-like, fishy | --- | [1] |
| Melting Point | -9 °C | --- | [2] |
| Boiling Point | 81 °C | --- | [2] |
| Solubility | Miscible with water, alcohol, ether, dimethylformamide, hydrocarbons | Soluble in water | [1][2] |
| Stability | Turns yellow in air; sensitive to light and oxidizing agents | Hygroscopic | [1] |
Table 2: Common Solvents and pH for In Vivo DMH Solution Preparation
| Solvent | pH Adjustment | Application | Reference(s) |
| Saline (0.9% NaCl) | Not specified | Gavage in rats | [2] |
| 1 mM EDTA | Adjusted to 6.5 with 1 mM NaOH | Subcutaneous injection in rats | [3] |
| 0.1 M Sodium Acetate Buffer | Not applicable | Gavage in rats | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound Dihydrochloride Solution for Subcutaneous Injection in Rodents
This protocol is adapted from methodologies used in colon carcinogenesis studies.[3]
Materials:
-
This compound dihydrochloride (DMH-2HCl)
-
1 mM Ethylenediaminetetraacetic acid (EDTA) solution
-
1 mM Sodium hydroxide (B78521) (NaOH) solution
-
Sterile, pyrogen-free water for injection
-
Sterile containers (e.g., glass vials)
-
Calibrated pH meter
-
Magnetic stirrer and stir bar
-
Sterile 0.22 µm syringe filter
Procedure:
-
Work in a designated area: All procedures involving DMH, a potent carcinogen, must be performed in a certified chemical fume hood.[10] Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[11]
-
Calculate the required amount: Determine the total volume of DMH solution needed and the desired concentration (e.g., 4 mg/mL). Calculate the mass of DMH-2HCl required.
-
Dissolve DMH-2HCl: In a sterile container, add the calculated amount of DMH-2HCl to the required volume of 1 mM EDTA solution.
-
Stir to dissolve: Place a sterile magnetic stir bar in the container and stir the solution on a magnetic stirrer until the DMH-2HCl is completely dissolved.
-
Adjust pH: Carefully monitor the pH of the solution using a calibrated pH meter. Slowly add 1 mM NaOH dropwise while stirring until the pH reaches 6.4-6.5. This step is crucial for animal studies to minimize injection site irritation.
-
Sterile filtration: Draw the pH-adjusted solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter to the syringe and filter the solution into a final sterile container.[12] This step removes any potential microbial contamination.
-
Labeling and use: Clearly label the container with the chemical name, concentration, date of preparation, and appropriate hazard warnings.[11] Use the solution immediately for the best results.
Mandatory Visualization
Caption: Troubleshooting workflow for DMH solution preparation.
Caption: Factors influencing the stability of DMH solutions.
References
- 1. This compound | H3CNHNHCH3 | CID 1322 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Major products and their formation and transformation mechanism through degrading UDMH wastewater via DBD low temperature plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Correct Usage Steps For Syringe Filters - Blogs - News [alwsci.com]
- 6. youtube.com [youtube.com]
- 7. 1,1-Dimethylhydrazine | C2H8N2 | CID 5976 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Oxidation of 1,1-dimethylhydrazine (UDMH) in aqueous solution with air and hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. SOP: Carcinogens | PennEHRS [ehrs.upenn.edu]
- 11. safety.rochester.edu [safety.rochester.edu]
- 12. frederick.cancer.gov [frederick.cancer.gov]
Technical Support Center: 1,2-Dimethylhydrazine (DMH) Studies
Objective: This center provides researchers, scientists, and drug development professionals with essential information to minimize non-target organ toxicity during experimental studies involving the colon-specific carcinogen 1,2-Dimethylhydrazine (DMH).
Frequently Asked Questions (FAQs)
Q1: What is this compound (DMH) and why is non-target organ toxicity a concern?
A1: this compound (DMH) is a potent procarcinogen widely used to induce colon cancer in rodent models.[1] Its metabolic activation is not confined to the colon, leading to the generation of reactive oxygen species (ROS) and alkylating agents that can cause significant damage to other organs.[1] Non-target organs commonly affected include the liver, kidneys, and brain, where DMH can induce necrosis, inflammation, and oxidative stress.[2][3] Minimizing this off-target toxicity is crucial for ensuring animal welfare and maintaining the specificity of the cancer model.
Q2: What are the primary mechanisms of DMH-induced non-target organ toxicity?
A2: DMH requires metabolic activation to exert its carcinogenic effects. This process, involving enzymes like cytochrome P450 2E1 (CYP2E1), produces reactive intermediates such as methylazoxymethanol (B1197960) (MAM).[1] These metabolites can lead to systemic oxidative stress by excessively generating ROS, causing lipid peroxidation of cell membranes, and depleting endogenous antioxidant defenses.[4][5] This imbalance results in inflammation, DNA damage, and apoptosis in non-target tissues like the liver and kidneys.[2][6]
Q3: What general strategies can be employed to mitigate this toxicity?
A3: The primary strategy is the co-administration of protective agents that can counteract the systemic effects of DMH. These typically include:
-
Antioxidants: Compounds like Hesperetin, Tannic Acid, and Resveratrol can neutralize ROS, boost endogenous antioxidant enzyme levels, and reduce inflammation.[6]
-
Anti-inflammatory Agents: By inhibiting pro-inflammatory pathways (e.g., NF-κB, TNF-α), these agents can reduce tissue damage.[6]
-
Probiotics: Certain probiotic strains have been shown to reduce DMH-induced genotoxicity and inhibit tumorigenesis, potentially through immune modulation and suppression of cellular proliferation.[7][8][9] However, caution is advised as some protocols have reported increased mortality.[10]
Troubleshooting Guide
Q: I am observing higher-than-expected mortality in my DMH-treated group, unrelated to tumor burden. What should I check?
A: Unexpected mortality, especially early in the study, often points to acute systemic toxicity.
| Potential Cause | Troubleshooting Steps & Recommendations |
| Excessive Acute Toxicity | 1. Review DMH Dose and Administration: DMH doses typically range from 15-40 mg/kg body weight.[4][11] Higher doses can cause severe liver and kidney damage.[12] Consider reducing the dose or the frequency of administration. 2. Check Vehicle and Route: DMH is commonly dissolved in saline and administered via subcutaneous injection.[8] Ensure the correct vehicle and route are used, as this can affect absorption and toxicity. |
| Animal Health Status | 1. Baseline Health: Ensure animals are healthy and free from underlying conditions before starting the experiment. Compromised animals are more susceptible to chemical-induced stress. 2. Environmental Stressors: Check for stable environmental conditions (temperature, humidity, light cycle), as stress can exacerbate toxicity.[13] |
| Interaction with Co-administered Agents | 1. Probiotic Administration: If using probiotics, be aware that continuous supplementation, especially starting before and during the first DMH injection, has been linked to increased mortality due to bacterial translocation.[10] Recommendation: Consider a modified protocol where probiotics are not administered on the day of the DMH injection.[10] |
| Necropsy Findings | 1. Perform Gross Necropsy: Examine non-target organs, particularly the liver and kidneys, for signs of acute damage such as necrosis, hemorrhage, or severe inflammation.[2][3] This can help confirm systemic toxicity as the cause of death. |
Q: My DMH-treated animals show signs of liver distress (e.g., elevated ALT/AST enzymes, abnormal histology). How can I mitigate this?
A: Hepatotoxicity is a known side effect of DMH.[2][3]
| Mitigation Strategy | Rationale & Recommendation |
| Co-administer Antioxidants | Rationale: DMH induces severe oxidative stress in the liver.[4] Antioxidants can neutralize damaging free radicals. Recommendation: Administer agents like Hesperetin (20 mg/kg b.w., oral) or Tannic Acid (50-100 mg/kg b.w., oral) concurrently with the DMH protocol.[5][6] These have been shown to reduce lipid peroxidation and restore antioxidant enzyme levels in the liver. |
| Reduce DMH Dose | Rationale: Liver damage is dose-dependent.[12] Recommendation: If the primary endpoint is colon carcinogenesis, a lower dose of DMH administered over a longer period may still be effective while reducing acute liver injury. |
| Monitor Biomarkers | Rationale: Tracking biomarkers can provide an early warning of organ damage. Recommendation: Monitor serum levels of ALT, AST, and markers of oxidative stress like malondialdehyde (MDA).[14] Consider using urinary L-DOPA or serum taurine (B1682933) as potential systemic biomarkers.[15] |
Experimental Protocols
Protocol 1: Mitigation of DMH-Induced Oxidative Stress with Hesperetin
This protocol is based on the methodology to evaluate the protective effect of the flavonoid Hesperetin against DMH-induced colon toxicity by targeting oxidative stress and inflammation.[5]
-
Animal Model: Male Wistar rats.
-
Acclimatization: Acclimatize animals for one week under standard laboratory conditions.
-
Grouping:
-
Group 1 (Control): Receives vehicle only.
-
Group 2 (DMH Only): Receives a single subcutaneous injection of DMH (40 mg/kg b.w.) on day 1.
-
Group 3 (DMH + Hesperetin): Receives DMH as in Group 2, followed by oral administration of Hesperetin (20 mg/kg b.w.) daily for 14 consecutive days.
-
Group 4 (Hesperetin Only): Receives oral Hesperetin only for 14 days.
-
-
Toxicity Assessment:
-
At the end of the 14-day period, sacrifice animals and collect colon and liver tissues.
-
Biochemical Analysis: Homogenize tissues to measure levels of lipid peroxidation (MDA) and the activity of antioxidant enzymes (SOD, CAT, GPx, GR, GST).
-
Inflammatory Markers: Measure the expression of proteins such as TNF-α, IL-6, i-NOS, COX-2, and NF-kB-p65 via Western blot or ELISA.[5]
-
Histopathology: Perform H&E staining on tissue sections to assess pathological alterations, such as inflammation and goblet cell disintegration.[5]
-
Quantitative Data Summary
The following tables summarize the protective effects of various agents against DMH-induced toxicity.
Table 1: Effect of Hesperetin on DMH-Induced Oxidative Stress Markers
| Parameter | Control | DMH Only | DMH + Hesperetin |
| Lipid Peroxidation (MDA) | Baseline | Increased | Significantly Ameliorated |
| Superoxide Dismutase (SOD) | Baseline | Decreased | Substantially Increased |
| Glutathione (GSH) | Baseline | Decreased | Substantially Increased |
| TNF-α Expression | Baseline | Elevated | Reduced |
| NF-kB-p65 Expression | Baseline | Elevated | Reduced |
| Source: Data synthesized from studies on Hesperetin's protective effects against DMH.[5] |
Table 2: Effect of Tannic Acid on DMH-Induced Pro-inflammatory and Proliferative Markers
| Parameter | Control | DMH Only | DMH + Tannic Acid (100 mg/kg) |
| TNF-α Release | Baseline (p<0.001 vs DMH) | Significantly Increased | Significantly Inhibited (p<0.001 vs DMH) |
| COX-2 Expression | Baseline | Increased | Reduced |
| i-NOS Expression | Baseline | Increased | Reduced |
| PCNA Expression | Low | High | Inhibited |
| Source: Data synthesized from studies evaluating the chemopreventive efficacy of Tannic Acid.[6][16] |
Visual Guides: Pathways and Workflows
DMH-Induced Oxidative Stress and Mitigation
Caption: Mechanism of DMH toxicity and antioxidant intervention.
Experimental Workflow for Assessing Protective Agents
Caption: Workflow for evaluating agents that mitigate DMH toxicity.
Troubleshooting Logic for Unexpected Mortality
Caption: Decision tree for troubleshooting high mortality in DMH studies.
References
- 1. Biochemical and molecular aspects of this compound (DMH)-induced colon carcinogenesis: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Morphological and Biochemical Effects of this compound and 1-Methylhydrazine in Rats and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Morphological and biochemical effects of this compound and 1-methylhydrazine in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protection against 1,2-di-methylhydrazine-induced systemic oxidative stress and altered brain neurotransmitter status by probiotic Escherichia coli CFR 16 secreting pyrroloquinoline quinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hesperetin alleviates DMH induced toxicity via suppressing oxidative stress and inflammation in the colon of Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Amelioration of 1,2 Dimethylhydrazine (DMH) induced colon oxidative stress, inflammation and tumor promotion response by tannic acid in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Probiotics prevent the development of this compound (DMH)-induced colonic tumorigenesis through suppressed colonic mucosa cellular proliferation and increased stimulation of macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of this compound induced colon genotoxicity in rats by the administration of probiotic curd - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Impact of probiotic supplementation on mortality of induced this compound carcinogenesis in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. This compound - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. malque.pub [malque.pub]
- 14. Antioxidants as Protection against Reactive Oxygen Stress Induced by Formaldehyde (FA) Exposure: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Chronic Low-Dose Unsymmetrical Dimethylhydrazine Exposure in Rats: Multiorgan Mechanisms and Biomarker Identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. journal.waocp.org [journal.waocp.org]
Technical Support Center: Adapting 1,2-Dimethylhydrazine (DMH) & Azoxymethane (AOM) Protocols for Aged Animals
Welcome to the technical support center for researchers utilizing 1,2-Dimethylhydrazine (DMH) or its metabolite, Azoxymethane (AOM), to induce colorectal cancer in aged animal models. This resource provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols tailored to the unique physiological characteristics of aged rodents.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Do I need to adjust the DMH/AOM dose for aged animals?
A1: Yes, dose adjustment is critical and more nuanced than simply scaling by body weight. Aged animals can exhibit increased sensitivity. A key study on AOM-induced pre-neoplastic lesions (Aberrant Crypt Foci or ACF) found that when using a standard dose based on body weight (mg/kg), older mice developed significantly more ACF than younger mice, suggesting higher sensitivity.[1] However, because aged mice are often heavier, a weight-based dose results in a higher total dose of the carcinogen. When the total dose was kept constant between young and old mice, the young mice actually developed more ACF at higher total doses.[1]
Recommendation: Consider a "total dose" strategy rather than a strict "mg/kg" strategy. Calculate the total dose an average young adult mouse would receive in your standard protocol and use that as a starting point for your aged cohort, even if it results in a lower mg/kg dose.
Q2: My aged animals are showing severe weight loss and lethargy after the first injection. What should I do?
A2: This indicates acute toxicity, which can be more pronounced in aged animals.
-
Immediate Action: Provide supportive care such as supplemental hydration (e.g., subcutaneous sterile saline) and highly palatable, softened food.[2]
-
Increase Monitoring: Increase observation frequency to at least twice daily, carefully documenting clinical signs.[3]
-
Evaluate Humane Endpoints: If an animal loses more than 20% of its baseline body weight, displays hunched posture, or limited mobility, euthanasia may be necessary to prevent unnecessary distress.[2]
-
Protocol Adjustment: For the remainder of the cohort, consider reducing the dose for subsequent injections or increasing the interval between injections. In AOM/DSS models, a reduction in the DSS concentration may be required, as aged Balb/C mice have shown severe reactions to 3% DSS.[4]
Q3: Why is tumor latency or incidence different in my aged cohort compared to historical data from young animals?
A3: Several factors related to aging can influence tumor development:
-
Altered Microbiome: The gut microbiome changes with age, and fecal microbiota from old mice has been shown to promote more colonic inflammation and tumor formation when transplanted into younger mice.[5] This could potentially accelerate tumorigenesis.
-
Inflammaging: Aged tissues exhibit a chronic, low-grade, pro-inflammatory state known as "inflammaging." This environment, often driven by pathways like NF-κB, can promote cancer development.[6][7]
-
Changes in Signaling Pathways: Key pathways in intestinal health, like Wnt signaling, are dysregulated with age. While some reports suggest Wnt signaling decreases, impairing regeneration, others show it can become enhanced or over-responsive, potentially increasing sensitivity to DNA damage.[8][9][10]
-
Dosing Strategy: As mentioned in Q1, the dosing strategy (total dose vs. mg/kg) can significantly impact outcomes and may explain discrepancies.[1]
Q4: What specific clinical signs should I monitor for in aged animals during a DMH/AOM study?
A4: While standard monitoring is important, pay special attention to age-exacerbated signs. Senescent animals may naturally exhibit some signs (e.g., ruffled fur, mild weight loss) that would be concerning in younger animals.[1] Therefore, establishing a clear baseline for each animal is crucial.
| Parameter | What to Look For in Aged Animals |
| Body Weight | Track weekly, but increase to daily if signs of illness appear. Be aware that aged F344 rats and C57BL/6 mice may exhibit a natural, terminal weight loss independent of the experiment.[2][11] |
| General Appearance | Dehydration (skin tenting), hunched posture, ruffled or unkempt fur beyond baseline, hypothermia.[1] |
| Behavior | Lethargy, reduced activity, social isolation from cage mates, lack of response to stimuli.[3] |
| Gastrointestinal | Diarrhea, bloody feces (especially in AOM/DSS models), rectal prolapse.[12] |
| Tumor Burden | For palpable tumors, do not allow them to exceed 20 mm in any dimension for mice or 40 mm for rats. Ulceration or interference with mobility are also humane endpoints.[2] |
Data Presentation: Dosing Considerations
The decision to dose by body weight (mg/kg) versus total dose (mg/animal) is critical. The following tables provide context on animal weights and a summary of findings on age-related susceptibility.
Table 1: Representative Body Weights of Common Rodent Strains in Aging Studies
| Species/Strain | Age | Male Weight (g) | Female Weight (g) | Reference(s) |
|---|---|---|---|---|
| Mouse (C57BL/6J) | 3 months | 27.7 ± 1.7 | 21.3 ± 1.0 | [2] |
| 18 months | 36.6 ± 3.0 | 27.5 ± 6.0 (at 15 mo) | [2] | |
| 24 months | 35.0 ± 4.2 | 29.6 ± 3.8 | [2][13] | |
| Rat (F344 x BN) | 12 months | ~550 | - | [14] |
| 24 months | ~570 | - | [14][15] |
| | 30 months | ~540 | - |[15] |
Note: Body weights can vary significantly based on diet, housing conditions, and sub-strain.
Table 2: Summary of Age-Related Susceptibility to AOM in Mice
| Dosing Strategy | Age Group | Outcome (Aberrant Crypt Foci) | Implication for Protocol Design | Reference |
|---|---|---|---|---|
| Per Body Weight (e.g., 15 mg/kg) | Young | Lower ACF Count | A standard mg/kg dose may be disproportionately carcinogenic in heavier, older animals. | [1] |
| Old | Significantly Higher ACF Count | |||
| Per Total Dose (e.g., 2.2 mg total) | Young | Significantly Higher ACF Count | Dosing based on total amount may be a more consistent method across age groups. Aged animals may be less susceptible to high total doses. | [1] |
| | Old | Lower ACF Count | | |
Experimental Protocols
Protocol 1: Recommended Adjusted AOM Protocol for Sporadic Cancer in Aged Mice (e.g., 18-24 months C57BL/6)
This protocol is adapted from standard procedures but adjusted based on the principle of administering a total dose equivalent to that given to a young adult mouse.
Materials:
-
Azoxymethane (AOM)
-
Sterile 0.9% Saline
-
Appropriate Personal Protective Equipment (PPE)
-
Syringes and needles (27G or smaller)
Methodology:
-
Dose Calculation (Crucial Step):
-
First, determine the dose for a standard young mouse (e.g., 8-10 weeks old, ~25g). A common dose is 10 mg/kg.
-
Calculate the total dose for this young mouse: 10 mg/kg * 0.025 kg = 0.25 mg per mouse .
-
Use this total dose (0.25 mg) for the aged mice, regardless of their potentially higher body weight (e.g., 35-40g). This will result in a lower mg/kg dose (e.g., 0.25 mg / 0.035 kg = ~7.1 mg/kg).
-
-
Preparation of AOM Solution: Prepare a fresh solution of AOM in sterile saline. Adjust the concentration to allow for a reasonable injection volume (e.g., 100-200 µL).
-
Administration: Administer the calculated total dose of AOM via intraperitoneal (i.p.) injection.
-
Schedule: Repeat the injections once weekly for six weeks.
-
Monitoring and Endpoint:
-
Monitor animals at least twice weekly for the duration of the study. Increase monitoring to daily if any clinical signs of toxicity or tumor development appear.
-
Continue to monitor animals for up to 24-30 weeks after the final injection.
-
Upon euthanasia, collect the entire colon, flush with PBS, and process for tumor enumeration and histopathological analysis.
-
Protocol 2: AOM/DSS Protocol for Colitis-Associated Cancer in Aged Mice (Pilot Study Recommended)
Aged mice are more sensitive to DSS-induced colitis. A pilot study is strongly recommended to determine the optimal DSS concentration for your specific strain and facility. This protocol is based on findings in 14-month-old mice.[4]
Materials:
-
Azoxymethane (AOM)
-
Dextran Sulfate Sodium (DSS, MW 36-50 kDa)
-
Sterile 0.9% Saline
-
Sterile drinking water
Methodology:
-
AOM Injection (Day 0): Administer a single i.p. injection of AOM at 10 - 12.5 mg/kg. Use the animal's actual body weight for this initial injection.
-
DSS Administration (Pilot Phase):
-
One week after AOM injection, divide a small cohort of aged mice into groups and provide DSS in the drinking water for 5-7 days at varying concentrations (e.g., 1.5%, 2.0%, 2.5%).
-
Monitor daily for weight loss, diarrhea, and bloody stool. Aged Balb/C mice may not tolerate concentrations above 2.5%.[4]
-
-
DSS Cycles (Main Study):
-
Based on the pilot study, select the highest tolerable DSS concentration.
-
Cycle 1: Provide DSS in drinking water for 5-7 days, followed by 14 days of regular water.
-
Cycle 2 & 3: Repeat the cycle of DSS and recovery two more times.
-
-
Monitoring and Endpoint:
-
Daily monitoring during DSS administration is essential.
-
After the final cycle, monitor animals weekly until the study endpoint (typically 10-15 weeks after AOM injection).
-
Mandatory Visualizations
Signaling Pathway Alterations in the Aged Colon
The aging process creates a microenvironment that can be more susceptible to carcinogens like DMH/AOM. This is due to a combination of chronic low-grade inflammation ("inflammaging") and dysregulation of key homeostatic signaling pathways.
Experimental Workflow for Aged Animal Studies
A clear workflow is essential for long-term carcinogenesis studies, especially when working with vulnerable aged animals that require more frequent monitoring.
References
- 1. Effect of age on susceptibility to azoxymethane-induced colonic aberrant crypt foci formation in C57BL/6JNIA mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biological characteristics of age-related changes in C57BL/6 mice sub-strains in the national center for geriatrics and gerontology aging farm - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iv.iiarjournals.org [iv.iiarjournals.org]
- 4. AOM/DSS Induced Colitis-Associated Colorectal Cancer in 14-Month-Old Female Balb/C and C57/Bl6 Mice-A Pilot Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fecal microbiota transplanted from old mice promotes more colonic inflammation, proliferation, and tumor formation in azoxymethane-treated A/J mice than microbiota originating from young mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NF-kappaB signaling pathway, inflammation and colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Is the nuclear factor kappa-b (NF-κB) pathway and inflammatory status associated with colorectal cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Wnt Signaling and Aging of the Gastrointestinal Tract - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Aging of intestinal stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. journals.physiology.org [journals.physiology.org]
- 12. Increased Incidence of Colon Tumors in AOM-Treated Apc1638N/+ Mice Reveals Higher Frequency of Tumor Associated Neutrophils in Colon Than Small Intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Body Weight Info - Aged B6 (000664) | The Jackson Laboratory [jax.org]
- 14. journals.physiology.org [journals.physiology.org]
- 15. Leptin gene expression increases with age independent of increasing adiposity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 1,2-Dimethylhydrazine (DMH) Models
Welcome to the technical support center for 1,2-Dimethylhydrazine (DMH) induced tumor models. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve tumor take rate and ensure the robustness of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the typical timeframe for tumor development in a DMH model?
A1: The latency period for tumor development in a DMH model can vary significantly, ranging from a few weeks to several months. Generally, initial lesions like aberrant crypt foci (ACF) can be observed within a few weeks, while adenomas and adenocarcinomas may take 3 to 6 months or longer to develop.[1][2][3] The exact timing is dependent on the DMH dose, administration frequency, animal strain, and the use of co-carcinogens like dextran (B179266) sulfate (B86663) sodium (DSS), which can significantly shorten the required timeframe.[2][4]
Q2: Which route of DMH administration is most effective for inducing colon tumors?
A2: Subcutaneous (s.c.) injection is the most commonly used and is generally considered a very effective route for inducing colon-specific tumors.[1][5][6] Intraperitoneal (i.p.) injections have also been successfully used to induce colon tumors.[1][2] While oral administration is possible, it may result in a lower tumor incidence compared to parenteral routes.[5]
Q3: Can DMH induce tumors in organs other than the colon?
A3: Yes, while DMH is a potent colon carcinogen, it can also induce tumors in other organs. Depending on the animal model and protocol, tumors have been observed in the small intestine, liver, and kidneys.[7][8][9] The primary site of tumor development remains the colon, particularly the distal colon.[5]
Q4: What are the safety precautions for handling DMH?
A4: this compound is a potent carcinogen and should be handled with extreme caution. All procedures should be performed in a certified chemical fume hood. Personal protective equipment (PPE), including a lab coat, gloves, and safety glasses, is mandatory. Consult your institution's safety guidelines and the material safety data sheet (MSDS) for detailed handling and disposal instructions.
Troubleshooting Guides
Issue 1: Low Tumor Incidence or Yield
| Possible Cause | Troubleshooting Step |
| Inappropriate Animal Strain: | Animal strains exhibit significant differences in susceptibility to DMH-induced carcinogenesis. For instance, strains like AKR/J and DBA/2J are relatively resistant, while A/J, P/J, and BALB/c are more sensitive.[6][10][11] Action: Select a mouse or rat strain known for its high sensitivity to DMH. Refer to the literature to choose a suitable strain for your experimental goals. |
| Suboptimal DMH Dosage: | The dose of DMH directly impacts tumor yield and latency.[12] Insufficient dosage will result in a low tumor take rate. Action: A typical dosage for mice and rats ranges from 15 to 40 mg/kg body weight per injection.[1][2][4] It is advisable to perform a dose-response study to determine the optimal dose for your specific animal strain and experimental conditions. |
| Inadequate Frequency or Duration of DMH Administration: | A single injection of DMH may not be sufficient to induce a high tumor incidence. Repeated doses often lead to a cumulative increase in tumor yield.[12] Action: Most protocols involve weekly injections for a period of 4 to 24 weeks. The duration should be sufficient to allow for tumor initiation and promotion. |
| DMH Solution Instability: | DMH solutions can be unstable. Action: Prepare fresh DMH solutions immediately before each use. The pH of the solution should be adjusted to approximately 6.5.[13] |
| Dietary Factors: | High-fat diets can promote DMH-induced colon carcinogenesis, while certain dietary fibers may have varying effects.[14] Action: Standardize the diet across all experimental groups. Consider if a high-fat diet is appropriate to enhance tumorigenesis for your study design. |
Issue 2: High Animal Mortality
| Possible Cause | Troubleshooting Step |
| DMH Toxicity: | DMH is a toxic compound that can cause systemic side effects, including liver damage.[8][9] High doses or frequent administration can lead to excessive toxicity and animal death. Action: If high mortality is observed, consider reducing the DMH dose or the frequency of injections. Monitor the animals closely for signs of toxicity, such as significant weight loss or lethargy. |
| Stress: | Excessive handling and stressful procedures can impact animal health and potentially influence tumor development.[15] Action: Minimize animal stress by using proper handling techniques and maintaining a stable environment. |
| Complications from Co-carcinogens: | The use of agents like DSS to induce colitis can lead to severe symptoms and mortality if not carefully controlled. Action: If using a DMH/DSS model, carefully monitor the concentration of DSS in the drinking water and the duration of administration. Be prepared to provide supportive care if animals develop severe colitis. |
Data Presentation
Table 1: Factors Influencing Tumor Incidence in DMH Models
| Factor | High Incidence | Low Incidence | Reference(s) |
| Animal Strain (Mouse) | A/J, P/J, SWR/J, BALB/c | AKR/J, DBA/2J, C57BL/6J | [10] |
| Animal Strain (Rat) | Sprague-Dawley | Lobund Wistar | [16] |
| DMH Dose (mg/kg) | 20-40 | < 15 | [1][2][17] |
| Administration Route | Subcutaneous, Intraperitoneal | Oral | [1][5] |
| Co-carcinogen | With DSS | DMH alone | [2][4] |
| Diet | High-fat | Low-fat/High-fiber (variable) | [5][14] |
Table 2: Comparison of DMH and DMH/DSS Protocols
| Parameter | DMH Model | DMH/DSS Model | Reference(s) |
| Carcinogen | This compound | This compound & Dextran Sulfate Sodium | [1][4] |
| Typical DMH Dose | 20-40 mg/kg weekly | Single low dose of DMH (e.g., 20 mg/kg) | [1][2][4] |
| DSS Administration | N/A | Typically 1-3% in drinking water for 5-7 days, often in cycles | [2][4] |
| Time to Tumor | 12-24 weeks | 8-12 weeks | [1][4] |
| Tumor Type | Adenomas, Adenocarcinomas | Colitis-associated Dysplasia and Carcinoma | [4] |
Experimental Protocols
Standard DMH-Induced Colon Cancer Protocol (Mouse)
-
Animal Model: Use a susceptible mouse strain, such as BALB/c or A/J, at 6-8 weeks of age.
-
DMH Preparation: Immediately before use, dissolve this compound dihydrochloride (B599025) in 1 mM EDTA solution to a final concentration of approximately 4 mg/mL. Adjust the pH to 6.5 with NaOH.[13]
-
DMH Administration: Inject the mice subcutaneously with a DMH dose of 20 mg/kg body weight. Repeat the injections once a week for 10-15 weeks.
-
Monitoring: Monitor the animals' body weight and general health status weekly.
-
Termination: Euthanize the mice at a predetermined endpoint (e.g., 20-24 weeks after the first injection).
-
Tissue Collection: Harvest the entire colon, flush with phosphate-buffered saline (PBS), and open it longitudinally.
-
Tumor Assessment: Count and measure the size of all visible tumors. Fix the colon in 10% neutral buffered formalin for subsequent histological analysis.
DMH/DSS-Induced Colitis-Associated Cancer Protocol (Mouse)
-
Animal Model: Use a susceptible mouse strain as described above.
-
DMH Injection: Administer a single intraperitoneal injection of DMH at a dose of 20 mg/kg body weight.[4]
-
DSS Administration: One week after the DMH injection, provide drinking water containing 3% (w/v) DSS for 7 days.
-
Recovery: After the 7-day DSS cycle, provide regular drinking water for 14 days.
-
Cycles: Repeat the DSS and recovery cycles for a total of three cycles.[4]
-
Monitoring: Monitor the animals for signs of colitis (weight loss, diarrhea, rectal bleeding) during the DSS cycles.
-
Termination and Analysis: Euthanize the mice at the end of the experiment (e.g., 11 weeks after the initial DMH injection) and perform tissue collection and tumor assessment as described in the standard protocol.[4]
Visualizations
Caption: Metabolic activation of DMH to its ultimate carcinogenic form.
Caption: Troubleshooting workflow for low tumor take rate in DMH models.
Caption: Simplified signaling pathway of DMH-induced inflammation and tumor promotion.
References
- 1. Biochemical and molecular aspects of this compound (DMH)-induced colon carcinogenesis: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. journal.waocp.org [journal.waocp.org]
- 4. A novel mouse model for colitis-associated colon carcinogenesis induced by this compound and dextran sulfate sodium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Animal Models of Colorectal Cancer: From Spontaneous to Genetically Engineered Models and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. This compound - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Evaluation of dimethylhydrazine induced tumours in mice as a model system for colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of Dimethylhydrazine Induced Tumours in Mice as a Model System for Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Genetic factors controlling inheritance of susceptibility to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Relationship between dose, time, and tumor yield in mouse dimethylhydrazine-induced colon tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Colon Carcinogenesis: The Interplay Between Diet and Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The effect of mild stress on DMH-induced colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Induction of colon tumors in this compound-resistant Lobund Wistar rats by methylazoxymethanol acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Induction of rat intestinal carcinogenesis with single doses, low and high repeated doses of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Controlling for Gender Differences in DMH-Induced Cancer
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with 1,2-dimethylhydrazine (DMH)-induced cancer models. The focus is on understanding and controlling for the well-documented gender differences in tumor development to enhance the reproducibility and translational relevance of your research.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions that may arise during your experiments.
Q1: We observed significantly higher tumor incidence and multiplicity in our male rats compared to females receiving the same DMH dosage. Is this a normal finding?
Q2: Our experiment failed to show a significant difference in tumor incidence between male and female rodents. What could be the cause?
A2: While less common, several factors could contribute to a lack of expected sex differences:
-
Strain of Rodent: Some rodent strains may exhibit less pronounced sexual dimorphism in response to DMH. It is crucial to consult literature specific to the strain you are using.
-
Age at DMH Exposure: The timing of carcinogen administration relative to sexual maturity can influence tumor development. Hormonal profiles change with age, which can affect susceptibility.
-
Environmental Factors: Housing conditions, diet, and stress can all influence the hormonal status of the animals and potentially mask underlying sex-specific differences.
-
Experimental Variability: Inconsistent DMH dosage preparation or administration can introduce variability that obscures biological differences. Ensure your protocol is standardized and followed meticulously.
Q3: How can we experimentally control for the influence of sex hormones on DMH-induced cancer?
A3: To directly investigate the role of sex hormones, you can incorporate the following experimental arms:
-
Gonadectomy: Surgical removal of the gonads (castration for males, ovariectomy for females) before DMH administration can help determine the baseline tumor incidence in the absence of primary sex hormones.
-
Hormone Replacement: Following gonadectomy, you can administer exogenous hormones (e.g., testosterone (B1683101) in castrated males, estrogen in ovariectomized females) to confirm that the observed differences in tumor development are indeed hormone-dependent.
-
Sham Surgery Controls: Always include a sham-operated control group to account for the physiological stress of the surgical procedure itself.
Q4: What is the best way to account for gender differences in our statistical analysis?
A4: It is recommended to use sex as a biological variable in your experimental design and analysis.
-
Factorial Design: A 2x2 factorial design (e.g., Treatment vs. Vehicle and Male vs. Female) is a powerful approach. This allows you to not only see the main effects of your treatment and of sex, but also to determine if there is an interaction between them (i.e., if the treatment effect is different in males and females).
-
Blocking Factor: You can use sex as a blocking factor in your experimental design.[2] This involves grouping animals by sex and then randomizing them to treatment groups within each block. This approach can increase statistical power without increasing the total number of animals.[2]
-
Separate Analyses: At a minimum, you should analyze the data for males and females separately before pooling them to avoid masking sex-specific effects.[3]
Q5: We are using a cell line-based assay to screen for inhibitors of cancer progression. Do we need to consider the sex of the cell line?
A5: Absolutely. Many researchers overlook the sex of the cell lines they are using, yet this can be a critical variable.[4] Cell lines derived from males (XY) and females (XX) can have different genetic and epigenetic backgrounds that influence their response to therapeutic agents.[4] Whenever possible, use cell lines of known sex and ideally, test your compounds on both male and female-derived cell lines.
Data Presentation: Quantitative Overview of Gender Differences
The following tables summarize typical quantitative data observed in DMH-induced colon cancer studies, highlighting the differences between sexes.
Table 1: Illustrative Tumor Incidence and Multiplicity in DMH-Treated Wistar Rats
| Group | Sex | Treatment | Tumor Incidence (%) | Average Number of Tumors per Rat |
| 1 | Male | Vehicle Control | 0% | 0 |
| 2 | Female | Vehicle Control | 0% | 0 |
| 3 | Male | DMH (30 mg/kg) | 100% | 2.16 |
| 4 | Female | DMH (30 mg/kg) | ~80-90% (Typically lower than males) | < 2.16 (Typically lower than males) |
Data for male rats adapted from a study on Lactobacillus plantarum AS1 supplementation.[5] Female data is illustrative based on consistent qualitative reports of lower incidence.
Experimental Protocols
Below are detailed methodologies for key experiments related to controlling for gender differences in DMH-induced carcinogenesis.
Protocol 1: Standard DMH-Induced Colon Carcinogenesis Model
-
Animal Model: Use 6-8 week old rats or mice of a specified strain (e.g., Wistar rats, C57BL/6 mice). House animals under standard conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
DMH Preparation: Prepare a fresh solution of this compound dihydrochloride (B599025) (DMH) in a suitable vehicle, such as 1 mM EDTA in saline, adjusting the pH to 6.5.
-
DMH Administration: Administer DMH via subcutaneous (s.c.) or intraperitoneal (i.p.) injection. A common dosage is 20-40 mg/kg body weight, given once a week for a period of 15-20 weeks.[6][7]
-
Monitoring: Monitor the animals' body weight and general health status weekly.
-
Termination and Tissue Collection: At the end of the experimental period (e.g., 30-35 weeks from the first injection), euthanize the animals. Carefully dissect the entire colon, flush with cold phosphate-buffered saline (PBS), and open it longitudinally.
-
Tumor Assessment: Count the number of visible tumors and measure their size. Tissues can then be fixed in 10% neutral buffered formalin for histological analysis (e.g., H&E staining for adenoma/adenocarcinoma confirmation).
Protocol 2: Gonadectomy and Hormone Replacement
-
Surgical Procedure:
-
Castration (Males): Anesthetize the male rat. Make a small incision in the scrotum, exteriorize the testes, ligate the spermatic cord, and remove the testes. Suture the incision.
-
Ovariectomy (Females): Anesthetize the female rat. Make a small incision on the dorsal side, locate and ligate the ovarian blood vessels, and remove the ovaries. Suture the incision.
-
Sham Operation: Perform a similar surgical procedure but without removing the gonads.
-
-
Recovery: Allow a recovery period of 1-2 weeks post-surgery before commencing DMH treatment.
-
Hormone Replacement (if applicable):
-
Testosterone: Administer testosterone (e.g., testosterone propionate) to castrated males via subcutaneous injection or pellet implantation at a dose sufficient to restore physiological levels.
-
Estrogen: Administer 17β-estradiol to ovariectomized females using a similar administration route.
-
-
DMH Induction: Proceed with the DMH induction protocol as described in Protocol 1.
-
Data Analysis: Compare tumor incidence, multiplicity, and size between intact, sham-operated, gonadectomized, and gonadectomized with hormone replacement groups for each sex.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Below are diagrams generated using Graphviz (DOT language) to visualize key pathways and workflows.
Caption: Metabolic activation pathway of DMH in the liver.
Caption: Opposing roles of sex hormone signaling in colon cancer.
Caption: Workflow for studying gender differences in DMH cancer.
References
- 1. Biochemical and molecular aspects of this compound (DMH)-induced colon carcinogenesis: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Animal characteristics | NC3Rs EDA [eda.nc3rs.org.uk]
- 3. Sex matters in preclinical research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cancer researchers’ perceptions of the importance of the sex of cell lines, animals, and human samples for cancer biology research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Effects of Scrophularia oxysepala Methanolic Extract on Early Stages of Dimethylhydrazine-Induced Colon Carcinoma in Rats: Apoptosis Pathway Approach - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Long-Term 1,2-Dimethylhydrazine (DMH) Administration
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing 1,2-Dimethylhydrazine (DMH) for long-term animal studies, particularly in the induction of colorectal cancer models.
Troubleshooting Guide
This guide addresses specific issues that may arise during long-term DMH administration experiments.
| Problem | Potential Cause | Recommended Solution |
| High mortality rate in animal cohort | Toxicity from high DMH dosage: DMH is a potent carcinogen and can cause systemic toxicity, particularly at higher doses.[1][2] Postnatal application of high DMH concentrations has been shown to result in animal death during treatment.[3] | - Reduce DMH dosage: Standardized protocols often use doses between 15 mg/kg and 20 mg/kg body weight.[1] - Adjust administration frequency: Instead of weekly injections, consider a bi-weekly schedule to allow for animal recovery. - Monitor animal health closely: Observe for signs of distress, weight loss, and changes in behavior.[4] |
| Animal strain susceptibility: Different rodent strains exhibit varying sensitivity to DMH-induced toxicity and carcinogenicity.[5] | - Select an appropriate animal strain: C57BL/6 mice and Fischer 344 rats are commonly used and have well-documented responses to DMH.[1][5] - Conduct a pilot study: Test a small cohort of animals with varying doses to determine the optimal dose for your chosen strain. | |
| Low tumor incidence or delayed tumor development | Insufficient DMH dosage or duration: The total cumulative dose and the latency period are critical for tumor induction.[1] | - Increase the number of DMH administrations: Protocols often involve weekly injections for several weeks.[6][7] - Extend the experimental timeline: A sufficient latency period, which can range from several weeks to months, is necessary for tumors to develop.[1] |
| Route of administration: The bioavailability and carcinogenic effect of DMH can be influenced by the administration route. | - Subcutaneous injection is the most common and effective route for inducing colon tumors. [1] Intraperitoneal injections have also been used successfully.[1] | |
| Tumors developing in organs other than the colon | Systemic distribution of DMH: DMH is a procarcinogen that is metabolically activated in the liver, and its metabolites can affect various organs.[1][8][9][10][11] Tumors have been reported in the small intestine, kidneys, and liver.[3][5] | - This is an inherent characteristic of the DMH model. While DMH is a potent colon carcinogen, tumor development in other organs is a known phenomenon.[5] - Focus analysis on the colon: For studies specifically on colorectal cancer, histological analysis should be prioritized for the colon. |
| Inconsistent results between experiments | Variability in DMH solution preparation: DMH is unstable and requires careful preparation. | - Prepare DMH solution fresh before each use. [12] - Ensure the pH of the solution is adjusted correctly (typically to 6.5) to maintain stability. [12][13] |
| Differences in animal handling and environmental conditions: Stress and diet can influence carcinogenesis. | - Maintain consistent housing conditions: Control temperature, humidity, and light-dark cycles.[6] - Provide a standardized diet: High-fat diets can promote DMH-induced colon carcinogenesis.[1] |
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound (DMH) in inducing colon cancer?
DMH is a procarcinogen, meaning it requires metabolic activation to become carcinogenic.[1][8][9][10][11] After administration, DMH is transported to the liver, where it is converted into reactive metabolites, including azoxymethane (B1215336) (AOM) and the ultimate carcinogen, methylazoxymethanol (B1197960) (MAM).[1][10] These metabolites reach the colon, where they can alkylate DNA, leading to mutations and the initiation of carcinogenesis.[1][8][9][10][11] DMH also induces the production of reactive oxygen species (ROS), contributing to oxidative stress and cellular damage.[1][8][9]
2. What are the recommended safety precautions for handling DMH?
DMH is classified as a probable human carcinogen and is toxic if inhaled, swallowed, or in contact with skin.[14][15] Strict safety protocols must be followed:
-
Handling: Always handle DMH in a chemical fume hood with proper ventilation.[12][16] Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.[14][16][17]
-
Spills: In case of a spill, evacuate the area and follow established institutional procedures for hazardous chemical cleanup.[16][18]
-
Disposal: Dispose of all DMH waste, including contaminated bedding and carcasses, as hazardous waste according to local, state, and federal regulations.[19]
3. What are the typical dosages and administration schedules for long-term DMH studies in rodents?
Dosage and schedule can vary depending on the animal model and experimental goals. However, common protocols often involve:
-
Dosage: 15 mg/kg to 40 mg/kg of body weight per injection.[1][6]
-
Frequency: Weekly subcutaneous or intraperitoneal injections.[1][6]
-
Duration: The administration period can range from a few weeks to several months.[1][6]
4. How long does it take for tumors to develop after DMH administration?
The latency period for tumor development is variable and depends on the DMH dosage, administration schedule, and animal strain. Preneoplastic lesions, such as aberrant crypt foci (ACF), can be observed within weeks of the initial injections.[20] Visible tumors typically develop over several months.[1]
5. What are the expected side effects of long-term DMH administration in animals?
Common side effects are related to the toxicity of DMH and can include:
Regular monitoring of animal health is crucial to manage these side effects and determine humane endpoints.
Quantitative Data Summary
Table 1: Examples of DMH Dosage and Tumor Incidence in Rodents
| Animal Model | DMH Dose | Administration Route & Schedule | Latency Period | Tumor Incidence | Reference |
| Male Fischer 344 rats | 20 mg/kg | Intramuscular, weekly for 20 weeks | 8 months | 88% (large bowel) | [5] |
| Female Wistar rats | 15 mg/kg | Subcutaneous, 10 weekly injections | Up to 27 months | 50% (intestinal carcinomas) | [5] |
| Male Wistar rats | 40 mg/kg | Intraperitoneal, weekly for 7 weeks | 11 and 17 weeks | Moderate to severe epithelial dysplasia | [6] |
| Male Wistar rats | 21 mg/kg | Subcutaneous, weekly for 5 weeks | Not specified | Not specified (study on barrier properties) | [7] |
Experimental Protocols
Protocol 1: Induction of Colorectal Cancer in Mice with DMH
This protocol is adapted from established methodologies for inducing colorectal tumors in mice.
Materials:
-
This compound dihydrochloride (B599025) (DMH)
-
1 mM EDTA solution
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 1N) for pH adjustment
-
Sterile syringes and needles (27-30 gauge)
-
Appropriate animal model (e.g., C57BL/6 mice, 6-8 weeks old)
Procedure:
-
DMH Solution Preparation (Prepare fresh before each use in a chemical fume hood): a. Dissolve DMH in 1 mM EDTA solution to a final concentration of 20 mg/mL. b. Adjust the pH of the solution to 6.5 with NaOH. c. Filter-sterilize the solution using a 0.22 µm syringe filter.
-
Animal Handling and Injection: a. Weigh each mouse to determine the correct injection volume. b. Administer DMH via subcutaneous injection at a dose of 20 mg/kg body weight. c. Repeat the injection once a week for a predetermined number of weeks (e.g., 6-10 weeks).
-
Monitoring: a. Monitor the animals daily for any signs of toxicity, such as weight loss, lethargy, or ruffled fur. b. Weigh the animals at least twice a week. c. At the end of the study period, euthanize the animals according to approved protocols and collect colon tissue for histological analysis.
Visualizations
Caption: Metabolic activation of DMH and its carcinogenic pathway in the colon.
References
- 1. Biochemical and molecular aspects of this compound (DMH)-induced colon carcinogenesis: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dietary selenium and antioxidant status: toxic effects of this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Postnatal carcinogenic study of this compound dihydrochloride in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HEALTH EFFECTS - Toxicological Profile for Hydrazines - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. This compound - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. An Integrative Approach to Characterize the Early Phases of Dimethylhydrazine-Induced Colorectal Carcinogenesis in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Biochemical and molecular aspects of this compound (DMH)-induced colon carcinogenesis: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. scispace.com [scispace.com]
- 11. [PDF] Biochemical and molecular aspects of this compound (DMH)-induced colon carcinogenesis: a review. | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. journal.waocp.org [journal.waocp.org]
- 14. chemicalbook.com [chemicalbook.com]
- 15. atsdr.cdc.gov [atsdr.cdc.gov]
- 16. datasheets.scbt.com [datasheets.scbt.com]
- 17. This compound DIHYDROCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 18. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 19. datasheets.scbt.com [datasheets.scbt.com]
- 20. clinmedjournals.org [clinmedjournals.org]
- 21. This compound [zora.uzh.ch]
Technical Support Center: Standardizing Histopathological Assessment of DMH-Induced Lesions
Welcome to the technical support center for the histopathological assessment of 1,2-dimethylhydrazine (DMH)-induced lesions. This resource is designed for researchers, scientists, and drug development professionals to provide standardized protocols, troubleshooting guidance, and answers to frequently asked questions encountered during animal model experiments of colorectal cancer.
Frequently Asked Questions (FAQs)
Q1: What is the recommended dosage and administration route for DMH to induce colon tumors in rodents?
A1: The dosage and administration of DMH can vary depending on the rodent species and the desired timeline for tumor development. Generally, doses ranging from 15 mg/kg to 40 mg/kg body weight are used.[1][2] The most common route of administration is subcutaneous (s.c.) injection, which has been shown to cause 100% epithelial dysplasia and precancerous lesions in a 12-week study.[3][4] Intraperitoneal (i.p.) injections are also effective in inducing colon tumors.[3] Weekly injections for a period of 15 to 20 weeks are a common regimen.[3][5]
Q2: What is the typical timeline for the development of histopathological lesions after DMH administration?
A2: The development of lesions follows a progressive sequence. Aberrant crypt foci (ACF), the earliest preneoplastic lesions, can be observed as early as a few weeks after the initial DMH injections.[6] Over time, these can progress to low-grade and high-grade dysplasia, followed by the development of adenomas and adenocarcinomas.[6][7] The appearance of adenomas and adenocarcinomas often requires a longer latency period, potentially 20-40 weeks from the start of DMH treatment.[4]
Q3: What are Aberrant Crypt Foci (ACF) and how are they identified?
A3: Aberrant Crypt Foci (ACF) are considered the earliest identifiable preneoplastic lesions in the colon of rodents treated with carcinogens like DMH.[6] They are characterized by crypts that are larger than normal, have a thicker epithelial lining, and an increased pericryptal zone. ACF can be visualized ex vivo on the mucosal surface of the colon after staining with a solution like 0.2% methylene (B1212753) blue. Under a stereomicroscope, they appear as clusters of darker-staining, elongated, or slit-like crypt openings.
Q4: What are the key histopathological features to look for when grading dysplasia in DMH-induced lesions?
A4: Dysplasia is characterized by cytological and architectural changes in the colonic epithelium. Key features for grading include:
-
Low-grade dysplasia: Characterized by nuclear stratification, hyperchromasia, mild loss of polarity, and minimal architectural distortion. Glandular structures are generally maintained.[6][7]
-
High-grade dysplasia: Shows more severe cytological atypia, including significant nuclear pleomorphism, loss of polarity, increased and atypical mitotic figures, and complex glandular architecture such as cribriform patterns or back-to-back glands.[6][7]
Q5: Which signaling pathways are commonly activated in DMH-induced colorectal carcinogenesis?
A5: The Wnt/β-catenin signaling pathway is a central mechanism in DMH-induced colorectal carcinogenesis.[8][9][10] Mutations, often in β-catenin itself in rodent models, lead to its accumulation in the nucleus, where it activates target genes that promote cell proliferation and tumor progression.[8][11] Additionally, inflammation-related pathways, such as the NF-κB signaling pathway, play a role in promoting carcinogenesis, often interacting with the Wnt pathway.[12]
Troubleshooting Guides
This section addresses common issues encountered during the histopathological preparation and analysis of DMH-induced lesions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Tissue Fixation (e.g., autolysis, blurry nuclear detail) | 1. Delayed fixation after tissue collection.2. Insufficient fixative volume (less than 10:1 fixative to tissue ratio).3. Fixative is old or of incorrect concentration. | 1. Immediately place tissue in fixative upon collection.[13]2. Ensure a fixative to tissue volume ratio of at least 10:1, preferably 20:1.[13]3. Use fresh, properly prepared 10% neutral buffered formalin.[14] |
| Tissue Folds and Wrinkles in Sections | 1. Incomplete stretching of the paraffin (B1166041) ribbon on the water bath.2. Water bath temperature is too low.3. Dull microtome blade. | 1. Gently tease the floating section with forceps to remove folds before mounting on the slide.[15]2. Maintain water bath temperature at 5-10°C below the melting point of the paraffin wax.[5]3. Use a new, sharp microtome blade.[5] |
| Chatter or Micro-vibrations in Sections | 1. Loose blade or tissue block in the microtome.2. Cutting too quickly.3. Tissue is too hard (over-dehydration or over-fixation). | 1. Ensure the blade and cassette are securely clamped.[13]2. Cut sections with a slow, steady motion.[13]3. Reduce dehydration times if necessary. If tissue is already processed, soaking the block face with a softening solution may help. |
| Uneven or Inconsistent Staining | 1. Inconsistent timing in staining solutions.2. Depletion or contamination of staining reagents.3. Residual paraffin on the slide (incomplete deparaffinization). | 1. Use a timer for each step of the staining protocol to ensure consistency.[16]2. Regularly filter hematoxylin (B73222) and replace all staining solutions on a defined schedule.[16]3. Ensure complete deparaffinization with fresh xylene or a xylene substitute.[16][17] |
| Air Bubbles Under Coverslip | 1. Incorrect coverslipping technique.2. Mounting medium is too viscous or applied in insufficient quantity. | 1. Place the coverslip at an angle to the slide and lower it slowly to allow air to escape.[16]2. Use an adequate amount of fresh mounting medium. If bubbles persist, gently press the coverslip with forceps to move them to the edge. |
Data Presentation
Table 1: Standardized Histopathological Scoring for Dysplasia in DMH-Models
This table provides a simplified, standardized scoring system for dysplasia, adapted from various histopathological assessment guidelines.
| Grade | Score | Architectural Changes | Cytological Features |
| Normal | 0 | Normal crypt architecture, straight and parallel glands. | Basally located, small, uniform nuclei. Abundant mucin. |
| Low-Grade Dysplasia | 1 | Mild glandular crowding, some branching. Crypt architecture is mostly preserved. | Elongated, hyperchromatic nuclei stratified in the basal half of the cell. Mild decrease in mucin.[6] |
| High-Grade Dysplasia | 2 | Marked glandular complexity (cribriform, back-to-back glands). Severe architectural distortion. Loss of crypt structure. | Nuclei are pleomorphic, vesicular, and lose polarity (extend to the apical surface). Increased and atypical mitoses. Significant mucin depletion.[6][7] |
| Carcinoma in situ / Intramucosal Carcinoma | 3 | Same as high-grade dysplasia, but with clear evidence of malignant cells confined to the mucosa. | Same as high-grade dysplasia. |
| Invasive Adenocarcinoma | 4 | Invasion of malignant glands through the muscularis mucosae into the submucosa or beyond. | Malignant cytological features as described above. |
Table 2: Common Immunohistochemical (IHC) Markers for Lesion Characterization
| Marker | Cellular Function | Typical Expression in DMH-induced Lesions |
| Ki-67 | Proliferation marker | Expression increases with the grade of dysplasia. In normal crypts, it's confined to the base. In dysplasia and carcinoma, staining extends towards the luminal surface.[18][19][20] |
| β-catenin | Component of Wnt signaling pathway and cell adhesion | In normal tissue, expression is membranous. In dysplastic and neoplastic lesions, strong nuclear and/or cytoplasmic accumulation is observed due to pathway activation.[8][11][18][21] |
| COX-2 (Cyclooxygenase-2) | Inflammatory enzyme | Upregulated in dysplastic and neoplastic tissues, indicating a role for inflammation in carcinogenesis. Expression intensity often correlates with the severity of dysplasia.[4][18][19][21] |
Experimental Protocols
Protocol 1: Hematoxylin and Eosin (H&E) Staining for Rodent Colon Sections
This protocol is for formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Reagents:
-
Xylene or xylene substitute
-
Ethanol (100%, 95%, 70%)
-
Distilled water
-
Harris Hematoxylin solution
-
Acid-alcohol (e.g., 1% HCl in 70% ethanol)
-
Bluing reagent (e.g., Scott's Tap Water Substitute or 0.2% ammonia (B1221849) water)
-
Eosin Y solution (0.5% - 1.0% in 95% ethanol)
-
Permanent mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Hematoxylin Staining (Nuclei):
-
Immerse in filtered Harris Hematoxylin for 3-5 minutes.[16]
-
Rinse in running tap water until water runs clear.
-
Differentiation: Quickly dip slides in acid-alcohol for 1-5 seconds to remove background staining.[17]
-
Rinse immediately in tap water.
-
Bluing: Immerse in a bluing agent for 30-60 seconds until nuclei turn a crisp blue.[16]
-
Rinse thoroughly in tap water for 1-5 minutes.
-
-
Eosin Staining (Cytoplasm & ECM):
-
Immerse slides in Eosin Y solution for 30 seconds to 2 minutes, depending on desired intensity.[16]
-
Rinse briefly in tap water.
-
-
Dehydration, Clearing, and Mounting:
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: Metabolic activation pathway of this compound (DMH).[1][3][22]
Caption: Aberrant Wnt/β-catenin signaling in DMH-induced carcinogenesis.[9][10][12]
References
- 1. journal.waocp.org [journal.waocp.org]
- 2. researchgate.net [researchgate.net]
- 3. Biochemical and molecular aspects of this compound (DMH)-induced colon carcinogenesis: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Morphological Changes and Inflammation Preceded the Pathogenesis of this compound-Induced Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. Pathology of Rodent Models of Intestinal Cancer: Progress Report and Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Alterations in lipid mediated signaling and Wnt/ β -catenin signaling in DMH induced colon cancer on supplementation of fish oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Angiogenesis-Related Functions of Wnt Signaling in Colorectal Carcinogenesis [mdpi.com]
- 10. Wnt/β-catenin signaling in colorectal cancer: Is therapeutic targeting even possible? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. β‐Catenin mutations in a mouse model of inflammation‐related colon carcinogenesis induced by 1,2‐dimethylhydrazine and dextran sodium sulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Wnt signaling in cancer stem cells and colon cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Haematoxylin Eosin (H&E) staining [protocols.io]
- 15. A review of artifacts in histopathology - PMC [pmc.ncbi.nlm.nih.gov]
- 16. clyte.tech [clyte.tech]
- 17. labmethods.org [labmethods.org]
- 18. Immunohistochemical expressions of Ki-67, cyclin D1, beta-catenin, cyclooxygenase-2, and epidermal growth factor receptor in human colorectal adenoma: a validation study of tissue microarrays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. COX-2 and Ki-67 immunohistochemical markers in the assessment of long-standing ulcerative colitis associated dysplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. biotechlink.org [biotechlink.org]
- 21. researchgate.net [researchgate.net]
- 22. Biochemical and molecular aspects of this compound (DMH)-induced colon carcinogenesis: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 1,2-Dimethylhydrazine (DMH) Carcinogenesis and Dietary Interactions
<
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of diet on the efficacy and toxicity of 1,2-Dimethylhydrazine (DMH) in experimental models of colorectal cancer (CRC).
Frequently Asked Questions (FAQs)
Q1: How does a high-fat diet influence DMH-induced colon carcinogenesis?
A1: High-fat diets have been shown to significantly promote the development and progression of DMH-induced CRC in animal models.[1][2][3][4] Studies in F344 rats demonstrate that a high-fat diet leads to higher body weights, increased visceral fat, and markedly elevated incidences of colorectal aberrant crypt foci (ACFs), adenomas, and adenocarcinomas compared to a basal diet.[1] This cancer-promoting effect is thought to be associated with increased secretion of bile acids, which can accelerate cell turnover and induce the expression of pro-inflammatory enzymes like cyclooxygenase-2 (Cox-2).[1][2]
Q2: What is the effect of dietary fiber on DMH efficacy?
A2: The effect of dietary fiber can be complex and depends on the type and concentration of the fiber. Some studies show a significant protective effect. For instance, a diet with a high concentration (25%) of corn dietary fiber significantly decreased DMH-induced tumor incidence and yield in rats.[5][6] In contrast, lower concentrations (18%) of the same fiber did not offer protection.[5][6] Other studies using different fiber sources, such as beet fiber, found no protective effect at any stage of the carcinogenic process, despite an increase in cecal butyric acid.[7][8] Soluble fibers like psyllium husk have also been shown to reduce the tumorigenicity of DMH.[9]
Q3: Can probiotics modulate the effects of DMH?
A3: Yes, probiotics have been shown to offer protective effects against DMH-induced genotoxicity and tumorigenesis. Supplementation with probiotic curd containing Lactobacillus acidophilus and Lactobacillus casei significantly reduced DNA damage in the colonic cells of DMH-treated rats.[10] Other studies using Bifidobacterium longum and Lactobacillus gasseri demonstrated a significant inhibition of DMH-induced ACF formation and a reduction in colon tumor multiplicity and size.[11][12] The mechanisms may involve the suppression of cellular proliferation and stimulation of the immune system.[11][12] However, caution is advised, as some studies have reported increased mortality in DMH-treated mice supplemented with certain probiotic strains, possibly due to bacterial translocation in a compromised host.[13]
Q4: What is the role of oxidative stress in DMH toxicity and how can diet help?
A4: DMH induces significant systemic oxidative stress by generating reactive oxygen species (ROS), which leads to lipid peroxidation and a decrease in endogenous antioxidant enzymes like superoxide (B77818) dismutase (SOD) and catalase.[14][15][16][17] This oxidative damage contributes to DNA alkylation and the initiation of carcinogenesis.[18] Dietary antioxidants can ameliorate these effects.[15] For example, hesperetin, a flavonoid found in citrus fruits, has been shown to reduce DMH-induced lipid peroxidation and boost the activity of antioxidant proteins.[15] Similarly, tannic acid and other plant-derived phenolics can mitigate DMH-induced oxidative stress.[14]
Q5: How does butyrate (B1204436), a product of fiber fermentation, affect DMH-induced cancer?
A5: Butyrate is a short-chain fatty acid produced by gut microbial fermentation of dietary fiber. It is known for its anti-cancer effects. In DMH-induced CRC models, butyrate has been shown to reduce tumor incidence from 90% to 30%.[19] Its mechanisms are multifactorial and include the downregulation of tumor-related signaling pathways like MAPK and Wnt, and the modulation of genes involved in cell proliferation, differentiation, and apoptosis.[19][20] Butyrate may also inhibit colorectal carcinogenesis by enhancing the DNA demethylation of mismatch repair genes in an α-ketoglutarate-dependent manner.[21]
Troubleshooting Guides
| Observed Issue | Potential Cause (Diet-Related) | Troubleshooting Action & Rationale |
| High variability in tumor incidence/multiplicity between experimental groups. | Inconsistent diet composition or consumption. The type and amount of fat and fiber are critical variables.[1][5][6] | Action: Strictly control and monitor food intake. Ensure diets are prepared consistently. Use a well-defined, purified diet (e.g., AIN-93G) as a base and modify only the variable of interest (e.g., fat content, fiber type). Rationale: High-fat diets promote tumorigenesis, while certain high-fiber diets can be protective.[1][2][5][6] Variability in these components will directly impact tumor outcomes. |
| Unexpectedly high animal mortality, especially early in the experiment. | High DMH toxicity exacerbated by diet. For example, some probiotic strains administered during DMH treatment may increase mortality due to bacterial translocation.[13] High-fat diets can also increase systemic stress. | Action: Review the timing of dietary supplementation. If using probiotics, consider administering them after the initial, most toxic phase of DMH injections.[13] Monitor animals closely for signs of distress (e.g., weight loss, lethargy) within 48-72 hours of the first DMH injection.[13] Rationale: DMH compromises gut barrier integrity. Certain interventions may overwhelm the animal's compromised system, leading to sepsis and death.[13] |
| Low or no tumor development despite DMH administration. | Protective dietary components. High concentrations of specific fibers (e.g., 25% corn fiber) or antioxidant-rich components may significantly inhibit DMH efficacy.[5][6] | Action: Analyze the composition of the basal diet for potentially protective compounds. If the goal is to study tumor promotion, a fiber-free or low-fiber basal diet may be necessary to achieve a high tumor incidence.[5] Rationale: The goal of the experiment dictates the appropriate diet. To test a chemopreventive agent, a high-tumor-incidence control group is needed, which may require a diet that is neutral or slightly pro-tumorigenic (e.g., low fiber, moderate fat). |
| Inconsistent histopathological findings or ACF counts. | Diet-induced modulation of early carcinogenic events. High-fat diets can accelerate the formation of ACFs, while other diets may slow their progression.[1][22] | Action: Standardize the diet across all non-treatment groups. Ensure the timing of diet initiation relative to DMH injections is consistent. For example, specify if the diet is given pre-initiation, during initiation, or post-initiation.[7][8] Rationale: Diet can influence different stages of carcinogenesis. Consistency in the experimental timeline is crucial for reproducible results. |
Data Presentation
Table 1: Effect of High-Fat Diet on DMH-Induced Colorectal Tumorigenesis in F344 Rats
| Parameter | Basal Diet (Moderate Fat) | High-Fat Diet | P-value | Source |
| Average Body Weight Gain (g) | ~160 | ~200 | <0.05 | [1] |
| ACF Incidence | 100% | 100% | - | [1] |
| Average No. of ACFs/Rat | Lower | Significantly Higher | <0.05 | [1] |
| Average No. of Adenomas/Rat | 14.8 ± 8.5 | 21.9 ± 7.2 | <0.01 | [1] |
| Total Adenomas Detected | 119 | 175 | - | [1] |
| Adenocarcinoma Incidence | Lower | Markedly Elevated | <0.05 | [1] |
| Data synthesized from a 34-week experiment where rats were injected with DMH (20 mg/kg) for 8 weeks.[1] |
Table 2: Effect of Dietary Fiber on DMH-Induced Tumor Incidence in Rats
| Dietary Group | Tumor Incidence (%) | Tumor Yield (Tumors/Rat) | Source |
| Chow Diet (Control I) | 90-100% | High | [5][6] |
| Fiber-Free Diet (Control II) | 90-100% | High | [5][6] |
| 18% Assorted Fiber Diet | Not Significantly Different from Control | Not Significantly Different from Control | [5][6] |
| 25% Corn Dietary Fiber Diet | 40-42% | Significantly Decreased (p<0.01) | [5][6] |
| Data from experiments where rats were injected with DMH (20 mg/kg) for five weeks.[5][6] |
Table 3: Effect of Probiotics on DMH-Induced Genotoxicity
| Experimental Group | DNA Damage (%) | Source |
| DMH Control | 88.1% | [10] |
| DMH + Probiotic Curd | 54.7% | [10] |
| DNA damage assessed by comet assay in colonic cells after 15 weeks of DMH injections (20 mg/kg).[10] |
Experimental Protocols
Protocol 1: DMH-Induced Colon Carcinogenesis in Rats (High-Fat Diet Model)
This protocol is based on the methodology used to investigate the effects of a high-fat diet on DMH-induced colorectal cancer in F344 rats.[1]
-
Animal Model: Male F344 rats, 4 weeks old.
-
Acclimatization: House animals under standard conditions (22±2°C, 55±10% humidity, 12-h light/dark cycle) for one week.
-
Dietary Groups:
-
Control Group: Feed a basal diet with moderate fat content (e.g., AIN-93G).
-
Treatment Group: Feed a high-fat diet (e.g., AIN-93G modified to contain a higher percentage of fat, such as lard or corn oil).[2]
-
-
Carcinogen Induction:
-
At 5 weeks of age, begin DMH administration.
-
Prepare DMH solution fresh. Dissolve this compound dihydrochloride (B599025) in 1 mM EDTA solution and adjust the pH to 6.5 with NaOH.[23]
-
Administer DMH via subcutaneous injection at a dose of 20 mg/kg body weight.[1]
-
Inject once per week for 8 consecutive weeks.[1]
-
-
Monitoring: Monitor animal body weight weekly and food consumption regularly. Observe for any clinical signs of toxicity.
-
Termination and Sample Collection:
-
Sacrifice all animals at 34 weeks after the first DMH injection.[1]
-
Dissect the entire colon and rectum.
-
Open the colon longitudinally, flush with saline, and lay flat on a cold surface.
-
-
Endpoint Analysis:
-
Aberrant Crypt Foci (ACF) Analysis: Fix a portion of the colon in 10% neutral buffered formalin and stain with methylene (B1212753) blue to visualize and count ACFs under a light microscope.
-
Histopathology: Process the remaining colon tissue for histopathological analysis. Embed in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E) to identify and grade adenomas and adenocarcinomas.
-
Visualizations
Caption: Experimental workflow for a DMH and high-fat diet-induced CRC model.
Caption: Signaling pathway: Dietary fiber/butyrate counteracting DMH effects.
References
- 1. Effects of high-fat diet on this compound-induced aberrant crypt foci and colorectal tumours in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Effect of high-fat diet on colon carcinogenesis in F344 rats treated with this compound, methylazoxymethanol acetate, or methylnitrosourea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of high-fiber diets on pathological changes in DMH-induced rat colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cris.huji.ac.il [cris.huji.ac.il]
- 7. Effect of a dietary fiber (beet fiber) on dimethylhydrazine-induced colon cancer in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Inhibition of this compound induced colon genotoxicity in rats by the administration of probiotic curd - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Probiotics prevent the development of this compound (DMH)-induced colonic tumorigenesis through suppressed colonic mucosa cellular proliferation and increased stimulation of macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchoutput.ncku.edu.tw [researchoutput.ncku.edu.tw]
- 13. Impact of probiotic supplementation on mortality of induced this compound carcinogenesis in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. journal.waocp.org [journal.waocp.org]
- 15. Hesperetin alleviates DMH induced toxicity via suppressing oxidative stress and inflammation in the colon of Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. tandfonline.com [tandfonline.com]
- 18. Biochemical and molecular aspects of this compound (DMH)-induced colon carcinogenesis: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. Butyrate Inhibits Indices of Colorectal Carcinogenesis via Enhancing α-Ketoglutarate-Dependent DNA Demethylation of Mismatch Repair Genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. The Potential Chemopreventive Effect of <i>Andrographis paniculata</i> on this compound and High-Fat-Diet-Induced Colorectal Cancer in Sprague Dawley Rats - ProQuest [proquest.com]
- 23. researchgate.net [researchgate.net]
Technical Support Center: Refining Animal Endpoints in 1,2-Dimethylhydrazine (DMH) Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,2-Dimethylhydrazine (DMH)-induced animal models of colorectal cancer. The focus is on refining humane endpoints to ensure animal welfare while maintaining scientific validity.
Troubleshooting Guides
This section addresses specific issues that may arise during DMH experiments, offering potential causes and solutions.
Issue 1: Unexpectedly High Mortality Rate in the Early Stages of the Experiment
-
Potential Cause: Acute toxicity to DMH, incorrect dosage, or improper administration.
-
Troubleshooting Steps:
-
Verify Dosage Calculation: Double-check the calculation of the DMH dose based on the most recent animal body weights.
-
Review Injection Technique: Ensure proper subcutaneous or intraperitoneal injection technique to avoid accidental administration into other tissues or organs.
-
Check DMH Solution: Confirm the correct pH of the DMH solution (should be around 6.5) and that it was freshly prepared.[1]
-
Assess Animal Health Status: Ensure that animals are healthy and free from other infections before starting the experiment.
-
Consider a Pilot Study: If using a new strain or protocol, a pilot study with a smaller cohort can help determine the optimal dose and identify potential issues early on.
-
Issue 2: Animals Exhibit Severe Diarrhea and Dehydration
-
Potential Cause: Gastrointestinal toxicity is a known side effect of DMH.
-
Troubleshooting Steps:
-
Supportive Care: Provide supportive care, including subcutaneous fluid administration (e.g., warmed sterile saline or Lactated Ringer's Solution) to combat dehydration.[2]
-
Dietary Support: Offer wet mash or hydrogels to increase fluid intake.[2]
-
Monitor Body Weight Daily: A significant drop in body weight is a key indicator of distress.
-
Refined Endpoints: If diarrhea is severe and persistent, and the animal's body condition score drops, consider it a humane endpoint for that individual animal.
-
Issue 3: Difficulty in Distinguishing Between DMH-induced Toxicity and Tumor-related Cachexia
-
Potential Cause: Both systemic toxicity from DMH and the progression of cancer can lead to weight loss and a decline in health.
-
Troubleshooting Steps:
-
Timing of Onset: Acute toxicity symptoms often appear shortly after DMH administration, whereas cachexia is a progressive condition that develops as tumors grow.[3]
-
Clinical Signs: While both can cause weight loss, tumor-related cachexia is often accompanied by muscle wasting.[3] In contrast, acute DMH toxicity may present with more pronounced gastrointestinal issues.
-
Blood Work: If feasible, blood analysis can provide insights. For example, markers of liver or kidney damage may indicate systemic toxicity.
-
Palpation and Imaging: Regular abdominal palpation or imaging can help correlate the decline in health with tumor growth.
-
Frequently Asked Questions (FAQs)
General Questions
Q1: What are the established humane endpoints for DMH-induced colorectal cancer studies?
A1: Commonly accepted humane endpoints include:
-
Body Weight Loss: A loss of 15-20% of the baseline body weight is a widely used endpoint.[4]
-
Body Condition Score (BCS): A BCS of 2 or less on a 5-point scale is a critical indicator for euthanasia.[4]
-
Tumor Burden: For subcutaneous tumors, a maximum size of 2.0 cm in any dimension for mice and 4.0 cm for rats is a general guideline. For internal tumors, overall health status is the primary consideration.[5]
-
Clinical Signs: Severe signs of distress such as hunched posture, rough coat, lethargy, persistent diarrhea, respiratory distress, or an inability to eat or drink are grounds for euthanasia.[4]
Q2: Are there any refined or novel endpoints specific to the DMH model?
A2: Yes, recent research suggests the following may be more specific indicators in DMH-induced colorectal carcinogenesis:
-
Sudden Increase in Body Weight: A sudden increase of 10% in mean body weight, potentially due to a swollen abdomen, has been observed preceding premature death.
-
Swollen Abdomen: Abdominal distension is a frequently noted clinical sign.
-
Priapism: This has been identified as a potential specific indicator of distress in this model.
-
Increased Abdominal Surface Temperature: A significant increase in abdominal temperature has been correlated with tumor development.
Monitoring and Scoring
Q3: How often should animals be monitored?
A3: The frequency of monitoring should be based on the expected progression of the disease.
-
Early Stages (first 4 months): Standard weekly monitoring is generally sufficient.
-
Later Stages (after 4 months or when clinical signs are expected): Monitoring should be increased to at least three times a week.
-
Approaching Endpoints: As animals approach humane endpoints, daily or even twice-daily monitoring is recommended.[4]
Q4: Is there a specific clinical scoring system for DMH studies?
A4: While there isn't one universally mandated scoring system, a comprehensive scoresheet should be adapted from general cancer models. Key parameters to score include body weight changes, physical appearance (posture, coat), clinical signs (diarrhea, abdominal distension), and behavioral changes. A cumulative score can help in making objective decisions for humane euthanasia.
Data Presentation
Table 1: Key Humane Endpoint Indicators in DMH Rodent Models
| Parameter | Endpoint Criteria | Species | Reference |
| Body Weight Loss | > 15-20% of baseline | Rat, Mouse | [4] |
| Body Condition Score | ≤ 2 (on a 5-point scale) | Rat, Mouse | [4] |
| Subcutaneous Tumor Size | > 2.0 cm (mouse), > 4.0 cm (rat) | Rat, Mouse | [5] |
| Sudden Body Weight Gain | ~10% increase | Rat | |
| Abdominal Distension | Present and causing distress | Rat, Mouse | |
| Diarrhea | Severe and persistent | Rat, Mouse | |
| Priapism | Present | Rat | |
| Abdominal Temperature | Significantly elevated from baseline | Rat |
Table 2: Comparative Tumor Incidence and Latency in DMH-induced Models
| Animal Model | DMH Dose and Schedule | Tumor Incidence | Mean Tumor Latency | Reference |
| Female Wistar Rats | 40 mg/kg, s.c. weekly for 5 weeks | High (specific % not stated) | Tumors observed from 10-40 weeks | [6] |
| Male Wistar Rats | 20 mg/kg, s.c. weekly | High (specific % not stated) | Not specified | [7] |
| Male BALB/c Mice | 20 mg/kg, s.c. weekly for 12 weeks | Not specified | Median survival ~24 weeks | [5] |
| Male Wistar Rats | 30 mg/kg, i.p. weekly for 15 weeks | 100% | Not specified | [8] |
Experimental Protocols
Protocol 1: DMH-induced Colon Carcinogenesis in Rats
This protocol is adapted from studies investigating early-stage colorectal cancer.
-
Animals: Male Wistar rats.
-
Acclimatization: Animals are acclimatized for two weeks prior to the experiment.
-
DMH Preparation: this compound (DMH) is dissolved in a 1 mM EDTA-saline solution and the pH is adjusted to 6.5. The solution is prepared fresh before each injection.[1]
-
Induction: Rats receive weekly intraperitoneal (i.p.) or subcutaneous (s.c.) injections of DMH at a dose of 30-40 mg/kg body weight for 7 to 15 weeks.[8]
-
Control Group: The control group receives injections of the vehicle (1 mM EDTA-saline).
-
Monitoring: Body weight, food and water intake, and clinical signs are monitored weekly. In later stages, monitoring frequency is increased.
-
Euthanasia and Necropsy: Animals are euthanized at predetermined time points (e.g., 11 and 17 weeks) or when humane endpoints are reached. A complete necropsy is performed, and tissues are collected for histopathological and molecular analysis.
Protocol 2: Histological Scoring of Dysplasia
This scoring is based on the criteria described by Riddell et al.
-
Low-Grade Dysplasia: Characterized by mild to moderate architectural and cytological abnormalities.
-
High-Grade Dysplasia: Shows severe architectural and cytological abnormalities, including loss of nuclear polarity and increased mitotic activity.
-
Invasion Assessment:
-
Invasion through the crypt basement membrane.
-
Invasion through the muscularis mucosae. [6]
-
Mandatory Visualization
Caption: Experimental workflow for DMH-induced colorectal carcinogenesis.
Caption: Simplified signaling pathways in DMH-induced colon carcinogenesis.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Early diagnosis of colorectal cancer in rats with DMH induced carcinogenesis by means of urine autofluorescence analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. animalcare.jhu.edu [animalcare.jhu.edu]
- 5. journal.waocp.org [journal.waocp.org]
- 6. Diet, liver function and dimethylhydrazine-induced gastrointestinal tumours in male Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Carcinogenicity of 1,2-Dimethylhydrazine (DMH) and N-ethyl-N-nitrosourea (ENU)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the carcinogenic properties of two potent chemical carcinogens, 1,2-Dimethylhydrazine (DMH) and N-ethyl-N-nitrosourea (ENU). Both are widely utilized in preclinical cancer research to induce tumor formation in animal models, thereby facilitating the study of carcinogenesis and the development of novel therapeutics. This document summarizes key quantitative data, details experimental protocols, and visualizes the underlying molecular mechanisms and experimental workflows.
Executive Summary
This compound (DMH) is a procarcinogen that requires metabolic activation to exert its carcinogenic effects, primarily inducing colon cancer through the formation of DNA adducts.[1][2] N-ethyl-N-nitrosourea (ENU), a direct-acting alkylating agent, is a powerful mutagen known for inducing a high frequency of point mutations, leading to various tumor types depending on the experimental model.[3][4] While both are effective carcinogens, their mechanisms of action, tumor spectra, and experimental applications differ significantly. DMH is a well-established and highly specific inducer of colorectal tumors in rodents, making it a cornerstone model for studying this specific cancer type.[5][6] ENU's broad mutagenic activity makes it a valuable tool for generating diverse cancer models and for forward genetic screens to identify novel cancer-related genes.[2][7]
Data Presentation: Quantitative Comparison of Carcinogenicity
The following tables summarize quantitative data from various studies on the carcinogenic effects of DMH and ENU. It is important to note that direct comparisons can be challenging due to variations in experimental conditions such as animal strain, dose, and administration route.
Table 1: Carcinogenicity of this compound (DMH) in Rodent Models
| Animal Model | Dosage and Administration | Tumor Incidence | Tumor Multiplicity (per animal) | Latency Period | Primary Tumor Type |
| Male Wistar rats | 30 mg/kg body weight, subcutaneous, weekly for 15 weeks | Not specified, but induced significant incidence of mucin-producing carcinomas | Not specified | Not specified | Mucin-producing and non-mucin producing colon carcinomas |
| Male Swiss Webster mice | 40 mg/kg body weight, intraperitoneal, once a week for 2 weeks, followed by a promoter | Not specified | Not specified | 13 weeks | Colon tumors |
| Male albino mice | 15 µg/g body weight, subcutaneous, twice a week for 6 weeks | Not specified | Not specified | 6 weeks | Colorectal cancer |
| Male Wistar rats | 40 mg/kg body weight, twice a week for 4 doses | 100% (with TNBS) | 3.50 ± 1.72 | 25 weeks | Colon tumors with dysplasia |
| Male Balb/c mice | 20 mg/kg body weight, single intraperitoneal injection, followed by DSS | Not specified | Not specified | 20 weeks | Aggressive and invasive colon carcinoma |
Table 2: Carcinogenicity of N-ethyl-N-nitrosourea (ENU) in Rodent Models
| Animal Model | Dosage and Administration | Tumor Incidence | Tumor Multiplicity (per animal) | Latency Period | Primary Tumor Type |
| B6 mice (fetuses) | Not specified | Not specified | 1 ± 1 | To moribund state | Intestinal tumors |
| B6 mice (neonates) | Not specified | Not specified | 5 ± 4 | To moribund state | Intestinal tumors |
| B6 mice (adults) | Not specified | Not specified | 21 ± 7 | To moribund state | Intestinal tumors |
| Pituitary-isografted BALB/c mice | 50 µg/g body weight, single intravenous injection | 100% (in survivors) | 1.4 | 27 weeks (median) | Mammary adenocarcinomas[8] |
| ApcMin/+ mice | Chemical mutagenesis (original creation of the model) | Develops as many as 40 adenomas by 4 months | High | 4 months | Intestinal adenomas[2] |
Experimental Protocols
Detailed methodologies for inducing carcinogenesis with DMH and ENU are outlined below. These protocols are representative examples and may require optimization based on specific research goals and animal models.
Protocol 1: DMH-Induced Colon Carcinogenesis in Mice[9]
-
Preparation of DMH Solution: Immediately before use, dissolve this compound dihydrochloride (B599025) in 0.001 M EDTA to a concentration of 3.7 mg/mL. Adjust the pH of the solution to 6.5 using 8 N NaOH. All steps should be performed in a chemical fume hood.[9]
-
Animal Model: Use 8-week-old mice of a strain known to be susceptible to DMH-induced tumors (e.g., BALB/c or A/J).[9]
-
Administration: Administer the DMH solution via subcutaneous or intraperitoneal injection at a dosage of 20 mg/kg body weight. Injections are typically given once a week for a period of 15-24 weeks.[9][10]
-
Monitoring: Monitor the animals regularly for clinical signs of tumor development, such as weight loss, rectal bleeding, and abdominal distension.
-
Termination and Analysis: Euthanize the animals at a predetermined endpoint (e.g., 20-30 weeks after the first injection). Dissect the colon and count the number of visible tumors. Fix tissues in formalin for histological analysis to confirm tumor type and grade.
Protocol 2: ENU-Induced Mutagenesis and Carcinogenesis in Mice[3][11]
-
Preparation of ENU Solution: ENU is highly mutagenic and carcinogenic and must be handled with extreme caution in a chemical fume hood.[3][11] Dissolve ENU in a suitable solvent, such as ethanol (B145695) and phosphate (B84403) buffer, to the desired concentration immediately before use. Inactivate any remaining solution and contaminated equipment by soaking in an inactivating solution for at least 24 hours.[3]
-
Animal Model: Male mice (8-12 weeks old) are commonly used for germline mutagenesis. The choice of mouse strain will influence the resulting tumor spectrum.[3]
-
Administration: Intraperitoneal injection is a common and effective method for systemic mutagenesis.[3] A typical dosage for mutagenesis is a single injection of 100-250 mg/kg body weight. For specific cancer models, the dosage and administration schedule may vary. For example, in the creation of the ApcMin/+ mouse, ENU was used for chemical mutagenesis.[2][7]
-
Breeding and Screening (for mutagenesis): For germline mutagenesis, mate the ENU-treated males with untreated females. The offspring (G1 generation) can then be screened for dominant phenotypes or intercrossed to screen for recessive traits.
-
Tumor Monitoring and Analysis: For carcinogenesis studies, monitor the animals for tumor development. The latency period and tumor types will vary depending on the mouse strain and ENU dose. At the end of the study, perform a complete necropsy and collect tissues for histopathological and molecular analysis.
Mandatory Visualization
Signaling Pathways in Carcinogenesis
The following diagrams illustrate the key signaling pathways implicated in DMH- and ENU-induced carcinogenesis.
Caption: Metabolic activation and carcinogenic mechanism of DMH.
References
- 1. Clonal Structure of Carcinogen-induced Intestinal Tumors in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mouse models in colon cancer, inferences, and implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aberrant crypt foci in colorectal carcinogenesis. Cell and crypt dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of aberrant crypt foci in understanding the pathogenesis of colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exploring the intricate signaling pathways in colorectal cancer: Implications for targeted therapies | EurekAlert! [eurekalert.org]
- 6. Wnt Signaling Regulation of Colon Cancer Metabolism and Invasion [escholarship.org]
- 7. KRAS and TP53 Mutations in Colorectal Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Signaling pathways involved in colorectal cancer: pathogenesis and targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. K-ras and p53 mutations in hereditary non-polyposis colorectal cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Emerging Dysregulated Signaling Pathways in Early-Onset Colorectal Cancer [hidocdr.com]
- 11. Comparison of mouse and human colon tumors with regard to phase I and phase II drug-metabolizing enzyme systems - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 1,2-Dimethylhydrazine (DMH)-Induced Tumors as a Model for Human Colorectal Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of the 1,2-dimethylhydrazine (DMH)-induced tumor model in relation to human colorectal cancer (CRC). It offers an objective comparison with alternative models, supported by experimental data, detailed protocols, and visual representations of key biological processes.
Introduction to CRC Models
Animal models are indispensable tools in cancer research, enabling the study of carcinogenesis, tumor progression, and the efficacy of novel therapeutics. The DMH-induced model is a chemically induced carcinogenesis model that has been widely used to study sporadic CRC. This guide will compare the DMH model to other prevalent CRC models, including the azoxymethane (B1215336) (AOM) model, the colitis-associated cancer (CAC) model (AOM/DSS), genetically engineered mouse models (GEMMs), and patient-derived xenografts (PDXs).
Comparison of Colorectal Cancer Models
The choice of an appropriate animal model is critical for the translational relevance of preclinical research. The following tables provide a quantitative comparison of key characteristics of various CRC models.
Table 1: Comparison of Tumor characteristics in different CRC models
| Feature | DMH-induced Model | AOM-induced Model | AOM/DSS Model | Genetically Engineered Mouse Models (GEMMs) | Patient-Derived Xenograft (PDX) Models | Human Sporadic CRC |
| Tumor Incidence | High (can approach 100% depending on protocol and strain)[1] | High (often 100%)[2] | Very high (typically 100%)[2][3] | Variable (dependent on specific genetic modification) | High (dependent on tumor take-rate) | N/A |
| Tumor Multiplicity | Multiple tumors per animal[4] | Multiple tumors per animal[4] | High number of tumors, often "carpeting" the colon[5] | Variable (e.g., ApcMin/+ mice develop numerous polyps) | Typically a single tumor at the site of implantation | Variable, but often a single primary tumor |
| Tumor Latency | Long (several months, e.g., 24-50 weeks)[5] | Long (e.g., 30 weeks)[2][4] | Short (as little as 7-10 weeks)[2][6] | Variable (dependent on genetic background and specific mutations) | Relatively short (weeks to a few months) | Years |
| Tumor Location | Predominantly distal colon[2] | Predominantly distal colon[4] | Distal colon[4][6] | Often small intestine and colon (strain-dependent) | Subcutaneous or orthotopic (colon) | Left-sided (distal) or right-sided (proximal) |
| Histopathology | Adenomas and adenocarcinomas, recapitulates adenoma-carcinoma sequence[4][7] | Similar to DMH, adenomas and adenocarcinomas[4] | Dysplasia and invasive adenocarcinomas, mimics colitis-associated cancer[4][6] | Varies, can model specific stages of human CRC progression | Closely resembles the patient's original tumor histology | Adenomas progressing to adenocarcinomas |
Table 2: Comparison of Molecular Characteristics
| Feature | DMH-induced Model | AOM-induced Model | AOM/DSS Model | Genetically Engineered Mouse Models (GEMMs) | Patient-Derived Xenograft (PDX) Models | Human Sporadic CRC |
| Initiating Mutations | DNA alkylation leading to G>A transitions | DNA alkylation (O6-methylguanine adducts) leading to G>A transitions[6] | DNA alkylation plus inflammation-driven mutations | Specific engineered mutations (e.g., Apc, Kras, Trp53) | Retains the mutational profile of the patient's tumor | Commonly APC, followed by KRAS and TP53 |
| Key Signaling Pathways Altered | Wnt/β-catenin, MAPK/KRAS, TGF-β[8] | Wnt/β-catenin, MAPK/KRAS, TGF-β[8] | Wnt/β-catenin, NF-κB, STAT3, IL-6[6] | Pathways targeted by the specific genetic modification | Reflects the pathways altered in the patient's tumor | Wnt/β-catenin, MAPK/KRAS, PI3K, TGF-β, p53 |
| APC Mutation Frequency | Less frequent than in human FAP-related CRC | Less frequent than in human FAP-related CRC | Variable | High in Apc mutant models (by design) | Reflects patient tumor status | ~80% in sporadic CRC |
| KRAS Mutation Frequency | Can be induced, frequency varies | Can be induced, frequency varies | Variable | High in Kras mutant models (by design) | Reflects patient tumor status | ~40-50%[9][10] |
| TP53 Mutation Frequency | Occurs at later stages | Occurs at later stages | Variable | High in Trp53 mutant models (by design) | Reflects patient tumor status | ~50-60%[9][10] |
Experimental Protocols
Detailed methodologies for inducing and analyzing tumors in key CRC models are provided below.
This compound (DMH)-Induced Sporadic CRC Model
This protocol describes the induction of colorectal tumors in rodents using DMH, which mimics the development of sporadic CRC.
Materials:
-
This compound (DMH) dihydrochloride
-
1 mM EDTA-saline solution (vehicle)
-
Male Wistar rats or susceptible mouse strains (e.g., BALB/c)
-
Standard laboratory animal housing and diet
Procedure:
-
Acclimatization: House animals under standard laboratory conditions for at least one week prior to the start of the experiment.
-
Carcinogen Preparation: Immediately before use, dissolve DMH in 1 mM EDTA-saline to the desired concentration (e.g., 40 mg/mL). Adjust the pH to 6.5 with NaOH.
-
Induction: Administer DMH via intraperitoneal or subcutaneous injection at a dose of 20-40 mg/kg body weight once a week for a specified period (e.g., 8-15 weeks)[9][11]. The control group receives injections of the vehicle solution.
-
Monitoring: Monitor the animals' body weight and general health status weekly.
-
Termination and Tissue Collection: Euthanize the animals at a predetermined endpoint (e.g., 17-30 weeks after the first injection)[9]. Dissect the entire colon, record the number and size of tumors, and collect tissue samples for histopathological and molecular analysis.
Azoxymethane (AOM)/Dextran Sodium Sulfate (B86663) (DSS)-Induced Colitis-Associated Cancer (CAC) Model
This model is used to study the development of CRC arising from chronic inflammation, which is relevant to inflammatory bowel disease (IBD)-associated CRC in humans.
Materials:
-
Azoxymethane (AOM)
-
Dextran Sodium Sulfate (DSS) (molecular weight 36,000-50,000 Da)
-
Sterile Phosphate-Buffered Saline (PBS)
-
Male C57BL/6 mice or other susceptible strains
Procedure:
-
Initiation (Day 0): Administer a single intraperitoneal injection of AOM (10-12.5 mg/kg body weight) dissolved in sterile PBS[12][13].
-
Promotion (Starting Day 5-7): Provide DSS (1.5-3% w/v) in the drinking water for 5-7 consecutive days to induce acute colitis[12][13].
-
Recovery: Replace the DSS solution with regular drinking water for a 14-16 day recovery period.
-
Cycles of Inflammation: Repeat the DSS administration and recovery periods for a total of 2-3 cycles to establish chronic inflammation[12][13].
-
Monitoring: Monitor mice daily during DSS administration for signs of colitis, including weight loss, diarrhea, and rectal bleeding.
-
Termination and Tissue Collection: Euthanize the mice at the experimental endpoint (typically 10-16 weeks after the AOM injection)[12]. Dissect the colon, measure its length (a surrogate for inflammation), and count and measure the tumors. Collect tissues for further analysis.
Key Signaling Pathways in CRC
The development and progression of both human and DMH-induced CRC are driven by the dysregulation of key signaling pathways.
Wnt/β-catenin Signaling Pathway
Aberrant activation of the Wnt/β-catenin pathway is a critical initiating event in the majority of sporadic human CRCs, most commonly through mutations in the APC gene. In the absence of Wnt signaling, a destruction complex phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. Wnt ligand binding to its receptor complex leads to the inactivation of the destruction complex, allowing β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it activates target genes involved in cell proliferation and survival.
Caption: Wnt/β-catenin pathway in CRC.
MAPK/KRAS Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade that is frequently dysregulated in CRC, often through activating mutations in the KRAS gene. This pathway relays extracellular signals to the nucleus to regulate cell proliferation, differentiation, and survival. Constitutive activation of this pathway due to KRAS mutations leads to uncontrolled cell growth.
Caption: MAPK/KRAS pathway in CRC.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for a preclinical study using a chemically induced CRC model.
Caption: General experimental workflow.
Conclusion
The this compound-induced tumor model remains a valuable tool for studying sporadic colorectal cancer. Its ability to recapitulate the adenoma-carcinoma sequence and the involvement of key signaling pathways relevant to human CRC make it suitable for investigating carcinogenesis and for the preclinical evaluation of chemopreventive agents. However, researchers must consider its limitations, such as the long latency period and potential for tumors in other organs.
For studies focused on inflammation-driven cancer, the AOM/DSS model offers a more rapid and targeted approach. Genetically engineered mouse models are unparalleled for dissecting the function of specific genes in CRC development, while patient-derived xenografts provide the highest fidelity to the molecular and histological characteristics of an individual patient's tumor, making them ideal for personalized medicine research.
Ultimately, the selection of a CRC model should be guided by the specific research question. A thorough understanding of the strengths and weaknesses of each model, as outlined in this guide, is essential for designing robust preclinical studies with high translational potential.
References
- 1. researchgate.net [researchgate.net]
- 2. The AOM/DSS murine model for the study of colon carcinogenesis: From pathways to diagnosis and therapy studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Induction of colorectal carcinogenesis in the C57BL/6J and A/J mouse strains with a reduced DSS dose in the AOM/DSS model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Murine models of colorectal cancer: the azoxymethane (AOM)/dextran sulfate sodium (DSS) model of colitis-associated cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. AOM/DSS Model of Colitis-Associated Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. aseestant.ceon.rs [aseestant.ceon.rs]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Cross-Species Compass: A Comparative Guide to 1,2-Dimethylhydrazine (DMH) Metabolism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the metabolism of 1,2-Dimethylhydrazine (DMH), a potent colon carcinogen, across various species. Understanding the species-specific differences in DMH metabolism is crucial for the accurate interpretation of preclinical toxicology studies and for extrapolating animal model data to human cancer risk assessment. This document summarizes key metabolic pathways, presents available quantitative data, details relevant experimental protocols, and visualizes the metabolic processes and experimental workflows.
Metabolic Pathways of this compound
The metabolism of DMH is a multi-step process primarily initiated in the liver. The procarcinogen DMH is sequentially oxidized to form azomethane (B1219989) (AM), azoxymethane (B1215336) (AOM), and ultimately the highly reactive electrophile, methylazoxymethanol (B1197960) (MAM).[1] MAM is considered the ultimate carcinogen, capable of methylating cellular macromolecules, including DNA, which can lead to mutations and the initiation of carcinogenesis.[2]
Following its formation in the liver, MAM can be conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs) to form methylazoxymethanol-glucuronide. This conjugated form is then transported to the colon via the bile. In the colon, bacterial β-glucuronidases can cleave the glucuronide, releasing the reactive MAM in close proximity to the colonic epithelium, thereby contributing to the organ-specific carcinogenicity of DMH.[2] The key enzymes involved in the initial oxidative steps are from the cytochrome P450 (CYP) superfamily.[3]
Quantitative Comparison of DMH Metabolism
Direct comparative quantitative data on DMH metabolism across different species, particularly for primates, is limited in the available literature. However, existing studies in rodents provide some insights into the kinetics of DMH metabolism. The following table summarizes available data. It is important to note that experimental conditions can vary between studies, which may affect direct comparisons.
| Parameter | Species | Value | Tissue/System | Reference |
| Metabolite Distribution (1 hr perfusion) | ||||
| DMH | Rat | 16% of initial dose | Perfused Liver Medium | [1] |
| Azomethane (AM) | Rat | 3% of initial dose | Perfused Liver Medium | [1] |
| Azoxymethane (AOM) | Rat | 42% of initial dose | Perfused Liver Medium | [1] |
| Methylazoxymethanol (MAM) | Rat | 30% of initial dose | Perfused Liver Medium | [1] |
| Metabolic Reaction Rates (t1/2) | ||||
| DMH → AM | Rat | 21.8 min | Isolated Perfused Liver | [1] |
| AM → AOM | Rat | 1.5 min | Isolated Perfused Liver | [1] |
| AOM → MAM | Rat | 41.5 min | Isolated Perfused Liver | [1] |
| DNA Binding | ||||
| DMH to colonic DNA | Rat vs. Human | Higher in rats | Colon Explants | [4] |
Experimental Protocols
In Vitro Metabolism of DMH using Liver Microsomes
This protocol is designed to assess the metabolism of DMH by cytochrome P450 enzymes in liver microsomes.
Materials:
-
Liver microsomes (from different species, e.g., rat, mouse, human)
-
This compound (DMH)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (for quenching the reaction)
-
Internal standard for LC-MS/MS analysis
-
Incubator/water bath (37°C)
-
Centrifuge
Procedure:
-
Preparation of Incubation Mixture: In a microcentrifuge tube, prepare a reaction mixture containing phosphate buffer, the NADPH regenerating system, and liver microsomes. Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiation of Reaction: Add DMH to the pre-warmed reaction mixture to initiate the metabolic reaction. The final concentration of DMH should be within the linear range of the assay.
-
Incubation: Incubate the reaction mixture at 37°C with gentle shaking for a specified period (e.g., 0, 5, 15, 30, 60 minutes).
-
Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Protein Precipitation: Vortex the samples and centrifuge at a high speed (e.g., 10,000 x g) for 10 minutes to precipitate the microsomal proteins.
-
Sample Analysis: Transfer the supernatant to a new tube or a 96-well plate for analysis by LC-MS/MS to quantify the remaining DMH and the formation of its metabolites (AOM, MAM).
-
Data Analysis: Determine the rate of DMH depletion and metabolite formation. Calculate kinetic parameters such as Vmax and Km by varying the substrate concentration.
DMH Metabolism in Primary Hepatocytes
This protocol assesses the metabolism of DMH in a more physiologically relevant in vitro system.
Materials:
-
Cryopreserved or freshly isolated primary hepatocytes (from different species)
-
Hepatocyte culture medium
-
Collagen-coated culture plates
-
This compound (DMH)
-
Acetonitrile
-
Internal standard
-
Incubator (37°C, 5% CO2)
-
LC-MS/MS system
Procedure:
-
Cell Seeding: Thaw and seed the hepatocytes on collagen-coated plates at an appropriate density. Allow the cells to attach and form a monolayer for at least 4-6 hours in a CO2 incubator.
-
DMH Treatment: Remove the seeding medium and replace it with fresh culture medium containing DMH at the desired concentration.
-
Time-Course Incubation: Incubate the cells for different time points (e.g., 0, 1, 4, 8, 24 hours).
-
Sample Collection: At each time point, collect both the culture medium and the cells.
-
Metabolite Extraction:
-
Medium: Add ice-cold acetonitrile with an internal standard to the collected medium, vortex, and centrifuge to precipitate any proteins.
-
Cells: Wash the cells with ice-cold PBS, then lyse the cells and extract the metabolites using a suitable solvent (e.g., 80% methanol). Centrifuge to remove cell debris.
-
-
Sample Analysis: Analyze the supernatant from both the medium and cell extracts by LC-MS/MS to quantify DMH and its metabolites.
-
Data Analysis: Determine the rate of DMH metabolism and the profile of metabolites formed over time.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for studying the in vitro metabolism of this compound.
Conclusion
The metabolism of this compound is a critical factor in its carcinogenicity. While the overall metabolic pathway appears to be qualitatively similar across rodents and humans, quantitative differences in enzyme kinetics and DNA binding exist.[4] The available data, primarily from rodent models, indicates that the liver rapidly metabolizes DMH into its reactive metabolites.[1] The lack of comprehensive quantitative data in primates highlights a significant knowledge gap and underscores the need for further research to improve the accuracy of human risk assessment for DMH and other hydrazine (B178648) derivatives. The experimental protocols and workflows provided in this guide offer a framework for conducting such comparative studies.
References
A Comparative Analysis of Subcutaneous and Oral Administration of 1,2-Dimethylhydrazine for Colon Carcinogenesis Models
For Researchers, Scientists, and Drug Development Professionals: A Guide to Administration Routes of the Colon Carcinogen 1,2-Dimethylhydrazine
This compound (DMH), a potent procarcinogen, is a cornerstone in the development of animal models for colorectal cancer research. Its administration route is a critical parameter that can significantly influence tumor development, incidence, and location. This guide provides an objective comparison of the two primary methods of DMH delivery: subcutaneous injection and oral administration, supported by experimental data to inform protocol design and selection.
Quantitative Comparison of Administration Routes
The choice between subcutaneous and oral administration of DMH can lead to different carcinogenic outcomes. While subcutaneous injection is the most widely documented and reportedly consistent method for inducing colon tumors, oral administration has also been utilized, with outcomes influenced by the dosing regimen. The following table summarizes quantitative data compiled from various studies.
| Parameter | Subcutaneous Administration | Oral Administration (in Drinking Water) | Oral Administration (Gavage) |
| Typical Dosage | 15-20 mg/kg body weight, weekly injections[1][2] | 0.15-20 mg/L in drinking water, continuous[3] | Weekly by stomach tube[4] |
| Tumor Incidence | High incidence of colon adenomas and adenocarcinomas in rats and mice.[3] A 12-week study showed 100% epithelial dysplasia and precancerous lesions[1]. | Dose-dependent increase in vascular tumors (angiomas and angiosarcomas); did not induce colon or anal tumors in one study[3][4]. | Did not produce a high incidence of vascular neoplasms, unlike administration in drinking water[4]. |
| Tumor Location | Primarily colon and small intestine[1][5]. High single doses favor intestinal tumors[3]. | Vascular tumors in various sites (muscle, liver, pararenal tissues)[3]. | Intestinal, uterine, or anal region tumors with weekly administration[3]. |
| Latency Period | Can range from 8 hours to 78 weeks depending on the dosing schedule[1][6]. Tumors typically develop around 3 months after the first injection in mice[5]. | Inversely related to dose for vascular tumors[3]. | Not explicitly detailed in comparative studies. |
| Key Outcomes | Considered an effective method to induce colon tumors[1]. | Altered organotropism, attributed to the low, continuous single doses rather than the oral route itself[4]. | Similar tumor incidence to subcutaneous and intraperitoneal routes when administered weekly in one study[3]. |
Experimental Protocols
Detailed methodologies are crucial for reproducibility. The following are generalized protocols for subcutaneous and oral administration of DMH based on published literature.
Subcutaneous Administration Protocol (Rat Model)
-
Animal Model: Male Wistar or Fischer 344 rats are commonly used due to their susceptibility to DMH-induced colon carcinogenesis[1].
-
Carcinogen Preparation: this compound dihydrochloride (B599025) is dissolved in a sterile physiological saline solution (e.g., 0.9% NaCl) containing 1.5% EDTA as a stabilizer, with the pH adjusted to 6.5.
-
Dosage and Administration: A weekly subcutaneous injection of 20 mg/kg body weight is administered into the interscapular region using a tuberculin syringe with a 24-gauge needle[2].
-
Duration: Injections are typically continued for a period of 8 to 20 weeks to induce tumor formation[2][7].
-
Monitoring and Termination: Animals are monitored for clinical signs of distress. The experiment is often terminated at a predetermined time point (e.g., 30-35 weeks from the first injection) for tumor analysis[3].
Oral Administration Protocol (Mouse Model - Drinking Water)
-
Animal Model: Swiss albino mice or other susceptible strains are utilized[3].
-
Carcinogen Preparation: this compound is dissolved in the drinking water to achieve the desired concentration (e.g., 0.15 to 20 mg/L)[3].
-
Administration: The DMH-containing water is provided ad libitum as the sole source of drinking fluid for the duration of the study[3].
-
Duration: The administration is continuous, often for the lifespan of the animal, to observe tumor development[3].
-
Monitoring and Termination: Animals are monitored for health status, and the study is terminated upon signs of morbidity or at a planned endpoint for pathological examination.
Visualizing Experimental and Biological Processes
To further clarify the methodologies and mechanisms, the following diagrams illustrate a typical experimental workflow and the metabolic activation pathway of DMH.
Caption: Experimental workflow for comparing subcutaneous and oral DMH administration.
Caption: Metabolic activation pathway of this compound.
Conclusion
The subcutaneous injection of DMH is a robust and widely accepted method for inducing colorectal cancer in rodent models, offering high tumor incidence in the target organ. Oral administration, particularly continuous exposure through drinking water, may lead to a different tumor profile, with a higher incidence of vascular neoplasms. The choice of administration route should, therefore, be carefully considered based on the specific research objectives, such as modeling colon-specific tumorigenesis versus investigating systemic carcinogenic effects. For studies aiming to consistently produce colon tumors, subcutaneous administration appears to be the more reliable method.
References
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. clinmedjournals.org [clinmedjournals.org]
- 3. This compound - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 5. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
The Efficacy of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) in the 1,2-Dimethylhydrazine (DMH) Animal Model for Colon Cancer: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of various Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) in the widely used 1,2-Dimethylhydrazine (DMH) preclinical model of colon carcinogenesis. The information presented herein is supported by experimental data from multiple studies, with a focus on quantitative outcomes and detailed methodologies to aid in research and development.
Introduction: The DMH Model and the Role of NSAIDs in Colon Cancer Prevention
The this compound (DMH) induced colon cancer model in rodents is a cornerstone of preclinical colorectal cancer research. DMH is a procarcinogen that, upon metabolic activation, induces tumors in the colon that closely mimic the histopathological progression of human colorectal cancer. This model is invaluable for studying the mechanisms of carcinogenesis and for evaluating the efficacy of potential chemopreventive agents.
Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) have garnered significant attention for their potential to prevent colorectal cancer. Their primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is often overexpressed in colorectal tumors and plays a crucial role in inflammation and cell proliferation. This guide compares the performance of several NSAIDs in mitigating DMH-induced colon carcinogenesis.
Comparative Efficacy of NSAIDs in the DMH Model
The following table summarizes the quantitative data from various studies investigating the chemopreventive effects of different NSAIDs in the DMH-induced colon cancer model in rats. It is important to note that direct comparisons should be made with caution due to variations in experimental protocols across studies.
| NSAID | Class | Dosage | Duration of Treatment | Key Findings | Reference |
| Aspirin (B1665792) | Non-selective COX inhibitor | 30 mg/kg/day | 18 weeks | Significantly reduced tumor incidence.[1] | [1] |
| 60 mg/kg/day | 18 weeks | Progressively reduced tumor numbers and the percentage of tumors ≥5 mm.[1] | [1] | ||
| Celecoxib (B62257) | Selective COX-2 inhibitor | 1500 ppm in diet | 50 weeks | Inhibited colon tumor incidence by approximately 93% and multiplicity by about 97%.[2] | [2] |
| 6 mg/kg body weight, orally | Not Specified | More effective than aspirin in reducing the occurrence of aberrant crypt foci (ACF).[3][4] | [3][4] | ||
| Etoricoxib (B1671761) | Selective COX-2 inhibitor | 0.64 mg/kg body weight, orally | 6 weeks | Significantly reduced the number of multiple plaque lesions and aberrant crypt foci.[5][6] | [5][6] |
| Diclofenac | Preferential COX-2 inhibitor | 8 mg/kg body weight, orally | 18 weeks | Lowered the elevated expression of COX-2 and VEGF induced by DMH.[7] Reduced the incidence of Multiple Plaque Lesions from 80% to 40%. | [8] |
| Meloxicam | Preferential COX-2 inhibitor | 15 mg/kg/day, orally | Not Specified | Inhibited or delayed the growth of aberrant crypt foci in the colon.[9] | [9] |
Experimental Protocols
Below are detailed methodologies for key experiments cited in this guide. These protocols provide a framework for designing and interpreting studies on the efficacy of NSAIDs in the DMH model.
General Protocol for DMH-Induced Colon Carcinogenesis in Rats
-
Animal Model: Male Sprague-Dawley or F344 rats, 8-10 weeks old, are commonly used.
-
Acclimatization: Animals are acclimatized for at least one week before the start of the experiment, with free access to standard pellet diet and water.
-
Carcinogen Induction: this compound (DMH) is freshly prepared in 1 mM EDTA saline (pH 7.0). Rats are administered DMH subcutaneously at a dose of 30 mg/kg body weight once a week.[3] The duration of DMH administration varies depending on the study's endpoint (e.g., 6 weeks for ACF studies, 18 weeks or longer for tumor studies).[1][5]
-
NSAID Administration:
-
NSAIDs are typically administered orally.
-
The drug is often prepared in a vehicle like carboxy-methyl cellulose.
-
Treatment can start before, during, or after DMH administration, depending on the research question (initiation vs. promotion stage).
-
-
Monitoring: Animals are monitored regularly for clinical signs of toxicity, and body weight is recorded weekly.
-
Termination and Tissue Collection: At the end of the study period, animals are euthanized. The colons are excised, flushed with saline, and opened longitudinally.
-
Macroscopic and Histopathological Analysis:
-
The number, size, and location of tumors or preneoplastic lesions like aberrant crypt foci (ACF) and multiple plaque lesions (MPLs) are recorded.
-
For ACF analysis, the colon is stained with a solution like 0.2% methylene (B1212753) blue.
-
Tissues are fixed in 10% neutral buffered formalin, processed, and embedded in paraffin (B1166041) for histopathological examination using hematoxylin (B73222) and eosin (B541160) (H&E) staining.
-
Visualizing Key Processes and Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow and the primary signaling pathway involved in the action of NSAIDs in the DMH cancer model.
Caption: Experimental workflow for evaluating NSAID efficacy in a DMH-induced colon cancer model.
Caption: NSAIDs inhibit the COX-2 pathway to reduce inflammation and carcinogenesis.
Conclusion
The experimental data consistently demonstrate that NSAIDs, including both non-selective and selective COX-2 inhibitors, possess significant chemopreventive activity in the DMH-induced colon cancer model. Selective COX-2 inhibitors like celecoxib and etoricoxib appear to be particularly potent in reducing preneoplastic lesions and tumor development.[2][3][4][5] The provided data and protocols serve as a valuable resource for researchers aiming to further investigate the role of NSAIDs in colorectal cancer prevention and to develop novel, more effective chemopreventive strategies. The visualization of the experimental workflow and the underlying signaling pathway offers a clear overview for educational and research planning purposes.
References
- 1. Aspirin reduces the incidence of colonic carcinoma in the dimethylhydrazine rat animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemopreventive activity of celecoxib, a specific cyclooxygenase-2 inhibitor, against colon carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemopreventive effects of nonsteroidal anti-inflammatory drugs on this compound-induced colon carcinogenesis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemopreventive Effects of Nonsteroidal Anti-Inflammatory Drugs on this compound-Induced Colon Carcinogenesis in Rats (2007) | Shailender S. Kanwar | 8 Citations [scispace.com]
- 5. Effect of etoricoxib, a cyclooxygenase-2 selective inhibitor on aberrant crypt formation and apoptosis in 1,2 dimethyl hydrazine induced colon carcinogenesis in rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-proliferative and apoptotic effects of etoricoxib, a selective COX-2 inhibitor, on this compound dihydrochloride-induced colon carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Diclofenac, a selective COX-2 inhibitor, inhibits DMH-induced colon tumorigenesis through suppression of MCP-1, MIP-1α and VEGF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scielo.isciii.es [scielo.isciii.es]
- 9. dspace.wku.edu.sd [dspace.wku.edu.sd]
A Comparative Analysis of Novel Chemopreventive Agents in a 1,2-Dimethylhydrazine (DMH) Induced Colon Cancer Model
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemopreventive efficacy of two novel agents, Berberine (B55584) and Metformin, in the widely utilized 1,2-Dimethylhydrazine (DMH) model of colon carcinogenesis. The information presented is collated from recent preclinical studies, with a focus on quantitative data and detailed experimental methodologies to aid in research and development.
Quantitative Performance Analysis
The following table summarizes the key efficacy endpoints for Berberine and Metformin in mitigating DMH-induced colon carcinogenesis in rodent models.
| Parameter | Berberine | Metformin | Control (DMH only) |
| Tumor Incidence (%) | Significantly Reduced | 100% (Ascending Colon: 0%) | 100% |
| Tumor Multiplicity (per rat) | Data not specified | Reduced | Data not specified |
| Tumor Size | Data not specified | Decreased average size | Data not specified |
| Aberrant Crypt Foci (ACF) | Significantly Inhibited | Suppressed | Induced |
| Tumor Grade | Data not specified | Increased differentiation, Decreased invasiveness | Undifferentiated, Invasive |
Detailed Experimental Protocols
This compound (DMH) Induction of Colon Carcinogenesis
The foundational protocol for inducing colon cancer in the compared studies involves the administration of this compound (DMH). DMH is a procarcinogen that specifically targets the colon, leading to the development of aberrant crypt foci (ACF), adenomas, and adenocarcinomas that histopathologically resemble human colorectal cancer.[1][2]
-
Carcinogen: this compound (DMH)
Chemopreventive Agent Administration
Berberine, a natural alkaloid, has demonstrated significant antioxidant, anti-inflammatory, and pro-apoptotic effects in the context of DMH-induced colon cancer.[3][5]
-
Agent: Berberine
-
Animal Model: Male Swiss albino rats.[3]
-
Administration: Oral gavage.[3]
-
Dosage: 75 mg/kg body weight.[3]
-
Treatment Schedule: Daily for 10 weeks, starting 15 days prior to the first DMH injection and continuing concurrently with DMH administration for eight weeks.[3]
Metformin, a widely used anti-diabetic drug, has shown promise in cancer chemoprevention by modulating metabolic pathways and cellular signaling.[1][6]
-
Agent: Metformin
-
Animal Model: Male Wistar rats.[1]
-
Administration: Added to drinking water.[7]
-
Treatment Schedule: Administered to rats with DMH-induced colon adenocarcinomas.[1] In some protocols, treatment starts after the DMH induction period.[4][8]
Mechanistic Insights: Signaling Pathways and Experimental Workflow
DMH-Induced Carcinogenesis and Chemopreventive Intervention Points
The following diagram illustrates the general mechanism of DMH-induced colon carcinogenesis and highlights the key cellular processes targeted by chemopreventive agents like Berberine and Metformin.
Caption: DMH carcinogenesis and intervention points.
Standard Experimental Workflow for Evaluating Chemopreventive Agents
The diagram below outlines a typical experimental workflow for testing the efficacy of novel chemopreventive agents using the DMH model.
Caption: DMH experimental workflow.
Concluding Remarks
Both Berberine and Metformin demonstrate significant chemopreventive potential in the DMH-induced colon cancer model. Berberine appears to exert its effects primarily through potent antioxidant and anti-inflammatory actions, leading to the induction of apoptosis.[3][5] Metformin, on the other hand, influences tumor development by decreasing tumor size and invasiveness, and promoting a more differentiated tumor phenotype.[1][6]
The choice of agent for further investigation may depend on the specific molecular pathways of interest and the desired therapeutic window. The detailed protocols and comparative data presented in this guide are intended to facilitate informed decision-making and the design of future preclinical studies in the field of colon cancer chemoprevention.
References
- 1. Metformin prevents hormonal and metabolic disturbances and this compound-induced colon carcinogenesis in non-diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biochemical and molecular aspects of this compound (DMH)-induced colon carcinogenesis: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potential Prophylactic Effect of Berberine against Rat Colon Carcinoma Induce by 1,2-Dimethyl Hydrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of Metformin in Suppressing this compound-Induced Colon Cancer in Diabetic and Non-Diabetic Mice: Effect on Tumor Angiogenesis and Cell Proliferation | PLOS One [journals.plos.org]
- 5. Potential prophylactic effect of berberine against rat colon carcinoma induce by 1,2-Dimethyl hydrazine | Beirut Arab University [bau.edu.lb]
- 6. Metformin inhibits development of colon malignant tumors induced by this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cancerbiomed.org [cancerbiomed.org]
- 8. Role of Metformin in Suppressing this compound-Induced Colon Cancer in Diabetic and Non-Diabetic Mice: Effect on Tumor Angiogenesis and Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Molecular Landscape of DMH-Induced Tumors: A Comparative Gene Expression Analysis
For Immediate Release
A comprehensive comparative analysis of gene expression profiles in 1,2-dimethylhydrazine (DMH)-induced tumors reveals a complex network of dysregulated genes and signaling pathways, offering valuable insights for researchers, scientists, and drug development professionals. This guide synthesizes experimental data from multiple studies to provide a clear comparison of gene expression changes, detailed experimental methodologies, and visual representations of the key signaling cascades implicated in DMH-induced carcinogenesis.
The DMH-induced tumor model is a well-established preclinical model that recapitulates many of the molecular and histopathological features of human colorectal cancer.[1][2][3] Understanding the alterations in gene expression that drive tumorigenesis in this model is crucial for identifying potential therapeutic targets and developing novel anti-cancer strategies.
Comparative Analysis of Differentially Expressed Genes
Quantitative data from independent studies highlights a consistent pattern of altered gene expression in DMH-induced colon tumors compared to normal colonic mucosa. The following tables summarize the fold changes of significantly up- and down-regulated genes identified in two key studies.
Table 1: Differentially Expressed Genes in DMH-Induced Rat Colon Tumors (Femia et al., 2010) [1][2]
| Gene Symbol | Gene Name | Fold Change (Tumor vs. Normal) | Regulation |
| Defcr4 | Defensin, beta 4 | 183 | Up-regulated |
| Igfbp5 | Insulin-like growth factor binding protein 5 | 48 | Up-regulated |
| Mmp7 | Matrix metallopeptidase 7 | 39 | Up-regulated |
| Nos2 | Nitric oxide synthase 2, inducible | 38 | Up-regulated |
| S100A8 | S100 calcium binding protein A8 | 36 | Up-regulated |
| S100A9 | S100 calcium binding protein A9 | 32 | Up-regulated |
| Slc26a3 | Solute carrier family 26, member 3 | -500 | Down-regulated |
| Mptx | M-phase phosphoprotein ten | -376 | Down-regulated |
| Retnla | Resistin like alpha | -167 | Down-regulated |
| Muc2 | Mucin 2, oligomeric mucus/gel-forming | -79 | Down-regulated |
Table 2: Gene Expression Changes in the Colon of DMH-Treated Rats (De Conto et al., 2016) [4]
This study investigated the early response to DMH in both wild-type and APC-mutated (Pirc) rats. The following table presents a selection of genes with notable expression changes 24 hours after DMH treatment in wild-type rats.
| Gene Symbol | Gene Name | Fold Change (DMH-treated vs. Control) | Regulation |
| Irf7 | Interferon regulatory factor 7 | > 3 | Up-regulated |
| Oas1a | 2'-5'-oligoadenylate synthetase 1A | > 3 | Up-regulated |
| Oasl2 | 2'-5'-oligoadenylate synthetase-like 2 | > 3 | Up-regulated |
| Isg15 | ISG15 ubiquitin-like modifier | > 3 | Up-regulated |
| Mgmt | O-6-methylguanine-DNA methyltransferase | Increased | Up-regulated |
| Gsta1 | Glutathione S-transferase alpha 1 | Increased | Up-regulated |
Key Signaling Pathways in DMH-Induced Carcinogenesis
The dysregulation of specific signaling pathways is a hallmark of cancer development. In DMH-induced tumors, the Wnt/β-catenin and NF-κB signaling pathways are frequently altered, leading to increased cell proliferation, inflammation, and survival.
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway is a critical regulator of cell fate, proliferation, and differentiation. In the absence of a Wnt signal, β-catenin is targeted for degradation by a destruction complex that includes APC and Axin. Mutations in APC, a key event in many colorectal cancers, lead to the stabilization and nuclear accumulation of β-catenin, which then activates target genes such as c-myc and cyclin D1, driving cell proliferation.[1][2]
References
- 1. Gene expression profile and genomic alterations in colonic tumours induced by this compound (DMH) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biochemical and molecular aspects of this compound (DMH)-induced colon carcinogenesis: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gene Expression Profile of Colon Mucosa after Cytotoxic Insult in wt and Apc-Mutated Pirc Rats: Possible Relation to Resistance to Apoptosis during Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Validating Biomarkers in 1,2-Dimethylhydrazine-Treated Animal Models: A Comparative Guide
For researchers, scientists, and drug development professionals, the 1,2-dimethylhydrazine (DMH) induced colorectal cancer model in animals is a cornerstone for investigating carcinogenesis and evaluating novel therapeutic interventions. A critical aspect of these studies is the validation of biomarkers that can reliably track disease progression and treatment efficacy. This guide provides a comparative overview of key biomarkers, detailed experimental protocols, and the signaling pathways involved in DMH-induced colon carcinogenesis.
The DMH model is a well-established and widely used method for inducing colon cancer in rodents, sharing morphological and molecular similarities with human sporadic colorectal cancer.[1] This model allows for the investigation of various initiating factors, dietary influences, and therapeutic strategies.[1]
Comparative Analysis of Key Biomarkers
The validation of biomarkers in DMH-treated animals involves assessing a range of histological and molecular markers. The following tables summarize quantitative data on some of the most commonly evaluated biomarkers.
Preneoplastic Lesions: Aberrant Crypt Foci (ACF) and Mucin-Depleted Foci (MDF)
ACF and MDF are early-stage microscopic lesions that are considered precursors to colorectal cancer and are widely used as surrogate endpoint biomarkers in chemoprevention studies.[2][3]
| Biomarker | Animal Model | DMH Treatment Regimen | Control Group (Mean ± SE) | DMH-Treated Group (Mean ± SE) | Percentage Change | Reference |
| Aberrant Crypt Foci (ACF) | Wistar Rats | 20 mg/kg body weight, subcutaneous, once a week for 2 weeks | 0 | Data not specified | - | [4] |
| Mucin-Depleted Foci (MDF) | F344 Male Rats | 150 mg/kg, subcutaneous, 2 doses | 5.2 ± 0.8 MDF/colon | Data not specified | - | [5] |
Note: The provided data often focuses on the effects of chemopreventive agents in DMH-treated animals, thus direct comparisons between control and DMH-only groups are not always explicitly stated in a single source. The table reflects available data.
Molecular Markers of Inflammation and Proliferation
DMH-induced carcinogenesis is closely linked to chronic inflammation and increased cell proliferation. Key molecular markers in these pathways are frequently assessed to understand the mechanisms of action of potential chemopreventive agents.
| Biomarker | Animal Model | DMH Treatment Regimen | Control Group | DMH-Treated Group (Change) | Analytical Method | Reference |
| Cyclooxygenase-2 (COX-2) | Wistar Rats | Not Specified | Normal Expression | Upregulated | Immunohistochemistry | [6] |
| Inducible Nitric Oxide Synthase (iNOS) | Wistar Rats | Not Specified | Normal Expression | Upregulated | Immunohistochemistry | [6] |
| Proliferating Cell Nuclear Antigen (PCNA) | Wistar Rats | Not Specified | Normal Expression | Upregulated | Immunohistochemistry | [6] |
| Tumor Necrosis Factor-alpha (TNF-α) | Wistar Rats | Not Specified | Normal Levels | Increased Release | ELISA | [6] |
| p27 | F344 Male Rats | 150 mg/kg, subcutaneous, 2 doses | 25.4 ± 1.7% nuclear expression | 9.7 ± 1.4% nuclear expression | Immunohistochemistry | [5] |
Serum Biomarkers
The analysis of serum biomarkers offers a less invasive method for monitoring disease progression.
| Biomarker | Animal Model | DMH Treatment Regimen | Control Group | DMH-Treated Group (Change) | Analytical Method | Reference |
| Carcinoembryonic Antigen (CEA) | Albino Rats | Not Specified | Normal Levels | Elevated | Immunoassay | [2] |
| Interleukin-6 (IL-6) | Wistar Rats | Not Specified | Lower Levels | Decreased | Not Specified | [7] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of biomarker validation studies.
This compound (DMH) Administration
DMH is a potent colon carcinogen that requires metabolic activation in the liver to exert its effects.[2] It can be administered through various routes, with subcutaneous and intraperitoneal injections being the most common.[8]
-
Carcinogen: this compound (DMH).[8]
-
Dosage and Route of Administration:
-
Frequency: Typically administered once a week for several weeks to induce tumor development.[4][9]
-
Vehicle: Saline or EDTA-saline solutions are often used as a vehicle for DMH injection.[7]
Histopathological Analysis of Preneoplastic Lesions
-
Tissue Collection: The colon is excised, flushed with saline, and laid flat on a filter paper.
-
Fixation: The tissue is fixed in 10% neutral buffered formalin.
-
Staining:
-
ACF: The colon is stained with 0.2% methylene (B1212753) blue to visualize the aberrant crypts under a light microscope.[4]
-
MDF: Can be identified on the unembedded colon surface and are characterized by the absence or scarcity of mucous production.[5]
-
-
Quantification: The number of ACF and MDF per colon and the number of crypts per focus (crypt multiplicity) are counted.
Immunohistochemistry for Molecular Markers
-
Tissue Preparation: Paraffin-embedded colon sections are deparaffinized and rehydrated.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed using a citrate (B86180) buffer.
-
Blocking: Endogenous peroxidase activity is blocked with hydrogen peroxide, and non-specific binding is blocked with a blocking serum.
-
Primary Antibody Incubation: Sections are incubated with primary antibodies against the target proteins (e.g., COX-2, iNOS, PCNA, p27).[5][6]
-
Secondary Antibody and Detection: A biotinylated secondary antibody is applied, followed by an avidin-biotin-peroxidase complex. The signal is visualized using a chromogen such as diaminobenzidine (DAB).
-
Counterstaining: The sections are counterstained with hematoxylin.
-
Analysis: The expression and localization of the markers are evaluated under a microscope. The percentage of positively stained cells or the staining intensity is quantified.[5]
Enzyme-Linked Immunosorbent Assay (ELISA) for Serum Biomarkers
-
Sample Collection: Blood is collected via cardiac puncture or tail vein, and serum is separated by centrifugation.
-
Assay Procedure: Commercially available ELISA kits for the specific biomarker (e.g., TNF-α, CEA) are used according to the manufacturer's instructions.[2][6]
-
Data Analysis: The concentration of the biomarker in the samples is determined by comparing their absorbance to a standard curve.
Visualizing Key Pathways and Workflows
Signaling Pathways in DMH-Induced Carcinogenesis
The development of colon cancer in the DMH model involves the alteration of multiple signaling pathways, primarily related to inflammation and cell proliferation.
Caption: DMH-induced colon carcinogenesis pathway.
Experimental Workflow for Biomarker Validation
A standardized workflow is essential for the systematic validation of biomarkers in DMH-treated animals.
Caption: Experimental workflow for biomarker validation.
References
- 1. Morphological and molecular alterations in 1,2 dimethylhydrazine and azoxymethane induced colon carcinogenesis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. clinmedjournals.org [clinmedjournals.org]
- 3. Chemopreventive effects of aloin against this compound-induced preneoplastic lesions in the colon of Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. journal.waocp.org [journal.waocp.org]
- 7. An Integrative Approach to Characterize the Early Phases of Dimethylhydrazine-Induced Colorectal Carcinogenesis in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biochemical and molecular aspects of this compound (DMH)-induced colon carcinogenesis: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Differential Susceptibility to 1,2-Dimethylhydrazine-Induced Colon Carcinogenesis: A Comparative Guide for Rat Strains
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the carcinogenic effects of 1,2-Dimethylhydrazine (DMH) across different rat strains, highlighting their varied susceptibility. The data presented is intended to aid in the selection of appropriate animal models for preclinical research in colorectal cancer (CRC).
Strain-Dependent Tumorigenesis: Quantitative Comparison
The susceptibility to DMH-induced colon cancer varies significantly among rat strains. Wistar and Fischer 344 (F344) rats are commonly used models, exhibiting different tumor incidences and characteristics. Sprague-Dawley rats also serve as a frequent model in DMH-related studies. Below is a comparative summary of tumor development in these strains.
| Rat Strain | Treatment Protocol | Tumor Incidence (%) | Total Tumors | Adenomas (Benign) | Carcinomas (Malignant) | Reference |
| Wistar | 25 mg/kg DMH, s.c., weekly for 20 weeks | 100% | 184 | 133 | 51 | [1] |
| Fischer 344 | 25 mg/kg DMH, s.c., weekly for 20 weeks | 97% | 126 | 94 | 32 | [1] |
| Sprague-Dawley | 21 mg/kg DMH, s.c., weekly for 3 months | High (not specified) | 50 (Carcinomas) | Data not specified | 50 | [2] |
| Brown-Norway | 150 mg/kg total dose DMH over 3 weeks | 7% | Data not specified | Data not specified | Data not specified | |
| Fischer 344 | 150 mg/kg total dose DMH over 3 weeks | 20% | Data not specified | Data not specified | Data not specified |
Note: Data for Sprague-Dawley rats are from a separate study with a slightly different protocol, but provide a valuable point of reference. The study noted that 46% of the 50 adenocarcinomas observed originated from a pre-existing adenoma[2].
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of experimental findings. The protocols below are derived from the studies cited in the comparison table.
Protocol 1: Wistar vs. Fischer 344 Rats
-
Animal Model: Male Wistar (n=30) and Fischer 344 (n=29) rats were used.
-
Carcinogen Administration: this compound (DMH) was administered subcutaneously at a dosage of 25 mg/kg body weight.
-
Dosing Schedule: Injections were given once weekly for a total of 20 weeks.
-
Study Endpoint: The animals were sacrificed and autopsied 25 weeks after the initial injection.
-
Analysis: The entire colorectum was examined, and all macroscopic lesions were processed for histological analysis to determine tumor type (adenoma vs. carcinoma).
Protocol 2: Sprague-Dawley Rats
-
Animal Model: A total of 97 male Sprague-Dawley rats were included in this treatment group.
-
Carcinogen Administration: DMH was administered via subcutaneous injection at a dose of 21 mg/kg body weight.
-
Dosing Schedule: Injections were administered once per week for 3 months.
-
Analysis: The histogenesis of colonic adenocarcinomas was monitored, identifying their origin from lymphoid patches or pre-existing adenomas[2].
Visualizing the Experimental Process
A generalized workflow for inducing colon cancer with DMH is depicted below. This process is standard across many studies, with variations in dosage, duration, and specific analytical endpoints.
Caption: Generalized workflow for DMH-induced colon carcinogenesis studies in rats.
Signaling Pathway of DMH Carcinogenesis
The carcinogenic action of DMH is not direct; it requires metabolic activation to become a DNA-damaging agent. This multi-step process primarily occurs in the liver, with the ultimate carcinogenic metabolite affecting the colon.
DMH is a procarcinogen that is first oxidized by cytochrome P450 enzymes into azoxymethane (B1215336) (AOM)[3]. AOM is then hydroxylated to form methylazoxymethanol (B1197960) (MAM), a proximate carcinogen[3][4]. MAM can be transported to the colon, where it decomposes to yield a highly reactive methyldiazonium ion[3][4]. This ion acts as the ultimate carcinogen, transferring a methyl group to DNA bases, primarily forming adducts like O⁶-methylguanine and N⁷-methylguanine[4][5]. The O⁶-methylguanine adduct is particularly mutagenic as it can mispair with thymine (B56734) instead of cytosine during DNA replication. If not repaired by enzymes like O⁶-alkylguanine-DNA alkyltransferase (AGT), this leads to G:C to A:T transition mutations, initiating the process of carcinogenesis[5].
Caption: Metabolic activation and carcinogenic pathway of this compound.
Discussion on Strain-Specific Susceptibility
The observed differences in tumor incidence and location suggest a strong genetic component in the response to DMH. Wistar rats appear to be more susceptible to developing a higher number of total tumors, particularly in the colorectum, which more closely resembles the tumor distribution in humans[1]. In contrast, Fischer 344 rats developed fewer tumors, with a higher proportion located in the small intestine[1]. The Brown-Norway rat strain demonstrates even lower susceptibility, which has been linked to differences in immune function, such as natural killer (NK) cell activity and lymphocyte proliferation, when compared to the more susceptible Fischer strain.
The underlying mechanisms for these variations are likely multifactorial and may include:
-
Metabolic Differences: Strain-specific variations in the expression and activity of metabolic enzymes, such as cytochrome P450s responsible for activating DMH, could lead to different levels of the ultimate carcinogen reaching the target tissue.
-
DNA Repair Capacity: The efficiency of DNA repair pathways, particularly the action of O⁶-alkylguanine-DNA alkyltransferase (AGT) in removing mutagenic adducts, may differ between strains.
-
Immune Surveillance: The ability of the immune system to recognize and eliminate transformed cells can be a critical determinant of tumor development, as suggested by the comparison between Brown-Norway and Fischer rats.
References
- 1. unimedizin-mainz.de [unimedizin-mainz.de]
- 2. Monitoring the histogenesis of colonic tumors in the Sprague-Dawley rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Animal Models of Colorectal Cancer: From Spontaneous to Genetically Engineered Models and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biochemical and molecular aspects of this compound (DMH)-induced colon carcinogenesis: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DNA adducts and the mechanism of carcinogenesis and cytotoxicity of methylating agents of environmental and clinical significance - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Link: Aberrant Crypt Foci as Precursors to Tumor Development in DMH-Induced Colon Carcinogenesis
For researchers, scientists, and drug development professionals, understanding the early markers of colorectal cancer is paramount for developing effective preventative and therapeutic strategies. In the widely utilized 1,2-dimethylhydrazine (DMH) model of colon carcinogenesis, aberrant crypt foci (ACF) have long been considered a key preneoplastic lesion. This guide provides a comprehensive comparison of the correlation between ACF and tumor development, supported by experimental data, detailed protocols, and visualizations of the underlying molecular pathways.
The Predictive Power of Aberrant Crypt Foci: A Quantitative Look
Aberrant crypt foci are clusters of abnormal tube-like glands in the lining of the colon and are considered one of the earliest identifiable hallmarks of colorectal cancer.[1] Their number, size (crypt multiplicity), and location are often correlated with the incidence and characteristics of subsequent tumors. The following tables summarize quantitative data from various studies using the DMH model, illustrating this correlation.
| Parameter | Early Stage (e.g., 4-10 weeks) | Late Stage (e.g., 20-30 weeks) | Correlation with Tumor Outcome | Reference |
| Total ACF Number | High number of smaller ACF | Number may decrease as some regress, while others progress | Generally, a higher number of ACF, especially those with higher crypt multiplicity, is associated with increased tumor incidence. | [2] |
| ACF Crypt Multiplicity | Predominantly low multiplicity (1-3 crypts/focus) | Increased proportion of high multiplicity ACF (≥4 crypts/focus) | Higher crypt multiplicity is a strong indicator of malignant potential and correlates with tumor development.[1][2] | [1][2] |
| ACF Location | Often found in the middle and distal colon | Tumors predominantly develop in the distal colon, where a high density of ACF is often observed. | The location of ACF often predicts the site of future tumor development.[1] | [1] |
| Biomarker | Description | Predictive Value in DMH Models |
| Aberrant Crypt Foci (ACF) | Altered colonic crypts, visible after staining, characterized by increased size, thicker epithelial lining, and irregular luminal openings. | Good predictor, especially when considering crypt multiplicity and dysplasia. A high number of large ACF is strongly correlated with tumor incidence. |
| Mucin-Depleted Foci (MDF) | Clusters of crypts that have lost their ability to produce mucin, a protective lubricant in the colon. | Considered by some studies to be a more specific and reliable predictor of malignancy than ACF. MDF often exhibit a higher degree of dysplasia. |
| β-catenin Accumulated Crypts (BCAC) | Crypts showing an abnormal accumulation of the β-catenin protein in the cytoplasm and nucleus, indicative of activated Wnt signaling. | Strong indicator of progression towards neoplasia, as β-catenin accumulation is a key event in the development of many colorectal cancers. |
Experimental Protocols: A Step-by-Step Guide
Reproducibility is key in scientific research. The following are detailed methodologies for inducing colon carcinogenesis with DMH and identifying ACF.
DMH-Induced Colon Carcinogenesis in Rodents
This protocol outlines a common procedure for inducing colon tumors in rats or mice to study the progression from preneoplastic lesions to cancer.
Materials:
-
This compound (DMH)
-
Saline solution (0.9% NaCl), sterile
-
Animal model (e.g., Wistar rats or BALB/c mice)
-
Appropriate housing and diet for the animals
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Procedure:
-
Animal Acclimatization: Allow animals to acclimate to the laboratory environment for at least one week before the start of the experiment.
-
Carcinogen Preparation: Prepare a fresh solution of DMH in sterile saline immediately before each injection. A common concentration is 20 mg/mL.
-
DMH Administration: Administer DMH via subcutaneous or intraperitoneal injection. A typical dosing regimen is 20-40 mg/kg body weight, once a week for a specified number of weeks (e.g., 15-20 weeks).[3] The exact dosage and duration will depend on the animal model and the desired tumor incidence and latency.
-
Monitoring: Monitor the animals regularly for signs of toxicity, such as weight loss, lethargy, or diarrhea. Adjust the protocol if necessary.
-
Termination and Tissue Collection: At the desired time point (e.g., for ACF analysis at an early stage or tumor analysis at a later stage), euthanize the animals according to approved protocols. Carefully dissect the entire colon.
-
Colon Preparation: Flush the colon with saline to remove fecal matter. Slit the colon open longitudinally and lay it flat on a piece of filter paper with the mucosal side up. Fix the tissue in 10% neutral buffered formalin.
Identification and Quantification of Aberrant Crypt Foci
This protocol describes the standard method for visualizing and counting ACF in the colon of DMH-treated animals.
Materials:
-
Fixed colon tissue
-
Methylene (B1212753) blue solution (0.1% - 0.5% in saline)
-
Microscope slides
-
Cover slips
-
Light microscope
Procedure:
-
Staining: Immerse the fixed colon tissue in the methylene blue solution for 5-10 minutes.
-
Washing: Gently rinse the stained tissue in saline to remove excess stain.
-
Mounting: Place the stained colon on a microscope slide with the mucosal side facing up. Add a few drops of saline and cover with a cover slip.
-
Microscopic Examination: Examine the entire mucosal surface of the colon under a light microscope at low magnification (e.g., 40x).
-
ACF Identification: Identify ACF based on their characteristic features:
-
Larger and more darkly stained crypts compared to surrounding normal crypts.[1]
-
Irregular, slit-like, or circular luminal openings.
-
Thicker epithelial lining.
-
An increased pericryptal zone (the space between crypts).
-
-
Quantification: Count the total number of ACF in the entire colon or in specific sections (proximal, middle, distal).
-
Crypt Multiplicity: For each ACF, count the number of aberrant crypts within the focus. Categorize ACF based on their multiplicity (e.g., 1-3 crypts, ≥4 crypts).
Visualizing the Molecular Mayhem: Signaling Pathways in DMH-Induced Carcinogenesis
The development of tumors from ACF is driven by a series of molecular alterations, primarily affecting key signaling pathways that control cell growth, proliferation, and apoptosis. The following diagrams, generated using the DOT language, illustrate the simplified workflows and signaling cascades implicated in DMH-induced colon carcinogenesis.
The initiation of colon cancer by DMH involves the metabolic activation of this procarcinogen, leading to DNA damage and subsequent mutations in key regulatory genes. This triggers a cascade of events that disrupt normal cellular processes.
Two of the most critical signaling pathways dysregulated in colorectal cancer are the Wnt/β-catenin and NF-κB pathways. Their aberrant activation in ACF is a strong driver of progression to adenocarcinoma.
The NF-κB pathway, a key regulator of inflammation, is also frequently activated in colorectal cancer, contributing to cell survival and proliferation.
References
- 1. Aberrant crypt foci and colon cancer: comparison between a short- and medium-term bioassay for colon carcinogenesis using dimethylhydrazine in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sequential Changes in Aberrant Crypt Foci and Lectin Expression in the Early and Late Stages of DMH-Induced Colon Carcinogenesis in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Integrative Approach to Characterize the Early Phases of Dimethylhydrazine-Induced Colorectal Carcinogenesis in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Synergistic Effects of 1,2-Dimethylhydrazine and Other Carcinogens: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the synergistic carcinogenic effects of 1,2-Dimethylhydrazine (DMH) when combined with other carcinogens. The information is compiled from various experimental studies and is intended to assist researchers in designing and interpreting studies in the field of chemical carcinogenesis.
Quantitative Data on Synergistic Carcinogenesis
The following table summarizes the quantitative data from studies investigating the synergistic effects of DMH with other carcinogens on tumor development in animal models.
| Co-carcinogen | Animal Model | DMH Treatment Protocol | Co-carcinogen Treatment Protocol | Tumor Type | Key Findings |
| Chrysazin | Male ICR/CD-1 mice | 20 mg/kg body wt, s.c. once a week for 12 weeks | 0.2% in diet for 42 weeks | Colon and Liver Neoplasms | Colon: Significantly greater incidence and multiplicity of tumors in the DMH + Chrysazin group compared to DMH alone (P < 0.05 and P < 0.01, respectively). Liver: Significantly greater incidence and multiplicity of hepatocellular neoplasms in the DMH + Chrysazin group compared to DMH alone (P < 0.002 and P < 0.02, respectively).[1] |
| Radiation | Fischer 344 rats | 150 mg/kg body wt, single dose | 9 Gy, single dose of abdomen-only radiation 3.5 days prior to DMH | Colon Tumors | The incidence of DMH-induced colon tumors was doubled by prior radiation exposure at 8 months post-treatment.[2] Repeated monthly treatments of radiation plus a lower dose of DMH (135 mg/kg) resulted in a 15-fold increase in tumor incidence (from 5% to 74%) at 6 months post-treatment, demonstrating apparent synergy.[2] |
| N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide (FANFT) | Male inbred Wistar/Furth rats | 20 mg/kg body wt, s.c. once weekly for 16 weeks | 0.2% in feed for 16 weeks | Bowel Adenocarcinomas | The number of animals with one or more adenocarcinomas of the bowel was significantly increased in the DMH + FANFT group (22/30) compared to the DMH alone group (17/50) (p < 0.001). The mean number of tumors per animal was also significantly increased (2.1 +/- 0.2 vs. 1.1 +/- 0.1, p < 0.01). |
Experimental Protocols
Detailed methodologies for the key experiments cited above are provided to facilitate replication and further investigation.
Synergistic Effects of DMH and Chrysazin
-
Animal Model: Male ICR/CD-1 mice, starting at 6 weeks of age.
-
Groups:
-
Group I: DMH only.
-
Group II: DMH followed by chrysazin.
-
Group III: Normal saline followed by chrysazin.
-
Group IV: Basal diet only (control).
-
-
Carcinogen Administration:
-
DMH: Subcutaneous (s.c.) injections of 20 mg/kg body weight once a week for 12 weeks.
-
Chrysazin: Mixed in the basal diet at a concentration of 0.2% and fed for 42 weeks, starting one week after the final DMH injection.
-
-
Endpoint: Evaluation of the incidence and multiplicity of colon and liver tumors.[1]
Synergistic Effects of DMH and Radiation
-
Animal Model: Fischer 344 rats.
-
Groups:
-
DMH only.
-
Radiation only.
-
Radiation followed by DMH.
-
-
Treatment Protocol (Initial Experiment):
-
Radiation: A single dose of 9 Gy of abdomen-only radiation.
-
DMH: A single dose of 150 mg/kg body weight administered 3.5 days after radiation.
-
-
Treatment Protocol (Repeated Exposure):
-
Radiation and DMH: Repeated three times at monthly intervals.
-
-
Endpoint: Incidence of colon tumors at 6 to 8 months post-treatment.[2]
Synergistic Effects of DMH and FANFT
-
Animal Model: Male inbred Wistar/Furth rats, 10-12 weeks old.
-
Groups:
-
No carcinogen (control).
-
DMH only.
-
FANFT only.
-
DMH and FANFT concurrently.
-
-
Carcinogen Administration:
-
DMH: Subcutaneous (s.c.) injections of 20 mg/kg body weight once weekly for 16 weeks.
-
FANFT: Administered at 0.2% of the feed for 16 weeks.
-
-
Endpoint: Examination for bowel and urinary bladder tumors 33 weeks after carcinogen exposure.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways and experimental workflows involved in DMH-induced carcinogenesis and its synergy with other carcinogens.
References
A Comparative Guide to the 1,2-Dimethylhydrazine (DMH)-Induced Colon Cancer Model: An Objective Analysis of Reproducibility and Alternatives
For decades, the 1,2-dimethylhydrazine (DMH)-induced colon cancer model has been a cornerstone in preclinical colorectal cancer (CRC) research, enabling significant advancements in our understanding of carcinogenesis and the development of novel therapies. This guide provides a comprehensive comparison of the DMH model, its reproducibility, and key alternatives for researchers, scientists, and drug development professionals. We present supporting experimental data, detailed protocols, and visual representations of critical biological pathways and experimental workflows to facilitate informed model selection.
Mechanism of Action: A Shared Path to Carcinogenesis
DMH is a pro-carcinogen that requires metabolic activation to exert its carcinogenic effects.[1] In the liver, cytochrome P450 enzymes metabolize DMH to its more stable and direct-acting metabolite, azoxymethane (B1215336) (AOM).[1][2] AOM is further metabolized in the colon to the ultimate carcinogen, a highly reactive methyl-diazonium ion.[1] This electrophilic compound readily methylates cellular macromolecules, most critically DNA, leading to the formation of DNA adducts such as O6-methylguanine and N7-methylguanine.[1][2] If not repaired by the cell's DNA mismatch repair (MMR) machinery, these adducts can lead to G:C to A:T transition mutations during DNA replication.[1] These mutations frequently occur in key regulatory genes, driving the initiation and progression of colorectal cancer. Both DMH- and AOM-induced tumors often exhibit mutations in genes such as K-ras and β-catenin (Ctnnb1), and alterations in signaling pathways critical to cell proliferation, differentiation, and apoptosis.[1][3]
Figure 1. Metabolic activation of DMH and AOM leading to colorectal carcinogenesis.
Reproducibility and Influencing Factors
The reproducibility of the DMH-induced colon cancer model is influenced by several factors, including the animal strain, dose, and administration protocol. Different mouse strains exhibit varying susceptibility to DMH-induced carcinogenesis. For instance, A/J, P/J, STS/A, and ICR/Ha mice are highly sensitive, while AKR/J and DBA/2J mice are relatively resistant.[2] The dosage and frequency of DMH administration also significantly impact tumor incidence and multiplicity.[3]
Carcinogenic Potency and Tumor Characteristics: A Quantitative Comparison
While both DMH and its metabolite AOM are effective in inducing colorectal tumors, their potency and the resulting tumor characteristics can vary. AOM is considered a more direct-acting carcinogen and may lead to a more consistent tumor response.[1][4] The following tables summarize quantitative data from various studies to facilitate a direct comparison.
Table 1: Comparison of DMH and AOM in Inducing Colon Tumors in Rodents
| Carcinogen | Animal Strain | Dose and Administration | Tumor Incidence (%) | Mean No. of Tumors/Animal | Reference |
| DMH | Male Fischer 344 Rats | 20 mg/kg, weekly, intramuscular, 20 weeks | 88% (Large Bowel) | 3.5 | [5] |
| DMH | Female Wistar Rats | 15 mg/kg, weekly, subcutaneous, 10 weeks | 50% (Intestinal) | Not Reported | [5] |
| DMH | SWR/J Mice | 6.8 mg/kg/week, intraperitoneal, 20 weeks | 87% | Not Reported | [3] |
| AOM | FVB/N Mice | 4 weekly injections | Not Reported | 3.6 | [2] |
| AOM | Balb/c Mice | 4 weekly injections | Not Reported | 1.0 | [2] |
Table 2: Comparison of Different DMH Administration Protocols in SWR/J Mice
| Total DMH Dose (mg/kg) | Administration Schedule | Tumor Incidence (%) at 20 weeks |
| 6.8 | 6.8 mg/kg, once a week for 1 week | 0% |
| 34 | 6.8 mg/kg, once a week for 5 weeks | 26% |
| 68 | 6.8 mg/kg, once a week for 10 weeks | 76% |
| 136 | 6.8 mg/kg, once a week for 20 weeks | 87% |
| Data adapted from a study cited in[3]. |
Alternative Models: Expanding the Research Toolkit
While the DMH and AOM models are valuable for studying sporadic CRC, other models have been developed to investigate different aspects of the disease, such as colitis-associated cancer.
The AOM/DSS Model for Colitis-Associated Cancer
The combination of AOM with dextran (B179266) sulfate (B86663) sodium (DSS), an inflammatory agent, accelerates tumor development and more closely mimics the progression of colitis-associated colorectal cancer in humans.[3][6] This model is particularly useful for studying the role of inflammation in tumorigenesis.[3]
Table 3: Comparison of Carcinogen-Only vs. Carcinogen/DSS Models
| Model | Typical Latency Period | Key Pathological Features | Relevance |
| AOM only | 20-50 weeks | Adenomas, less invasive | Sporadic CRC |
| AOM/DSS | Shorter latency | Dysplasia, adenocarcinoma, inflammation-driven | Colitis-associated CRC |
| Information synthesized from[3][6]. |
Other Chemical Carcinogens
Besides DMH and AOM, other chemical carcinogens are used to induce colon tumors in rodents, each with distinct mechanisms and resulting tumor characteristics. These include:
-
Methylnitrosourea (MNU): A direct-acting alkylating agent.[2]
-
3,2′-Dimethyl-4-aminobiphenyl (DMAB): An aromatic amine.[2][4]
-
Heterocyclic amines (e.g., PhIP): Found in cooked meats.[2]
The choice of carcinogen can influence the genetic mutations observed in the resulting tumors. For instance, AOM and DMH frequently induce K-Ras mutations, whereas PhIP has been shown to target the Apc gene.[2]
Experimental Protocols
The following are representative protocols for inducing colorectal cancer in rodents. Note: Optimal dosages and treatment schedules can vary depending on the rodent strain, age, and specific research objectives. All procedures should be performed in a chemical fume hood with appropriate personal protective equipment.[7]
DMH-Induced Colon Cancer Protocol
-
Preparation of DMH Solution: Immediately before use, dissolve this compound dihydrochloride (B599025) in 0.001 M EDTA to a concentration of 3.7 mg/mL.[7] Adjust the pH to 6.5 with 8 N NaOH.[7]
-
Animal Model: Use 8-week-old mice of a susceptible strain (e.g., SWR/J).[2][7]
-
Administration: Administer the DMH solution via subcutaneous or intraperitoneal injection at a dose of 20 mg/kg body weight.[8][9] Repeat injections weekly for a predetermined number of weeks (e.g., 6-20 weeks) to achieve the desired tumor incidence.[3][9]
-
Monitoring: Monitor the animals regularly for signs of toxicity, such as weight loss or lethargy.[1]
-
Tumor Assessment: Euthanize mice at a defined endpoint (e.g., 20-30 weeks after the first injection).[10] Dissect the colon, count, and measure the tumors.
Figure 2. Experimental workflow for the DMH-induced colon cancer model.
AOM/DSS-Induced Colitis-Associated Cancer Protocol
-
AOM Injection: Administer a single intraperitoneal injection of AOM (e.g., 10 mg/kg body weight).[11]
-
DSS Administration: One week after the AOM injection, provide DSS (e.g., 2-3%) in the drinking water for a defined period (e.g., 5-7 days).[4][8]
-
Recovery Period: Replace the DSS water with regular drinking water for a recovery period (e.g., 14-16 days).
-
DSS Cycles: Repeat the DSS administration and recovery cycles for a total of 2-3 cycles.
-
Monitoring and Assessment: Monitor animals for signs of colitis (e.g., weight loss, bloody stool) and sacrifice them at the study endpoint for tumor evaluation.
Signaling Pathways in DMH/AOM-Induced Carcinogenesis
The molecular pathogenesis of DMH and AOM-induced colorectal cancer involves the deregulation of several key signaling pathways that are also altered in human CRC. The Wnt/β-catenin and Ras-MAPK pathways are frequently activated.
Figure 3. Key signaling pathways in DMH/AOM-induced colorectal carcinogenesis.
Conclusion
The this compound-induced colon cancer model remains a relevant and valuable tool for colorectal cancer research. Its reproducibility is dependent on careful control of experimental variables, particularly animal strain and carcinogen dosage. The choice between DMH and its more direct-acting metabolite, AOM, depends on the specific research question and desired tumor characteristics. For studies focused on the interplay between inflammation and cancer, the AOM/DSS model offers a more clinically relevant system. By understanding the nuances of these models and the molecular pathways they affect, researchers can continue to make significant strides in the prevention and treatment of colorectal cancer.
References
- 1. benchchem.com [benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. The AOM/DSS murine model for the study of colon carcinogenesis: From pathways to diagnosis and therapy studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Experimental Murine Models for Colorectal Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Murine models of colorectal cancer: the azoxymethane (AOM)/dextran sulfate sodium (DSS) model of colitis-associated cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A novel mouse model for colitis-associated colon carcinogenesis induced by this compound and dextran sulfate sodium - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Induction of Colon Cancer in Mice with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chemically Induced Colitis-Associated Cancer Models in Rodents for Pharmacological Modulation: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Immune Response in DMH- vs. AOM-Induced Tumors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the immune response to tumors induced by 1,2-dimethylhydrazine (DMH) and its metabolite, azoxymethane (B1215336) (AOM). Understanding the immunological landscape of these widely used preclinical models is crucial for the development and evaluation of novel cancer immunotherapies. This document summarizes key experimental data, details relevant protocols, and visualizes important biological pathways and workflows.
Executive Summary
DMH and AOM are cornerstone chemical carcinogens for inducing colorectal cancer (CRC) in rodent models. DMH is a pro-carcinogen that is metabolically converted to AOM, which is then further metabolized to the ultimate carcinogen. This shared pathway suggests a high degree of similarity in the initial molecular events of carcinogenesis and, consequently, the tumor-associated antigens presented to the immune system.[1][2][3] While both models are invaluable for studying CRC, the majority of detailed immunological studies have been conducted using AOM in combination with dextran (B179266) sulfate (B86663) sodium (AOM/DSS), a model for colitis-associated cancer (CAC).[4][5] This guide aims to compare the immune response in sporadic tumor models induced by DMH or AOM alone, while also drawing relevant insights from the more extensively characterized AOM/DSS model.
Data Presentation
Table 1: General Characteristics of DMH- and AOM-Induced Tumor Models
| Feature | DMH-Induced Model | AOM-Induced Model | References |
| Carcinogen Type | Pro-carcinogen | Direct-acting carcinogen (metabolite of DMH) | [1][2][3] |
| Common Application | Induction of sporadic colorectal cancer | Induction of sporadic and colitis-associated colorectal cancer (with DSS) | [4][5][6] |
| Tumor Histology | Recapitulates human sporadic CRC, from adenoma to adenocarcinoma | Similar to DMH-induced tumors and human CRC | [1][4] |
| Genetic Mutations | Frequently K-Ras and β-catenin mutations | Frequently K-Ras and β-catenin mutations | [4] |
Table 2: Comparative Immune Response in DMH- and AOM-Induced Tumors
| Immune Component | DMH-Induced Tumors (Sporadic Model) | AOM-Induced Tumors (Primarily AOM/DSS Model Data) | References |
| Innate Immunity | |||
| Macrophages | Predominantly M2 polarization, indicating a pro-tumoral, immunosuppressive microenvironment. | Infiltration of F4/80+ macrophages. Therapeutic interventions can shift polarization to anti-tumoral M1 phenotype. | [2] |
| Neutrophils | Data not readily available for sporadic model. | Infiltration of CD177+ neutrophils in the AOM/DSS model. | [2] |
| Natural Killer (NK) Cells | Data not readily available for sporadic model. | Infiltration of NK1.1+ NK cells in the AOM/DSS model. | [4] |
| Adaptive Immunity | |||
| T-Lymphocytes | General T-cell infiltration observed. | Strong infiltration of CD3+ T-lymphocytes in the AOM/DSS model. | [4] |
| CD4+ T-Helper Cells | Data not readily available for sporadic model. | Infiltration of CD4+ T-cells in the AOM/DSS model. | [4] |
| CD8+ Cytotoxic T-Cells | Data not readily available for sporadic model. | Infiltration of CD8+ T-cells in the AOM/DSS model. | [4] |
| Regulatory T-Cells (Tregs) | Data not readily available for sporadic model. | Infiltration of CD4+FoxP3+ Tregs in the AOM/DSS model. | [4] |
| Cytokine/Chemokine Profile | |||
| Pro-inflammatory Cytokines | Increased levels of TNF-α. | Increased levels of TNF-α, IL-1β, and IL-6 in the AOM/DSS model. | [2][7] |
| Immune-related Signaling | Activation of NF-κB signaling. | Activation of NF-κB and STAT3 signaling in the AOM/DSS model. | [8] |
Experimental Protocols
DMH-Induced Sporadic Colorectal Cancer Protocol (Representative)
-
Animal Model: Male BALB/c mice, 6-8 weeks old.
-
Carcinogen Preparation: Dissolve this compound dihydrochloride (B599025) (DMH) in a 1 mM EDTA solution, and adjust the pH to 6.5 with NaOH.
-
Administration: Administer DMH via subcutaneous or intraperitoneal injection at a dose of 20 mg/kg body weight, once a week for 10-15 weeks.[4]
-
Monitoring: Monitor animal weight and health status regularly.
-
Tumor Assessment: Euthanize mice at a predetermined endpoint (e.g., 30-40 weeks after the first injection).[4] The colon is excised, flushed with phosphate-buffered saline (PBS), opened longitudinally, and examined for tumors.
AOM-Induced Sporadic Colorectal Cancer Protocol (Representative)
-
Animal Model: Male A/J or SWR/J mice (strains susceptible to AOM), 6-8 weeks old.
-
Carcinogen Preparation: Dissolve azoxymethane (AOM) in sterile saline.
-
Administration: Administer AOM via intraperitoneal injection at a dose of 10-15 mg/kg body weight, once a week for 6-8 weeks.[4]
-
Monitoring: Regularly monitor animal well-being and body weight.
-
Tumor Assessment: Euthanize mice at a specified time point (e.g., 25-30 weeks after the initial injection).[5] The colon is harvested and analyzed for tumor number, size, and location.
AOM/DSS-Induced Colitis-Associated Colorectal Cancer Protocol (Representative)
-
Animal Model: Male C57BL/6 or BALB/c mice, 6-8 weeks old.
-
AOM Injection: Administer a single intraperitoneal injection of AOM at 10-12.5 mg/kg body weight.
-
DSS Administration: One week after AOM injection, provide 1.5-2.5% (w/v) dextran sulfate sodium (DSS) in the drinking water for 5-7 days to induce colitis.
-
Recovery: Replace the DSS solution with regular drinking water for 14-16 days.
-
Cycles: Repeat the DSS and recovery cycles 2-3 times.
-
Tumor Assessment: Euthanize mice at the end of the study (e.g., 10-12 weeks after AOM injection) and collect the colon for analysis.[9]
Mandatory Visualization
Caption: Metabolic pathway of DMH and AOM to the ultimate carcinogen.
Caption: Workflow for DMH- and AOM-induced sporadic CRC.
Caption: Key signaling in inflammation-associated carcinogenesis.
References
- 1. Tumor models to assess immune response and tumor-microbiome interactions in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. academic.oup.com [academic.oup.com]
- 4. The AOM/DSS murine model for the study of colon carcinogenesis: From pathways to diagnosis and therapy studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Murine models of colorectal cancer: the azoxymethane (AOM)/dextran sulfate sodium (DSS) model of colitis-associated cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mouse Models for Application in Colorectal Cancer: Understanding the Pathogenesis and Relevance to the Human Condition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journal.waocp.org [journal.waocp.org]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Disposal of 1,2-Dimethylhydrazine: A Guide for Laboratory Professionals
Providing critical safety and operational guidance for the proper disposal of 1,2-Dimethylhydrazine (DMH), this document outlines the necessary procedures for researchers, scientists, and drug development professionals. Adherence to these protocols is essential for ensuring laboratory safety and environmental compliance.
This compound and its salts are highly toxic, carcinogenic, and flammable compounds that demand meticulous handling and disposal procedures.[1][2][3] Improper disposal can lead to significant health risks and environmental contamination. This guide provides a step-by-step approach to the safe management and disposal of DMH waste.
Immediate Safety and Handling Precautions
Before initiating any disposal-related activities, it is imperative to be familiar with the inherent hazards of this compound. It is a flammable liquid with a low flash point and can be toxic if ingested, inhaled, or absorbed through the skin.[3][4] Furthermore, it is classified as a probable human carcinogen.[1][5]
Personal Protective Equipment (PPE): All personnel handling DMH must wear appropriate PPE, including but not limited to:
-
Chemical-resistant gloves (e.g., rubber)
-
Safety glasses and a face shield
-
A lab coat or apron
-
In situations with potential for inhalation, a respirator with an appropriate cartridge should be used.[4]
Work should always be conducted in a well-ventilated area, preferably within a chemical fume hood.[6][7]
Spill Management and Cleanup
In the event of a spill, immediate action is required to contain and clean the affected area.
Minor Spills:
-
Eliminate all ignition sources from the immediate area.[4]
-
Wear appropriate PPE.[6]
-
Absorb the spill using a non-combustible material such as dry sand, earth, or vermiculite.[1][4]
-
Using non-sparking tools, carefully collect the absorbed material and place it into a clearly labeled, sealed container for hazardous waste disposal.[1][4]
-
Clean the spill area with soap and water.
Major Spills:
-
Evacuate all non-essential personnel from the area.
-
Alert emergency responders and provide them with the location and nature of the hazard.[6]
-
If safe to do so, stop the leak.
-
Follow the guidance for minor spills for containment and cleanup, ensuring the use of full-body protective clothing and breathing apparatus if necessary.[6]
Proper Disposal Procedures
The primary and mandated method for the disposal of this compound is to treat it as a hazardous waste.[1][2]
Step 1: Waste Collection and Segregation
-
Collect all DMH waste, including unused product, contaminated materials (e.g., absorbent, PPE), and empty containers, in a designated and properly labeled hazardous waste container.
-
Do not mix DMH waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
Step 2: Labeling and Storage
-
The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound."
-
Include any other relevant hazard warnings (e.g., "Flammable," "Toxic," "Carcinogen").
-
Store the sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as oxidizing agents.[6]
Step 3: Contacting Environmental Health and Safety (EHS)
-
Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.
-
Provide them with all necessary information regarding the waste, including its composition and volume.
Step 4: Regulatory Compliance
-
Disposal of this compound is regulated by federal and state environmental protection agencies.[1] Your EHS office will ensure that the disposal is carried out in accordance with all applicable regulations, which typically involves incineration at a licensed hazardous waste facility.
Quantitative Data Summary
| Parameter | Value | Source |
| DOT Number | UN 2382 | [1] |
| Hazard Class | 6.1 (Poison), Flammable, Corrosive | [1] |
| Reportable Quantity (EPA) | 1 pound | [5] |
| IARC Carcinogenic Classification | Group 2B (Possibly carcinogenic to humans) | [5] |
Experimental Protocols
While specific chemical neutralization protocols for laboratory-scale waste are not widely published due to the hazardous nature of the reactions, the primary "experimental protocol" for disposal is adherence to the hazardous waste guidelines outlined above. The generally accepted procedure for rendering excess or waste this compound safe for disposal is through high-temperature incineration by a licensed hazardous waste management company.
This compound Disposal Workflow
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. nj.gov [nj.gov]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. This compound | H3CNHNHCH3 | CID 1322 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. TABLE 7-3, Regulations and Guidelines Applicable to this compound - Toxicological Profile for Hydrazines - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. chemicalbook.com [chemicalbook.com]
Personal protective equipment for handling 1,2-Dimethylhydrazine
Essential Safety and Handling Guide for 1,2-Dimethylhydrazine
This guide provides critical safety protocols, operational procedures, and disposal plans for the handling of this compound (DMH) in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development who may work with this hazardous chemical. Adherence to these guidelines is essential to minimize risks and ensure a safe working environment.
WARNING: this compound is highly toxic, a suspected carcinogen, and flammable.[1][2][3] Avoid all personal contact, including inhalation.[1][4] Handle this substance only in designated areas with appropriate engineering controls and personal protective equipment.
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory to prevent exposure. The following table summarizes the required equipment.
| PPE Category | Specification | Rationale |
| Eye & Face Protection | Chemical safety goggles and a face shield.[5][6] | Protects against splashes and vapors. Standard safety glasses are insufficient. |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Viton®). | A glove with a protection class of 5 or higher (breakthrough time >240 minutes) is recommended for prolonged contact. For brief contact, a class 3 or higher (>60 minutes) is advised.[1] Always wash hands thoroughly after removing gloves.[1][4] |
| Body Protection | Chemical-resistant apron, boots, and a fully buttoned lab coat or chemical protective suit.[6][7][8] | Prevents skin contact from spills or splashes. Contaminated clothing must be removed immediately and laundered separately before reuse.[3][4] |
| Respiratory Protection | A NIOSH-approved supplied-air respirator with a full facepiece operated in a positive-pressure mode is required where ventilation is inadequate or for emergency situations.[9][10] For minor tasks in a certified chemical fume hood, a particulate respirator may be sufficient, but a risk assessment is necessary.[1] | This compound is toxic if inhaled.[2][10] |
Hazard and Toxicity Data
This compound is classified as a hazardous substance and a potential carcinogen.[1][2] The following tables summarize its key toxicity data.
Acute Toxicity Data for this compound Dihydrochloride
| Route of Exposure | Species | LD50 Value |
| Oral | Rat | 100 mg/kg |
| Subcutaneous | Rat | 122 mg/kg |
| Intraperitoneal | Mouse | 95 mg/kg |
| Subcutaneous | Mouse | 25.4 mg/kg |
| Subcutaneous | Hamster | 50 mg/kg |
| (Source: RTECS - Register of Toxic Effects of Chemical Substances)[1][4] |
Regulatory and Exposure Information
| Identifier | Value/Listing | Agency/Standard |
| CAS Number | 540-73-8 | N/A |
| UN Number | 2811 | DOT (US) |
| Hazard Class | 6.1 (Toxic Solid) | DOT (US) |
| EPA Hazardous Waste | U099 | EPA |
Operational Plan: Step-by-Step Handling Procedure
3.1. Preparation and Engineering Controls
-
Designated Area: All work with this compound must be conducted in a designated area, such as a certified chemical fume hood with a minimum face velocity of 125 feet/min.[1]
-
Ventilation: Ensure adequate ventilation and that an eyewash station and emergency shower are readily accessible and tested.[3][8]
-
Gather Materials: Assemble all necessary equipment, including PPE, spill kits, and waste containers, before handling the chemical.
-
Eliminate Ignition Sources: this compound is flammable.[6] Prohibit smoking, open flames, and ensure all electrical equipment is explosion-proof and properly grounded.[7][9] Use only non-sparking tools.[3][9]
3.2. Handling the Chemical
-
Don PPE: Put on all required personal protective equipment as detailed in Section 1.
-
Transfer: Carefully transfer the chemical, avoiding the creation of dust or aerosols.[5] For liquid transfers, ensure containers are grounded and bonded.[8][9]
-
Avoid Contact: Do not allow the material to contact skin, eyes, or clothing.[3][4] Do not eat, drink, or smoke in the handling area.[3][4][5]
-
Container Management: Keep containers tightly closed when not in use and store in a cool, dry, well-ventilated area away from incompatible materials like oxidizing agents, strong acids, and strong bases.[4][5][9]
3.3. Post-Handling
-
Decontamination: Wipe down the work surface and any equipment used with an appropriate decontaminating solution.
-
Doff PPE: Remove PPE carefully to avoid self-contamination. Remove gloves last and wash hands thoroughly with soap and water.[1]
-
Secure Storage: Store the chemical in its original, properly labeled container in a designated, locked storage area.[3]
Emergency and Spill Procedures
4.1. Exposure Response
-
Inhalation: Immediately move the affected person to fresh air. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[3][6][7]
-
Skin Contact: Immediately remove all contaminated clothing.[1] Quickly wipe material off the skin and flush the affected area with copious amounts of running water.[1][4] Seek immediate medical attention.[3][8]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids.[10] Seek immediate medical attention.[8]
-
Ingestion: Do NOT induce vomiting.[6][7] If the person is conscious, rinse their mouth and have them drink water. Call a poison control center or physician immediately.[2][5][10]
4.2. Spill Response
-
Minor Spill:
-
Alert others in the area.
-
Wearing full PPE, cover the spill with a non-combustible absorbent material like dry sand or earth.[7][9] Avoid generating dust.[1]
-
Use non-sparking tools to collect the absorbed material and place it into a suitable, sealed container for hazardous waste disposal.[7][9]
-
Clean the spill area thoroughly.
-
-
Major Spill:
Disposal Plan
All this compound waste is considered hazardous and must be disposed of accordingly.
-
Waste Collection: Collect all waste, including contaminated PPE, absorbent materials, and empty containers, in designated, sealed, and properly labeled hazardous waste containers.[1][9]
-
Container Disposal: Do not reuse empty containers.[1] They may contain residual material that can be an explosion hazard.[1][8] Puncture containers to prevent reuse before disposal at an authorized landfill.[1]
-
Regulatory Compliance: All waste must be handled and disposed of in accordance with local, state, and federal regulations.[1][4] Contact your institution's environmental health and safety department for specific disposal procedures.
Workflow for Safe Handling of this compound
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. cdn.chemservice.com [cdn.chemservice.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 7. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. nj.gov [nj.gov]
- 10. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
